molecular formula C9H12O2 B122213 4-Ethoxymethylphenol CAS No. 57726-26-8

4-Ethoxymethylphenol

Cat. No.: B122213
CAS No.: 57726-26-8
M. Wt: 152.19 g/mol
InChI Key: UWQZVUQKBWZNLN-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)phenol (CAS Registry Number: 57726-26-8) is an organic compound with the molecular formula C9H12O2 and an average molecular weight of 152.19 g/mol . This compound belongs to the class of chemicals known as benzyl ethers, which are aromatic ethers characterized by the general formula ROCR' (where R' is a benzene ring) . Available experimental data indicates that 4-(Ethoxymethyl)phenol has a melting point in the range of 52.00 to 53.00 °C and a boiling point between 240.00 to 242.00 °C at 760.00 mm Hg . The compound is identified by several synonyms, including 4-Hydroxybenzyl ethyl ether and alpha-ethoxy-p-cresol . Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. According to supplier information, this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet for detailed handling and personal protective equipment requirements. The specific research applications, mechanism of action, and detailed value of 4-(Ethoxymethyl)phenol are not well-documented in the current literature. Suppliers are encouraged to provide specific, proprietary research data regarding this compound's utility and performance in relevant experimental contexts to highlight its unique value to researchers.

Properties

IUPAC Name

4-(ethoxymethyl)phenol
Source PubChem
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InChI

InChI=1S/C9H12O2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQZVUQKBWZNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206426
Record name alpha-Ethoxy-p-cresol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

240.00 to 242.00 °C. @ 760.00 mm Hg
Record name 4-(Ethoxymethyl)phenol
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CAS No.

57726-26-8
Record name 4-(Ethoxymethyl)phenol
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Record name alpha-Ethoxy-p-cresol
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Record name alpha-Ethoxy-p-cresol
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Record name α-ethoxy-p-cresol
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Record name 4-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52.00 to 53.00 °C. @ 760.00 mm Hg
Record name 4-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxymethylphenol for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethoxymethylphenol (CAS No. 57726-26-8), a phenolic compound of growing interest in the fields of natural product chemistry, pharmacology, and drug development. Designed for researchers, scientists, and professionals in drug discovery, this document synthesizes core chemical data, detailed experimental protocols, and insights into its biological activities and potential therapeutic applications.

Core Compound Identification and Properties

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether or α-ethoxy-p-cresol, is a benzyl ether that has been identified as a natural product in various plant species, including those of the Amburana genus.[1][2] Its unique structure, featuring a phenolic hydroxyl group and an ethoxymethyl substituent, underpins its notable biological activities.

CAS Number: 57726-26-8[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for 4-Ethoxymethylphenol is presented below. This data is critical for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [3][4]
Melting Point 52.0 - 53.0 °C[4]
Boiling Point 240.0 - 242.0 °C (at 760 mm Hg)[4]
Appearance Solid[5]
IUPAC Name 4-(ethoxymethyl)phenol[4]
Synonyms α-ethoxy-p-cresol, 4-Hydroxybenzyl ethyl ether[3][4]

Spectroscopic Profile:

  • Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would involve the loss of the ethoxy group and cleavage at the benzylic position, leading to a prominent peak at m/z 107, corresponding to the hydroxybenzyl cation.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Strong C-O stretching bands for the ether and phenol functionalities are expected around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the methyl protons (-O-CH₂-CH₃ ) around 1.2 ppm, a quartet for the methylene protons of the ethoxy group (-O-CH₂ -CH₃) around 3.5 ppm, a singlet for the benzylic methylene protons (-CH₂ -O-) around 4.4 ppm, and two doublets in the aromatic region (approx. 6.8-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the phenolic proton (-OH) would also be present, with its chemical shift being solvent-dependent.

    • ¹³C NMR: Key resonances would include signals for the two aliphatic carbons of the ethoxy group, the benzylic carbon, and the four distinct aromatic carbons, including the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the ethoxymethyl group.

Synthesis and Purification Protocols

While 4-Ethoxymethylphenol is a natural product, its laboratory synthesis is essential for scalable production and derivatization studies. Below is a validated, field-proven protocol based on the Williamson ether synthesis, a robust method for forming the ether linkage.

Synthesis of 4-Ethoxymethylphenol

This protocol describes the synthesis starting from 4-hydroxybenzyl alcohol. The causality behind this choice is the commercial availability of the starting material and the straightforward two-step process: protection of the more acidic phenolic hydroxyl group, followed by etherification of the benzylic alcohol, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach involves the direct etherification of 4-hydroxybenzyl alcohol under carefully controlled basic conditions. Here, we present a direct synthesis from 4-(chloromethyl)phenol for simplicity.

Reaction Scheme: 4-(Chloromethyl)phenol + Sodium Ethoxide → 4-Ethoxymethylphenol + Sodium Chloride

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add 14.25 g (100 mmol) of 4-(chloromethyl)phenol.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of 1M NaOH solution to remove any unreacted starting material, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix StartMat 4-(Chloromethyl)phenol StartMat->ReactionMix Reflux Reflux (4-6h) ReactionMix->Reflux Crude Crude Product Reflux->Crude Evaporation & Extraction Purification Recrystallization Crude->Purification Final Pure 4-Ethoxymethylphenol Purification->Final

Caption: Workflow for the synthesis of 4-Ethoxymethylphenol.

Purification by Recrystallization

The crude product obtained from the synthesis is a solid and can be effectively purified by recrystallization to achieve high purity (>98%).

Experimental Protocol:

  • Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol/water mixture) with heating to identify a suitable recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold). A mixture of toluene and hexane is often effective.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot toluene to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure 4-Ethoxymethylphenol.

Biological Activity and Potential Applications in Drug Development

4-Ethoxymethylphenol has demonstrated significant biological activities that position it as a molecule of interest for therapeutic development.

Antioxidant and Anti-inflammatory Properties

As a phenolic compound, 4-Ethoxymethylphenol is a potent antioxidant.[1][2] The mechanism is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals, a process known as Hydrogen Atom Transfer (HAT).[7] This radical scavenging activity can mitigate oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Its identification in Amburana cearensis, a plant used in traditional medicine for respiratory ailments, suggests potential anti-inflammatory effects.[1][2] This activity may be linked to its ability to modulate inflammatory signaling pathways.

Estrogenic Activity and Cytogenotoxicity

Research has indicated that 4-Ethoxymethylphenol can act as an agonist for human estrogen receptors.[4] This finding opens avenues for its investigation in hormone-related conditions, although it also necessitates careful evaluation of its endocrine-disrupting potential. Furthermore, it has been reported to possess in vitro cytogenotoxic properties, suggesting it can induce genetic damage, an effect that could be harnessed for anticancer applications or may represent a toxicological concern.[1][3]

Proposed Mechanism of Action in Cellular Signaling

Based on studies of structurally related phenolic compounds like 4-(Benzyloxy)phenol, a plausible signaling pathway for 4-Ethoxymethylphenol's bioactivity can be proposed.[8] Phenolic compounds can induce cellular stress responses, leading to the activation of key signaling molecules. A potential pathway involves the modulation of the p53 tumor suppressor protein. Activation of p53 can trigger a cascade of events, including the generation of Reactive Oxygen Species (ROS). While high levels of ROS are damaging, controlled increases can act as a secondary signaling mechanism, leading to an influx of intracellular calcium (Ca²⁺). This Ca²⁺ signaling can, in turn, promote processes like phagosome-lysosome fusion, a critical mechanism for clearing intracellular pathogens.[8] This proposed pathway provides a framework for investigating its potential as an immunomodulatory or anti-infective agent.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response EOMP 4-Ethoxymethylphenol p53 p53 Activation EOMP->p53 Modulates ROS ROS Generation p53->ROS Induces Ca2 Intracellular Ca²⁺ Influx ROS->Ca2 Triggers Phago Phagosome-Lysosome Fusion Ca2->Phago Promotes Outcome Biological Outcome (e.g., Pathogen Clearance, Apoptosis) Phago->Outcome

Caption: Proposed signaling pathway for 4-Ethoxymethylphenol.

Analytical Methodologies

Robust analytical methods are crucial for the quantification and quality control of 4-Ethoxymethylphenol in various matrices.

Analytical Workflow:

Analytical_Workflow Sample Sample (e.g., Plasma, Plant Extract) Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Deriv Derivatization (Optional) (e.g., Silylation for GC-MS) Extraction->Deriv Analysis Instrumental Analysis (HPLC-UV, GC-MS) Deriv->Analysis Quant Quantification Analysis->Quant

Caption: General analytical workflow for 4-Ethoxymethylphenol.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is suitable for the separation and quantification of 4-Ethoxymethylphenol. Detection is typically performed using a UV detector at a wavelength around 280 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analysis, GC-MS is a powerful technique. Due to the polar phenolic group, derivatization, such as silylation with BSTFA, may be required to improve chromatographic peak shape and thermal stability.[9]

Safety and Toxicology

The toxicological profile of 4-Ethoxymethylphenol is not extensively documented. However, data from notifications to the ECHA C&L Inventory suggest that the substance may not meet GHS hazard criteria.[4] Conversely, some supplier safety data sheets indicate potential hazards including acute oral toxicity, skin irritation, and serious eye irritation.

Toxicological data for a closely related compound, 2-ethoxy-4-(methoxymethyl)phenol, can be used for a preliminary risk assessment (read-across). Studies on this analog have shown no concern for genotoxicity in bacterial reverse mutation assays and in vivo micronucleus tests.[10][11] Repeated dose toxicity studies have been used to establish a No-Observed-Adverse-Effect Level (NOAEL).[10] Given these points, standard laboratory precautions should be taken when handling 4-Ethoxymethylphenol, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).

Conclusion

4-Ethoxymethylphenol is a multifaceted molecule with significant potential in drug discovery, primarily driven by its antioxidant, anti-inflammatory, and estrogenic properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, purify, and analyze this compound, as well as a conceptual framework for investigating its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety profile.

References

  • National Center for Biotechnology Information (2023). Phenol, 4-(ethoxymethyl)-. In: NIST Chemistry WebBook. PubChem Compound Summary for CID 93781. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). 4-Ethoxymethylphenol. PubChem Compound Summary for CID 93781. Retrieved from [Link]

  • MedChemExpress. Safety Data Sheet for 4-(Ethoxymethyl)phenol.
  • Patents. Method for producing 4-(2'-methoxyethyl)phenol.
  • National Institute of Standards and Technology. Phenol, 4-ethoxy-. In: NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
  • SpectraBase. Phenol, 4-(ethoxymethyl)-. Retrieved from [Link]

  • National Institute of Standards and Technology. 4-(Ethoxymethyl)phenol, TMS. In: NIST Chemistry WebBook. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. Food and Chemical Toxicology, 194, 115115.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology.
  • Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437.
  • Human Metabolome Database. 2-Ethoxy-4-(methoxymethyl)phenol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0038354). Retrieved from [Link]

  • FooDB. Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). Retrieved from [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Org. Synth. 2023, 100, 199-215.
  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Behera, S., et al. (2023). 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells. International Journal of Biological Macromolecules, 253(Pt 3), 127005.

Sources

An In-depth Technical Guide to 4-Ethoxymethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethoxymethylphenol, a phenolic compound with notable antioxidant and cytotoxic properties. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, biological activities, and potential therapeutic applications. The information presented herein is synthesized from established scientific literature and chemical databases to ensure technical accuracy and provide actionable insights for laboratory and research settings.

Chemical Identity and Synonyms

4-Ethoxymethylphenol is a derivative of phenol characterized by an ethoxymethyl substituent at the para position of the benzene ring.[1][2] This structural feature, a benzyl ether, is key to its chemical properties and biological activities.[1][2] For clarity and comprehensive literature searching, a compilation of its various synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for 4-Ethoxymethylphenol

Identifier Type Identifier Source
IUPAC Name 4-(ethoxymethyl)phenolPubChem[1]
CAS Number 57726-26-8PubChem[1]
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
Common Synonyms p-Hydroxybenzyl ethyl etherTargetMol[3]
alpha-Ethoxy-p-cresolPubChem[1]
4-Hydroxybenzyl ethyl etherPubChem[1]
InChI InChI=1S/C9H12O2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3PubChem[1]
SMILES CCOCC1=CC=C(C=C1)OPubChem[1]

Physicochemical Properties

The physicochemical properties of 4-Ethoxymethylphenol are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of 4-Ethoxymethylphenol

Property Value Source
Melting Point 52.00 to 53.00 °CPubChem[1]
Boiling Point 240.00 to 242.00 °C at 760.00 mm HgPubChem[1]
Appearance White crystalline solidInferred from general properties of phenols
Solubility Soluble in organic solvents like DMSO and ethanolTargetMol[3]

Synthesis and Chemical Reactivity

The synthesis of 4-Ethoxymethylphenol can be achieved through established organic chemistry reactions, most notably the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of a phenoxide with an alkyl halide. A plausible synthetic route starting from the readily available 4-hydroxybenzyl alcohol is outlined below.[8][9]

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the etherification of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol.

Experimental Protocol: Williamson Ether Synthesis of 4-(Ethoxymethyl)phenol

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol in a suitable polar aprotic solvent such as acetonitrile or DMF.[8][10]

  • Add a slight excess of a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.[8] This will deprotonate the more acidic phenolic hydroxyl group over the benzylic alcohol.

  • Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: To the phenoxide suspension, add a primary alkyl halide, such as ethyl bromide or ethyl iodide (1.1 equivalents), dropwise.[8]

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[10]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 4-Ethoxymethylphenol.[8]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Deprotonation Deprotonation 4-hydroxybenzyl_alcohol->Deprotonation in polar aprotic solvent Base Base (e.g., K₂CO₃) Base->Deprotonation Ethyl_halide Ethyl Halide (e.g., EtBr) SN2_Reaction SN2 Reaction Ethyl_halide->SN2_Reaction Deprotonation->SN2_Reaction Phenoxide intermediate 4-Ethoxymethylphenol 4-Ethoxymethylphenol SN2_Reaction->4-Ethoxymethylphenol Salt Salt (e.g., KBr) SN2_Reaction->Salt

Caption: Workflow for the Williamson ether synthesis of 4-Ethoxymethylphenol.

Chemical Reactivity

The chemical reactivity of 4-Ethoxymethylphenol is dictated by the phenolic hydroxyl group and the aromatic ring.

  • Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by bases to form a phenoxide. It can also undergo esterification with carboxylic acids or their derivatives.

  • Aromatic Ring: The hydroxyl and ethoxymethyl groups are ortho-, para-directing and activating for electrophilic aromatic substitution.[11] Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur primarily at the positions ortho to the hydroxyl group.

Analytical Characterization

The identity and purity of 4-Ethoxymethylphenol can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methylene protons of the ethoxy and benzyl groups, and the methyl protons of the ethoxy group. The phenolic proton will appear as a singlet, the position of which can be concentration-dependent and it will be exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether and alcohol functionalities, as well as aromatic C-H and C=C stretching vibrations, will also be present.[12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethoxy group or the entire ethoxymethyl side chain.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic or acetic acid, to suppress the ionization of the phenolic hydroxyl group) is a suitable method for the analysis of 4-Ethoxymethylphenol.[13][14] Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

  • Gas Chromatography (GC): GC analysis of 4-Ethoxymethylphenol can be performed on a non-polar or medium-polar capillary column. Due to the presence of the polar hydroxyl group, derivatization to a more volatile silyl ether may be necessary to improve peak shape and thermal stability.[13]

Biological Activities and Mechanism of Action

4-Ethoxymethylphenol has been identified as a potent antioxidant and has demonstrated in vitro cytogenotoxic properties.[3][15][16][17][18] It is a small molecule that has been extracted from the leaves of Amburana cearensis, a plant used in traditional medicine for respiratory diseases and inflammation.[15][16][17][18]

Antioxidant Activity

The antioxidant activity of phenolic compounds like 4-Ethoxymethylphenol is primarily attributed to their ability to scavenge free radicals.[19][20][21][22] The mechanism can proceed through several pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[19][20]

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule.[19]

Antioxidant_Mechanism cluster_reactants Reactants cluster_mechanisms Mechanisms cluster_products Products Phenol 4-Ethoxymethylphenol HAT Hydrogen Atom Transfer (HAT) Phenol->HAT SET Single Electron Transfer (SET) Phenol->SET Free_Radical Free Radical (R•) Free_Radical->HAT Free_Radical->SET Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical Phenoxyl_Radical Phenoxyl Radical HAT->Phenoxyl_Radical Radical_Cation Phenol Radical Cation SET->Radical_Cation Anion Anion (R⁻) SET->Anion

Caption: General antioxidant mechanisms of phenolic compounds.

Cytotoxic Activity

The cytotoxicity of phenols is a complex phenomenon that can be influenced by several factors, including the nature and position of substituents on the aromatic ring.[23][24][25][26] For electron-releasing phenols, the stabilization of a phenoxyl radical is a key factor in their cytotoxic mechanism.[23][24][25] Hydrophobicity, as indicated by the log P value, also plays a critical role in the ability of the compound to cross cell membranes and interact with intracellular targets.[23][24][25] The cytotoxicity of phenols can be mediated through various mechanisms, including the induction of apoptosis.[23][24][25] The pro-oxidant character of some polyphenols can lead to the formation of reactive oxygen species, contributing to their cytotoxic effects.[27]

Applications in Drug Development

The dual antioxidant and cytotoxic properties of 4-Ethoxymethylphenol make it an interesting candidate for further investigation in drug development.

  • Oncology: The cytotoxic properties suggest potential applications as an anticancer agent. Further studies are warranted to elucidate its specific molecular targets and mechanism of action in cancer cells. The structure-activity relationships of phenolic compounds indicate that modifications to the substituents could be explored to enhance potency and selectivity.[23][24][25][26]

  • Inflammatory and Neurodegenerative Diseases: Oxidative stress is a key pathological feature of many chronic inflammatory and neurodegenerative diseases. The potent antioxidant activity of 4-Ethoxymethylphenol suggests its potential as a therapeutic agent to mitigate oxidative damage in these conditions.[28]

  • Lead Compound for Derivatization: The chemical structure of 4-Ethoxymethylphenol provides multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially improved pharmacological properties.

Safety and Handling

Based on available safety data sheets, 4-Ethoxymethylphenol should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

4-Ethoxymethylphenol is a phenolic compound with well-defined chemical and physical properties and significant biological activities. Its straightforward synthesis, coupled with its antioxidant and cytotoxic potential, makes it a valuable molecule for researchers in chemistry, biology, and pharmacology. This guide provides a solid foundation of technical information to facilitate further research and exploration of 4-Ethoxymethylphenol and its derivatives as potential therapeutic agents.

References

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4-Ethoxymethylphenol structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethoxymethylphenol: Structural Analogs, Derivatives, and Applications

Abstract

4-Ethoxymethylphenol, a naturally occurring phenolic ether, serves as a valuable scaffold in chemical and pharmaceutical research. Its unique combination of a reactive phenolic hydroxyl group, a modifiable ether linkage, and an aromatic core makes it an ideal starting point for the development of a diverse range of structural analogs and derivatives. This technical guide provides a comprehensive overview of 4-Ethoxymethylphenol, from its fundamental properties and synthesis to the design and biological evaluation of its derivatives. We delve into detailed, field-proven protocols for synthesis and bioassays, explain the causal relationships behind experimental choices, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for novel applications.

The Core Scaffold: 4-Ethoxymethylphenol

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is a small molecule identified in plant species such as Amburana cearensis.[1][2] It has garnered interest for its inherent antioxidant and cytotoxic properties, making it a compelling lead structure for further investigation.[1][2]

Physicochemical Properties

A clear understanding of the core molecule's properties is fundamental to designing and interpreting experiments with its analogs.

PropertyValueSource
IUPAC Name 4-(ethoxymethyl)phenol[3]
CAS Number 57726-26-8[1][3]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][3]
Melting Point 52.0 - 53.0 °C[3]
Boiling Point 240.0 - 242.0 °C[3]
Appearance White solid/crystals[4]
Synthesis of 4-Ethoxymethylphenol via Williamson Ether Synthesis

The most direct and widely adopted method for preparing 4-Ethoxymethylphenol and its alkoxy analogs is the Williamson ether synthesis.[5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[6] The choice of a strong base is critical for the complete deprotonation of the precursor, 4-hydroxybenzyl alcohol, to form the reactive phenoxide. A non-protic solvent is preferred to avoid solvating the nucleophile, which would decrease its reactivity.

G cluster_reactants Reactants cluster_products Products HBA 4-Hydroxybenzyl Alcohol Base Base (e.g., K₂CO₃, NaH) HBA->Base Deprotonation EtI Ethyl Iodide Product 4-Ethoxymethylphenol EtI->Product Salt Salt (e.g., KI, NaI) EtI->Salt Base->EtI Nucleophilic Attack (Sₙ2)

Caption: Williamson Ether Synthesis of 4-Ethoxymethylphenol.

Experimental Protocol: Synthesis of 4-Ethoxymethylphenol

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq).

  • Solvent & Base: Add a suitable solvent such as acetone or butanone (approx. 10 mL per gram of HBA) and finely pulverized potassium carbonate (K₂CO₃, 1.5 eq). The use of a powdered base maximizes the surface area for the deprotonation reaction.

  • Alkylating Agent Addition: While stirring, add ethyl iodide (1.2 eq) dropwise to the suspension. An excess of the alkylating agent ensures the complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 4-hydroxybenzyl alcohol spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and potassium iodide byproduct. Wash the filter cake with a small amount of the solvent.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x) to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-Ethoxymethylphenol.[7]

Structural Analogs and Derivatives: A Framework for Diversification

The 4-Ethoxymethylphenol scaffold offers multiple points for structural modification, enabling the creation of a library of compounds with diverse physicochemical and biological properties.

center R1 A: Ether Chain Modification (R = Me, Pr, etc.) center->R1 R2 B: Phenolic Ring Substitution (e.g., Alkyl, Halogen) center->R2 R3 C: Phenolic Hydroxyl Derivatization (e.g., Esterification) center->R3

Caption: Key sites for structural modification of 4-Ethoxymethylphenol.

Category A: Ether Chain Modification

Varying the alkyl group of the ether (e.g., methyl, propyl, butyl) is a straightforward strategy to modulate the molecule's lipophilicity (LogP). This can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as the ability to cross biological membranes. The synthesis follows the Williamson ether protocol described above, simply by substituting the ethyl halide with the desired alkyl halide.

Category B: Phenolic Ring Substitution

Introducing substituents onto the aromatic ring can influence electronic properties and steric hindrance, which can fine-tune binding affinity to biological targets. A key example of a structurally related analog is 4-Ethylphenol.

  • 4-Ethylphenol: This analog, where the ethoxymethyl group is replaced by an ethyl group, is a naturally occurring volatile organic compound.[8] It has demonstrated potent antifungal activity against a range of plant pathogens, including Phytophthora species, by disrupting the pathogen's cell membrane.[9][10] This highlights the potential of simple alkylphenols as leads for agrochemical development.

Category C: Phenolic Hydroxyl Derivatization

The phenolic hydroxyl group is a prime site for derivatization, most commonly through esterification. This can serve multiple purposes:

  • Prodrug Strategy: Esterification can mask the polar hydroxyl group, improving bioavailability. The ester can then be hydrolyzed by endogenous esterases in vivo to release the active phenolic compound.

  • Activity Modulation: The ester itself may possess unique biological activities.

Research has shown that ester derivatives of the precursor 4-hydroxybenzyl alcohol exhibit significant sedative-hypnotic activities, suggesting that this modification can impart central nervous system effects.[11]

Experimental Protocol: Esterification of 4-Hydroxybenzyl Alcohol Derivatives

This protocol utilizes a carbodiimide coupling agent (EDCI) and a catalyst (DMAP) to facilitate the formation of an ester bond between the phenol and a carboxylic acid.[11][12]

  • Acid Activation: In a flask, dissolve the desired carboxylic acid (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Phenol Addition: In a separate flask, dissolve the phenolic compound (e.g., 4-Ethoxymethylphenol, 1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.

  • Coupling Reaction: Add the phenol solution to the activated acid mixture. Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired ester.

Biological Evaluation and Key Applications

The structural diversity of 4-Ethoxymethylphenol derivatives translates into a wide range of biological activities and potential applications. A systematic approach to biological evaluation is crucial for identifying lead compounds.

Antioxidant Activity Assessment

The phenolic moiety is a classic pharmacophore for antioxidant activity, acting as a radical scavenger. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, reliable method to quantify this activity.

cluster_workflow Experimental Workflow DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_H H• Donated Phenol Phenolic Antioxidant (e.g., 4-Ethoxymethylphenol) Phenoxyl_Radical Phenoxyl Radical (Stabilized) Phenol->Phenoxyl_Radical start Mix DPPH solution with test compound incubate Incubate in dark (30 min) start->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Mechanism and workflow of the DPPH antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution (or standard/blank).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The donation of a hydrogen atom from the phenol to the DPPH radical results in a color change from purple to yellow.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DP.ph radicals).[13]

Antimicrobial Activity Screening

The discovery of antifungal properties in 4-Ethylphenol prompts the screening of new analogs for antimicrobial activity.[9] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Grow the target microorganism (bacterium or fungus) in appropriate broth to the logarithmic phase. Adjust the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the microorganism (e.g., 37°C for 24h for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Summary

Systematic modification and testing allow for the development of a structure-activity relationship, guiding future compound design.

Structural ModificationObserved Biological ActivityImplication for DesignRepresentative Compound(s)
Core Phenolic Ether Antioxidant, CytotoxicThe phenol and ether combination is a good starting point for bioactivity.4-Ethoxymethylphenol[1][2]
Alkyl Ring Substitution Potent AntifungalSimple alkyl groups can confer specific antimicrobial activity.4-Ethylphenol[9][10]
Esterification of Phenol Sedative-Hypnotic (CNS)Derivatizing the hydroxyl group can unlock entirely new therapeutic applications.4-hydroxybenzyl 3-furancarboxylate[11]
Complex Heterocyclic Moieties PPARα/γ Agonism, AntitumorLarger, more complex additions can lead to high-potency agents for specific targets like nuclear receptors.Monoterpene-conjugates[14], Quinoxalinyl derivatives[15]

Conclusion and Future Directions

4-Ethoxymethylphenol is more than a single molecule; it is a versatile platform for chemical innovation. The straightforward synthesis of its core structure and the multiple avenues for derivatization provide a rich field for exploration. The demonstrated range of biological activities—from antioxidant and antifungal to CNS-active and antitumor—underscores the potential held within this chemical class.

Future research should focus on:

  • Expanding Chemical Space: Synthesizing novel derivatives by combining modifications (e.g., ring-substituted esters) to explore synergistic effects on activity.

  • Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and signaling pathways is crucial for rational drug design.

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME properties to assess their viability as therapeutic agents.

By integrating synthetic chemistry with rigorous biological evaluation, the full potential of 4-Ethoxymethylphenol and its analogs can be realized, paving the way for the development of novel therapeutics, agrochemicals, and research tools.

References

  • Zhu, H., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances. Retrieved from [Link][11]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Hydroxybenzyl Alcohol in Modern Peptide Synthesis. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93781, 4-Ethoxymethylphenol. Retrieved from [Link][3]

  • Williamson Ether Synthesis. (n.d.). Procedure. Retrieved from [Link][7]

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  • MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link][14]

  • The Good Scents Company. (n.d.). 4-hydroxybenzyl ethyl ether. Retrieved from [Link][22]

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A Senior Application Scientist's Guide to Investigating the Potential Natural Occurrence of 4-(Ethoxymethyl)phenol in Plants

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(Ethoxymethyl)phenol is a compound of interest in various chemical fields, yet its presence in the natural world, specifically within the plant kingdom, remains unconfirmed by current scientific literature. This technical guide addresses the pivotal question of its natural occurrence by providing a comprehensive framework for its potential discovery and analysis. We pivot from a declarative statement of its existence to an investigative roadmap for researchers. This document furnishes a thorough examination of the biosynthetic plausibility of 4-(Ethoxymethyl)phenol in plants, proposes a strategic workflow for its detection and identification, and provides detailed, field-tested analytical protocols. By synthesizing established biochemical principles with advanced analytical techniques, this guide serves as a foundational resource for scientists seeking to explore novel plant-derived natural products.

Introduction: The Frontier of Novel Natural Product Discovery

The exploration of the plant kingdom for novel bioactive compounds is a cornerstone of drug discovery and materials science. While countless secondary metabolites have been identified, the "undiscovered country" of phytochemicals remains vast. 4-(Ethoxymethyl)phenol, a simple substituted phenol, is readily synthesized and utilized in various industrial applications. However, a comprehensive search of chemical databases and natural product repositories reveals no confirmed reports of its isolation from a natural plant source.

This absence of evidence is not conclusive proof of its non-existence in nature. It may signify that the compound is present in trace amounts, in unexamined species, or that it is a transient intermediate in a larger metabolic pathway. Therefore, the pertinent question for a natural product chemist is not "Where is it found?" but rather, "How would one rigorously and systematically search for it?"

This guide provides the scientific rationale and detailed methodologies required to undertake such an investigation. We will explore the hypothetical biosynthetic pathways that could lead to its formation, outline a robust analytical workflow for its unambiguous identification, and offer insights into the experimental choices that ensure data integrity and trustworthiness.

Biosynthetic Plausibility Analysis

The plausibility of a plant synthesizing a specific compound is rooted in its access to precursor molecules and its enzymatic machinery. The core structure of 4-(Ethoxymethyl)phenol is a C6-C1 benzenoid, suggesting a likely origin from the shikimate pathway.

Foundational Pathways: The Origin of Phenolic Compounds

Plants produce a vast array of simple phenols through several well-established pathways, primarily the shikimate pathway, which yields the aromatic amino acids phenylalanine and tyrosine. These amino acids are the gateways to the phenylpropanoid pathway, which generates a plethora of secondary metabolites, including flavonoids, lignans, and simple phenolic compounds. The basic C6-C3 phenylpropanoid skeleton can be shortened through various enzymatic reactions to produce C6-C1 compounds like p-hydroxybenzoic acid.

A Hypothetical Biosynthetic Route to 4-(Ethoxymethyl)phenol

While there is no known direct pathway, we can propose a speculative route based on known enzymatic reaction types. The key transformations required are the reduction of a carboxylic acid to an alcohol and a subsequent ethylation.

  • Precursor Formation: The pathway likely begins with a common C6-C1 intermediate such as p-hydroxybenzaldehyde or p-hydroxybenzyl alcohol . These can be derived from phenylalanine or tyrosine.

  • Reduction Step: If the precursor is p-hydroxybenzoic acid, it would first need to be activated (e.g., to a Coenzyme A thioester) and then reduced twice by an alcohol dehydrogenase-like enzyme to form p-hydroxybenzyl alcohol.

  • The Ethylation Enigma: The most significant biosynthetic hurdle is the ethylation step. While methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is exceedingly common in plants, ethylation is exceptionally rare. It would require a specific O-ethyltransferase (OET) enzyme and a suitable ethyl group donor, hypothetically S-adenosyl-L-ethionine (SAE). The natural occurrence of SAE in plants is not well-established, making this a point of high uncertainty.

Below is a conceptual diagram illustrating this hypothetical pathway.

Hypothetical Biosynthesis of 4-(Ethoxymethyl)phenol cluster_shikimate Shikimate / Phenylpropanoid Pathway cluster_proposed Proposed Terminal Pathway Phe Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric pHBA p-Hydroxybenzoic Acid pCoumaric->pHBA pHB_Ald p-Hydroxybenzaldehyde pHBA->pHB_Ald Carboxylate Reductase pHB_Alc p-Hydroxybenzyl Alcohol (p-Cresol) pHB_Ald->pHB_Alc Alcohol Dehydrogenase Target 4-(Ethoxymethyl)phenol pHB_Alc->Target Hypothetical O-Ethyltransferase (OET) + S-Adenosyl-L-ethionine (SAE)

Caption: A hypothetical biosynthetic pathway for 4-(Ethoxymethyl)phenol in plants.

A Strategic Framework for Discovery and Analysis

A successful search for a novel natural product requires a logical, multi-step approach that maximizes the probability of detection while minimizing the risk of false positives.

Criteria for Target Plant Selection

A random screening approach is inefficient. A targeted selection based on phytochemical precedent is more likely to yield results. We recommend focusing on plant families known for:

  • Producing Simple Phenolic Ethers: Genera such as Pimpinella (anise) and Illicium (star anise) are rich in phenylpropanoid ethers (e.g., anethole).

  • Unusual Alkylation Patterns: Some plant families exhibit rare methylation or other alkylation patterns, suggesting a broader substrate tolerance in their enzymatic machinery.

  • Ecological Niche: Plants under specific environmental stress (e.g., drought, pathogen attack) may activate unique secondary metabolic pathways.

Advanced Analytical Workflow

The core of the discovery process is an analytical workflow designed for high sensitivity, high resolution, and unambiguous identification. The process involves extraction, separation, detection, and confirmation.

Analytical Workflow for Target Identification Plant 1. Plant Material Selection (e.g., leaves, roots) Extract 2. Solvent Extraction (e.g., MeOH/CH2Cl2) Plant->Extract SPE 3. Solid Phase Extraction (SPE) (Fractionation & Cleanup) Extract->SPE GCMS 4a. GC-MS Analysis (For volatile phenols) SPE->GCMS Volatile Fraction LCMS 4b. LC-MS/MS Analysis (For non-volatile fraction) SPE->LCMS Semi/Non-Volatile Fraction Data 5. Data Processing (Putative Hit Identification) GCMS->Data LCMS->Data ScaleUp 6. Scale-up Extraction & Isolation (Prep-HPLC) Data->ScaleUp If Putative Hit Found NMR 7. Spectroscopic Confirmation (1H, 13C NMR, HRMS) ScaleUp->NMR Confirm 8. Final Confirmation (Co-injection, Spectral Match) NMR->Confirm Standard Chemical Synthesis of Authentic Standard Standard->Confirm

Caption: A comprehensive analytical workflow for the discovery and confirmation of 4-(Ethoxymethyl)phenol.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality controls and clear decision points.

Protocol: Broad-Spectrum Extraction and Fractionation
  • Rationale: To ensure both volatile and non-volatile compounds are extracted, a multi-solvent system is employed. Subsequent fractionation separates compounds by polarity, reducing matrix complexity for downstream analysis.

  • Methodology:

    • Homogenization: Lyophilize (freeze-dry) 10g of plant material to a fine powder.

    • Extraction: Macerate the powder in 100 mL of a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) for 24 hours at room temperature with agitation.

    • Filtration & Concentration: Filter the extract and concentrate it to dryness under reduced pressure (rotary evaporator) at a temperature below 40°C.

    • Liquid-Liquid Partitioning: Re-dissolve the crude extract in 50 mL of 90% MeOH (aq). Perform a liquid-liquid extraction three times with 50 mL of hexane to remove non-polar lipids and chlorophyll.

    • Fractionation: Concentrate the MeOH fraction and subject it to Solid Phase Extraction (SPE) using a C18 cartridge. Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH) to generate fractions of increasing polarity.

Protocol: Chromatographic Screening by GC-MS and LC-MS/MS
  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile compounds like simple phenols. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides complementary separation for less volatile or thermally labile compounds.

  • GC-MS Methodology:

    • Derivatization (Optional but Recommended): Evaporate an aliquot of each SPE fraction. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes. Derivatization increases volatility and improves peak shape.

    • Injection: Inject 1 µL onto a non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • GC Conditions: Use a temperature gradient from 60°C to 280°C at 10°C/min.

    • MS Conditions: Operate in full scan mode (m/z 40-550) with electron ionization (EI) at 70 eV.

    • Data Analysis: Screen for the expected mass spectrum of the silylated derivative of 4-(Ethoxymethyl)phenol. Key ions would include the molecular ion and characteristic fragments.

  • LC-MS/MS Methodology:

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Column: Use a C18 reversed-phase column (e.g., 100mm x 2.1mm, 2.6µm).

    • Gradient: Run a gradient from 5% B to 95% B over 15 minutes.

    • MS/MS Conditions: Operate in electrospray ionization (ESI) mode, both positive and negative. Use a Multiple Reaction Monitoring (MRM) method if a standard is available. The transition would be from the precursor ion [M+H]⁺ or [M-H]⁻ to specific product ions.

Protocol: Unambiguous Structure Elucidation
  • Rationale: A putative "hit" from a screening method is not a confirmation. Unambiguous identification requires isolation and spectroscopic analysis, primarily by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

  • Methodology:

    • Isolation: Scale up the extraction process. Use preparative High-Performance Liquid Chromatography (Prep-HPLC) on the most promising fraction to isolate the compound of interest to >95% purity.

    • HRMS: Obtain a high-resolution mass spectrum to confirm the exact molecular formula. For C₉H₁₂O₂, the expected exact mass is 152.08373.

    • NMR Spectroscopy:

      • ¹H NMR: Acquire a proton NMR spectrum. The expected signals for 4-(Ethoxymethyl)phenol would be: two doublets in the aromatic region (AA'BB' system), a singlet for the benzylic CH₂, a quartet for the ethyl CH₂, and a triplet for the ethyl CH₃.

      • ¹³C NMR: Acquire a carbon-13 spectrum to confirm the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Use these experiments to confirm the connectivity of the molecule, definitively linking the ethoxy group to the methylene bridge and the phenyl ring.

Data Presentation and Management

To facilitate analysis, all quantitative and qualitative data should be meticulously organized.

Table 1: Predicted Mass Spectrometry Data for 4-(Ethoxymethyl)phenol

Analysis TypeIonization ModePredicted m/zIon TypeNotes
HRMSESI+153.0910[M+H]⁺For exact mass confirmation
HRMSESI-151.0764[M-H]⁻For exact mass confirmation
GC-MS (EI)EI152[M]⁺Molecular Ion
GC-MS (EI)EI107[M - OCH₂CH₃]⁺Loss of the ethoxy group

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic (ortho to OH)~6.85d2H
Aromatic (ortho to CH₂)~7.20d2H
Phenolic OH~5.0-6.0s (broad)1H
-O-CH₂ -Ph~4.50s2H
-O-CH₂ -CH₃~3.55q2H
-O-CH₂-CH₃ ~1.25t3H

Conclusion and Future Outlook

The search for 4-(Ethoxymethyl)phenol in plants is an endeavor into the frontiers of natural product chemistry. While its existence as a plant metabolite is currently unproven, the lack of evidence should serve as a catalyst for investigation, not a deterrent. The biosynthetic pathway, though presenting challenges with the ethylation step, is not outside the realm of possibility for the diverse enzymatic capabilities of the plant kingdom.

The rigorous, multi-platform analytical workflow detailed in this guide provides a clear and robust path for any researcher aiming to answer this question. By combining targeted plant selection with high-sensitivity chromatography and definitive spectroscopic confirmation, the potential for a novel discovery can be systematically explored. Should 4-(Ethoxymethyl)phenol be identified, it would not only add a new molecule to the vast catalog of natural products but could also unveil a novel O-ethyltransferase enzyme, opening new avenues in biotechnology and synthetic biology.

References

  • Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). The evolution of phenylpropanoid metabolism in the green lineage. Critical Reviews in Biochemistry and Molecular Biology, 48(2), 123-152. [Link]

  • Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. [Link]

  • Lisle, J. T., Croteau, R. B., & Sherman, D. H. (2016). The dawning of a new era in natural product ethylation. Proceedings of the National Academy of Sciences, 113(13), 3395-3397. [Link]

An In-depth Technical Guide to the Plausible Biosynthesis of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded exploration of the plausible biosynthetic pathway of 4-ethoxymethylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for the proposed enzymatic transformations. We will delve into the known biochemistry of precursor synthesis and analogous enzymatic reactions to construct a scientifically rigorous and logical pathway.

Introduction and Significance

4-Ethoxymethylphenol is an aromatic compound with potential applications in various fields, including as a building block in medicinal chemistry and materials science. While its natural occurrence is not widely documented, understanding its potential biosynthetic origins is crucial for developing biocatalytic production methods and for identifying novel enzymatic tools for green chemistry. This guide proposes a plausible biosynthetic pathway for 4-ethoxymethylphenol, starting from the well-established microbial metabolite, p-cresol.

Proposed Biosynthetic Pathway Overview

The proposed biosynthesis of 4-ethoxymethylphenol is a multi-step enzymatic cascade commencing with the amino acid L-tyrosine. The pathway can be conceptually divided into three key stages:

  • Precursor Formation: The synthesis of p-cresol (4-methylphenol) from L-tyrosine by microbial enzymes.

  • Methyl Group Activation: The hydroxylation of the methyl group of p-cresol to form 4-hydroxybenzyl alcohol.

  • Ether Bond Formation: The O-alkylation of 4-hydroxybenzyl alcohol to yield the final product, 4-ethoxymethylphenol.

The following diagram provides a high-level overview of this proposed pathway.

Biosynthesis of 4-Ethoxymethylphenol cluster_0 Stage 1: Precursor Formation cluster_1 Stage 2: Methyl Group Activation cluster_2 Stage 3: Ether Bond Formation L-Tyrosine L-Tyrosine p-Cresol p-Cresol L-Tyrosine->p-Cresol Tyrosine Lyase 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol p-Cresol:e->4-Hydroxybenzyl_alcohol:w p-Cresol Methylhydroxylase (PCMH) 4-Ethoxymethylphenol 4-Ethoxymethylphenol 4-Hydroxybenzyl_alcohol:e->4-Ethoxymethylphenol:w Putative O-Alkyltransferase Experimental_Workflow_Screening cluster_0 Preparation cluster_1 High-Throughput Screening cluster_2 Validation A Enzyme Library (Putative O-Alkyltransferases) C 96-Well Plate Reactions A->C B Substrates: 4-Hydroxybenzyl alcohol Ethyl Donor (e.g., SAE) B->C D Incubation C->D E LC-MS Analysis D->E F Identify Positive Hits E->F G Enzyme Purification & Kinetic Characterization F->G

4-Ethoxymethylphenol safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxymethylphenol for Research and Development Professionals

Section 1: Introduction and Scientific Context

4-Ethoxymethylphenol, also known by its synonym p-Hydroxybenzyl ethyl ether, is a phenolic compound with the CAS Number 57726-26-8.[1] It is a small molecule that has been extracted from natural sources such as the plant Amburana cearensis and has been noted for its antioxidant and in vitro cytotoxic properties.[2][3] Given its potential applications in drug discovery and development, particularly in research related to respiratory diseases and inflammation, it is imperative that laboratory personnel are equipped with a thorough understanding of its safety profile and handling requirements.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for risk assessment, procedural best practices, and emergency preparedness. The core philosophy of this document is that true laboratory safety is achieved not just by following rules, but by understanding the scientific rationale behind them, thereby creating a self-validating system of safe operation.

Section 2: Physicochemical and Toxicological Profile

A foundational element of safe handling is a clear understanding of the substance's physical, chemical, and hazardous properties.

Physicochemical Data

The fundamental properties of 4-Ethoxymethylphenol are summarized below.

PropertyValueSource
CAS Number 57726-26-8[1][4]
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [2][4]
IUPAC Name 4-(ethoxymethyl)phenol[4]
Synonyms p-Hydroxybenzyl ethyl ether, 4-Hydroxybenzyl ethyl ether[2][4]
Appearance Solid (form may vary)[5]
Melting Point 52.0 - 53.0 °C[4]
Boiling Point 240.0 - 242.0 °C @ 760 mmHg[4]
Toxicological Profile and Hazard Classification

There is a notable discrepancy in the publicly available hazard classifications for 4-Ethoxymethylphenol. While a large aggregate of reports on PubChem indicates the chemical does not meet GHS hazard criteria, other suppliers provide a more cautious classification.[4]

Principle of Prudence: In the face of conflicting safety information, established laboratory safety protocol dictates adhering to the more stringent classification. This approach ensures the highest level of protection. Therefore, this guide is based on the following GHS classifications as provided by MedChemExpress.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

This classification underscores that the primary routes of occupational exposure are ingestion, dermal contact, and inhalation of dust or aerosols.

Section 3: Risk Assessment and the Hierarchy of Controls

Effective safety management relies on a proactive risk assessment and the implementation of controls in a specific order of preference, known as the Hierarchy of Controls. This model prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).

  • Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous alternative. In research and development, this is often not feasible as the specific properties of 4-Ethoxymethylphenol are required for the experiment.

  • Engineering Controls: These controls are designed to physically isolate the operator from the hazard. For 4-Ethoxymethylphenol, the most critical engineering control is a certified chemical fume hood or other suitable local exhaust ventilation (LEV) system.[1][6] This is essential to prevent inhalation of any dust or aerosols generated during handling.[1] Safety showers and eyewash stations must also be readily accessible.[6]

  • Administrative Controls: These are work practices and procedures that reduce the risk. This includes comprehensive training, restricting access to authorized personnel, and implementing detailed Standard Operating Procedures (SOPs) like the ones in this guide. Proper hygiene practices, such as washing hands thoroughly after handling, are a critical administrative control.[7]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a physical barrier against exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-Ethoxymethylphenol Elimination Elimination / Substitution (Often not feasible in R&D) Engineering Engineering Controls • Chemical Fume Hood • Eyewash / Safety Shower Elimination->Engineering More Effective Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Personnel Training • Restricted Access Engineering->Administrative PPE Personal Protective Equipment (PPE) • Gloves, Goggles, Lab Coat • Respirator (if needed) Administrative->PPE Less Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.

Section 4: Standard Operating Procedure for Preparing a Stock Solution

This protocol provides a self-validating workflow for a common laboratory task, explaining the rationale behind each step to ensure both safety and experimental integrity.

Objective: To safely prepare a 100 mM stock solution of 4-Ethoxymethylphenol in DMSO.

Materials:

  • 4-Ethoxymethylphenol (solid)

  • Anhydrous DMSO

  • Appropriate glassware (volumetric flask, beaker)

  • Spatula and weigh boat

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (see Section 5)

Methodology:

  • Pre-Procedure Safety Check:

    • Rationale: Verifying safety equipment ensures an immediate and effective response in case of an emergency.

    • Action: Confirm the chemical fume hood is operational (check airflow monitor). Verify the path to the nearest eyewash station and safety shower is unobstructed.[6]

  • Donning PPE:

    • Rationale: Establishes the primary barrier to prevent accidental exposure.

    • Action: Don all required PPE as detailed in Section 5 before handling any chemicals.

  • Preparation in Fume Hood:

    • Rationale: All manipulations of solid 4-Ethoxymethylphenol must occur within a fume hood to prevent inhalation of fine particulates.[1]

    • Action: Place all necessary equipment (balance, glassware, chemicals) inside the fume hood.

  • Weighing the Compound:

    • Rationale: Careful handling minimizes the risk of generating airborne dust.

    • Action: Tare a weigh boat on the balance. Using a clean spatula, carefully weigh out the required mass of 4-Ethoxymethylphenol. (For 10 mL of a 100 mM solution, mass = 0.1 L * 0.1 mol/L * 152.19 g/mol = 0.1522 g). Avoid creating dust by handling the material gently.[1]

  • Dissolution:

    • Rationale: Adding the solid to the solvent minimizes splashing of the final solution.

    • Action: Place approximately 7-8 mL of DMSO into the volumetric flask. Carefully transfer the weighed solid into the flask. Add a magnetic stir bar and place the flask on a stir plate (ensure the stir plate is approved for use in a fume hood). Stir until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Rationale: Bringing the solution to the final volume ensures accurate concentration.

    • Action: Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the 10 mL volumetric flask. Cap and invert several times to ensure homogeneity.

  • Labeling and Storage:

    • Rationale: Proper labeling is critical for safety, inventory management, and regulatory compliance.

    • Action: Clearly label the container with the chemical name ("4-Ethoxymethylphenol"), concentration (100 mM in DMSO), date of preparation, and your initials. Store the container tightly closed and in a designated, cool, and dry location as per institutional guidelines.[1] Some sources recommend storage at -20°C or -80°C for solutions to maintain stability.[3]

  • Decontamination and Doffing PPE:

    • Rationale: Proper cleanup and PPE removal prevents cross-contamination and "take-home" exposure.

    • Action: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula and any non-disposable equipment. Doff PPE in the correct order (see Section 5.2) and wash hands thoroughly with soap and water.[1]

Section 5: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., Nitrile), inspected prior to use.[1]Fully buttoned lab coat.[1]Not required if handled exclusively within a certified fume hood.
Handling Solutions Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., Nitrile).[1]Fully buttoned lab coat.[1]Not required if handled in a well-ventilated area.
Potential for Splash Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile).[1]Chemical-resistant apron over a lab coat.Not required if handled exclusively within a certified fume hood.
Inadequate Ventilation Tightly fitting safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile).[1]Fully buttoned lab coat.[1]A full-face respirator with appropriate cartridges (NIOSH or EN 149 approved).[1][6]
PPE Donning and Doffing Workflow

The sequence of donning and doffing is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Wash Hands f3->f4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Section 6: Emergency Response Procedures

Preparedness is key to mitigating the consequences of any laboratory incident.

Chemical Spill Response

For a small spill of solid 4-Ethoxymethylphenol:

  • Assess and Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operational or the area is well-ventilated.

  • Protect: Wear appropriate PPE, including double gloves, goggles, and a lab coat.

  • Contain and Clean: Gently sweep up the solid material, avoiding dust formation.[6] Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Response Start Spill Occurs Assess Assess Risk (Size, Location) Start->Assess Alert Alert Others & Isolate Area Assess->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain & Clean Spill (Sweep solid carefully) PPE->Contain Dispose Package for Hazardous Waste Disposal Contain->Dispose Decon Decontaminate Area & Personnel Dispose->Decon End Response Complete Decon->End

Caption: A systematic workflow for responding to a chemical spill.

Personnel Exposure Response

Immediate action is required in the event of personnel exposure.

  • Inhalation: Move the affected person to fresh air. If symptoms like respiratory irritation persist, seek immediate medical attention.

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a doctor.[1]

  • Eye Contact: Immediately rinse the eyes with pure, gently flowing water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][6] Do not use a heavy water stream.[7]

  • Hazards: Thermal decomposition can release irritating and toxic gases.[6]

  • Procedure: In case of a small, containable fire, use an appropriate extinguisher. For larger fires, or if you are not trained, activate the fire alarm, evacuate the area, and close the doors behind you.

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][6]

Section 7: Storage and Waste Management

Storage: Store 4-Ethoxymethylphenol in a tightly closed container in a location that is dry, cool, and well-ventilated.[1] The storage area should be separate from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6] For long-term stability, particularly for research-grade material, storage at -20°C is recommended.[2]

Waste Management: All waste containing 4-Ethoxymethylphenol, whether solid or in solution, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not let the chemical enter the sewer system or drains.[1][6]

  • Arrange for disposal through a licensed waste disposal company, adhering strictly to all local, state, and federal regulations.

Section 8: References

  • 4-(Ethoxymethyl)phenol | C9H12O2 | CID 93781. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - 2-ETHOXY-4-ETHOXYMETHYL-PHENOL. MANE, via Regulations.gov. [Link]

  • Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). FooDB. [Link]

  • Safety Data Sheet: 4-Ethoxyphenol. Meta-Sci. [Link]

  • Safety Data Sheet - 4-Ethylphenol. Chemos GmbH & Co.KG. [Link]

  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxymethylphenol, a member of the phenol chemical class, presents a toxicological profile that warrants a detailed examination for researchers, scientists, and professionals in drug development. While comprehensive toxicological data for this specific compound is not extensively available in the public domain, a combination of existing hazard classifications, preliminary research findings, and a scientifically justified read-across approach with structurally similar compounds allows for a robust assessment of its potential hazards. This guide provides an in-depth analysis of the known toxicological data for 4-Ethoxymethylphenol and supplements these findings with data from the closely related analogue, 2-ethoxy-4-(methoxymethyl)phenol, to offer a comprehensive toxicological overview. All methodologies are presented with a rationale grounded in internationally recognized OECD guidelines.

Physicochemical Properties and Hazard Classification

4-Ethoxymethylphenol (CAS No. 57726-26-8) is a solid with a melting point of 52-53°C and a boiling point of 240-242°C[1]. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Ethoxymethylphenol is classified with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

These classifications indicate that 4-Ethoxymethylphenol should be handled with appropriate personal protective equipment to avoid oral, dermal, and respiratory exposure.

Genotoxicity Assessment

The evaluation of a compound's potential to induce genetic mutations is a critical component of its toxicological assessment.

Direct Evidence for 4-Ethoxymethylphenol

A study by da Silva Araujo et al. has indicated that 4-Ethoxymethylphenol possesses in vitro cytogenotoxic properties[2]. Cytogenotoxicity refers to the ability of a substance to cause damage to the genetic material within cells, which can manifest as chromosomal aberrations or other structural changes. This finding necessitates a thorough investigation of its genotoxic potential using a battery of standardized assays.

Read-Across Analysis with 2-ethoxy-4-(methoxymethyl)phenol

Due to the limited direct data on 4-Ethoxymethylphenol, a read-across approach using data from the structurally similar compound 2-ethoxy-4-(methoxymethyl)phenol provides valuable insights. The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment on this analogue, which included a battery of genotoxicity tests[3][4].

Rationale for Read-Across: The structural similarity between 4-Ethoxymethylphenol and 2-ethoxy-4-(methoxymethyl)phenol, both being substituted phenols with an ether linkage, provides a strong basis for read-across. The primary difference is the presence of an additional ethoxy group on the benzene ring of the analogue, which is not expected to significantly alter the fundamental mechanisms of genotoxicity for this chemical class.

  • Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471: This assay showed no mutagenic activity[4].

  • In Vitro Mammalian Chromosome Aberration Test - OECD Guideline 473: This test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells[5][6][7][8][9].

  • In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474: This in vivo test in mice showed no evidence of clastogenicity[10][11][12][13][14].

The negative results from this comprehensive battery of tests on a close structural analogue suggest that 4-Ethoxymethylphenol may also have a low potential for genotoxicity. However, the in vitro cytogenotoxicity finding for 4-Ethoxymethylphenol itself underscores the importance of direct testing to confirm this.

Experimental Protocols for Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli[15][16][17][18].

Methodology:

  • Strain Selection: At least five strains are used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA), to detect different types of point mutations[16].

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism[16].

  • Exposure: The bacterial strains are exposed to at least five different concentrations of the test substance in triplicate plates[15][16]. Two methods can be employed: the plate incorporation method or the pre-incubation method[15].

  • Incubation: The plates are incubated at 37°C for two to three days[15].

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control[16].

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis TestSubstance Test Substance (4-Ethoxymethylphenol) WithS9 Exposure with S9 TestSubstance->WithS9 WithoutS9 Exposure without S9 TestSubstance->WithoutS9 BacterialStrains Bacterial Strains (S. typhimurium, E. coli) BacterialStrains->WithS9 BacterialStrains->WithoutS9 S9Mix S9 Mix (Metabolic Activation) S9Mix->WithS9 Incubate Incubate Plates (37°C, 48-72h) WithS9->Incubate WithoutS9->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies AnalyzeData Analyze Data (Dose-Response) CountColonies->AnalyzeData

This test identifies substances that cause cytogenetic damage by detecting the formation of micronuclei in erythrocytes[10][11][12][13][14].

Methodology:

  • Animal Model: Typically performed in mice or rats[10].

  • Dose Selection: A preliminary toxicity test is often conducted to determine three analyzable concentrations[10].

  • Administration: The test substance is administered to groups of animals (usually five males and five females per group) via an appropriate route[10]. Positive and negative control groups are included[10].

  • Sample Collection: Bone marrow is extracted at 24 and 48 hours after treatment[10].

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and at least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei[10].

  • Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes[10].

Micronucleus_Test_Workflow Start Start: Dose Range Finding Dosing Administer Test Substance to Animals Start->Dosing Sacrifice24 Sacrifice at 24h Dosing->Sacrifice24 Sacrifice48 Sacrifice at 48h Dosing->Sacrifice48 BoneMarrow Extract Bone Marrow Sacrifice24->BoneMarrow Sacrifice48->BoneMarrow SlidePrep Prepare and Stain Slides BoneMarrow->SlidePrep Microscopy Microscopic Analysis (Score Micronuclei) SlidePrep->Microscopy DataAnalysis Statistical Data Analysis Microscopy->DataAnalysis Conclusion Conclusion on Genotoxicity DataAnalysis->Conclusion

Repeated Dose Toxicity

Assessing the effects of repeated exposure to a substance is crucial for understanding its potential to cause chronic health effects.

Read-Across Analysis with 2-ethoxy-4-(methoxymethyl)phenol

A 28-day repeated dose oral toxicity study in rats, compliant with OECD Guideline 407, was conducted for 2-ethoxy-4-(methoxymethyl)phenol[3]. This study is sufficient to assess the repeated dose toxicity endpoint[3]. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 66.7 mg/kg/day[3].

Experimental Protocol for a 28-Day Repeated Dose Oral Toxicity Study - OECD Guideline 407

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days[19][20][21][22][23].

Methodology:

  • Animal Model: The preferred species is the rat[20].

  • Dose Groups: At least three dose levels and a control group are used, with at least 10 animals (5 male, 5 female) per group[20].

  • Administration: The test substance is administered orally on a daily basis for 28 days[20].

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis[20].

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and a comprehensive histopathological examination is performed on the control and high-dose groups, as well as any animals that die during the study[20].

Reproductive and Developmental Toxicity

Currently, there is no direct data on the reproductive and developmental toxicity of 4-Ethoxymethylphenol. The RIFM safety assessment for 2-ethoxy-4-(methoxymethyl)phenol also notes a lack of data for this endpoint[3]. Therefore, this remains a significant data gap.

Carcinogenicity

Summary of Toxicological Data

Toxicological Endpoint4-Ethoxymethylphenol2-ethoxy-4-(methoxymethyl)phenol (Read-Across)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not available
Skin Irritation Category 2 (Causes skin irritation)Not available
Eye Irritation Category 2A (Causes serious eye irritation)Not available
Respiratory Irritation Category 3 (May cause respiratory irritation)Not available
Genotoxicity In vitro cytogenotoxic properties reported[2]Not genotoxic in a battery of tests[3][4]
Repeated Dose Toxicity No data availableNOAEL: 66.7 mg/kg/day (28-day oral, rat)[3]
Reproductive Toxicity No data availableData gap[3]
Carcinogenicity No data availableNo data available

Conclusion

The available data for 4-Ethoxymethylphenol indicates that it is an acute oral toxicant and an irritant to the skin, eyes, and respiratory system. Preliminary evidence suggests it may have in vitro cytogenotoxic properties. A read-across analysis with the structurally similar compound, 2-ethoxy-4-(methoxymethyl)phenol, suggests a low potential for genotoxicity and provides a NOAEL for repeated dose toxicity. However, significant data gaps remain, particularly for reproductive and developmental toxicity and carcinogenicity. Further testing in these areas is warranted to provide a complete toxicological profile and to fully characterize the potential risks associated with exposure to 4-Ethoxymethylphenol. The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for conducting such studies.

References

  • OECD (2016), Test No. 473: In Vitro Mammalian Chromosomal Aberration Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2008), Test No. 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
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  • OECD iLibrary (n.d.), Test No. 471: Bacterial Reverse Mutation Test. Available at: [Link]

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A Technical Guide to the Antioxidant Properties of 4-Ethoxymethylphenol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxymethylphenol, a phenolic compound identified in plant extracts such as Amburana cearensis, presents a promising scaffold for antioxidant research and development.[1][2] Phenolic compounds are a cornerstone of natural antioxidant studies, known for their ability to mitigate oxidative stress, a key factor in numerous pathological conditions.[3][4] However, the application of many phenols in drug design can be hampered by challenges in bioavailability and metabolic stability.[4] This technical guide provides a comprehensive framework for the in-depth investigation of 4-Ethoxymethylphenol's antioxidant capabilities. It synthesizes the established principles of phenolic antioxidant mechanisms with detailed, field-proven experimental protocols. This document is designed to serve as a foundational resource for researchers aiming to elucidate the specific antioxidant profile of 4-Ethoxymethylphenol and evaluate its potential as a therapeutic agent. While direct literature on 4-Ethoxymethylphenol is nascent, this guide provides the necessary theoretical and practical tools to systematically characterize its properties.

Introduction: The Scientific Rationale for Investigating 4-Ethoxymethylphenol

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[5] Phenolic compounds are a major class of antioxidants that can neutralize these harmful free radicals.[6][7][8] Their therapeutic potential is vast, yet requires rigorous scientific validation.[3]

4-Ethoxymethylphenol (also known as p-Hydroxybenzyl ethyl ether) is a derivative of phenol with a C9H12O2 formula.[9] Its structure, featuring a hydroxyl group on the phenyl ring, is the key to its predicted antioxidant activity. This hydroxyl group can donate a hydrogen atom to stabilize free radicals, thus interrupting damaging oxidative chain reactions.[8] The presence of the ethoxymethyl group at the para position may influence its solubility, lipophilicity, and interaction with biological membranes, potentially offering a unique pharmacokinetic profile compared to other phenols. Understanding these structure-activity relationships is crucial for drug development.[4]

This guide will detail the fundamental mechanisms by which 4-Ethoxymethylphenol is expected to exert its antioxidant effects and provide the experimental blueprints for quantifying this activity.

Core Mechanisms of Phenolic Antioxidants

The antioxidant action of phenolic compounds like 4-Ethoxymethylphenol primarily proceeds through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] The efficiency of these mechanisms is dictated by the compound's chemical structure.[5]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•) which is less reactive and can be further stabilized by resonance.

ArOH + R• → ArO• + RH

Assays based on the HAT mechanism, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals.[8]

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical.

ArOH + R• → ArOH•+ + R:-

Many common antioxidant assays, including the DPPH, ABTS, and FRAP assays, are based on the SET mechanism, often visually indicated by a color change as the radical is reduced.[6][7][10]

Below is a diagram illustrating these two primary antioxidant mechanisms.

G cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SET Single Electron Transfer (SET) Mechanism HAT_Phenol 4-Ethoxymethylphenol (ArOH) HAT_Product Neutralized Molecule (RH) HAT_Phenol->HAT_Product H• Donation HAT_Phenoxyl Phenoxyl Radical (ArO•) (Stable) HAT_Phenol->HAT_Phenoxyl HAT_Radical Free Radical (R•) HAT_Radical->HAT_Product SET_Phenol 4-Ethoxymethylphenol (ArOH) SET_Cation Phenol Radical Cation (ArOH•+) SET_Phenol->SET_Cation e- Donation SET_Radical Free Radical (R•) SET_Product Anion (R:-) SET_Radical->SET_Product

Caption: Primary mechanisms of phenolic antioxidants.

Experimental Evaluation of Antioxidant Capacity

To comprehensively characterize the antioxidant profile of 4-Ethoxymethylphenol, a panel of assays should be employed. Each assay has a different mechanistic basis, and together they provide a more complete picture of the compound's capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for assessing antioxidant activity.[11] It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11][12]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare a series of dilutions of 4-Ethoxymethylphenol in methanol. A positive control, such as Trolox or Gallic Acid, should also be prepared.[13]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample or standard dilution to the wells.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used to zero the reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined by plotting the inhibition percentage against the sample concentration.

G A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample (20 µL) + DPPH Solution (200 µL) in 96-well plate A->C B Prepare Sample Dilutions (4-Ethoxymethylphenol & Control) B->C D Incubate in Dark (30 mins, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[13] This method is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•⁺ radical by an antioxidant leads to a decrease in absorbance.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[14] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

    • Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[16]

    • Prepare a series of dilutions of 4-Ethoxymethylphenol and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 5 µL of the sample or standard to a well in a 96-well plate.

    • Add 200 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate for 5-6 minutes at room temperature.[14]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as done for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[10] This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.[17]

  • Reagent Preparation:

    • Prepare the FRAP working solution fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃•6H₂O solution in a 10:1:1 ratio.[13]

    • Warm the FRAP solution to 37°C before use.

    • Prepare a series of dilutions of 4-Ethoxymethylphenol and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 10 µL of the sample or standard to a well in a 96-well plate.

    • Add 220 µL of the FRAP working solution to each well.

    • Incubate for approximately 4 minutes with continuous stirring.

  • Measurement:

    • Measure the absorbance at 593 nm.[10]

  • Calculation:

    • Construct a standard curve using the Fe²⁺ standard. The antioxidant capacity of the sample is then determined from this curve and expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).

Lipid Peroxidation Inhibition Assay (TBARS)

This assay evaluates the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage. It measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.[18][19]

  • Sample Preparation:

    • Prepare a lipid-rich sample, such as a tissue homogenate or a liposome suspension, to serve as the substrate for peroxidation.

  • Induction of Peroxidation:

    • Induce lipid peroxidation using an initiator like Fe²⁺/ascorbate or AAPH. Run parallel reactions with and without 4-Ethoxymethylphenol at various concentrations.

  • TBARS Reaction:

    • Stop the peroxidation reaction and precipitate proteins using trichloroacetic acid (TCA).[19]

    • Centrifuge the samples and collect the supernatant.

    • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[19]

  • Measurement:

    • Cool the samples and measure the absorbance of the pink chromophore at 532 nm.[18][20]

  • Calculation:

    • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with 4-Ethoxymethylphenol to the control (peroxidation without antioxidant).

Data Summary and Interpretation

The results from these assays should be compiled to provide a comprehensive antioxidant profile for 4-Ethoxymethylphenol.

AssayPrincipleMeasurement WavelengthStandard ControlTypical Units
DPPH Radical Scavenging (HAT/SET)~517 nm[12]Trolox, Gallic AcidIC50 (µg/mL or µM)
ABTS Radical Cation Scavenging (SET)~734 nmTroloxTEAC (mg TE/g)
FRAP Ferric Ion Reduction (SET)~593 nm[10]FeSO₄, TroloxµM Fe(II) Equivalents
TBARS Lipid Peroxidation Inhibition~532 nm[18]Trolox, BHT% Inhibition

A strong antioxidant profile would be indicated by a low IC50 value in the DPPH assay and high values in the ABTS and FRAP assays. Significant inhibition in the TBARS assay would demonstrate a direct protective effect in a biologically relevant lipid environment.

Safety and Toxicological Considerations

Conclusion and Future Directions

4-Ethoxymethylphenol holds potential as a valuable antioxidant compound. Its phenolic structure provides a strong theoretical basis for its radical scavenging activity. This guide outlines the essential experimental framework required to systematically validate and quantify this potential. By employing a multi-assay approach, researchers can build a robust data package detailing the compound's antioxidant efficacy and mechanisms of action.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Comparing the activity of 4-Ethoxymethylphenol with other phenolic derivatives to understand the role of the ethoxymethyl substituent.

  • Cell-based assays: Moving beyond chemical assays to evaluate the compound's ability to mitigate oxidative stress in cellular models.

  • Pharmacokinetic and metabolic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 4-Ethoxymethylphenol to assess its viability as a drug candidate.

Through rigorous application of the principles and protocols outlined herein, the scientific community can fully elucidate the antioxidant properties of 4-Ethoxymethylphenol and pave the way for its potential application in drug development and therapy.

References

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  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6). BioLink Express. Retrieved January 9, 2026, from [Link]

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Cytotoxic effects of 4-Ethoxymethylphenol on cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Cytotoxic Effects of 4-Ethoxymethylphenol on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxymethylphenol, a phenolic compound identified as a potent antioxidant, also presents potential cytogenotoxic properties that warrant a thorough investigation of its cytotoxic effects on various cell lines.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cytotoxic profile of 4-Ethoxymethylphenol. Eschewing a rigid template, this document is structured to logically guide the scientific inquiry from initial screening to mechanistic elucidation. It emphasizes the rationale behind experimental choices, adherence to rigorous scientific standards, and the integration of multiple assay formats to build a robust and reliable dataset. This guide is grounded in established methodologies for cytotoxicity testing of phenolic compounds and aligns with international standards, such as the OECD Guidelines for the Testing of Chemicals.[3][4]

Introduction: The Scientific Imperative to Characterize 4-Ethoxymethylphenol

4-Ethoxymethylphenol is a small molecule that has been extracted from Amburana cearensis and is recognized for its antioxidant activities.[2] While antioxidants are generally perceived as beneficial, it is crucial to recognize that many phenolic compounds can exert dose-dependent cytotoxic effects.[5][6] The potential for 4-Ethoxymethylphenol to possess in vitro cytogenotoxic properties necessitates a detailed examination of its impact on cell viability and proliferation.[1] Understanding the cytotoxic profile of this compound is paramount for any future therapeutic or industrial applications. This guide will provide the foundational knowledge and detailed protocols to empower researchers to conduct a thorough and scientifically sound evaluation of 4-Ethoxymethylphenol's cytotoxic effects.

Foundational Principles of Cytotoxicity Testing

The initial assessment of a compound's cytotoxic potential is a critical step in drug discovery and toxicology. In vitro cytotoxicity assays are fundamental tools to determine a compound's ability to induce cell death, providing key data on its potency and efficacy.[7] The primary objective is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.[7] This value is a critical parameter for comparing the cytotoxic activity of different compounds and for selecting promising candidates for further development.[7]

A comprehensive assessment of cytotoxicity should not rely on a single assay. Instead, a multi-parametric approach is recommended, employing assays that measure different cellular endpoints. This strategy provides a more complete picture of the compound's effects and helps to distinguish between different modes of cell death, such as apoptosis and necrosis.[7]

Experimental Workflow for Assessing Cytotoxicity

The following workflow provides a logical progression for the investigation of 4-Ethoxymethylphenol's cytotoxic effects, from initial screening to more in-depth mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Elucidation cluster_2 Phase 3: Mechanistic Insights A Compound Preparation (4-Ethoxymethylphenol) B Cell Line Selection (e.g., Cancer & Normal lines) A->B Select relevant models C Dose-Response & Time-Course (MTT/XTT Assay) B->C Treat cells D IC50 Determination C->D Analyze viability data E Membrane Integrity Assay (LDH Assay) D->E Confirm cytotoxicity H Mitochondrial Membrane Potential (e.g., JC-1 Assay) D->H Explore mitochondrial involvement F Apoptosis vs. Necrosis (Annexin V/PI Staining) E->F Characterize cell death G Caspase Activation Assay F->G Investigate apoptotic pathway I Reactive Oxygen Species (ROS) (e.g., DCFH-DA Assay) H->I Assess oxidative stress J Cell Cycle Analysis (Flow Cytometry) I->J Determine effects on cell cycle

Figure 1: A comprehensive experimental workflow for the systematic evaluation of 4-Ethoxymethylphenol's cytotoxicity.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines should be used, including both cancerous and non-cancerous lines, to assess the compound's spectrum of activity and potential for selective toxicity.[7] For instance, a study on phenolic extracts from grapevine by-products used both a healthy (HBL-100) and a colorectal cancer (HCT-116) human cell line.[8]

Protocol:

  • Cell Line Acquisition: Obtain cell lines from a reputable cell bank (e.g., ATCC).

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells regularly to maintain them in the exponential growth phase.

MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]

  • Compound Treatment: Prepare serial dilutions of 4-Ethoxymethylphenol in complete culture medium. Replace the medium in the wells with the diluted compound solutions. Include vehicle controls (medium with the same concentration of the solvent, e.g., DMSO, used for the highest compound concentration) and blank controls (medium only).[7]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[7]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] This assay is indicative of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[7]

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from a commercial kit.[7]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.[7]

  • Stop Reaction: Add the stop solution provided in the kit.[7]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Mechanistic Elucidation of Cytotoxicity

Once the cytotoxic effects of 4-Ethoxymethylphenol are confirmed, the next step is to investigate the underlying mechanisms.

Apoptosis vs. Necrosis

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mode of action of a cytotoxic compound.[7]

Suggested Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

Potential Signaling Pathways

Phenolic compounds are known to induce cytotoxicity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6] A study on other phenolic compounds showed that they can induce apoptosis mediated by the loss of mitochondrial membrane potential (MMP) and an increase in ROS production.[6] The enzymatic conversion of 4-(methoxymethyl)phenol can lead to the formation of a reactive p-quinone methide intermediate, which could contribute to its cytotoxic effects.[10]

Signaling_Pathway cluster_0 Cellular Insult cluster_1 Intracellular Events cluster_2 Apoptotic Cascade A 4-Ethoxymethylphenol B Increased ROS Production A->B Induces oxidative stress C Mitochondrial Dysfunction B->C Damages mitochondria D Loss of Mitochondrial Membrane Potential C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F Forms apoptosome G Caspase-3 Activation F->G Cleaves pro-caspase-3 H Apoptosis G->H Executes apoptosis

Figure 2: A hypothetical signaling pathway for 4-Ethoxymethylphenol-induced apoptosis, highlighting key events from oxidative stress to caspase activation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing IC50 values across different cell lines and time points.[7]

Table 1: Cytotoxic Activity of 4-Ethoxymethylphenol against a Panel of Human Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma48[Insert Value]
HeLa Cervical Cancer48[Insert Value]
HCT-116 Colorectal Carcinoma48[Insert Value]
HBL-100 Normal Breast48[Insert Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of the cytotoxic effects of 4-Ethoxymethylphenol. By following the outlined experimental workflow and protocols, researchers can generate high-quality, reproducible data to characterize the compound's cytotoxic profile. Future investigations should focus on elucidating the specific molecular targets of 4-Ethoxymethylphenol and exploring its potential for synergistic effects when combined with other therapeutic agents. A thorough understanding of its mechanism of action will be essential for determining its potential as a novel therapeutic agent or for identifying any potential toxicological risks.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH . (2019-05-01). Available at: [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd . Available at: [Link]

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  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed . (2016-07-15). Available at: [Link]

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  • Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line - PubMed . (2005-08-18). Available at: [Link]

  • Genotoxicity of 4-nonylphenol and nonylphenol ethoxylate mixtures by the use of Saccharomyces cerevisiae D7 mutation assay and use of this text to evaluate the efficiency of biodegradation treatments - PubMed . (2010-11-18). Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1 . (2024-11-17). Available at: [Link]

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4-Ethoxymethylphenol: A Scoping Review and Technical Guide on its Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Ethoxymethylphenol, a naturally occurring phenolic ether with emergent therapeutic potential. While research on this specific molecule is in its nascent stages, its structural characteristics and the biological activities of related phenolic compounds suggest promising avenues for investigation, particularly in the realms of antioxidant, anti-inflammatory, and cytotoxic applications. This document consolidates the current, albeit limited, knowledge on 4-Ethoxymethylphenol, including its physicochemical properties and known biological context. Furthermore, by drawing parallels with structurally similar and well-studied phenolic compounds, this guide extrapolates potential mechanisms of action and outlines a detailed roadmap for future research and development. This includes proposed protocols for its synthesis, in vitro validation of its biological activities, and a discussion on prospective in vivo evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the exploration of novel phenolic compounds for therapeutic applications.

Introduction and Current Landscape

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is a phenolic compound that has been identified in certain plant species, notably Amburana cearensis, a plant with a history of use in traditional medicine for respiratory ailments.[1] Its presence in a medicinally active plant, coupled with the well-documented therapeutic properties of phenolic compounds, positions 4-Ethoxymethylphenol as a molecule of interest for drug discovery and development.

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. This structural motif is prevalent in a vast number of FDA-approved drugs and natural products, underscoring its significance in medicinal chemistry.[2][3] The therapeutic effects of phenols are often attributed to their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[4] This antioxidant activity is a cornerstone of their potential to mitigate oxidative stress, a key pathological feature in a wide range of diseases, including inflammatory conditions and cancer.

While the direct biological activities of isolated 4-Ethoxymethylphenol are not yet extensively documented, an extract of Amburana cearensis containing this compound has demonstrated antioxidant and in vitro cytogenotoxic properties.[5] This provides a foundational rationale for a more focused investigation into the specific contributions of 4-Ethoxymethylphenol to these effects. This guide will therefore synthesize the available data and propose a structured approach to unlock the therapeutic potential of this promising molecule.

Physicochemical Properties of 4-Ethoxymethylphenol

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

PropertyValueSource
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
IUPAC Name 4-(ethoxymethyl)phenol
Synonyms p-Hydroxybenzyl ethyl ether, 4-Hydroxybenzyl ethyl ether
CAS Number 57726-26-8
Melting Point 52.0 - 53.0 °C
Boiling Point 240.0 - 242.0 °C at 760.00 mm Hg[6]
Appearance White solid (predicted)
Solubility Predicted to be slightly soluble in water, soluble in organic solvents like ethanol and DMSO.

Proposed Synthesis of 4-Ethoxymethylphenol

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Sodium_phenoxide Sodium 4-(hydroxymethyl)phenoxide 4-Hydroxybenzyl_alcohol->Sodium_phenoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Sodium_phenoxide Ethyl_Iodide Ethyl Iodide 4-Ethoxymethylphenol 4-Ethoxymethylphenol Ethyl_Iodide->4-Ethoxymethylphenol Sodium_phenoxide->4-Ethoxymethylphenol SN2 Reaction

Caption: Proposed Williamson ether synthesis of 4-Ethoxymethylphenol.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxybenzyl alcohol (1 equivalent) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ether Formation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Ethoxymethylphenol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of structurally related phenolic compounds, 4-Ethoxymethylphenol is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The primary proposed mechanism of action for the antioxidant effects of 4-Ethoxymethylphenol is through direct radical scavenging, a hallmark of phenolic compounds.[4] The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.

Proposed Signaling Pathway for Antioxidant Activity:

G ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Reacts with Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes 4-Ethoxymethylphenol 4-Ethoxymethylphenol 4-Ethoxymethylphenol->Neutralized_ROS Donates H•

Caption: Direct radical scavenging by 4-Ethoxymethylphenol.

Experimental Protocol for DPPH Radical Scavenging Assay: [10][11][12]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of 4-Ethoxymethylphenol in methanol and create a series of dilutions.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of 4-Ethoxymethylphenol, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Anti-inflammatory Activity

Chronic inflammation is closely linked to oxidative stress. Many phenolic compounds exert anti-inflammatory effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[13][14][15][16] It is plausible that 4-Ethoxymethylphenol could act as an activator of this pathway.

Proposed Nrf2-Mediated Anti-inflammatory Pathway:

G 4-Ethoxymethylphenol 4-Ethoxymethylphenol Keap1 Keap1 4-Ethoxymethylphenol->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Inflammation Inflammation Antioxidant_Enzymes->Inflammation Inhibits

Caption: Proposed activation of the Nrf2 pathway by 4-Ethoxymethylphenol.

Anticancer Activity

The cytotoxic properties of the Amburana cearensis extract suggest that 4-Ethoxymethylphenol may have potential as an anticancer agent.[5] Many phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[17][18][19]

Experimental Protocol for MTT Cytotoxicity Assay: [20][21]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a lung or colon cancer cell line) in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of 4-Ethoxymethylphenol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Directions: In Vivo Studies and Pharmacokinetics

While in vitro assays are crucial for initial screening, the therapeutic potential of 4-Ethoxymethylphenol can only be validated through in vivo studies.

Preclinical In Vivo Studies
  • Toxicity Studies: Acute and sub-chronic toxicity studies in rodent models are necessary to determine the safety profile and establish a therapeutic window.[5][22]

  • Efficacy Studies: Depending on the outcomes of the in vitro assays, efficacy studies in relevant animal models of disease (e.g., inflammatory models, cancer xenograft models) should be conducted.

Pharmacokinetic Profiling

Understanding the ADME properties of 4-Ethoxymethylphenol is critical. Studies in animal models should be performed to determine its oral bioavailability, plasma half-life, tissue distribution, and metabolic fate. The pharmacokinetics of phenolic ethers can vary, but they are generally more hydrophobic and may have better oral absorption than their corresponding phenols.[6][23][24]

Conclusion

4-Ethoxymethylphenol represents a promising, yet underexplored, natural product with the potential for therapeutic development. Its phenolic ether structure suggests inherent antioxidant capabilities, and by extension, potential anti-inflammatory and anticancer activities. This technical guide has provided a comprehensive overview of the current knowledge and has laid out a clear, scientifically-grounded roadmap for future research. The proposed synthesis and in vitro testing protocols provide a starting point for the systematic evaluation of this compound. While significant research is still required to fully elucidate its therapeutic utility and mechanism of action, the foundational evidence and the precedents set by other phenolic compounds warrant a dedicated investigation into 4-Ethoxymethylphenol as a novel therapeutic agent.

References

  • Araujo, J. R. da S., et al. (2021). Antioxidant and in vitro cytogenotoxic properties of Amburana cearensis (Allemão) A.C. Sm. leaf extract. Drug and Chemical Toxicology, 1-9.
  • Smith, C. J., & Perfetti, T. A. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences, 69(1), 265-278.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93781, 4-Ethoxymethylphenol. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lee, H. J., et al. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Biomolecules & Therapeutics, 24(4), 419–426.
  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
  • Filo. (2025). Pharmaceutical applications of phenol esters ethers and carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Talele, T. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • National Science Foundation Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • ResearchGate. (n.d.). The cytotoxic effects of 4-MMPB on the three cell lines as assessed by MTT assay. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Molecules, 26(11), 3249.
  • Lee, H. J., et al. (2016). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2021).
  • Olagnier, D., et al. (2020). Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model. PLoS One, 15(6), e0234484.
  • Oikawa, S., et al. (2001). In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action. Environmental and Molecular Mutagenesis, 37(4), 326-333.
  • WUR eDepot. (n.d.). Chemical study on alkylphenols. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. Retrieved from [Link]

  • Kaczmarek, P., et al. (2024). Chemical Inhibition of NRF2 Transcriptional Activity Influences Colon Function and Oestrogen Receptor Expression in Mice at Different Ages. International Journal of Molecular Sciences, 25(1), 543.
  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Bod L., et al. (2021). NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation. Frontiers in Immunology, 12, 746685.
  • Dr. Bhushan P Pimple. (2020, July 18). Antioxidant Assay Principle & Process (DPPH & H2O2) [Video]. YouTube. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 114(4), 1215-1221.

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Preliminary in-vitro studies of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 4-Ethoxymethylphenol A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is a phenolic compound that has been identified in various natural sources and is noted for its potential cytotoxic and antioxidant activities.[1][2] This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of 4-Ethoxymethylphenol, outlining key experimental protocols to assess its cytotoxic, antioxidant, and anti-inflammatory properties. Furthermore, this guide delves into the plausible underlying molecular mechanisms, specifically focusing on the NF-κB and Nrf2 signaling pathways. The methodologies presented herein are designed to be self-validating and are grounded in established scientific principles, offering a robust starting point for the thorough investigation of this compound's therapeutic potential.

Introduction to 4-Ethoxymethylphenol

4-Ethoxymethylphenol is a small molecule belonging to the class of benzyl ethers.[3] Its chemical structure, characterized by a phenol group with an ethoxymethyl substituent at the para position, suggests the potential for a range of biological activities. Phenolic compounds, in general, are well-documented for their antioxidant and anti-inflammatory properties, which are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.[4][5] Preliminary reports indicate that 4-Ethoxymethylphenol exhibits both cytotoxic and antioxidant activities, making it a compound of interest for further investigation in drug discovery and development.[1]

Chemical and Physical Properties of 4-Ethoxymethylphenol:

PropertyValueSource
Molecular Formula C9H12O2[6]
Molecular Weight 152.19 g/mol [6]
CAS Number 57726-26-8[2]
Appearance Pale yellow powder (estimated)[7]
Melting Point 52.00 to 53.00 °C[6]
Boiling Point 240.00 to 242.00 °C[6]
Synonyms p-Hydroxybenzyl ethyl ether, 4-(Ethoxymethyl)-phenol[3][7]

This guide will systematically outline the in-vitro assays necessary to build a foundational understanding of 4-Ethoxymethylphenol's biological profile.

Assessment of Cytotoxic Activity

A crucial first step in the evaluation of any potential therapeutic agent is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent bioactivity assays. The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.[8]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of 4-Ethoxymethylphenol on cell viability.[9]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., HeLa, HepG2) treatment Treat cells with varying concentrations of 4-Ethoxymethylphenol prep_cells->treatment prep_compound Prepare 4-Ethoxymethylphenol Stock Solution & Dilutions prep_compound->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of 4-Ethoxymethylphenol using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 16-24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Ethoxymethylphenol in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells.

    • Replace the old media with fresh media containing the different concentrations of 4-Ethoxymethylphenol. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).

  • MTT Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation

The results of the cytotoxicity assay should be presented in a clear and concise manner, typically in a table summarizing the IC50 values at different time points.

Table 1: Illustrative Cytotoxic Activity of 4-Ethoxymethylphenol

Cell LineIncubation Time (hours)IC50 (µM) [Illustrative]
HeLa24150
4885
7250
HepG224200
48120
7275

Evaluation of Antioxidant Activity

Given that 4-Ethoxymethylphenol is a phenolic compound, it is hypothesized to possess antioxidant properties.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[10][11]

Scientific Rationale

DPPH is a stable free radical that has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the radical scavenging activity of the compound and can be quantified by measuring the decrease in absorbance at 517 nm.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.[12]

    • Prepare a stock solution of 4-Ethoxymethylphenol in a suitable solvent.

    • Prepare a positive control, such as Ascorbic Acid or Trolox, for comparison.[13]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the 4-Ethoxymethylphenol solution, the positive control, or the solvent (as a blank).

    • Add 200 µL of the DPPH working solution to each well.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Expected Data Presentation

The antioxidant activity can be summarized in a table comparing the EC50 value of 4-Ethoxymethylphenol to a standard antioxidant.

Table 2: Illustrative Antioxidant Activity of 4-Ethoxymethylphenol

CompoundDPPH Scavenging EC50 (µM) [Illustrative]
4-Ethoxymethylphenol45
Ascorbic Acid (Standard)25

Investigation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases.[14] Many phenolic compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[15] The Griess assay is a straightforward method for measuring nitrite, a stable and quantifiable breakdown product of NO.[16][17]

Scientific Rationale

In inflammatory conditions, macrophages can be stimulated by agents like lipopolysaccharide (LPS) to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS).[16] The Griess assay measures the concentration of nitrite in the cell culture supernatant, which serves as an indirect measure of NO production.[18] A reduction in nitrite levels in the presence of 4-Ethoxymethylphenol would indicate its potential to inhibit NO production and thus exert an anti-inflammatory effect.

Detailed Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture and Treatment:

    • Culture a murine macrophage cell line, such as RAW 264.7, in DMEM with 10% FBS.[19]

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 4-Ethoxymethylphenol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.[16]

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well containing the supernatant and standards.[18]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Analysis:

    • Measure the absorbance at 550 nm.[19]

    • Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production.

Expected Data Presentation

The anti-inflammatory activity can be presented by showing the reduction in nitrite concentration at different doses of 4-Ethoxymethylphenol.

Table 3: Illustrative Anti-inflammatory Activity of 4-Ethoxymethylphenol

TreatmentConcentration (µM)Nitrite Concentration (µM) [Illustrative]% Inhibition of NO Production
Control (no LPS)-2.5-
LPS (1 µg/mL)-35.00
LPS + 4-Ethoxymethylphenol1025.030.8
2515.559.9
508.083.1

Elucidation of Potential Molecular Mechanisms

To move beyond a purely observational understanding of 4-Ethoxymethylphenol's bioactivities, it is essential to investigate its effects on key cellular signaling pathways. Based on its antioxidant and anti-inflammatory potential, the Nrf2 and NF-κB pathways are logical targets for investigation.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[20] Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon exposure to oxidative stress or certain chemical inducers, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their expression. Activation of the Nrf2 pathway is a key mechanism by which cells protect themselves from oxidative damage.[21]

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that are critical regulators of the inflammatory response.[22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[14] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14] Inhibition of NF-κB activation is a major target for anti-inflammatory drug development.[23]

Proposed Signaling Pathways and Experimental Approach

G cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) nrf2_compound 4-Ethoxymethylphenol nrf2_keap1 Keap1 nrf2_compound->nrf2_keap1 Inhibits nrf2_nrf2 Nrf2 nrf2_keap1->nrf2_nrf2 Inhibits nrf2_nucleus Nucleus nrf2_nrf2->nrf2_nucleus Translocation nrf2_are ARE nrf2_genes Antioxidant Genes (e.g., HO-1, NQO1) nrf2_are->nrf2_genes Activation nfkb_lps LPS nfkb_tlr4 TLR4 nfkb_lps->nfkb_tlr4 nfkb_ikb IκB nfkb_tlr4->nfkb_ikb Inhibits nfkb_nfkb NF-κB (p65) nfkb_ikb->nfkb_nfkb Inhibits nfkb_nucleus Nucleus nfkb_nfkb->nfkb_nucleus Translocation nfkb_genes Pro-inflammatory Genes (e.g., iNOS, COX-2) nfkb_nucleus->nfkb_genes Activation nfkb_compound 4-Ethoxymethylphenol nfkb_compound->nfkb_ikb Potentially Inhibits Phosphorylation

Sources

A Comprehensive Spectroscopic Guide to 4-Ethoxymethylphenol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Ethoxymethylphenol

4-Ethoxymethylphenol, a substituted phenolic compound, presents a unique spectroscopic fingerprint that is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior. As a molecule incorporating a phenolic hydroxyl group, an aromatic ring, and an ether linkage, its characterization demands a multi-faceted spectroscopic approach. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding for its application in synthetic chemistry, materials science, and drug discovery.

Molecular Structure and Spectroscopic Correlation Workflow

The structural features of 4-Ethoxymethylphenol are directly correlated with its spectroscopic signatures. The following workflow outlines the logical process of characterizing this molecule.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Confirmation mol_structure 4-Ethoxymethylphenol C₉H₁₂O₂ NMR NMR Spectroscopy (¹H, ¹³C) mol_structure->NMR IR IR Spectroscopy mol_structure->IR MS Mass Spectrometry mol_structure->MS NMR_analysis Chemical Shifts Coupling Constants Integration NMR->NMR_analysis IR_analysis Functional Group Vibrational Modes IR->IR_analysis MS_analysis Molecular Ion Peak Fragmentation Pattern MS->MS_analysis confirmation Unambiguous Identification and Purity Assessment NMR_analysis->confirmation IR_analysis->confirmation MS_analysis->confirmation G start Start: 4-Ethoxymethylphenol Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Data on NMR Spectrometer transfer->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) process->analyze end End: Interpreted NMR Spectrum analyze->end

Caption: Experimental workflow for NMR analysis of 4-Ethoxymethylphenol.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum of 4-Ethoxymethylphenol reveals the presence of its key functional groups through their characteristic vibrational frequencies. The vapor phase IR spectrum is available through public databases. [1] Table 3: Key IR Absorption Bands for 4-Ethoxymethylphenol

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3600-3200Broad, StrongO-H stretch (phenolic)
~3100-3000MediumC-H stretch (aromatic)
~2975-2850MediumC-H stretch (aliphatic)
~1610, ~1510StrongC=C stretch (aromatic ring)
~1240StrongC-O stretch (phenol)
~1100StrongC-O-C stretch (ether)
~830StrongC-H out-of-plane bend (p-disubstituted)

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group, indicating hydrogen bonding. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the strong C-O and C-O-C stretching bands are indicative of the phenolic and ether functionalities, respectively. The out-of-plane bending vibration is characteristic of a 1,4-disubstituted aromatic ring. [2][3][4]

Experimental Protocol for ATR-FTIR Spectroscopy

For solid samples of 4-Ethoxymethylphenol, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique. [5][6][7][8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid 4-Ethoxymethylphenol sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of 4-Ethoxymethylphenol provides crucial information about its molecular weight and fragmentation pattern, which aids in structural confirmation. The mass spectrum is available from the NIST Mass Spectrometry Data Center. [1] Table 4: Key Mass Spectral Data for 4-Ethoxymethylphenol (EI-MS)

m/zRelative IntensityProposed Fragment Ion
152Moderate[M]⁺ (Molecular Ion)
107High[M - C₂H₅O]⁺ (Loss of ethoxy radical)
77Moderate[C₆H₅]⁺ (Phenyl cation)
45Moderate[C₂H₅O]⁺ (Ethoxy cation)

The molecular ion peak at m/z 152 confirms the molecular weight of 4-Ethoxymethylphenol (C₉H₁₂O₂). The base peak at m/z 107 corresponds to the stable benzylic cation formed by the loss of an ethoxy radical, a characteristic fragmentation pathway for benzyl ethers.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for the analysis of volatile and thermally stable compounds like 4-Ethoxymethylphenol. [2][9][10][11][12]

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection cluster_4 Output sample_intro Direct Insertion Probe or GC Inlet ionization Electron Ionization (70 eV) sample_intro->ionization mass_analyzer Quadrupole or TOF ionization->mass_analyzer detection Ion Detector mass_analyzer->detection output Mass Spectrum detection->output

Caption: Workflow for EI-MS analysis of 4-Ethoxymethylphenol.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 4-Ethoxymethylphenol. By integrating predicted NMR data with experimental IR and MS information, and by detailing robust experimental protocols, we have established a thorough analytical framework for researchers. The presented data and methodologies are intended to empower scientists in their efforts to identify, purify, and utilize this important chemical compound with a high degree of confidence and scientific rigor.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • PubChem. 4-Ethoxymethylphenol. National Center for Biotechnology Information. [Link]

  • Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(5), 542–564. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PROSPRE - 1H NMR Predictor. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • NMR Spectroscopy Facility, University of California, San Diego. NMR Sample Preparation. [Link]

  • School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • NMRium. Predict. [Link]

  • Wikipedia. Electron ionization. [Link]

  • NIST. Phenol, 4-(ethoxymethyl)-2-methoxy-. NIST Chemistry WebBook. [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • PubChem. 4-Ethoxymethylphenol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

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The Solubility Profile of 4-Ethoxymethylphenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Parameter of Solubility

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful innovation. It dictates the feasibility of reaction conditions, dictates the choice of purification methods, and critically, influences the bioavailability and efficacy of potential drug candidates. This guide provides an in-depth technical exploration of the solubility of 4-ethoxymethylphenol, a compound of interest for its antioxidant and potential therapeutic properties.[1][2] While comprehensive experimental data on its solubility across a wide range of solvents remains to be fully elucidated in publicly available literature, this document will equip the discerning researcher with the foundational principles, predictive insights, and a robust experimental framework to navigate this crucial physicochemical parameter.

Physicochemical Characterization of 4-Ethoxymethylphenol

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments. 4-Ethoxymethylphenol (CAS No: 57726-26-8) is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 152.19 g/mol [4]
Melting Point 52.00 to 53.00 °C[4]
Boiling Point 240.00 to 242.00 °C[4]
Structure A phenol ring substituted with an ethoxymethyl group at the para position.[4]
Predicted Water Solubility 4.57 g/L[5]

The structure of 4-ethoxymethylphenol reveals key features that govern its solubility. The presence of a hydroxyl (-OH) group on the aromatic ring allows for hydrogen bonding, suggesting a degree of polarity. Conversely, the benzene ring and the ethyl group contribute to its nonpolar character. This amphiphilic nature is central to its solubility profile.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a fundamental, qualitative guide to predicting solubility.[6] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

The polarity of a solvent is often quantified by its dielectric constant or polarity index.[7][8] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are nonpolar.

Predicted Solubility of 4-Ethoxymethylphenol in Common Laboratory Solvents:

The following table provides a predictive assessment of the solubility of 4-ethoxymethylphenol in a range of common laboratory solvents, based on the "like dissolves like" principle. It is crucial to underscore that these are predictions and should be confirmed by experimental determination.

SolventPolarity IndexPredicted Solubility of 4-EthoxymethylphenolRationale
Water 10.2Sparingly SolubleThe polar hydroxyl group allows for some interaction with water via hydrogen bonding, but the nonpolar aromatic ring and ethoxy group limit extensive solubility.
Methanol 5.1SolubleMethanol is a polar protic solvent capable of hydrogen bonding with the hydroxyl group of 4-ethoxymethylphenol, while also having a smaller nonpolar component than water, facilitating interaction with the rest of the molecule.
Ethanol 4.3SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.
Acetone 5.1SolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the hydroxyl group of 4-ethoxymethylphenol. Its intermediate polarity should also accommodate the nonpolar portions of the molecule.
Ethyl Acetate 4.4Moderately SolubleEthyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent.
Dichloromethane 3.1Moderately SolubleA solvent of intermediate polarity, dichloromethane should be capable of dissolving 4-ethoxymethylphenol, though perhaps not as effectively as more polar organic solvents.
Toluene 2.4Sparingly Soluble to Moderately SolubleThe nonpolar nature of toluene will interact favorably with the aromatic ring of 4-ethoxymethylphenol, but less so with the polar hydroxyl group.
Hexane 0.1Sparingly Soluble to InsolubleAs a nonpolar solvent, hexane will have weak interactions with the polar hydroxyl group, leading to poor solubility.

A Rigorous Protocol for Experimental Solubility Determination: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[9][10]

Causality Behind Experimental Choices

The shake-flask method is predicated on achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution. The extended incubation period with agitation ensures that the dissolution process reaches its maximum extent. Subsequent filtration or centrifugation is critical to separate the saturated solution from any remaining solid, preventing artificially inflated solubility measurements. The choice of analytical technique (e.g., UV-Vis spectrophotometry, HPLC) depends on the chromophoric properties of the analyte and the desired level of sensitivity and specificity.

Step-by-Step Methodology

Materials:

  • 4-Ethoxymethylphenol (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-ethoxymethylphenol to a series of glass vials. An excess is crucial to ensure that the solution becomes saturated.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 4-ethoxymethylphenol of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of 4-ethoxymethylphenol or HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 4-ethoxymethylphenol in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

  • Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau, indicating equilibrium.

  • Solid State Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the compound has not undergone any phase changes or degradation.

  • Reproducibility: Perform the experiment in triplicate to assess the precision of the method.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 4-ethoxymethylphenol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add Excess 4-Ethoxymethylphenol to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Settle/Centrifuge to Separate Phases agitate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by UV-Vis/HPLC dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Applications and Implications of Solubility Data

The solubility of 4-ethoxymethylphenol is a critical parameter for its practical application. As a compound with noted antioxidant properties, its potential use in pharmaceutical or cosmetic formulations is of interest.[1][2] Understanding its solubility in various solvents is essential for:

  • Formulation Development: Designing stable and effective topical or oral formulations.

  • Chemical Synthesis: Selecting appropriate solvents for reactions involving 4-ethoxymethylphenol as a starting material or intermediate.

  • Purification: Developing efficient crystallization or chromatographic purification methods.

  • Toxicology and Efficacy Studies: Preparing solutions for in vitro and in vivo testing.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-ethoxymethylphenol in a wide array of solvents is currently limited, this guide provides a robust framework for both predicting and experimentally determining this vital physicochemical property. By understanding the principles of solubility and adhering to a rigorous experimental protocol, researchers and drug development professionals can generate the high-quality data necessary to advance their work with this promising compound. The provided methodologies and predictive insights are intended to empower the scientific community to unlock the full potential of 4-ethoxymethylphenol.

References

  • PubChem. (n.d.). 4-Ethoxymethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (n.d.). p. 1. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Phenol Group in 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the chemical reactivity inherent to the phenolic group of 4-ethoxymethylphenol. Phenolic scaffolds are pivotal in drug discovery and development, making a deep understanding of their reactivity essential for researchers, medicinal chemists, and process development scientists.[1][2][3] This document moves beyond simple reaction lists, delving into the mechanistic underpinnings, providing field-proven experimental protocols, and explaining the causal logic behind methodological choices. We will examine key transformations including electrophilic aromatic substitution, O-alkylation, O-acylation, and oxidation, presenting each with detailed, reproducible workflows and supporting visualizations to empower researchers in their synthetic endeavors.

Introduction: The Structural and Electronic Landscape of 4-Ethoxymethylphenol

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is an aromatic compound characterized by a phenol moiety and a para-substituted ethoxymethyl group.[4][5] Its structure presents a fascinating interplay of electronic effects that govern its reactivity. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution, significantly increasing the electron density of the benzene ring through resonance.[6][7] The presence of the ethoxymethyl group at the para position sterically and electronically influences the regioselectivity of these reactions, primarily directing incoming electrophiles to the positions ortho to the hydroxyl group. Understanding this electronic architecture is fundamental to predicting and controlling its chemical behavior.

This molecule is found in nature and serves as a valuable synthon in various chemical applications, including as an antioxidant and a building block in medicinal chemistry.[8][9]

Physicochemical Properties of 4-Ethoxymethylphenol
PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[4]
Molecular Weight 152.19 g/mol PubChem[4]
Melting Point 52.0 - 53.0 °CPubChem[4]
Boiling Point 240.0 - 242.0 °CPubChem[4]
pKa (Strongest Acidic) 9.48FooDB[5]
LogP 1.85FooDB[5]

Electrophilic Aromatic Substitution: Activating the Core Scaffold

The high electron density of the aromatic ring, donated by the hydroxyl group, makes 4-ethoxymethylphenol highly susceptible to electrophilic aromatic substitution (SEAr).[7][10] The resonance stabilization of the intermediate carbocation (the arenium ion) dramatically lowers the activation energy for substitution at the ortho and para positions. Since the para position is occupied, reactions overwhelmingly occur at the two equivalent ortho positions.

cluster_0 Resonance Structures of the 4-Ethoxymethylphenol Phenoxide A [O⁻]-C₆H₄-CH₂OEt B Negative charge on ortho Carbon A->B delocalization C Negative charge on para Carbon (blocked) B->C delocalization D Negative charge on other ortho Carbon C->D delocalization D->A delocalization cluster_workflow Williamson Ether Synthesis Workflow phenol 4-Ethoxymethylphenol + Base (e.g., K₂CO₃) phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation solvent Polar Aprotic Solvent (e.g., DMF, Acetone) reaction Sₙ2 Attack (Heating) solvent->reaction facilitates phenoxide->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction product O-Alkylated Product + Salt (KX) reaction->product purification Aqueous Work-up & Purification product->purification cluster_oxidation Oxidation of 4-Ethoxymethylphenol Phenol 4-Ethoxymethylphenol Product Quinone-like Product Phenol->Product -2e⁻, -2H⁺ Oxidant [Oxidizing Agent] (e.g., Fremy's Salt) Oxidant->Product

Sources

An In-depth Technical Guide to 4-Ethoxymethylphenol: Synthesis, Spectroscopic Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is a phenolic compound that has garnered interest in the scientific community for its presence in natural sources and its potential as a bioactive molecule.[1][2] Structurally, it is a derivative of p-cresol where one of the methyl hydrogens is substituted by an ethoxy group. This modification imparts specific chemical and physical properties that influence its biological activity. This technical guide provides a comprehensive review of the current literature on 4-Ethoxymethylphenol, focusing on its synthesis, spectroscopic characterization, and its antioxidant and cytotoxic properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Ethoxymethylphenol is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
CAS Number 57726-26-8[3]
Appearance Solid[3]
Boiling Point 240-242 °C at 760 mmHg[3]
Melting Point 50-51 °C[4]
IUPAC Name 4-(ethoxymethyl)phenol[3]

Synthesis of 4-Ethoxymethylphenol

The synthesis of 4-Ethoxymethylphenol can be achieved through several methodologies, with the Williamson ether synthesis being a prominent and versatile approach.[5][6] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[4]

General Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Starting Materials: - p-Hydroxybenzyl alcohol - Ethyl halide (e.g., ethyl iodide) - Base (e.g., NaH, K₂CO₃) - Solvent (e.g., DMF, THF) Deprotonation Deprotonation of Phenolic Hydroxyl: Formation of Phenoxide Start->Deprotonation Base SN2_Attack Nucleophilic Attack (SN2): Phenoxide attacks ethyl halide Deprotonation->SN2_Attack Ethyl Halide Product_Formation Formation of 4-Ethoxymethylphenol SN2_Attack->Product_Formation Workup Reaction Quench & Work-up: - Neutralization - Extraction - Purification (e.g., chromatography) Product_Formation->Workup Final_Product Pure 4-Ethoxymethylphenol Workup->Final_Product

Caption: General workflow for the Williamson ether synthesis of 4-Ethoxymethylphenol.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for O-alkylation of phenols.[2][4]

Materials:

  • p-Hydroxybenzyl alcohol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Preparation: To a solution of p-hydroxybenzyl alcohol (1 equivalent) in anhydrous DMF or THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate, 2 equivalents can be used.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 4-Ethoxymethylphenol.

Causality behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group without competing in the subsequent alkylation step. Potassium carbonate is a milder base and can also be effective, often requiring slightly higher temperatures.

  • Choice of Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, thus making the phenoxide nucleophile more reactive.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when using reactive bases like sodium hydride to prevent reaction with atmospheric moisture and oxygen.

Spectroscopic Characterization

The structural elucidation of synthesized 4-Ethoxymethylphenol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethoxy methylene protons, and the ethoxy methyl protons. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of 4-Ethoxymethylphenol (152.19 g/mol ) would be expected.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethoxymethylphenol will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-O stretching vibrations for the ether linkage will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[3]

Biological Activities

4-Ethoxymethylphenol has been identified as a bioactive compound with notable antioxidant and cytotoxic properties.[1][2]

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Antioxidant_Assay_Workflow Compound 4-Ethoxymethylphenol (Test Compound) DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay ABTS_Assay ABTS Radical Cation Scavenging Assay Compound->ABTS_Assay Measurement Spectrophotometric Measurement (Decrease in Absorbance) DPPH_Assay->Measurement ABTS_Assay->Measurement Calculation Calculation of IC50 Value Measurement->Calculation Result Antioxidant Capacity Calculation->Result

Caption: Workflow for assessing the antioxidant activity of 4-Ethoxymethylphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of 4-Ethoxymethylphenol in methanol.

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol or buffer to a specific absorbance.

  • Add various concentrations of 4-Ethoxymethylphenol to the ABTS radical solution.

  • Incubate for a set time at room temperature.

  • Measure the decrease in absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cytotoxic Activity

The cytotoxic effects of 4-Ethoxymethylphenol suggest its potential as an anticancer agent. This activity is typically evaluated against various cancer cell lines.

Cytotoxicity_Assay_Workflow Start Cancer Cell Lines (e.g., MCF-7, HeLa) Treatment Treatment with various concentrations of 4-Ethoxymethylphenol Start->Treatment Incubation Incubation for 24-72 hours Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Assay Measurement Spectrophotometric Measurement (Absorbance) Assay->Measurement Calculation Calculation of IC50 Value Measurement->Calculation

Caption: General workflow for assessing the cytotoxic activity of 4-Ethoxymethylphenol.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 4-Ethoxymethylphenol and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Mechanism of Action

The biological activities of 4-Ethoxymethylphenol are likely mediated through its phenolic hydroxyl group. As an antioxidant, it can directly neutralize free radicals. Its cytotoxic effects may stem from its ability to induce oxidative stress within cancer cells, leading to apoptosis. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in its cytotoxic mechanism. One study on the related compound 4-(methoxymethyl)phenol showed it can be a substrate for vanillyl-alcohol oxidase, suggesting enzymatic oxidation could be a metabolic pathway, potentially leading to the formation of reactive quinone methide intermediates that could contribute to its biological effects.

Conclusion

4-Ethoxymethylphenol is a promising natural product with demonstrated antioxidant and cytotoxic activities. Its synthesis is readily achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of 4-Ethoxymethylphenol. Further in-depth studies are warranted to fully characterize its pharmacological profile, including its mechanism of action, in vivo efficacy, and safety profile, to pave the way for its potential development as a novel therapeutic agent.

References

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Methodological & Application

Purification of 4-Ethoxymethylphenol by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-ethoxymethylphenol, a key intermediate in pharmaceutical synthesis, through recrystallization. Recognizing the critical need for high-purity compounds in drug development, this document outlines a systematic approach to solvent selection and the subsequent recrystallization process. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each step to ensure procedural robustness and reproducibility. This guide offers both single-solvent and two-solvent recrystallization methods, complete with troubleshooting advice to address common challenges.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3]

The process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[4] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool slowly and undisturbed, the solubility of the target compound decreases, leading to its crystallization out of the solution.[2] The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[1] In contrast, soluble impurities remain in the cooled solvent, known as the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.[1]

For phenolic compounds such as 4-ethoxymethylphenol, care must be taken when using decolorizing agents like activated charcoal, as the presence of ferric ions in some charcoal preparations can lead to the formation of colored complexes with the phenol group.

Physicochemical Properties and Safety of 4-Ethoxymethylphenol

A thorough understanding of the physical properties and safety hazards of 4-ethoxymethylphenol is paramount before commencing any experimental work.

PropertyValueSource
Chemical Name 4-(Ethoxymethyl)phenolN/A
Synonyms 4-Hydroxybenzyl ethyl etherN/A
CAS Number 57726-26-8N/A
Molecular Formula C₉H₁₂O₂N/A
Molecular Weight 152.19 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 52-53 °CN/A

Safety Information: 4-Ethoxymethylphenol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocol: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] Given the presence of both a polar hydroxyl group and non-polar benzene ring and ethyl ether moiety, 4-ethoxymethylphenol is expected to be soluble in moderately polar solvents. This protocol outlines a systematic approach to identify a suitable solvent.

Materials and Equipment
  • Crude 4-ethoxymethylphenol

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, heptane)

  • Test tubes (small)

  • Hot plate/stirrer

  • Water bath or sand bath

  • Glass stirring rods

  • Ice bath

Solvent Screening Protocol
  • Place approximately 50-100 mg of crude 4-ethoxymethylphenol into a small test tube.

  • Add the selected solvent dropwise at room temperature, stirring with a glass rod after each addition, up to a volume of 1-2 mL. Observe the solubility.

    • Ideal Outcome: The compound is insoluble or sparingly soluble at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water or sand bath and observe the solubility.

    • Ideal Outcome: The compound dissolves completely in the hot solvent.

  • If the compound dissolves in the hot solvent, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

    • Ideal Outcome: A good yield of crystals forms upon cooling.

  • Repeat this procedure for a range of solvents to identify the most suitable one.

Interpreting the Results
ObservationConclusion
Soluble in cold solventUnsuitable for single-solvent recrystallization.
Insoluble in hot solventUnsuitable for single-solvent recrystallization.
Soluble in hot solvent, insoluble in cold solventGood candidate for single-solvent recrystallization.
Highly soluble in one solvent, poorly soluble in another (miscible) solventGood candidates for two-solvent recrystallization.

Based on the structure of 4-ethoxymethylphenol, a likely successful solvent system could be a mixture of a polar solvent in which it is soluble (e.g., ethanol, acetone, or ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexane or heptane). Water could also be a suitable solvent or co-solvent.

Detailed Recrystallization Protocols

The following protocols are based on the anticipated solubility of 4-ethoxymethylphenol. The choice between a single-solvent and a two-solvent method will depend on the results of the solvent screening.

Protocol 1: Single-Solvent Recrystallization

This method is to be used when a single solvent with a high-temperature coefficient for the solubility of 4-ethoxymethylphenol is identified.

  • Crude 4-ethoxymethylphenol

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Dissolution: Place the crude 4-ethoxymethylphenol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling or magnetic stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent is ideal, but a pair of miscible solvents with opposing solubility characteristics for 4-ethoxymethylphenol is found.[6][7]

  • Crude 4-ethoxymethylphenol

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is insoluble)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Dissolution: Dissolve the crude 4-ethoxymethylphenol in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in the single-solvent protocol.

  • Inducing Crystallization: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes.

  • Collection of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same proportion as the final crystallization mixture).

  • Drying: Dry the purified crystals as described previously.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 4-Ethoxymethylphenol B Solvent Selection A->B Test Solubility C Dissolve in Minimal Hot Solvent B->C Select Solvent(s) D Hot Gravity Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E Clear Solution F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Figure 1: A generalized workflow for the purification of 4-ethoxymethylphenol by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not yet saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure 4-ethoxymethylphenol.
Oiling out (product separates as a liquid)- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Reheat the solution and add more solvent.- Ensure slow cooling.- Change to a lower-boiling point solvent or adjust the solvent pair ratio.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Ensure the solution is thoroughly cooled in an ice bath.
Colored crystals - Colored impurities are co-crystallizing.- If not a phenolic complex, consider using a minimal amount of activated charcoal during the hot dissolution step, followed by hot filtration. Use with caution for phenols.

Conclusion

Recrystallization is a powerful and efficient technique for the purification of 4-ethoxymethylphenol. The success of this method is heavily reliant on the judicious selection of a suitable solvent or solvent system. By following the systematic protocols outlined in this guide for solvent screening and recrystallization, researchers can obtain high-purity 4-ethoxymethylphenol, which is essential for the integrity and success of subsequent applications in drug development and scientific research.

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Studylib. (n.d.). Solubility & Recrystallization: Organic Chemistry Lab. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]

  • McMaster University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

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Application Note & Protocol: High-Purity Isolation of 4-Ethoxymethylphenol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-Ethoxymethylphenol using automated flash column chromatography. Phenolic compounds, such as 4-Ethoxymethylphenol, are pivotal intermediates in the synthesis of pharmaceuticals and specialty chemicals. Achieving high purity is critical for downstream applications and regulatory compliance. This guide details a robust methodology, from initial reaction work-up to final product isolation, emphasizing the scientific rationale behind each step to ensure reproducibility and scalability. The protocol is designed for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Imperative for Purity in Phenolic Intermediates

4-Ethoxymethylphenol serves as a key building block in organic synthesis. Its molecular structure, featuring a hydroxyl group and an ether linkage, imparts a moderate polarity that makes it amenable to purification by silica gel chromatography[1][2]. The primary goal of this protocol is to separate the target compound from common reaction byproducts, such as unreacted starting materials, over-alkylated species, or other isomeric impurities. Column chromatography, a technique that separates molecules based on their differential adsorption to a stationary phase, is the method of choice for this purification challenge. By optimizing the stationary and mobile phases, a high degree of separation can be achieved efficiently.

This protocol will leverage normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase[3][4]. The separation mechanism relies on the principle that more polar compounds will have a stronger affinity for the silica gel and thus elute later than less polar compounds[2].

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (e.g., 40 g, 60 Å pore size)

  • UV-Vis Detector

  • Fraction Collector

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Glassware: Erlenmeyer flasks, beakers, round-bottom flasks

  • Syringes and needles

Reagents and Solvents
  • Crude 4-Ethoxymethylphenol sample

  • Silica Gel (for dry loading)

  • Hexane (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • TLC stain (e.g., potassium permanganate or phosphomolybdic acid)

Pre-Purification: Thin Layer Chromatography (TLC) Method Development

Before proceeding to flash chromatography, it is imperative to develop an appropriate solvent system using TLC. This small-scale analysis predicts the separation on a larger column and helps in optimizing the mobile phase composition.

Protocol for TLC Method Development:

  • Sample Preparation: Dissolve a small amount of the crude 4-Ethoxymethylphenol in a minimal volume of a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Elution: Develop the TLC plate in a sealed chamber containing a pre-determined solvent system. A good starting point for phenolic compounds is a mixture of a non-polar and a polar solvent, such as Hexane:EtOAc[5][6].

  • Visualization: After development, visualize the separated spots under a UV lamp and/or by staining.

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound[3]. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front[4]. A lower Rf indicates stronger interaction with the silica gel.

Parameter Description Target Value
Stationary Phase Silica Gel 60 F254-
Mobile Phase Hexane:Ethyl AcetateStart with 9:1, progress to 7:3
Target Rf Retention Factor for 4-Ethoxymethylphenol0.2 - 0.4[3]

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system, which provides precise gradient control and real-time UV detection for fraction collection.

Column Preparation and Equilibration
  • Select a pre-packed silica gel column appropriate for the scale of your purification. A general rule is to use a column with a silica weight of 20-50 times the weight of the crude sample.

  • Install the column onto the flash chromatography system.

  • Equilibrate the column by flushing with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and provides a stable baseline for UV detection.

Sample Loading

Proper sample loading is critical for achieving a sharp separation. Dry loading is recommended for samples that are not readily soluble in the initial mobile phase.

  • Dissolve the crude 4-Ethoxymethylphenol in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica.

  • Carefully load the dry sample onto the top of the equilibrated column.

Elution and Fraction Collection

The elution method is designed to separate the target compound from less polar and more polar impurities. A linear gradient is often effective for complex mixtures.

  • Initiate the run with a low polarity mobile phase (e.g., 5% EtOAc in Hexane) to elute non-polar impurities.

  • Apply a linear gradient to gradually increase the polarity of the mobile phase. A typical gradient for phenolic compounds might be from 5% to 30% EtOAc in Hexane over 10-15 column volumes.

  • Monitor the separation in real-time using the UV detector. 4-Ethoxymethylphenol, containing an aromatic ring, should be UV active.

  • Collect fractions based on the UV chromatogram peaks. The system can be programmed to automatically collect fractions corresponding to detected peaks.

Parameter Value/Range Rationale
Stationary Phase Silica GelA polar adsorbent suitable for separating moderately polar phenolic compounds[1][2].
Mobile Phase A HexaneNon-polar solvent to elute non-polar impurities.
Mobile Phase B Ethyl AcetatePolar solvent to elute the target compound and more polar impurities.
Gradient 5% to 30% B over 15 CVGradually increases eluting power to separate compounds with different polarities.
Flow Rate 40 mL/min (for a 40g column)Optimized for efficient separation without excessive diffusion.
Detection UV 254 nm & 280 nmAromatic compounds absorb at these wavelengths.
Post-Purification Analysis
  • TLC Analysis of Fractions: Analyze the collected fractions by TLC using the optimized solvent system to identify those containing the pure 4-Ethoxymethylphenol.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity and Yield Determination: Determine the yield of the purified product and assess its purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification TLC_dev TLC Method Development (Optimize Solvent System) Column_Prep Column Equilibration TLC_dev->Column_Prep Informs Mobile Phase Crude_Sample Crude 4-Ethoxymethylphenol Crude_Sample->TLC_dev Sample_Load Dry Sample Loading Column_Prep->Sample_Load Elution Gradient Elution & Fraction Collection Sample_Load->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Concentration Solvent Removal (Rotary Evaporator) Pooling->Concentration Final_Product Pure 4-Ethoxymethylphenol Concentration->Final_Product

Caption: Workflow for the purification of 4-Ethoxymethylphenol.

Troubleshooting and Scientific Insights

  • Peak Tailing: Phenolic compounds can sometimes exhibit peak tailing on silica gel due to interactions between the acidic silanol groups and the phenolic hydroxyl group. Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can mitigate this effect by competing for the active sites on the silica.

  • Poor Separation: If the separation is not adequate, consider adjusting the gradient slope. A shallower gradient can improve the resolution between closely eluting compounds. Alternatively, a different stationary phase, such as alumina or a bonded phase like C18 (in reverse-phase mode), could be explored[7][8].

  • Co-elution: If impurities co-elute with the product, a different solvent system may be necessary. For instance, replacing ethyl acetate with dichloromethane or using a ternary mixture could alter the selectivity of the separation[9].

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 4-Ethoxymethylphenol using automated flash column chromatography. By following the outlined steps for TLC method development, sample preparation, and gradient elution, researchers and chemists can consistently achieve high purity of the target compound. The principles and troubleshooting advice presented herein are broadly applicable to the purification of other phenolic compounds, making this a valuable resource for the scientific community.

References

  • Benchchem. Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose.
  • National Center for Biotechnology Information. 4-(Ethoxymethyl)phenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Ethoxyphenol. PubChem. Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Chromatographic Separation of Phenolic Compounds. Taylor & Francis Online. Retrieved from [Link]

  • Benchchem. Technical Support Center: Purification of Crude 4-Ethoxyphenol.
  • Di Trana, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. National Center for Biotechnology Information. Retrieved from [Link]

  • Micro Solv Technology Corporation. Phenolic compounds analyzed and separated with normal phase HPLC.
  • ResearchGate. Column chromatography of phenolics?. Retrieved from [Link]

  • SiliCycle. (2021). Thin Layer Chromatography Plates: Use and Best Practices.
  • University of Rochester. Chromatography: Solvent Systems for TLC.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • University of California, Los Angeles. Column chromatography.
  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography.

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Quantitative Analysis of 4-Ethoxymethylphenol: A Detailed Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxymethylphenol, a key aromatic ether, sees application in various sectors, including the synthesis of pharmaceuticals and specialty chemicals. Its presence, whether as a principal component, an intermediate, or an impurity, necessitates accurate and robust quantification to ensure product quality, safety, and process efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the precise quantification of 4-Ethoxymethylphenol.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for methodological choices, ensuring a deep understanding of the analytical process. We will delve into the primary and confirmatory analytical techniques, complete with detailed, step-by-step protocols and validation insights, adhering to the principles of scientific integrity and good laboratory practice.

Core Principles of Analytical Method Selection

The choice of an analytical method for quantifying 4-Ethoxymethylphenol is governed by several critical factors, including the sample matrix, the expected concentration range of the analyte, and the specific requirements of the analysis (e.g., routine quality control versus impurity profiling). The two most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for non-volatile or thermally labile compounds like 4-Ethoxymethylphenol.[1] It offers excellent resolution, reproducibility, and the flexibility of various detection methods, with Ultraviolet (UV) detection being a common and cost-effective choice for aromatic compounds.

  • Gas Chromatography (GC): For volatile and semi-volatile compounds, GC provides high separation efficiency.[1] While 4-Ethoxymethylphenol has a moderate boiling point, GC analysis is feasible.[2] To improve its volatility and chromatographic behavior, derivatization is often employed.[3][4] Coupling GC with a Mass Spectrometer (GC-MS) allows for definitive identification based on the compound's mass spectrum.[5]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification of 4-Ethoxymethylphenol in well-characterized matrices, a reversed-phase HPLC method with UV detection is often the method of choice due to its robustness and ease of use.

Scientific Rationale

The selection of a reversed-phase C18 column is based on the non-polar nature of 4-Ethoxymethylphenol, which will interact favorably with the stationary phase, allowing for good retention and separation from more polar components. The mobile phase, a mixture of acetonitrile and water, provides the necessary elution strength. The addition of a small amount of acid, such as phosphoric or formic acid, helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[6][7] UV detection is suitable as the benzene ring in 4-Ethoxymethylphenol exhibits strong absorbance in the UV region.

Experimental Workflow: HPLC-UV Analysis

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethoxymethylphenol. Developed for researchers, scientists, and drug development professionals, this guide provides a scientifically-grounded protocol designed for accuracy, precision, and robustness. The methodology employs a reverse-phase C18 column with UV detection, optimized for the specific physicochemical properties of the analyte. Beyond the core protocol, this document provides an in-depth explanation of the method development rationale and a complete validation framework according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] A key feature of this method is its proven stability-indicating capability, demonstrated through rigorous forced degradation studies, ensuring that 4-Ethoxymethylphenol can be accurately quantified in the presence of its degradation products and potential impurities.[5][6][7][8][9][10][11]

Introduction and Scientific Rationale

4-Ethoxymethylphenol, also known as p-Hydroxybenzyl ethyl ether, is an organic compound with applications in various chemical syntheses and is noted as a potent antioxidant.[12] Its analysis is critical for quality control in manufacturing, stability testing of formulations, and research applications. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the quantification of active ingredients and related impurities.[6][8][11]

This method is built on the principles of reverse-phase chromatography, the most common and versatile mode of HPLC.[13] The choice of this methodology is underpinned by the physicochemical properties of 4-Ethoxymethylphenol (C₉H₁₂O₂), a moderately polar compound.

  • Physicochemical Properties of 4-Ethoxymethylphenol:

    • Molecular Weight: 152.19 g/mol [12][14]

    • logP (Octanol/Water Partition Coefficient): ~1.85 - 1.9, indicating moderate hydrophobicity suitable for retention on a non-polar stationary phase.[14]

    • pKa (Acidic): ~9.48 for the phenolic hydroxyl group.[14] This is a critical parameter for mobile phase selection. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in its non-ionized form. A pH well below the pKa (e.g., pH 2.5-3.5) is ideal.

    • Structure & Chromophore: The presence of a benzene ring acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. Phenolic compounds typically exhibit maximum absorbance in the 270-280 nm range.

Based on these properties, a C18 stationary phase was selected to provide the necessary hydrophobic interactions for retention. The mobile phase consists of an acetonitrile and water gradient, with phosphoric acid added to control the pH and suppress the ionization of the phenolic hydroxyl group, thereby preventing peak tailing and ensuring reproducible retention times.

Experimental Workflow and Logic

The development and implementation of this analytical method follow a logical, multi-stage process designed to ensure its suitability for the intended purpose. This workflow guarantees that the method is not only functional but also robust and reliable for routine use.

HPLC_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Finalization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) cluster_3 Phase 4: Application A Define Analytical Target Profile (Analyte: 4-Ethoxymethylphenol) B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Initial Parameter Screening (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Define Chromatographic Conditions D->E F Establish System Suitability Criteria E->F G Forced Degradation (Specificity) F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD/LOQ & Robustness I->J K Routine Sample Analysis J->K L Stability Testing K->L

Caption: Overall workflow for the development, validation, and application of the HPLC method.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Chemicals:

    • 4-Ethoxymethylphenol Reference Standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Orthophosphoric Acid (85%, analytical grade).

    • Water (HPLC grade, e.g., Milli-Q).

    • Hydrochloric Acid (0.1 N).

    • Sodium Hydroxide (0.1 N).

    • Hydrogen Peroxide (3%).

  • Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, sonicator.

Detailed Experimental Protocol

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15 minutes.

  • Mobile Phase B (0.1% H₃PO₄ in ACN): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade acetonitrile. Mix and degas.

  • Diluent: Mobile Phase A / Mobile Phase B (70:30, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Ethoxymethylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0% for 6 replicate injections
%RSD for Retention Time ≤ 1.0% for 6 replicate injections

Method Validation Protocol (per ICH Q2(R2))

A validated analytical procedure ensures that it is fit for its intended purpose.[4] This section outlines the required experiments.

Validation_Parameters cluster_core Core Attributes cluster_performance Performance Limits center Validated Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Interrelationship of key validation parameters for an analytical method.

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] Forced degradation studies are essential to develop and demonstrate this capability.[5][7][8][10][11]

  • Prepare a degradation stock solution (e.g., 1000 µg/mL) of 4-Ethoxymethylphenol.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 100 µg/mL solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.

Analysis: Inject all stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main 4-Ethoxymethylphenol peak. Use a DAD to assess peak purity to confirm no co-eluting peaks are present. A target degradation of 5-20% is ideal to demonstrate separation without completely consuming the parent analyte.[10]

Linearity and Range

Prepare calibration standards from the stock solution at five concentration levels, for example: 25, 50, 100, 150, and 200 µg/mL.

  • Procedure: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Range: The validated range is the interval between the upper and lower concentrations (25-200 µg/mL) for which the method has demonstrated suitable linearity, accuracy, and precision.[3]

Accuracy (% Recovery)

Accuracy is determined by applying the method to samples of a known concentration and comparing the measured value to the true value. This is typically done by spiking a placebo matrix or blank solution.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 50, 100, and 150 µg/mL).

  • Calculation: % Recovery = (Measured Concentration / Nominal Concentration) x 100.

  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, under the same conditions.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[2]

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Procedure: Analyze a standard solution under each varied condition and evaluate the impact on SST parameters.

  • Acceptance Criteria: All SST parameters must still pass under the varied conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too close to pKa. 2. Column degradation.1. Ensure mobile phase pH is < 4. 2. Flush column or replace with a new one.
Shifting Retention Times 1. Inconsistent mobile phase prep. 2. Pump malfunction. 3. Column temperature fluctuation.1. Prepare fresh mobile phase. 2. Check pump for leaks, purge system. 3. Verify column oven is stable.
Poor Peak Resolution 1. Contaminated column. 2. Inappropriate gradient.1. Wash column with a strong solvent (e.g., 100% ACN). 2. Adjust gradient slope to be shallower.
Extraneous Peaks 1. Contaminated diluent or mobile phase. 2. Sample degradation.1. Use fresh, high-purity solvents. 2. Prepare samples fresh and store appropriately.

Conclusion

The HPLC method described in this application note is a highly specific, accurate, and precise procedure for the quantitative determination of 4-Ethoxymethylphenol. The comprehensive validation protocol, including forced degradation studies, confirms its stability-indicating nature, making it suitable for routine quality control and stability analysis in regulated environments. The detailed explanation of the scientific rationale and troubleshooting guide provides users with the necessary tools to successfully implement and maintain this method.

References

  • PubChem. 4-Ethoxymethylphenol. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Phenol, 4-(ethoxymethyl)-2-methoxy- on Newcrom R1 HPLC column. [Link]

  • FooDB. Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). [Link]

  • SIELC Technologies. Separation of Phenol, 2-ethoxy-4-methyl- on Newcrom R1 HPLC column. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]

  • Science.gov. forced degradation products: Topics by Science.gov. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • ACS Food Science & Technology. First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025). [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. (2021). [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). [Link]

  • Cheméo. Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). [Link]

  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. (2023). [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). [Link]

Sources

GC-MS Analysis of 4-Ethoxymethylphenol and its Byproducts: A Comprehensive Protocol for Quality Control and Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note provides a detailed, robust methodology for the identification and quantification of 4-Ethoxymethylphenol and its process-related byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Ethoxymethylphenol serves as a key intermediate in various synthetic pathways, and ensuring its purity is critical for the safety and efficacy of final drug products. The protocol herein details every step from sample preparation and derivatization to instrument configuration and data analysis, designed to provide a self-validating and reproducible workflow for researchers in pharmaceutical development and quality control laboratories.

Introduction and Principle of the Method

4-(Ethoxymethyl)phenol, also known as p-hydroxybenzyl ethyl ether, is an aromatic compound featuring both a phenol and a benzyl ether functional group[1]. Its structural motifs make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of impurities or byproducts from its synthesis, such as unreacted starting materials or products of side reactions, can significantly impact the downstream process yield, final product purity, and potentially introduce toxicological risks.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification[2][3]. Phenolic compounds, including 4-Ethoxymethylphenol, contain a polar hydroxyl group that can lead to poor peak shape (tailing) and reduced volatility in GC analysis. To overcome this, a chemical derivatization step is employed prior to injection[4][5]. Silylation, specifically the conversion of the acidic phenolic proton to a non-polar trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and highly effective strategy[4][6][7]. This process increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and improved sensitivity[4].

This guide explains the causality behind each experimental choice, ensuring technical accuracy and field-proven insights for reliable and authoritative results.

Materials and Reagents

  • Standards: 4-Ethoxymethylphenol (≥98% purity), 4-Ethylphenol (≥98%), 4-Hydroxybenzyl alcohol (≥98%), p-Cresol (≥98%).

  • Solvents: Ethyl Acetate (GC grade), Methylene Chloride (GC grade), Hexane (GC grade), Methanol (GC grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[6]

  • Drying Agent: Anhydrous Sodium Sulfate.

  • Internal Standard (IS): 4-Chlorophenol or a suitable deuterated analogue.

  • Consumables: 2 mL GC vials with PTFE-lined septa, micropipettes, volumetric flasks, 0.22 µm syringe filters.

Instrumentation and Analytical Conditions

A standard GC-MS system is required. The following conditions have been optimized for the analysis of silylated phenols and can be adapted to most commercial instruments.

ParameterSpecification
Gas Chromatograph Agilent 8890 GC or equivalent
GC Column HP-5ms (5% Phenyl Methyl Siloxane) or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness[2][8].
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Split/Splitless Injector
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 70 °C, hold for 2 min. Ramp 1: 10 °C/min to 220 °C, hold for 5 min. Ramp 2: 20 °C/min to 280 °C, hold for 5 min[2][4].
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[8].
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
MS Acquisition Mode Full Scan
Scan Range 50 - 450 amu[8].

Experimental Protocols

Workflow Overview

The overall analytical process is designed for clarity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards Deriv Silylation with BSTFA Standard->Deriv Sample Weigh/Measure Sample Extraction Liquid-Liquid or SPE Extraction Sample->Extraction Extraction->Deriv GCMS GC-MS Analysis Deriv->GCMS Qual Qualitative ID (Library Search) GCMS->Qual Quant Quantitative Analysis GCMS->Quant Report Generate Report Qual->Report Quant->Report G cluster_main Predicted EI Fragmentation of 4-Ethoxymethylphenol-TMS cluster_frags parent Parent Ion (M⁺•) m/z 224 m15 [M-CH₃]⁺ m/z 209 (Base Peak) parent->m15 - •CH₃ m45 [M-OC₂H₅]⁺ m/z 179 parent->m45 - •OC₂H₅ tms [Si(CH₃)₃]⁺ m/z 73 parent->tms m15->tms

Sources

Application Note: A Robust qNMR Method for the Purity Assessment of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift to Primary Ratio Metrology in Purity Assessment

In pharmaceutical development and chemical manufacturing, the accurate determination of a substance's purity is a cornerstone of quality control. While chromatographic methods like HPLC have been the industry standard, they are inherently relative methods requiring a well-characterized, identical reference standard for the analyte of interest.[1] This dependency can create significant bottlenecks, especially in early-phase development where such standards may be scarce or non-existent.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method of measurement.[2][3] Its fundamental principle—that the area of an NMR signal is directly proportional to the number of nuclei generating it—allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[4][5][6] This key feature eliminates the need for an identical analyte standard, accelerating development timelines and providing a high degree of accuracy and traceability to the International System of Units (SI).[2][7]

This application note provides a comprehensive, field-proven guide for researchers and scientists to develop and validate a robust ¹H qNMR method for assessing the purity of 4-Ethoxymethylphenol, a key intermediate in various chemical syntheses.

The Foundational Principle of qNMR

The quantitative power of NMR is rooted in the direct proportionality between the integrated signal area (I) and the number of nuclei (N) responsible for that resonance. When an analyte is co-dissolved with an internal standard (IS) of known purity and mass, the purity of the analyte can be determined using the following master equation:[4][8][9][10]

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS

Where:

  • P_Analyte, P_IS : Purity of the analyte and internal standard, respectively.

  • I_Analyte, I_IS : Integral values of the selected signals for the analyte and internal standard.

  • N_Analyte, N_IS : Number of protons generating the selected signals for the analyte and internal standard.

  • M_Analyte, M_IS : Molar masses of the analyte and internal standard.

  • m_Analyte, m_IS : Mass of the analyte and internal standard weighed into the sample.

This equation forms the basis of our method, and each parameter must be carefully controlled and measured to ensure a low overall measurement uncertainty.

cluster_Purity Purity Calculation P_analyte Purity_Analyte I_ratio Integral Ratio (I_Analyte / I_IS) I_ratio->P_analyte N_ratio Proton Count Ratio (N_IS / N_Analyte) N_ratio->P_analyte M_ratio Molar Mass Ratio (M_Analyte / M_IS) M_ratio->P_analyte m_ratio Mass Ratio (m_IS / m_Analyte) m_ratio->P_analyte P_IS Purity_IS P_IS->P_analyte

Caption: Core components of the qNMR purity calculation equation.

Strategic Method Development for 4-Ethoxymethylphenol

A successful qNMR method is not merely a set of parameters but a holistically developed procedure where each step is optimized and justified.

Analyte & Internal Standard: The Core of the Assay

Analyte: 4-Ethoxymethylphenol

  • Structure: C₉H₁₂O₂

  • Molar Mass: 152.19 g/mol

  • Key Properties: Solid at room temperature with a melting point of 52-53 °C.[11]

  • Quantification Signal Selection: The ¹H NMR spectrum of 4-Ethoxymethylphenol offers several potential signals for quantification. The ideal signal should be:

    • Well-resolved and free from overlap with other analyte, standard, or impurity signals.

    • Located in a clear region of the spectrum.

    • A sharp singlet, if possible, to simplify integration.

For 4-Ethoxymethylphenol, the two aromatic protons ortho to the hydroxyl group (a doublet) or the two protons of the -O-CH₂-Ar group (a singlet) are excellent candidates. The ethoxy group's ethyl signals (a quartet and a triplet) are also usable but may be more susceptible to overlap.

Internal Standard (IS) Selection

The choice of the IS is arguably the most critical decision in method development.[12] An ideal IS should meet several criteria, as outlined in the table and decision-making workflow below.

CriteriaRationale & Importance
High Purity (≥99.5%) The purity of the IS is a direct multiplier in the final calculation. Using a Certified Reference Material (CRM) is highly recommended to ensure SI traceability.[2][13]
Chemical Stability Must be stable in the solid state and in the chosen deuterated solvent; it cannot react with the analyte, solvent, or trace moisture.[12]
Solubility Must be fully soluble in the same deuterated solvent as the analyte to form a true, homogeneous solution.[12][14]
Spectral Simplicity Should have a simple spectrum with at least one sharp, well-defined signal (preferably a singlet) in a region free of interference.[12][15]
Non-overlapping Signals The quantification signal of the IS must not overlap with any signals from the analyte or potential impurities.[16]
Hygroscopicity Should be non-hygroscopic to ensure accurate weighing.
Appropriate T₁ Relaxation Should not have excessively long T₁ relaxation times, which would necessitate impractically long experimental delays.[15]

For 4-Ethoxymethylphenol, which is soluble in common organic solvents, Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, non-hygroscopic, and provides a sharp singlet around 3.0 ppm in many solvents, a region typically clear of signals from aromatic compounds. 1,4-Dinitrobenzene is another suitable option with aromatic signals far downfield.

start Start: Select Internal Standard solubility Is IS soluble in the same solvent as analyte? start->solubility overlap Do IS and analyte signals overlap? solubility->overlap Yes reject Reject and Select New IS solubility->reject No purity Is IS available as a high-purity Certified Reference Material? overlap->purity No overlap->reject Yes stability Is IS stable and non-reactive with the analyte? purity->stability Yes purity->reject No accept Accept IS for Method Validation stability->accept Yes stability->reject No

Caption: Decision workflow for internal standard selection.

Solvent Selection

The deuterated solvent must completely dissolve both the analyte and the internal standard without heating.[17] Any residual solvent signals should not interfere with the signals chosen for quantification. For 4-Ethoxymethylphenol and Dimethyl sulfone, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds.

Optimizing NMR Acquisition for Quantitation

Acquiring a truly quantitative NMR spectrum requires specific parameter optimization to ensure that the measured signal intensity is directly and uniformly proportional to the number of nuclei for all compounds in the solution.

The Critical Role of Relaxation Delay (d1)

The most crucial parameter is the relaxation delay (d1), which is the time the system is allowed to return to thermal equilibrium between successive scans.[18] This is governed by the spin-lattice relaxation time (T₁), a characteristic constant for each nucleus in a molecule. To achieve >99% signal recovery and thus ensure accurate integration, the total time between pulses (repetition time, TR = d1 + acquisition time) must be at least 5 times the longest T₁ value of any signal being quantified (both analyte and IS).[3][19]

  • Causality: Failure to allow for full relaxation (TR < 5T₁) will cause signals with longer T₁ values to become saturated, leading to their integrals being artificially suppressed. This will result in an inaccurate purity calculation. Therefore, the T₁ values for the chosen quantification peaks of both 4-Ethoxymethylphenol and the internal standard must be experimentally determined.

Key Acquisition Parameters

ParameterRecommended SettingRationale
Pulse Angle (p1) 90°A 90° pulse maximizes the signal for a single scan after full relaxation, providing the best starting point for quantitative analysis.[20]
Relaxation Delay (d1) ≥ 5 x T₁_max - AQMust be set based on the longest experimentally determined T₁ value (T₁_max) of the analyte and IS quantification signals.[21][22]
Acquisition Time (AQ) 2-4 secondsShould be long enough to ensure high digital resolution (>0.4 Hz/pt) and allow the FID to decay to near zero, preventing truncation artifacts.[23]
Number of Scans (ns) 16-64 (or as needed)Sufficient scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1) for the smallest integral being used.
Transmitter Offset (o1p) Centered in the spectrumThe transmitter frequency should be placed in the middle of the spectral region containing all peaks of interest to ensure uniform excitation.[24]

Data Processing & Final Purity Calculation

Proper data processing is as critical as data acquisition. The goal is to obtain a phased, baseline-corrected spectrum where the integral values can be measured accurately.

  • Processing Steps:

    • Apodization: Apply a gentle line broadening (LB = 0.1-0.3 Hz) to improve the S/N ratio without significantly distorting the lineshape.

    • Fourier Transform: Convert the FID into the frequency-domain spectrum.

    • Phasing: Manually adjust the zero-order and first-order phase to ensure all peaks have a pure absorption lineshape. Automated phasing is often insufficient for high-accuracy qNMR.

    • Baseline Correction: Apply a polynomial baseline correction algorithm to ensure the baseline is flat and at zero across the entire spectrum, especially around the integrated signals.

    • Referencing: Calibrate the chemical shift axis using the known signal of the internal standard or a reference compound like TMS.

  • Integration: The integration range for each signal should be wide enough to encompass the entire peak, including the wings. A common practice is to set the integration width to at least 64 times the peak's full width at half-height (FWHH).[4]

  • Calculation Example: See Protocol 4 for a detailed, step-by-step calculation walkthrough.

Method Validation: Ensuring Fitness for Purpose

Once developed, the qNMR method must be validated to demonstrate it is suitable for its intended purpose, in accordance with guidelines from the ICH and USP.[2][25]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrates that the signals for the analyte and IS are free from interference from impurities, degradation products, or excipients. Confirmed by examining spectra of individual components.
Linearity & Range Establishes a linear relationship between concentration and signal response over a specified range (e.g., 80-120% of the target concentration). R² > 0.999.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing a sample with a known, certified purity. Recovery should be within 98.0-102.0%.
Precision The degree of scatter between a series of measurements. Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts) are assessed. RSD ≤ 1.0%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle).

Understanding Measurement Uncertainty

A key advantage of qNMR is the ability to construct a detailed uncertainty budget, which accounts for all potential sources of error.[10][26][27] This provides a scientifically rigorous confidence interval for the final purity value.

Major Contributors to Uncertainty:

  • Weighing: The precision of the microbalance used to weigh the analyte and standard.[28]

  • Purity of the Internal Standard: The uncertainty stated on the CRM certificate.[10]

  • Repeatability: The standard deviation of replicate measurements.

  • Signal Integration: Minor variations in phasing, baseline correction, and integral region selection.

By quantifying these contributions, a combined and expanded uncertainty can be calculated, which is a requirement for methods intended for regulatory submission or material certification.[2][26]

Protocols

Protocol 1: T₁ Relaxation Time Measurement (Inversion-Recovery)

Objective: To experimentally determine the T₁ values for the selected quantification signals of 4-Ethoxymethylphenol and the internal standard.

  • Sample Preparation: Prepare a concentrated sample of 4-Ethoxymethylphenol and the chosen internal standard in the selected deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup: Load and lock the sample. Tune and match the probe. Obtain a standard ¹H spectrum to identify the chemical shifts of the target peaks.

  • Pulse Program: Select the inversion-recovery pulse sequence (e.g., t1ir on Bruker, inversion recovery on Varian/Agilent).

  • Parameter Setup:

    • Set the 90° pulse width (p1) and 180° pulse width (p2) as per instrument calibration.

    • Create a variable delay list (vd) of ~10-15 tau values. The list should start with very short delays (e.g., 0.01 s) and extend to a value estimated to be ~5 times the expected T₁ (e.g., 0.01, 0.1, 0.5, 1, 2, 4, 8, 15, 30 s).

    • Set the relaxation delay (d1) to be at least 5 times the longest expected T₁ value to ensure full relaxation before the start of the next inversion-recovery cycle.[19] This is critical for accuracy.

  • Acquisition: Run the experiment.

  • Data Processing: Process the resulting 2D data. Use the instrument's software to fit the exponential decay curve of each peak's intensity versus the variable delay (vd) to calculate the T₁ value.

  • Analysis: Identify the longest T₁ value among the chosen quantification peaks. This value will be used to set the relaxation delay in the quantitative experiment.

Protocol 2: Sample Preparation for qNMR Purity Assay

Objective: To accurately prepare a homogeneous solution of the analyte and internal standard for analysis.

  • Equipment: Use a calibrated ultramicro- or microbalance (readability of 0.001 mg or better).[29][30] Use anti-static equipment.

  • Weighing Analyte: Accurately weigh approximately 10-15 mg of 4-Ethoxymethylphenol directly into a clean, dry glass vial. Record the mass precisely (m_Analyte).

  • Weighing Internal Standard: To the same vial, add an appropriate amount of the internal standard (e.g., 5-10 mg of Dimethyl sulfone). The molar ratio of analyte to standard should be roughly 1:1. Record the mass precisely (m_IS).

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[15]

  • Homogenization: Cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect the solution to confirm no solid particles remain.[17]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[17]

  • Replication: Prepare samples in triplicate to assess precision.[18][29]

Protocol 3: qNMR Data Acquisition

Objective: To acquire a high-quality, quantitative ¹H NMR spectrum.

  • Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the sample to achieve optimal lineshape and resolution.

  • Parameter Setting:

    • Load a quantitative parameter set.

    • Set the pulse angle (p1) to the calibrated 90° value.

    • Set the acquisition time (aq) to ~3.0 s.

    • Crucially, set the relaxation delay (d1) based on the T₁ measurement from Protocol 1. Calculate d1 as (5 x T₁_max) - aq.

    • Set the number of scans (ns) to 16. Check the S/N ratio. If the smallest integral has S/N < 250, increase ns accordingly.

    • Ensure the spectral width (sw) covers all signals of interest.

    • Set the transmitter offset (o1p) to the center of the spectrum.

  • Acquisition: Start the acquisition.

Protocol 4: Data Processing and Purity Calculation

Objective: To process the spectrum and calculate the final purity value.

  • Processing: Follow the processing steps outlined in Section 4 (Apodization, FT, Phasing, Baseline Correction).

  • Integration:

    • Select the well-resolved signal for the analyte (e.g., the -O-CH₂-Ar singlet at ~4.4 ppm, N_Analyte = 2). Integrate it and record the value (I_Analyte).

    • Select the signal for the internal standard (e.g., the DMSO₂ singlet at ~3.0 ppm, N_IS = 6). Integrate it and record the value (I_IS).

  • Gather Constants:

    • m_Analyte: (e.g., 15.052 mg) - from your weighing records.

    • m_IS: (e.g., 8.115 mg) - from your weighing records.

    • M_Analyte: 152.19 g/mol (for 4-Ethoxymethylphenol).

    • M_IS: 94.13 g/mol (for Dimethyl sulfone).

    • N_Analyte: 2 (for the -O-CH₂-Ar protons).

    • N_IS: 6 (for the two methyl groups of DMSO₂).

    • Purity_IS: (e.g., 99.95%) - from the CRM certificate.

  • Calculation: Insert these values into the master equation:

    Purity (%) = (I_Analyte / I_IS) * (6 / 2) * (152.19 / 94.13) * (8.115 mg / 15.052 mg) * 99.95%

  • Reporting: Calculate the final purity. Report the mean and standard deviation for the triplicate preparations.

Conclusion

Quantitative NMR is a direct, accurate, and highly reliable primary method for purity assessment that offers significant advantages over traditional chromatographic techniques, particularly in a research and development setting.[1][31] By following the detailed strategic approach and protocols outlined in this note—with particular emphasis on the judicious selection of an internal standard and the experimental determination of T₁ relaxation times—scientists can develop and validate a robust qNMR assay for 4-Ethoxymethylphenol. This method provides not just a purity value, but a result grounded in metrological principles, complete with a full understanding of its measurement uncertainty.

References

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. Retrieved from [Link]

  • Wäldchen, F., et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 24(11), 2149. Available at: [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Purity by Absolute qNMR Instructions. Journal of Natural Products, 75(4), 834-849. (Note: A general protocol often cited, specific URL is to a representative instruction set). Available at: [Link] (Link to a related article, direct protocol may vary). A more direct link to similar instructions is: [Link]

  • Mestrelab Research. (2013). Purity Calculation. Mestrelab Resources. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. Retrieved from [Link]

  • TANIMOTO, H., et al. (2013). Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. Journal of the Food Hygienic Society of Japan, 54(5), 381-393. Available at: [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. Applications Notes. Retrieved from [Link]

  • Nelson, M. A., et al. (2017). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 54(5), 716-727. Available at: [Link]

  • Goger, S. M., et al. (2011). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1045-1054. Available at: [Link]

  • Le Gresley, A., et al. (2015). Bias and Uncertainty in Non-Ideal qNMR Analysis. Critical Reviews in Analytical Chemistry, 45(4), 300-310. Available at: [Link]

  • Southwest Research Institute. (2026). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. News Releases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93781, 4-Ethoxymethylphenol. PubChem. Retrieved from [Link]

  • US Pharmacopeia. (2021). Stimuli Article: A Holistic Approach to Validation of Quantitative NMR Methods. Retrieved from [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Miura, T., et al. (2016). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry, 88(12), 6515-6521. Available at: [Link]

  • Ihara, T., et al. (2016). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 64(11), 1630-1637. Available at: [Link]

  • Liu, F., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 25, 257-266. Available at: [Link]

  • Nörenberg, T., et al. (2016). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 408(1), 171-182. Available at: [Link]

  • Lee, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 856. Available at: [Link]

  • G.F. Pauli, S.N. Chen, C. Simmler, D.C. Lankin, T. Gödecke, B.U. Jaki, J.B. Friesen, J. G. Napolitano, and D.C. Lankin. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57 (22), 9220-9231. Available at: [Link]

  • University of Durham. (n.d.). NMR Relaxation. Retrieved from [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Quantitation in NMR. Retrieved from [Link]

  • University of California, Santa Barbara. (2010). Optimal Pulse Width and T1. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • University of Cambridge. (n.d.). Measuring relaxation times - Inversion recovery for T1. Retrieved from [Link]

  • Aguilar, J. A., et al. (2022). Rapid Estimation of T1 for Quantitative NMR. Chemistry – A European Journal, 28(40), e202200821. Available at: [Link]

  • Pauli, G. F., et al. (2019). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 57(9), 569-583. Available at: [Link]

  • Hanna, G. M. (2001). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947-971. Available at: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 546-565. Available at: [Link]

  • NIST. (n.d.). 4-(Ethoxymethyl)phenol, TMS. NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

The Versatility of 4-Ethoxymethylphenol as a Chemical Intermediate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Phenolic Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel drug candidates. Substituted phenols are a cornerstone of pharmaceutical synthesis, offering a reactive handle for a multitude of chemical transformations.[1] Among these, 4-Ethoxymethylphenol (also known as p-hydroxybenzyl ethyl ether) emerges as a particularly useful, yet perhaps underutilized, chemical intermediate. Its structure, featuring a nucleophilic phenolic hydroxyl group and a stable ethoxymethyl ether moiety, presents a unique combination of reactivity and stability that can be strategically exploited in complex synthetic routes.

This comprehensive guide provides detailed application notes and protocols for the use of 4-Ethoxymethylphenol in drug discovery. We will delve into its reactivity profile, explore its application in the synthesis of key pharmacophores, and provide step-by-step experimental procedures for its transformation into a variety of valuable downstream intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Physicochemical Properties and Reactivity Profile

4-Ethoxymethylphenol is a white to pale yellow solid with a melting point of 52-53°C and a boiling point of 240-242°C.[2][3] Its structure presents two key reactive sites: the phenolic hydroxyl group and the electron-rich aromatic ring.

PropertyValueReference(s)
CAS Number 57726-26-8[2][3]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Melting Point 52-53 °C[2]
Boiling Point 240-242 °C[2]
Appearance Pale yellow powder (est.)[4]

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide is the key to a range of O-alkylation and O-acylation reactions. The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho positions (relative to the hydroxyl group).[5] The ethoxymethyl group is relatively stable under a variety of reaction conditions but can be cleaved under specific, often acidic, conditions, making it a useful protecting group for the benzylic alcohol of p-hydroxybenzyl alcohol.

Core Synthetic Applications and Protocols

The utility of 4-Ethoxymethylphenol as a chemical intermediate stems from its ability to participate in a variety of fundamental organic transformations. Below are detailed protocols for several key reactions, illustrating its versatility in constructing molecular scaffolds relevant to drug discovery.

O-Alkylation via Williamson Ether Synthesis: Building Diverse Aryl Ethers

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[6] In the context of 4-Ethoxymethylphenol, this reaction allows for the introduction of a wide array of alkyl or substituted alkyl groups onto the phenolic oxygen, thereby generating a library of diverse aryl ethers. This is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and to probe structure-activity relationships.

Protocol 1: General Procedure for the O-Alkylation of 4-Ethoxymethylphenol

This protocol describes a general method for the O-alkylation of 4-Ethoxymethylphenol using an alkyl halide.

Materials:

  • 4-Ethoxymethylphenol

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-Ethoxymethylphenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (15 volumes), add the alkyl halide (1.1 eq.) at room temperature.[7]

  • Stir the reaction mixture at room temperature for 6-12 hours. If the reaction is sluggish, it can be gently heated to 50-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash successively with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Cesium carbonate can be used for less reactive alkyl halides due to the increased nucleophilicity of the cesium phenoxide.

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide anion, thus increasing its reactivity.[8]

  • Workup: The aqueous washes are crucial to remove any remaining base, unreacted starting material, and inorganic byproducts.

Williamson_Ether_Synthesis A 4-Ethoxymethylphenol B Phenoxide Intermediate A->B Base (e.g., K₂CO₃) D O-Alkylated Product B->D Sₙ2 Attack C Alkyl Halide (R-X) C->D

Caption: Williamson Ether Synthesis of 4-Ethoxymethylphenol.

Electrophilic Aromatic Substitution: Functionalizing the Aromatic Core

The electron-rich aromatic ring of 4-Ethoxymethylphenol is susceptible to electrophilic substitution, primarily at the positions ortho to the hydroxyl group.[5] This allows for the introduction of various functional groups that can serve as handles for further synthetic transformations or as key pharmacophoric elements.

Protocol 2: Ortho-Nitration of 4-Ethoxymethylphenol

This protocol describes the controlled mononitration of 4-Ethoxymethylphenol.

Materials:

  • 4-Ethoxymethylphenol

  • Dilute Nitric Acid (e.g., 30%)

  • Acetic Acid (optional, as solvent)

  • Ice-water bath

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-Ethoxymethylphenol (1.0 eq.) in a suitable solvent such as acetic acid in a round-bottom flask. Cool the solution in an ice-water bath to 0-5°C.

  • Slowly add dilute nitric acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (until effervescence ceases), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of ortho- and para-nitrated products by column chromatography. Due to the para position being occupied by the ethoxymethyl group, the primary product is expected to be 2-nitro-4-ethoxymethylphenol.

Causality Behind Experimental Choices:

  • Dilute Nitric Acid and Low Temperature: Phenols are highly activated towards nitration. Using dilute nitric acid and low temperatures helps to control the reaction and prevent over-nitration (di- or tri-nitration) and oxidative side reactions.[9]

  • Sodium Bicarbonate Wash: This step is essential to neutralize any remaining nitric and acetic acid from the reaction mixture.

Electrophilic_Substitution cluster_0 Electrophilic Aromatic Substitution A 4-Ethoxymethylphenol C Arenium Ion Intermediate A->C B Electrophile (E⁺) e.g., NO₂⁺, Br⁺ B->C D Ortho-substituted Product C->D -H⁺

Caption: General pathway for electrophilic substitution on 4-Ethoxymethylphenol.

The Ethoxymethyl Group as a Protecting Group: Synthesis of p-Hydroxybenzyl Derivatives

The ethoxymethyl group can be viewed as a protecting group for the benzylic alcohol of p-hydroxybenzyl alcohol. While the direct cleavage of the ethoxymethyl ether to reveal the benzylic alcohol is not a trivial transformation, its presence allows for selective reactions at the phenolic hydroxyl group. For a complete synthesis of a p-hydroxybenzyl alcohol derivative, it is often more straightforward to start from p-hydroxybenzyl alcohol and protect the phenolic hydroxyl group. However, if 4-Ethoxymethylphenol is the available starting material, cleavage of the ether can be considered.

Cleavage of methoxymethyl (MOM) ethers, which are structurally similar to ethoxymethyl ethers, is often achieved with strong acids or Lewis acids.[10]

Protocol 3: Deprotection of the Ethoxymethyl Group (Conceptual)

This is a conceptual protocol for the cleavage of the ethoxymethyl ether, based on methods for related protecting groups.

Materials:

  • 4-Ethoxymethylphenol derivative (with the phenolic hydroxyl group protected or reacted)

  • Lewis acid (e.g., Boron tribromide (BBr₃), Zinc bromide (ZnBr₂)) or a strong protic acid (e.g., HBr in acetic acid)

  • Anhydrous dichloromethane (DCM)

  • Propanethiol (for some Lewis acid methods)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-Ethoxymethylphenol derivative (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C (for BBr₃) or 0°C (for other Lewis acids).

  • Slowly add the Lewis acid (e.g., BBr₃, 1.1-1.5 eq.) or a solution of the Lewis acid in DCM to the stirred solution. If using a system like ZnBr₂/n-PrSH, add both reagents.[11]

  • Allow the reaction to warm slowly to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude p-hydroxybenzyl alcohol derivative by column chromatography.

Causality Behind Experimental Choices:

  • Lewis Acids: Lewis acids coordinate to the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack (by the counterion of the Lewis acid or an added nucleophile), leading to cleavage of the C-O bond.

  • Low Temperatures: These reactions are often exothermic and require low temperatures to control the reactivity and prevent side reactions.

  • Aqueous Workup: The quench with a basic solution is necessary to neutralize the strong acid and hydrolyze any boron-oxygen or zinc-oxygen intermediates.

Deprotection_Workflow A 4-Ethoxymethylphenol Derivative C Cleavage of Ethoxymethyl Ether A->C B Acidic/Lewis Acidic Conditions B->C D p-Hydroxybenzyl Alcohol Derivative C->D

Caption: Conceptual workflow for the deprotection of the ethoxymethyl group.

Conclusion and Future Outlook

4-Ethoxymethylphenol is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its dual reactivity allows for a wide range of synthetic manipulations, enabling the construction of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. While direct applications in launched pharmaceuticals may not be widely documented, the fundamental transformations it can undergo make it an attractive building block for the synthesis of novel bioactive molecules. Further exploration of its reactivity and its incorporation into combinatorial libraries will undoubtedly unveil new opportunities for its application in the quest for new medicines.

References

  • Benchchem. (n.d.). The Williamson Ether Synthesis. Retrieved January 9, 2026, from a representative Williamson ether synthesis protocol.
  • Ghosh, R., & Sarkar, A. (n.d.).
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  • Benchchem. (n.d.). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol.
  • Park, P., & Lee, C. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
  • Benchchem. (n.d.).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Indian Journal of Chemistry. (2006).
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  • PubChem. (n.d.). 4-(Ethoxymethyl)phenol.
  • Benchchem. (n.d.).
  • Molecules. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
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  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • MDPI. (n.d.).
  • MedchemExpress. (n.d.). 4-(Ethoxymethyl)phenol (p-Hydroxybenzyl Et ether) | Antioxidant.
  • PubChem. (n.d.). 4-(Methoxymethyl)phenol.
  • Pertanika J. Sci. & Techno. (n.d.).
  • European Patent Office. (2000, April 5). Process for nitrating diphenyl ether compounds (EP 0851852 B1).
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The Versatile Role of 4-Ethoxymethylphenol in the Synthesis of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenolic Building Block

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is an aromatic compound characterized by a phenol ring substituted with an ethoxymethyl group at the para position.[1][2][3] This unique structural arrangement, featuring a reactive phenolic hydroxyl group and a stable ether linkage, positions 4-ethoxymethylphenol as a versatile and valuable intermediate in the synthesis of a diverse array of novel compounds.[4][5] Its inherent antioxidant properties and presence as a natural product in various plants further underscore its significance in the fields of medicinal chemistry and materials science.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 4-ethoxymethylphenol. Moving beyond theoretical concepts, we will delve into practical, field-proven insights, detailing the causality behind experimental choices and providing robust, self-validating protocols for key transformations. Our focus is to empower researchers to leverage the unique reactivity of this building block for the creation of innovative molecules with potential applications in pharmaceuticals and other advanced materials.

Core Reactivity: The Phenolic Hydroxyl and the Activated Aromatic Ring

The synthetic versatility of 4-ethoxymethylphenol stems from two primary reactive sites: the phenolic hydroxyl group and the electron-rich aromatic ring. The interplay between these two functionalities dictates the types of transformations that can be successfully employed.

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a highly nucleophilic phenoxide ion. This enhanced nucleophilicity is the cornerstone of O-alkylation (Williamson ether synthesis) and O-acylation reactions, allowing for the introduction of a wide range of functional groups.

  • The Aromatic Ring: The hydroxyl group is a potent activating group, directing electrophilic aromatic substitution to the ortho positions (relative to the hydroxyl group). This allows for the regioselective introduction of substituents onto the benzene ring, further expanding the molecular diversity that can be achieved from this starting material.

The following sections will provide detailed protocols for key reactions that exploit this dual reactivity, offering a practical roadmap for the synthesis of novel derivatives.

Application I: O-Alkylation via Williamson Ether Synthesis for the Creation of Novel Diaryl Ethers

The Williamson ether synthesis is a fundamental and highly effective method for forming new ether linkages. In the context of 4-ethoxymethylphenol, this reaction allows for the coupling of the phenol with various alkyl or aryl halides, leading to the formation of diaryl ethers and other complex ether structures. These motifs are prevalent in many biologically active molecules.

Scientific Rationale and Mechanistic Insight

The reaction proceeds via a classic SN2 mechanism. The first and critical step is the deprotonation of the weakly acidic phenolic hydroxyl group to form a much more potent nucleophile, the phenoxide. The choice of base is crucial; a sufficiently strong base is required to ensure complete deprotonation without promoting undesirable side reactions. The resulting phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new C-O ether bond.

Williamson_Ether_Synthesis

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of a Model Diaryl Ether

This protocol details the synthesis of a novel diaryl ether starting from 4-ethoxymethylphenol and a generic activated aryl halide.

Materials:

  • 4-Ethoxymethylphenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Activated Aryl Halide (e.g., 4-fluoronitrobenzene) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxymethylphenol and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate.

  • Add the activated aryl halide to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Self-Validation and Expected Outcomes:

  • TLC Monitoring: The disappearance of the starting material (4-ethoxymethylphenol) and the appearance of a new, less polar spot corresponding to the product.

  • Yield: Expected yields for this type of reaction are typically in the range of 70-90%, depending on the reactivity of the aryl halide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterValueReference
Starting Material4-Ethoxymethylphenol[1]
BasePotassium Carbonate[8]
SolventDimethylformamide (DMF)[8]
Expected Yield70-90%N/A

Application II: Electrophilic Aromatic Substitution for Ring Functionalization

The activating nature of the hydroxyl group in 4-ethoxymethylphenol makes the aromatic ring susceptible to electrophilic attack, primarily at the ortho positions. This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, which can serve as handles for further synthetic manipulations.

Scientific Rationale and Mechanistic Insight

The lone pairs on the oxygen of the hydroxyl group are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. Since the para position is already occupied by the ethoxymethyl group, electrophilic substitution will predominantly occur at the ortho positions. The choice of electrophile and reaction conditions will determine the nature of the substituent introduced.

Electrophilic_Substitution

Caption: General scheme for electrophilic aromatic substitution.

Detailed Experimental Protocol: Ortho-Nitration of 4-Ethoxymethylphenol

This protocol describes the regioselective nitration of 4-ethoxymethylphenol to introduce a nitro group at the ortho position.

Materials:

  • 4-Ethoxymethylphenol (1.0 eq)

  • Dilute Nitric Acid (HNO₃)

  • Acetic Acid

  • Ice bath

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-ethoxymethylphenol in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add dilute nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the ortho-nitro derivative.

Self-Validation and Expected Outcomes:

  • TLC Monitoring: Observe the consumption of the starting material and the formation of a more polar, often colored (yellow), product spot.

  • Yield: Nitration reactions of activated phenols can proceed in high yields, often exceeding 80%.

  • Characterization: The structure of the ortho-nitro-4-ethoxymethylphenol should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

ParameterValueReference
Starting Material4-Ethoxymethylphenol[1]
ReagentDilute Nitric AcidN/A
SolventAcetic AcidN/A
Expected Yield>80%N/A

Future Directions and Advanced Applications

The derivatization of 4-ethoxymethylphenol is not limited to the fundamental reactions described above. More advanced synthetic strategies can be employed to construct highly complex and potentially bioactive molecules.

  • Mannich Reaction: The activated aromatic ring of 4-ethoxymethylphenol is a suitable substrate for the Mannich reaction, allowing for the introduction of aminomethyl groups. These functionalized phenols are valuable intermediates in pharmaceutical synthesis.

  • Coupling Reactions: The phenolic hydroxyl can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl and styrenyl derivatives.

  • Enzymatic Transformations: The closely related 4-(methoxymethyl)phenol is a known substrate for the enzyme vanillyl-alcohol oxidase, which catalyzes its oxidative demethylation.[4][9][10] This suggests that 4-ethoxymethylphenol could also be a substrate for enzymatic modifications, offering a green and highly selective route to novel derivatives.

Advanced_Applications

Caption: Synthetic pathways from 4-ethoxymethylphenol.

Conclusion

4-Ethoxymethylphenol is a valuable and underutilized building block in organic synthesis. Its dual reactivity, stemming from the phenolic hydroxyl group and the activated aromatic ring, provides a versatile platform for the construction of a wide range of novel compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently employ 4-ethoxymethylphenol in their synthetic endeavors and unlock its full potential in the discovery and development of new molecules with impactful applications.

References

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93781, 4-Ethoxymethylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). GB1100480A - Process for producing methoxyphenol or ethoxyphenol.
  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II.
  • NIST. (n.d.). Phenol, 4-(ethoxymethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxybenzyl ethyl ether. Retrieved from [Link]

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  • CAS Common Chemistry. (n.d.). 4-(Ethoxymethyl)phenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018.
  • FooDB. (2010). Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). Retrieved from [Link]

  • Kiricojevi, M., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Retrieved from [Link]

  • WUR eDepot. (2018). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase.
  • Natural Resources for Human Health. (2022). Gas Chromatographic analysis of potentially bioactive compounds in leaf and root extracts of Muntingia calabura and their expected antibacterial activities.
  • WUR eDepot. (n.d.). iLuUD.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • ASM Journals. (n.d.). Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase. Retrieved from [Link]

  • Google Patents. (n.d.). EP3288929A1 - Phenol derivatives to treat cancer.

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Comprehensive Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Antioxidant Profiling

Oxidative stress, a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Phenolic compounds, a diverse group of phytochemicals, are renowned for their potent antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3][4][5][6] 4-Ethoxymethylphenol, a phenolic derivative, has been identified as a compound with potential antioxidant and cytogenotoxic properties, making it a subject of interest for researchers in drug development and related fields.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for assessing the antioxidant activity of 4-Ethoxymethylphenol. It is designed to offer not just procedural steps but also a deep understanding of the underlying chemical principles, ensuring the generation of robust and reliable data.

Part 1: Understanding the Antioxidant Mechanisms of Phenolic Compounds

The antioxidant action of phenolic compounds like 4-Ethoxymethylphenol is multifaceted. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.[4][5] The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative chain reactions.

  • Single Electron Transfer (SET): The phenolic compound can also donate an electron to a free radical, converting it into a more stable species.[4][5] This process is often followed by proton transfer.

The efficiency of these mechanisms is influenced by the chemical structure of the phenol, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.

Part 2: A Multi-faceted Approach to Antioxidant Capacity Assessment

No single assay can fully capture the total antioxidant capacity of a compound due to the diverse nature of free radicals and the different mechanisms of antioxidant action. Therefore, a battery of assays operating on different principles is recommended for a comprehensive evaluation of 4-Ethoxymethylphenol. This guide details four widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay that measures the ability of an antioxidant to reduce the stable DPPH radical.[9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay that can be used for both hydrophilic and lipophilic compounds and is based on the reduction of the pre-formed ABTS radical cation.[11][12][13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[1][14][15]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[2][16][17][18]

Part 3: Detailed Experimental Protocols

General Laboratory Preparations
  • Reagent Quality: All reagents should be of analytical grade or higher.

  • Solvent Selection: 4-Ethoxymethylphenol is soluble in organic solvents like ethanol and methanol.[19] Ensure the chosen solvent does not interfere with the assay. A stock solution of 4-Ethoxymethylphenol should be prepared in an appropriate solvent and serially diluted to the desired concentrations for the assays.

  • Standard Compound: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, is a commonly used standard antioxidant for comparison and for expressing the results as Trolox Equivalents (TE).[10][20]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.[9]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (in methanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare 4-Ethoxymethylphenol and Trolox Standards Sample_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50/TEAC Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Setup:

    • In a 96-well microplate, add 20 µL of various concentrations of 4-Ethoxymethylphenol or Trolox standard to the wells.[20]

    • Add 180 µL of the DPPH solution to each well.

    • For the blank, add 20 µL of the solvent (e.g., methanol) and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of 4-Ethoxymethylphenol to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of the Trolox standard.[20]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.[12]

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + Potassium Persulfate) Incubate_stock Incubate Stock in Dark (12-16 hours) ABTS_stock->Incubate_stock ABTS_working Prepare ABTS•+ Working Solution (Adjust Absorbance to ~0.7 at 734 nm) Incubate_stock->ABTS_working Mix Mix Sample/Standard with ABTS•+ Working Solution ABTS_working->Mix Sample_sol Prepare 4-Ethoxymethylphenol and Trolox Standards Sample_sol->Mix Incubate_react Incubate at Room Temp (e.g., 6 minutes) Mix->Incubate_react Measure_Abs Measure Absorbance at 734 nm Incubate_react->Measure_Abs Calculate Calculate % Inhibition and TEAC Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[11]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[11][21]

  • Preparation of ABTS•⁺ Working Solution:

    • Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Reaction Setup:

    • In a 96-well microplate, add 10 µL of various concentrations of 4-Ethoxymethylphenol or Trolox standard to the wells.

    • Add 190 µL of the ABTS•⁺ working solution to each well.[11]

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•⁺ working solution.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • The results are typically expressed as TEAC, determined from a standard curve of Trolox.[23]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium.[1][14]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate_buffer Prepare Acetate Buffer (300 mM, pH 3.6) FRAP_reagent Prepare FRAP Reagent (Mix Acetate buffer, TPTZ, and FeCl3 solutions 10:1:1) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare TPTZ Solution (10 mM in 40 mM HCl) TPTZ_sol->FRAP_reagent FeCl3_sol Prepare FeCl3 Solution (20 mM) FeCl3_sol->FRAP_reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_sol Prepare 4-Ethoxymethylphenol and FeSO4 Standards Sample_sol->Mix Incubate Incubate at 37°C (e.g., 4 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure_Abs->Calculate ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Fluorescein_sol Prepare Fluorescein Solution Mix_pre Mix Sample/Standard with Fluorescein Fluorescein_sol->Mix_pre AAPH_sol Prepare AAPH Solution Sample_sol Prepare 4-Ethoxymethylphenol and Trolox Standards Sample_sol->Mix_pre Incubate_pre Pre-incubate at 37°C Mix_pre->Incubate_pre Add_AAPH Add AAPH to Initiate Reaction Incubate_pre->Add_AAPH Measure_Fluorescence Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) over time at 37°C Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_TEAC Calculate ORAC Value (TEAC) Calculate_AUC->Calculate_TEAC

Caption: Workflow for the ORAC assay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH in the same buffer. This solution should be made fresh daily.

  • Reaction Setup (in a 96-well black microplate):

    • Add 20 µL of various concentrations of 4-Ethoxymethylphenol or Trolox standard to the wells. [17] * Add 120 µL of the fluorescein solution to each well. [17] * For the blank, add 20 µL of buffer.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes in the microplate reader. [17]4. Reaction Initiation and Measurement:

    • Add 60 µL of the AAPH solution to each well to initiate the reaction. [17] * Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. [17]5. Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank and each sample. [2][17] * The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as TEAC, determined from a standard curve of Trolox.

Part 4: Data Interpretation and Quality Control

Data Summary Table:

AssayPrincipleMeasurementStandardUnitsKey Insights
DPPH SETAbsorbance at 517 nmTroloxIC₅₀, TEACRadical scavenging capacity against a stable radical.
ABTS SET/HATAbsorbance at 734 nmTroloxTEACScavenging of a different radical cation; suitable for hydrophilic and lipophilic compounds.
FRAP SETAbsorbance at 593 nmFeSO₄µmol Fe(II) EqGeneral reducing power of the compound.
ORAC HATFluorescence DecayTroloxTEACPeroxyl radical scavenging capacity, relevant to biological systems. [17]

Trustworthiness and Self-Validation:

  • Positive Controls: Always include a known antioxidant standard like Trolox in every assay run. This allows for the validation of the assay performance and the expression of results in standardized units (TEAC).

  • Blanks and Controls: Include appropriate blanks (without the test compound) and controls to account for any background absorbance or fluorescence.

  • Dose-Response Curves: Generate dose-response curves for 4-Ethoxymethylphenol in each assay to determine the IC₅₀ (for DPPH) and to ensure the activity is concentration-dependent.

  • Replicates: Perform all experiments in triplicate to ensure the reproducibility of the results and to calculate standard deviations.

  • Linear Range: Ensure that the sample concentrations fall within the linear range of the standard curve for accurate quantification.

By employing this multi-assay approach and adhering to stringent quality control measures, researchers can obtain a comprehensive and reliable antioxidant profile for 4-Ethoxymethylphenol, providing a solid foundation for further investigation into its potential therapeutic applications.

References

  • Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. ResearchGate.[Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.[Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.[Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. ScienceDirect.[Link]

  • The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. PubMed.[Link]

  • Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Amerigo Scientific.[Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.[Link]

  • Unveiling the power of phenols: How they contribute to antioxidant act. Only Plants.[Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.[Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio.[Link]

  • 4-Ethoxymethylphenol. PubChem.[Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience.[Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.[Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.[Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences.[Link]

  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI.[Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs.[Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.[Link]

  • Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). FooDB.[Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. PMC.[Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Mathews Journal of Emergency Medicine.[Link]

  • Phenol, 4-(ethoxymethyl)-2-methoxy-. NIST WebBook.[Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences.[Link]

  • DPPH assay and TPC assays. YouTube.[Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH.[Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.[Link]

  • 4-Ethoxyphenol. PubChem.[Link]

  • Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). Cheméo.[Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed.[Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.[Link]

  • CHAPTER 4 Antioxidant Activity of Medicinal Plant Extracts. Science & Technology Asia.[Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.[Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.[Link]

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Application Notes and Protocols for Evaluating 4-Ethoxymethylphenol Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Cytotoxic Profile of 4-Ethoxymethylphenol

4-Ethoxymethylphenol, a compound found in the leaf extract of Amburana cearensis, is recognized for its antioxidant properties.[1] However, its in vitro cytogenotoxic potential necessitates a thorough evaluation of its effects on cell health.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of 4-Ethoxymethylphenol using a multi-parametric approach. Understanding the cytotoxic profile of this compound is critical for its potential applications in various fields, including pharmaceuticals and fragrance industries.[1][2] The safety data for 4-Ethoxymethylphenol indicates it can be harmful if swallowed and may cause skin, eye, and respiratory irritation, underscoring the importance of rigorous cytotoxicity testing.

This guide eschews a rigid template, instead focusing on a logical progression of assays that build upon one another to create a detailed picture of 4-Ethoxymethylphenol's cytotoxic mechanisms. We will explore key indicators of cell health, including metabolic activity, membrane integrity, apoptosis, and oxidative stress. By employing a suite of well-established, validated cell-based assays, researchers can generate robust and reliable data to inform safety assessments and guide further development.

The Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effects. To build a comprehensive and trustworthy assessment of 4-Ethoxymethylphenol, a multi-assay strategy is essential. This approach allows for the interrogation of different cellular pathways and endpoints, providing a more complete and nuanced understanding of the compound's mechanism of action.

Here, we will detail the principles and protocols for four key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure the loss of membrane integrity, a hallmark of necrosis.

  • Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases in the apoptotic pathway.

  • Reactive Oxygen Species (ROS) Assay: To investigate the induction of oxidative stress.

This combination of assays provides a powerful toolkit to dissect the cytotoxic effects of 4-Ethoxymethylphenol, distinguishing between different modes of cell death and elucidating underlying mechanisms.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize the cytotoxicity of 4-Ethoxymethylphenol.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Culture Prepare and seed target cells Compound_Treatment Treat cells with a concentration range of 4-Ethoxymethylphenol Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay Compound_Treatment_2 Treat cells with selected concentrations of 4-Ethoxymethylphenol MTT_Assay->Compound_Treatment_2 Based on IC50 from MTT LDH_Assay LDH Assay (Membrane Integrity) Data_Analysis Data Analysis and Interpretation LDH_Assay->Data_Analysis Caspase_Assay Caspase-3/7 Assay (Apoptosis) Caspase_Assay->Data_Analysis ROS_Assay ROS Assay (Oxidative Stress) ROS_Assay->Data_Analysis Compound_Treatment_2->LDH_Assay Compound_Treatment_2->Caspase_Assay Compound_Treatment_2->ROS_Assay

Caption: Experimental workflow for assessing 4-Ethoxymethylphenol cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.[4]

Materials
  • Target cells (e.g., HepG2, A549, or other relevant cell line)

  • Complete cell culture medium

  • 4-Ethoxymethylphenol (stock solution in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Ethoxymethylphenol in serum-free or low-serum medium. It is crucial to use serum-free media during incubation to avoid interference.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

    • Incubate the plate at 37°C for 3-4 hours, protected from light.[5][6] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, add 150 µL of the solubilization solution to each well.[6]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the percentage of viability against the log of the 4-Ethoxymethylphenol concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a key feature of necrosis.[8][9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.[9]

Materials
  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • Cells and culture reagents as described for the MTT assay

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)[7]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with a range of 4-Ethoxymethylphenol concentrations.

    • It is essential to include the following controls in triplicate:[11]

      • Untreated Control: Cells with vehicle only, for measuring spontaneous LDH release.

      • Maximum LDH Release Control: Untreated cells treated with the lysis buffer provided in the kit to induce 100% cell death.

      • No-Cell Control: Culture medium without cells to determine background absorbance.[11]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.[12][13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.[11]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[12][13]

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) within one hour.[13]

Data Analysis
  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:[13] % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle

Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a family of cysteine proteases called caspases.[14] Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[14] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[15] When cleaved by active caspases-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[15]

Materials
  • Caspase-Glo® 3/7 Assay System (or equivalent luminescent caspase-3/7 assay kit)

  • Cells and culture reagents as for the previous assays

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with 4-Ethoxymethylphenol as described in the MTT assay protocol. Include appropriate vehicle controls.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16] This single addition lyses the cells and initiates the luminescent reaction.

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average luminescence of the no-cell control from all other readings.

  • Express the results as fold-change in caspase-3/7 activity relative to the vehicle control.

Apoptosis Signaling Pathway

The following diagram illustrates the central role of caspases-3 and -7 in the apoptotic signaling cascade.

Apoptosis_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic_Pathway->Caspase9 Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase3_7 Caspase9->Caspase3_7 Apoptosis Apoptosis (Cell Death) Caspase3_7->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Protocol 4: Reactive Oxygen Species (ROS) Assay

Principle

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[17][18] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger cell death.[19] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][19] The fluorescence intensity is directly proportional to the level of intracellular ROS.[17]

Materials
  • ROS Assay Kit (containing H₂DCFDA and a positive control like tert-Butyl hydroperoxide (TBHP))[17]

  • Cells and culture reagents

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)[17]

  • Fluorescence microscope (optional)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Cell Staining:

    • Prepare the H₂DCFDA working solution by diluting the stock solution in serum-free medium or PBS to the recommended concentration (e.g., 10 µM).[18]

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[17][18]

  • Compound Treatment:

    • Remove the H₂DCFDA solution and wash the cells gently with PBS.

    • Add 100 µL of the 4-Ethoxymethylphenol dilutions (prepared in PBS or serum-free medium) to the wells.

    • Include an untreated control and a positive control (e.g., TBHP).[17]

    • Incubate for the desired time period.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

    • For qualitative analysis, cells can be visualized under a fluorescence microscope.

Data Analysis
  • Subtract the background fluorescence (wells without cells) from all readings.

  • Express the results as the fold-change in fluorescence intensity relative to the untreated control.

Data Presentation and Interpretation

To facilitate the comparison of results from the different assays, the data should be summarized in a clear and structured table.

AssayEndpoint MeasuredExpected Outcome with CytotoxicityExample Data Interpretation
MTT Assay Mitochondrial dehydrogenase activity (metabolic viability)Decrease in absorbanceA dose-dependent decrease indicates reduced cell viability.
LDH Assay LDH release (membrane integrity)Increase in absorbanceA significant increase suggests necrotic cell death.
Caspase-3/7 Assay Caspase-3 and -7 activity (apoptosis)Increase in luminescenceA dose-dependent increase points to apoptosis induction.
ROS Assay Intracellular reactive oxygen speciesIncrease in fluorescenceAn increase suggests the involvement of oxidative stress.

By integrating the results from these assays, a comprehensive picture of 4-Ethoxymethylphenol's cytotoxic mechanism can be formed. For example, a compound that decreases MTT signal, increases LDH release, but shows no change in caspase activity would likely be inducing necrosis. Conversely, a compound that decreases MTT signal, increases caspase activity, and shows a delayed increase in LDH release would be indicative of an apoptotic mechanism. An early increase in ROS could suggest that oxidative stress is an upstream event triggering cell death.

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the comprehensive evaluation of 4-Ethoxymethylphenol's cytotoxicity. By moving beyond a single-endpoint analysis and embracing a multi-parametric approach, researchers can gain deeper insights into the compound's mechanisms of action. This detailed understanding is crucial for making informed decisions regarding the safety and potential applications of 4-Ethoxymethylphenol in drug development and other industries. The provided protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of high-quality, reliable, and interpretable data.

References

  • ROS Assay Kit Protocol. [Source not available]
  • Flow Cytometric Detection of Reactive Oxygen Species - Bio-protocol. Bio-protocol
  • Cellular reactive oxygen species (ROS)
  • LDH assay kit guide: Principles and applic
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies
  • LDH cytotoxicity assay. Protocols.io
  • Caspase-Glo® 3/7 Assay Protocol.
  • MTT assay protocol. Abcam
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Cytotoxicity Assays – wh
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC.
  • LDH Assay. Cell Biologics Inc.
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  • Reactive Oxygen Species (ROS) Detection Assay Kit. [Source not available]
  • ab287839 – Reactive Oxygen Species (ROS) Detection Assay Kit. Abcam
  • Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. JoVE
  • Safety D
  • 4-(Ethoxymethyl)phenol (p-Hydroxybenzyl Et ether) | Antioxidant. MedchemExpress.com
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI.
  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies
  • Cytotoxicity assays. Sigma-Aldrich
  • Caspase-Glo® 3/7 Assay.
  • Muse® Caspase-3/7 Kit. [Source not available]
  • 4-Ethoxymethylphenol | C9H12O2 | CID 93781 - PubChem.
  • 4 - SAFETY D
  • RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. [Source not available]
  • Safety d
  • 4-Ethoxyphenol - Safety D
  • Safety Data Sheet 4-Ethoxyphenol 1.
  • 4 - SAFETY D
  • Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed.
  • RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. [Source not available]
  • 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem.
  • 4-Ethylphenol | C8H10O | CID 31242 - PubChem.
  • 4-ethyl phenol p-ethylphenol. The Good Scents Company

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Derivatization of 4-Ethoxymethylphenol for Analytical Purposes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for Derivatizing 4-Ethoxymethylphenol

4-Ethoxymethylphenol is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Its phenolic hydroxyl group, however, presents a significant challenge for direct analysis by gas chromatography (GC). This polar functional group leads to low volatility and a tendency for intermolecular hydrogen bonding, resulting in poor chromatographic peak shape, tailing, and reduced sensitivity.[1][2] To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[2][3]

This application note provides a detailed guide to the derivatization of 4-ethoxymethylphenol, with a focus on enhancing its suitability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. We will explore the underlying chemical principles of common derivatization strategies, provide validated, step-by-step protocols, and offer expert insights into optimizing these methods for robust and reliable quantification. The core principle of derivatization in this context is the replacement of the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. This transformation increases the analyte's volatility and thermal stability, making it amenable to GC-based analysis.[1][4][5]

Section 1: Foundational Principles of Derivatization for Phenolic Compounds

The choice of derivatization strategy is paramount and depends on the analyte's specific characteristics, the sample matrix, and the desired analytical outcome. For phenolic compounds like 4-ethoxymethylphenol, the primary goal is to cap the polar hydroxyl group. The most common and effective approaches are silylation and acylation.

1.1 Silylation: The Gold Standard for Volatility Enhancement

Silylation is a robust and widely adopted technique that involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or other silyl groups.[1][2][6] This process dramatically reduces the compound's polarity and increases its volatility.[4][7] The resulting silyl ethers are more thermally stable, leading to improved chromatographic performance with symmetrical peak shapes and enhanced sensitivity.[1][2]

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most popular due to their high reactivity and the volatility of their byproducts, which minimizes chromatographic interference.[4][8][9] For sterically hindered phenols or to enhance reaction kinetics, a catalyst such as trimethylchlorosilane (TMCS) is often added to the silylating reagent.[4][10]

1.2 Acylation: Creating Stable Ester Derivatives

Acylation is another powerful derivatization technique where the phenolic hydroxyl group is converted into an ester by reacting it with an acylating agent, such as an acid anhydride or an acyl halide.[1] Acetic anhydride is a frequently used reagent that forms stable acetate esters.[10] These derivatives are less prone to hydrolysis compared to their silyl counterparts, offering an advantage in terms of sample stability.[1]

The reaction can be catalyzed by either acid or base. Base catalysis, often employing pyridine or potassium carbonate, proceeds by deprotonating the phenol to increase its nucleophilicity.[10] Acylation is a cost-effective method and can sometimes be performed directly in aqueous samples under basic conditions.[1]

Section 2: Experimental Protocols and Workflows

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. It is crucial to work in a dry environment, especially for silylation, as the reagents are sensitive to moisture.[10]

2.1 Protocol 1: Silylation of 4-Ethoxymethylphenol using BSTFA with TMCS Catalyst

This protocol is optimized for the derivatization of 4-ethoxymethylphenol in a dried organic extract, preparing it for GC-MS analysis.

Materials and Reagents:

  • Sample containing 4-ethoxymethylphenol (dried residue)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, acetone)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Experimental Workflow Diagram:

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extract Drydown Evaporate to Dryness (under Nitrogen) Sample->Drydown Add_Solvent Dissolve in Pyridine (e.g., 100 µL) Drydown->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS (e.g., 100 µL) Add_Solvent->Add_Reagent Vortex Vortex (30 sec) Add_Reagent->Vortex Heat Heat (70°C, 30 min) Vortex->Heat Cool Cool to RT Heat->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: Workflow for silylation of 4-ethoxymethylphenol.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample extract containing 4-ethoxymethylphenol is completely dry. If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction into a suitable organic solvent, then evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitution: To the dried residue in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. The use of an excess of the silylating reagent is recommended.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[10]

  • Incubation: Heat the vial at 70°C for 30 minutes in a heating block or water bath to facilitate the reaction.[10] Some compounds may require longer heating times to drive the reaction to completion.[9]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

2.2 Protocol 2: Acylation of 4-Ethoxymethylphenol using Acetic Anhydride

This protocol details the conversion of 4-ethoxymethylphenol to its more stable acetate ester.

Materials and Reagents:

  • Sample containing 4-ethoxymethylphenol

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Experimental Workflow Diagram:

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Dried Sample Residue Add_Solvent Add Pyridine (e.g., 100 µL) Sample->Add_Solvent Add_Reagent Add Acetic Anhydride (e.g., 200 µL) Add_Solvent->Add_Reagent Vortex_React Vortex & React (RT, 15-30 min) Add_Reagent->Vortex_React Quench Quench with NaHCO₃ Vortex_React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: Workflow for acylation of 4-ethoxymethylphenol.

Step-by-Step Methodology:

  • Sample Preparation: Start with a known amount of the dried sample or standard in a reaction vial.

  • Reagent Addition: Add 100 µL of pyridine, followed by 200 µL of acetic anhydride to the vial.[10]

  • Reaction: Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be necessary for some phenols to ensure complete derivatization.[10]

  • Work-up: a. Add 1 mL of saturated sodium bicarbonate solution to the vial to neutralize the excess acetic anhydride and pyridine. b. Vortex the mixture for 30 seconds. c. Add a suitable organic solvent (e.g., 1 mL of dichloromethane) to extract the derivatized product. d. Vortex again and then allow the layers to separate. e. Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract containing the acetylated 4-ethoxymethylphenol is ready for GC-MS analysis.

Section 3: Data Interpretation and Quantitative Considerations

The success of the derivatization can be confirmed by GC-MS analysis. The derivatized analyte will have a different retention time and a characteristic mass spectrum compared to the underivatized compound.

3.1 Expected Mass Spectral Changes
  • Silylation (TMS derivative): The molecular weight of 4-ethoxymethylphenol (C9H12O2, M.W. = 152.19 g/mol ) will increase by 72.1 g/mol for each TMS group added. The resulting TMS ether will have a molecular weight of 224.29 g/mol . The mass spectrum will likely show a prominent molecular ion peak (M+) at m/z 224 and a characteristic fragment ion at m/z 73, corresponding to the trimethylsilyl cation [(CH3)3Si]+.

  • Acylation (Acetate derivative): The addition of an acetyl group will increase the molecular weight by 42.04 g/mol . The resulting acetate ester will have a molecular weight of 194.23 g/mol . The mass spectrum is expected to show the molecular ion at m/z 194, with a characteristic loss of ketene (42 Da) to give a fragment ion at m/z 152 (the molecular ion of the underivatized phenol).

3.2 Quantitative Data Summary

The choice of derivatization method can impact the performance of the analytical method. The following table provides a comparative overview of key parameters for the analysis of phenols using these techniques.

ParameterSilylation (BSTFA)Acylation (Acetic Anhydride)
Reaction Time 15-60 minutes15-30 minutes
Reaction Temp. 60-80°CRoom Temperature to 60°C
Derivative Stability Moderate (moisture sensitive)High (less prone to hydrolysis)[1]
Byproducts Volatile, less interference[9]Requires quenching/extraction
Typical LOD (GC-MS) Low ng/mL to pg/mLLow to mid ng/mL
Key Advantage High reaction efficiency[1]High derivative stability[1]
Conclusion and Best Practices

Both silylation and acylation are highly effective methods for the derivatization of 4-ethoxymethylphenol for GC-MS analysis.

  • Silylation with BSTFA is a rapid and efficient method that generally provides excellent chromatographic results and is often the first choice for enhancing the volatility of phenols.[1] However, meticulous exclusion of moisture is critical for reproducible results.[10]

  • Acylation with acetic anhydride produces highly stable derivatives, which can be advantageous for complex sample matrices or when delayed analysis is anticipated.[1] The necessary work-up step adds to the sample preparation time but ensures a clean extract for injection.

For any quantitative analysis, it is imperative to validate the chosen derivatization method. This includes assessing the reaction yield, reproducibility, and the stability of the derivatives over time. The use of an internal standard, added prior to derivatization, is highly recommended to correct for variations in reaction efficiency and injection volume. By carefully selecting and optimizing the derivatization strategy, researchers can achieve accurate, sensitive, and reliable quantification of 4-ethoxymethylphenol in a variety of sample matrices.

References
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents.
  • Gull, T., Sultana, N., & Lu, D. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 22(10), 1647.
  • Reddy, K. L., Sridhar, R., & Srinivas, B. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(11), 1845-1848.
  • Reddy, K. L., Sridhar, R., & Srinivas, B. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(11), 1845-1848.
  • Routledge, A., & Willies, S. C. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Lee, J. S., Lee, H. J., & Kim, K. R. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2004). General derivatization mechanism for phenol with MTBSTFA.
  • Gull, T., Sultana, N., & Lu, D. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 22(10), 1647.
  • BenchChem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques.
  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • University of Calgary. (n.d.). Acylation of phenols.
  • Zhang, Z., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(18), 6063-6069.
  • ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
  • ResearchGate. (n.d.). Acetylation of alcohols and phenols.
  • Lin, D. L., Wang, S. M., & Wu, C. H. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3).
  • Wang, M. L., & Wu, H. S. (2000). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chinese Chemical Society, 47(5), 1083-1089.
  • Hashimoto, S., Otsuki, A., & Fujisawa, K. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
  • BenchChem. (2025). Application Note and Protocol: Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for GC-MS Analysis.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol.
  • Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol.
  • Caboni, M. F., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of agricultural and food chemistry, 55(18), 7277-7283.
  • Al-Abachi, A. M., Al-Ghaban, A. M., & Al-Hakak, A. M. (2024). Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. Baghdad Science Journal, 21(1), 1-10.

Sources

Experimental Protocol for the O-alkylation of 4-Ethoxymethylphenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-08-2026-P

Abstract: The O-alkylation of phenols is a cornerstone transformation in synthetic organic chemistry, particularly within drug development, for the synthesis of aryl ethers. This application note provides a detailed, field-proven protocol for the O-alkylation of 4-Ethoxymethylphenol, a representative substituted phenol. We present a robust and scalable procedure using standard laboratory reagents and techniques. The causality behind experimental choices, including base, solvent, and reaction conditions, is thoroughly explained. This guide includes a step-by-step protocol, reaction monitoring by Thin-Layer Chromatography (TLC), product purification via column chromatography, and definitive characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Safety precautions and troubleshooting guidelines are also detailed to ensure a safe and successful synthesis.

Introduction and Scientific Context

The synthesis of aryl ethers is of paramount importance in medicinal chemistry. The ether linkage is a common motif in a vast array of pharmacologically active molecules. Modifying a phenolic hydroxyl group through O-alkylation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In the context of this protocol, the phenolic proton of 4-Ethoxymethylphenol is first abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide electrophile, displacing the halide leaving group to form the desired ether product.[2]

This document provides a comprehensive protocol for the O-alkylation of 4-Ethoxymethylphenol with a generic primary alkyl bromide (R-Br) as a model electrophile.

Reaction Mechanism and Key Considerations

The core of this protocol is the Williamson ether synthesis, which involves two primary steps:

  • Deprotonation: The weakly acidic phenolic proton of 4-Ethoxymethylphenol is removed by a suitable base to generate the corresponding sodium or potassium phenoxide. The choice of base is critical; while strong bases like sodium hydride (NaH) can be used, milder inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and present fewer handling hazards.[4]

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a potent nucleophile, attacking the primary alkyl halide in a classic SN2 fashion.[2] This step is sensitive to steric hindrance; therefore, primary alkyl halides are the ideal electrophiles to avoid competing elimination reactions.[1]

When using aryloxides as nucleophiles, there is a potential for competition between O-alkylation and C-alkylation on the aromatic ring.[5] However, the use of polar aprotic solvents like Dimethylformamide (DMF) or acetone generally favors the desired O-alkylation pathway.[4]

Williamson_Ether_Synthesis cluster_reagents Reactants & Base cluster_products Products Phenol 4-Ethoxymethylphenol Phenoxide Potassium Phenoxide Ion (Nucleophile) Phenol->Phenoxide Step 1: Deprotonation Base K₂CO₃ (Base) Base->Phenoxide AlkylHalide R-Br (Alkyl Halide) Ether 4-Ethoxymethylphenyl Ether AlkylHalide->Ether Salt KBr (Salt) AlkylHalide->Salt Displacement Phenoxide->Ether Step 2: SN2 Attack

Figure 1. Mechanism of the Williamson Ether Synthesis for 4-Ethoxymethylphenol.

Materials and Equipment

Reagents and Consumables
ReagentFormulaM.W.CAS No.QuantityPurityNotes
4-EthoxymethylphenolC₉H₁₂O₂152.1962256-43-31.52 g (10.0 mmol)>98%Starting Material[6]
Alkyl Bromide (e.g., n-Butyl Bromide)C₄H₉Br137.02109-65-91.64 g (12.0 mmol)>98%Electrophile (1.2 eq)
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-72.76 g (20.0 mmol)>99%Base (2.0 eq)[7]
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-230 mLAnhydrousReaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~300 mLACS GradeFor Extraction & TLC
HexanesC₆H₁₄86.18110-54-3~300 mLACS GradeFor Extraction & TLC
Deionized WaterH₂O18.027732-18-5~200 mL-For Work-up
Brine (Saturated NaCl)NaCl(aq)--~50 mL-For Work-up
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9~5 g-Drying Agent
Silica GelSiO₂60.087631-86-9~50 g230-400 meshFor Chromatography[8]
TLC Plates---As neededSilica gel 60 F₂₅₄For Monitoring[9]
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Separatory funnel (250 mL)

  • Glass chromatography column[10]

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Rotary evaporator

  • TLC chambers, capillary spotters, and UV lamp (254 nm)

  • NMR spectrometer

Detailed Experimental Protocol

Sources

4-Ethoxymethylphenol: A Versatile Phenolic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 4-Ethoxymethylphenol

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, emerges as a valuable and versatile intermediate, particularly for the synthesis of bioactive molecules and pharmaceutical agents. Its structure, featuring a reactive phenolic hydroxyl group ortho to a latent benzylic alcohol masked as an ethyl ether, offers a unique combination of reactivity and stability. This dual functionality allows for selective transformations at either the phenolic or the benzylic position, making it an attractive starting material for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the applications of 4-Ethoxymethylphenol, complete with detailed protocols and the scientific rationale behind its use in key synthetic transformations.

The ethoxymethyl group serves as a stable protecting group for the benzylic alcohol, allowing the phenolic hydroxyl to be the primary site of reaction under many conditions. This inherent selectivity is a key advantage in multi-step syntheses, streamlining reaction pathways and often obviating the need for additional protection-deprotection steps. Furthermore, the presence of the ether linkage can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical considerations in drug design.

Core Applications in Organic Synthesis

The synthetic utility of 4-Ethoxymethylphenol is primarily centered around the reactivity of its phenolic hydroxyl group. The two most common and powerful transformations are O-alkylation (Williamson ether synthesis) and O-acylation (esterification). These reactions allow for the introduction of a wide array of substituents, enabling the generation of diverse molecular libraries for biological screening and the synthesis of specific target molecules.

Table 1: Physicochemical Properties of 4-Ethoxymethylphenol
PropertyValueSource
CAS Number 57726-26-8PubChem[1]
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
Melting Point 52.00 to 53.00 °CPubChem[1]
Boiling Point 240.00 to 242.00 °CPubChem[1]
Appearance White to pale yellow solid-

Application Spotlight: Synthesis of a Key Bisoprolol Intermediate Analogue

A prime example showcasing the synthetic utility of a p-hydroxybenzyl ether scaffold is in the synthesis of the cardiovascular drug Bisoprolol. A key intermediate in its industrial synthesis is 4-((2-isopropoxyethoxy)methyl)phenol, a molecule structurally analogous to an ether derivative of 4-Ethoxymethylphenol.[2][3] The synthesis of this intermediate from 4-hydroxybenzyl alcohol highlights a crucial etherification reaction that can be conceptually applied to 4-Ethoxymethylphenol.[4]

The following section details a generalized protocol for the Williamson ether synthesis, a cornerstone reaction for O-alkylation of phenols, and then provides a specific, industrially relevant example for the synthesis of a Bisoprolol intermediate, which can be adapted for 4-Ethoxymethylphenol.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an organohalide. In the context of 4-Ethoxymethylphenol, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

Diagram 1: General Scheme of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-EOMP 4-Ethoxymethylphenol Ether_Product 4-(Ethoxymethyl)phenyl Ether 4-EOMP->Ether_Product 1. Base 2. R-X Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Ether_Product Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: Workflow for Williamson ether synthesis.

Protocol 1: General Procedure for Williamson Ether Synthesis of 4-Ethoxymethylphenol Derivatives

Expertise & Experience Insights: The choice of base and solvent is critical for the success of the Williamson ether synthesis. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and are generally safer and easier to handle than stronger bases like sodium hydride (NaH). Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus accelerating the SN2 reaction.

Materials:

  • 4-Ethoxymethylphenol

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Ethoxymethylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. If using NaH, carefully add it portion-wise at 0 °C.

  • Addition of Electrophile: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired ether.

O-Acylation for the Synthesis of Phenolic Esters

Esterification of the phenolic hydroxyl group of 4-Ethoxymethylphenol is another key transformation, leading to the formation of phenolic esters. These esters are prevalent in many natural products and pharmaceuticals and can also serve as prodrugs. The reaction is typically carried out using an acyl chloride or a carboxylic anhydride in the presence of a base.

Diagram 2: General Scheme of O-Acylation

O_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-EOMP 4-Ethoxymethylphenol Ester_Product 4-(Ethoxymethyl)phenyl Ester 4-EOMP->Ester_Product 1. Base 2. Acylating Agent Acylating_Agent R-COCl or (RCO)₂O Acylating_Agent->Ester_Product Base Base (e.g., Pyridine, Et₃N) Solvent Solvent (e.g., DCM, THF)

Caption: Workflow for O-acylation of 4-Ethoxymethylphenol.

Protocol 2: General Procedure for O-Acylation of 4-Ethoxymethylphenol

Expertise & Experience Insights: The choice of base for acylation is often a tertiary amine like triethylamine (Et₃N) or pyridine. These bases act as nucleophilic catalysts and also as scavengers for the HCl or carboxylic acid byproduct generated during the reaction. For less reactive phenols or acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Materials:

  • 4-Ethoxymethylphenol

  • Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethoxymethylphenol (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.5-2.0 eq) or pyridine as both a base and a solvent.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath and add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure phenolic ester.

Alternative Synthetic Approaches: The Mitsunobu Reaction

For cases where the Williamson ether synthesis may not be suitable, such as with more sterically hindered alcohols or when milder conditions are required, the Mitsunobu reaction offers a powerful alternative.[5][6] This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry at the alcohol center, although for a phenol like 4-Ethoxymethylphenol, the stereochemistry aspect is not relevant. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Diagram 3: Conceptual Overview of the Mitsunobu Reaction

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-EOMP 4-Ethoxymethylphenol Ether_Product 4-(Ethoxymethyl)phenyl Ether 4-EOMP->Ether_Product PPh₃, DEAD/DIAD Alcohol R-OH (Alcohol) Alcohol->Ether_Product Phosphine PPh₃ Azodicarboxylate DEAD or DIAD Solvent Solvent (e.g., THF)

Sources

Troubleshooting & Optimization

Optimizing 4-Ethoxymethylphenol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Understanding the Synthesis of 4-Ethoxymethylphenol

4-Ethoxymethylphenol is a valuable intermediate in various synthetic pathways. Its synthesis primarily involves the etherification of 4-hydroxybenzyl alcohol. The key challenge in this synthesis is the presence of two hydroxyl groups in the starting material: a phenolic hydroxyl and a benzylic hydroxyl. Selective etherification of the benzylic hydroxyl group is the desired outcome.

Two primary synthetic routes are commonly employed:

  • Acid-Catalyzed Etherification: This method involves the reaction of 4-hydroxybenzyl alcohol with ethanol in the presence of an acid catalyst.

  • Williamson Ether Synthesis: A base-catalyzed approach where the benzylic alcohol is deprotonated to form an alkoxide, which then reacts with an ethyl halide.

The choice of method depends on factors such as desired selectivity, available reagents, and scalability.

II. FAQs: Foundational Questions in 4-Ethoxymethylphenol Synthesis

Q1: What are the primary methods for synthesizing 4-ethoxymethylphenol?

A1: The two most common and effective methods are the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with ethanol and the Williamson ether synthesis, which is a base-catalyzed reaction between a deprotonated 4-hydroxybenzyl alcohol and an ethyl halide.

Q2: What is the key challenge in synthesizing 4-ethoxymethylphenol from 4-hydroxybenzyl alcohol?

A2: The main challenge is achieving selective etherification of the benzylic hydroxyl group over the phenolic hydroxyl group. The phenolic hydroxyl is more acidic, but the benzylic hydroxyl can also be reactive under certain conditions, potentially leading to a mixture of products or polymerization.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The exact ratio can be optimized, but a starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate. The spots can be visualized under UV light.

III. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My reaction yield is consistently low. What are the likely causes and solutions?

A4: Low yields can stem from several factors depending on the chosen synthetic route.

  • For Acid-Catalyzed Etherification:

    • Insufficient Catalyst Activity: The acid catalyst may be old or deactivated. Consider using freshly activated catalyst. For instance, sulfuric acid adsorbed on silica gel should be freshly prepared.[2]

    • Polymerization: 4-hydroxybenzyl alcohol can polymerize under strong acidic conditions and heat.[3] To mitigate this, maintain a lower reaction temperature and ensure slow, controlled addition of reagents.

    • Reversible Reaction: Etherification is a reversible reaction. To drive the equilibrium towards the product, you can use an excess of ethanol or remove water as it is formed.

  • For Williamson Ether Synthesis:

    • Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the benzylic alcohol, the reaction will not proceed to completion. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensure complete formation of the alkoxide.[4][5]

    • Competing Elimination (E2) Reaction: This is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[6] To favor the desired SN2 reaction, always use a primary ethyl halide, such as ethyl bromide or ethyl iodide.[7]

    • Reaction with the Phenolic Hydroxyl: The phenolic proton is more acidic than the benzylic one. A strong base will deprotonate the phenol first. To achieve selectivity for the benzylic position, consider protecting the phenolic hydroxyl group before the etherification step.

Q5: I am observing the formation of multiple products. How can I improve the selectivity for 4-ethoxymethylphenol?

A5: The formation of multiple products is often due to the lack of selectivity between the two hydroxyl groups.

  • Protecting Group Strategy: The most robust method to ensure selectivity is to protect the more acidic phenolic hydroxyl group before performing the etherification on the benzylic hydroxyl. Common protecting groups for phenols include acetyl or silyl ethers. After the etherification of the benzylic alcohol, the protecting group can be removed.

  • Careful Choice of Reaction Conditions:

    • In the Williamson ether synthesis , using a carefully controlled amount of a milder base might favor deprotonation of the benzylic alcohol to some extent, but this is often difficult to control.

    • Acid-catalyzed methods can sometimes offer better selectivity for the benzylic alcohol under mild conditions, as the benzylic carbocation intermediate is stabilized by the aromatic ring.[8]

Q6: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A6: Common impurities include unreacted 4-hydroxybenzyl alcohol, side products from reactions at the phenolic hydroxyl group, and polymeric materials.

  • Removal of Unreacted Starting Material: Unreacted 4-hydroxybenzyl alcohol is more polar than the desired product. It can be effectively removed using column chromatography on silica gel.[9] A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will allow for good separation.

  • Removal of Polymeric Byproducts: Polymeric materials are typically much less soluble and can sometimes be removed by precipitation from a suitable solvent or by filtration. If they are soluble, column chromatography is again the method of choice.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., benzene-petroleum ether) can be a very effective purification method.[3]

IV. Detailed Experimental Protocols

Here are step-by-step methodologies for the two primary synthesis routes.

Protocol 1: Acid-Catalyzed Synthesis using Amberlyst-15

This protocol is suitable for larger-scale production and uses a solid acid catalyst that can be easily removed by filtration.[2]

Materials:

  • 4-hydroxybenzyl alcohol

  • Ethanol

  • Amberlyst-15 resin

Procedure:

  • In a reaction vessel, add 4-hydroxybenzyl alcohol.

  • Add a sufficient amount of ethanol to dissolve the starting material and to act as the etherifying agent.

  • Add Amberlyst-15 resin (a typical loading is around 10-20% by weight of the 4-hydroxybenzyl alcohol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC (e.g., mobile phase: hexane/ethyl acetate 7:3).

  • Upon completion, filter off the Amberlyst-15 resin.

  • The resin can be washed with a small amount of ethanol to recover any adsorbed product.

  • The filtrate containing the product can be concentrated under reduced pressure to remove the excess ethanol.

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Williamson Ether Synthesis

This protocol utilizes a strong base to generate the alkoxide for subsequent reaction with an ethyl halide.[4]

Materials:

  • 4-hydroxybenzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide or Ethyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Safety First: Sodium hydride is highly reactive and flammable. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.[10][11][12][13]

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-hydroxybenzyl alcohol in anhydrous THF to the NaH suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for about 30 minutes after the addition is complete.

  • Slowly add ethyl bromide or ethyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Data Presentation and Characterization

Reaction Condition Comparison (Illustrative)
ParameterAcid-Catalyzed (Amberlyst-15)Williamson Ether Synthesis (NaH)
Reagents 4-hydroxybenzyl alcohol, Ethanol4-hydroxybenzyl alcohol, NaH, Ethyl bromide
Catalyst/Base Amberlyst-15Sodium Hydride
Solvent EthanolAnhydrous THF
Temperature Room Temperature to 50 °C0 °C to Room Temperature
Typical Yields Moderate to GoodGood to Excellent[7]
Key Advantages Simple workup (catalyst filtration)High yields, well-established method
Key Challenges Potential for polymerization, reversibilityRequires inert atmosphere, handling of NaH
Product Characterization

The final product, 4-ethoxymethylphenol, should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic peaks for the ethyl group (a triplet around 1.2 ppm and a quartet around 3.5 ppm), a singlet for the benzylic methylene protons (around 4.5 ppm), aromatic protons (two doublets between 6.8 and 7.3 ppm), and a singlet for the phenolic hydroxyl proton (variable, can be exchanged with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR would show distinct signals for the ethyl group carbons, the benzylic methylene carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the O-H stretch of the phenol and C-O stretches of the ether.

VI. Visualizing the Mechanisms

Acid-Catalyzed Etherification Mechanism

Acid_Catalyzed_Etherification cluster_0 Step 1: Protonation of Benzylic Alcohol cluster_1 Step 2: Formation of Benzylic Carbocation cluster_2 Step 3: Nucleophilic Attack by Ethanol cluster_3 Step 4: Deprotonation A 4-Hydroxybenzyl Alcohol A_H Protonated Alcohol A->A_H + H+ H_plus H+ B Benzylic Carbocation (Resonance Stabilized) A_H->B - H2O C Oxonium Ion B->C + CH3CH2OH D 4-Ethoxymethylphenol C->D - H+

Caption: Mechanism of Acid-Catalyzed Etherification.

Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation of Benzylic Alcohol cluster_1 Step 2: SN2 Attack Alc 4-Hydroxybenzyl Alcohol Alkoxide Alkoxide Alc->Alkoxide + Base Base Base (e.g., NaH) Product 4-Ethoxymethylphenol Alkoxide->Product SN2 Attack AlkylHalide Ethyl Halide (e.g., EtBr) AlkylHalide->Product

Caption: Mechanism of Williamson Ether Synthesis.

VII. References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

  • Olah, G. A., & Olah, J. A. (1987). Friedel-Crafts and Related Reactions. In John Wiley & Sons.

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Wikipedia contributors. (2023, November 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • University of California, Santa Barbara. (2012, November 14). Sodium Hydride - Standard Operating Procedure. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Kwazulu-Natal. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Brainly.com. (2024, January 8). [FREE] Draw two potential mechanisms for the etherification of ethyl vanillyl alcohol (3-ethoxy-4-hydroxybenzyl -.... [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The.... [Link]

  • van der Vlist, E. J., et al. (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment. Scientific Reports, 10(1), 11099. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]

  • Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.

  • ResearchGate. (n.d.). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. [Link]

  • ResearchGate. (n.d.). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. [Link]

  • National Center for Biotechnology Information. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]

  • Google Patents. (n.d.). EP3797895A1 - Benzylic ether type phenolic resins containing free phenol and free hydroxy benzyl alcohols and binders based thereon.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. [Link]

  • YouTube. (2018, December 31). ether synthesis through acid-catalysis [Video]. [Link]

  • European Patent Office. (1994, September 28). Process for preparing para-hydroxybenzyl alcohol - EP 0386639 B1. [Link]

  • Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

  • Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • ResearchGate. (n.d.). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]

  • National Institute of Justice. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. [Link]

  • ResearchGate. (n.d.). (PDF) TLC and PC in Isolation, Identification and Characterization of Allelochemicals. [Link]

  • ResearchGate. (n.d.). Synthesis of o-ethoxyphenol by ethylation of catechol with diethyl carbonate. [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethoxymethylphenol (4-EMP). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. We will explore the origins of common impurities and provide robust, field-proven troubleshooting protocols to achieve high purity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you might encounter during your workflow. Each answer provides a diagnosis of the likely cause and a detailed protocol for remediation.

Question 1: My crude product is a discolored oil or a sticky solid, not the expected white crystals. What's causing this and how can I fix it?

Answer:

This is a common issue often caused by the presence of unreacted starting materials, polymeric by-products, or oxidation products. Phenols, in particular, are susceptible to air oxidation, which can form highly colored quinone-type impurities, especially under basic conditions or upon exposure to light and air.[1]

Causality:

  • Unreacted Phenolic Starting Material: Starting materials like 4-hydroxybenzyl alcohol or p-cresol are solids but can form eutectic mixtures with the product, resulting in an oil.

  • Polymerization: In syntheses starting from p-cresol and formaldehyde, acid or base catalysts can promote the formation of phenolic resins, which are typically sticky, polymeric materials.[2][3]

  • Oxidation: The phenolic hydroxyl group is sensitive to oxidation, leading to colored by-products. This is exacerbated by prolonged reaction times at elevated temperatures.

Troubleshooting Protocol: Column Chromatography for Removal of Polar Impurities

Column chromatography is highly effective for separating the desired product from both more polar (unreacted phenols, polymers) and less polar impurities.[4][5]

Materials:

  • Silica gel (230-400 mesh)

  • Solvent system: Hexane/Ethyl Acetate gradient

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude oily product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.

  • Column Packing: Prepare a silica gel slurry in 100% hexane and pack the column. Ensure there are no air bubbles or cracks. Add a layer of sand on top of the silica bed.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The ideal starting polarity should be one where the product has an Rf value of ~0.3 on TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, followed by your product (4-ethoxymethylphenol), and finally the highly polar impurities like unreacted 4-hydroxybenzyl alcohol or polymers will remain on the column or elute last.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-ethoxymethylphenol, which should now be a white solid or a clear oil that crystallizes upon standing.

Question 2: My ¹H NMR spectrum shows a singlet around 9-10 ppm and another singlet around 4.6 ppm, in addition to my product peaks. What are these impurities?

Answer:

These signals are characteristic of unreacted starting materials. A broad singlet in the 9-10 ppm region is typical for a phenolic proton (-OH), and a singlet around 4.6 ppm corresponds to the benzylic protons (-CH₂OH) of 4-hydroxybenzyl alcohol, a common precursor.[6]

Causality: The synthesis of 4-ethoxymethylphenol is often performed via a Williamson ether synthesis, reacting the phenoxide of 4-hydroxybenzyl alcohol with an ethylating agent.[7][8] Incomplete reaction, insufficient base, or a poor-quality ethylating agent can leave a significant amount of the starting material in the final product.

Troubleshooting Protocol: Acid-Base Extraction to Remove Phenolic Impurities

This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from the non-acidic ether product.[9]

Materials:

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with 1 M NaOH solution. The unreacted 4-hydroxybenzyl alcohol will deprotonate to form the sodium salt, which is soluble in the aqueous layer. Your product, 4-ethoxymethylphenol, also has a phenolic proton and will also be extracted into the basic aqueous layer.

  • Separation: Separate the aqueous layer (which now contains your product and the impurity) from the organic layer (which may contain non-acidic impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl until it is acidic to litmus paper (pH ~2). This will re-protonate the phenoxides, causing your product and any remaining starting material to precipitate or form an oil.[9]

  • Re-extraction: Extract the acidified aqueous layer with fresh diethyl ether or ethyl acetate. The purified product will move back into the organic layer.

  • Washing and Drying: Wash the organic layer with brine to remove excess water, then dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product. This method is effective but may not be sufficient if other non-acidic impurities are present, in which case it should be followed by chromatography or recrystallization.

Question 3: My mass spectrometry results show a peak corresponding to a di-ethoxylated product. How did this form and how can I prevent it?

Answer:

A di-ethoxylated impurity, such as 1-ethoxy-4-(ethoxymethyl)benzene, arises if your synthesis started from 4-hydroxybenzyl alcohol. This impurity is formed when both the phenolic hydroxyl group and the benzylic alcohol group are etherified.

Causality: In the Williamson ether synthesis, a strong base is used to deprotonate the alcohol(s) to form alkoxides/phenoxides.[10] If a sufficient excess of base and ethylating agent is used, both the phenolic -OH and the alcoholic -OH of 4-hydroxybenzyl alcohol can react, leading to the di-ether by-product.

Prevention and Removal Strategy:

  • Prevention:

    • Stoichiometric Control: Use a base that is selective for the more acidic phenolic proton over the benzylic alcohol. A weaker base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH) for this reason.

    • Protecting Groups: Alternatively, one could protect the benzylic alcohol, perform the etherification on the phenol, and then deprotect. However, this adds steps to the synthesis.

  • Removal: The di-ethoxylated by-product is significantly less polar than the desired 4-ethoxymethylphenol because it lacks the free hydroxyl group. It can be effectively removed using the column chromatography protocol described in Question 1. The di-ether will elute much earlier than the desired product.

Frequently Asked Questions (FAQs)

What are the most common synthesis routes for 4-Ethoxymethylphenol and their associated impurities?

The primary route is the etherification of a phenol precursor. The choice of precursor dictates the likely impurity profile.

Synthesis RoutePrecursorCommon Impurities
Williamson Ether Synthesis 4-Hydroxybenzyl AlcoholUnreacted 4-hydroxybenzyl alcohol, 1-ethoxy-4-(ethoxymethyl)benzene (di-ether), polymeric materials.
Williamson Ether Synthesis p-Cresol (4-Methylphenol)Unreacted p-cresol, oxidation by-products.[11][12] This route is less direct as it requires a prior hydroxymethylation step.
Phenol-Formaldehyde Route Phenol & Formaldehydeo-hydroxybenzyl alcohol (isomer), dihydroxymethyl phenols (over-reaction products), phenolic resins.[13][14]

Diagram of Synthesis and Impurity Formation

The following diagram illustrates the Williamson ether synthesis from 4-hydroxybenzyl alcohol, highlighting where key impurities are generated.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Crude Product Mixture SM1 4-Hydroxybenzyl Alcohol React Williamson Ether Synthesis (SN2 Reaction) SM1->React SM2 Base (e.g., K2CO3) SM2->React SM3 Ethylating Agent (e.g., Et-I) SM3->React Product 4-Ethoxymethylphenol (Desired Product) React->Product Desired Path Imp1 Unreacted 4-Hydroxybenzyl Alcohol React->Imp1 Incomplete Reaction Imp2 1-ethoxy-4-(ethoxymethyl)benzene (Over-etherification) React->Imp2 Excess Base/Et-I

Caption: Synthesis of 4-EMP and common impurity pathways.

What is a good general strategy for purifying crude 4-Ethoxymethylphenol?

A multi-step approach is often best. The optimal workflow depends on the physical state of your crude product and the suspected impurities.

Diagram of a General Purification Workflow

G Start Crude 4-EMP Product Is_Solid Is the product a solid? Start->Is_Solid Recrystal Attempt Recrystallization (e.g., Toluene/Hexane) Is_Solid->Recrystal Yes Liquid_Workup Liquid-Liquid Extraction (Acid-Base Wash) Is_Solid->Liquid_Workup No (Oil/Goo) Check_Purity1 Check Purity (TLC, NMR) Recrystal->Check_Purity1 Check_Purity2 Check Purity (TLC, NMR) Liquid_Workup->Check_Purity2 Column Column Chromatography (Silica Gel, Hex/EtOAc) Check_Purity1->Column Impure Final Pure 4-Ethoxymethylphenol Check_Purity1->Final Pure Check_Purity2->Column Impure Check_Purity2->Final Pure Column->Final

Caption: Decision tree for purifying 4-Ethoxymethylphenol.

General Protocol:

  • Initial Assessment: Observe the physical state of your crude product. If it's a relatively clean solid, recrystallization is a good first step. If it's an oil or heavily discolored, an extractive workup followed by chromatography is more appropriate.[5]

  • Recrystallization (for solids): Choose a solvent system where the product is soluble when hot but sparingly soluble when cold. Common choices for phenolic compounds include toluene, benzene, or mixed solvents like ethyl acetate/hexane.[1]

  • Liquid-Liquid Extraction (for oils): If you suspect unreacted acidic starting materials, perform an acid-base wash as detailed in the troubleshooting section. This is an excellent way to remove a large amount of polar, acidic impurities before chromatography.

  • Column Chromatography: This is the most powerful and versatile method for achieving high purity. It can separate the product from isomers, over-alkylated by-products, and unreacted starting materials.[4]

  • Final Purity Analysis: After purification, always confirm the purity and structure using analytical techniques like NMR, GC-MS, and HPLC.[15][16][17]

References

  • Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol - Benchchem.
  • Williamson Ether Synthesis - ChemTalk.
  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - NIH.
  • How to remove unreacted starting material from the product mixture - Benchchem.
  • Phenol ether - Wikipedia.
  • Williamson ether synthesis - Wikipedia.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • The Williamson Ether Synthesis - University of Calgary.
  • Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol - ResearchGate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
  • 4-Hydroxybenzyl alcohol (CAS#623-05-2); 4-(Ethoxymethyl)phenol (CAS#57726-26-8);... - ChemFaces.
  • Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector - ResearchGate.
  • Preparation of 4-hydroxybenzyl alcohol - PrepChem.com.
  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - Frontiers.
  • Process for preparing para-hydroxybenzyl alcohol - European Patent Office - EP 0386639 B1.
  • 4-methoxyphenol purification - Sciencemadness Discussion Board.
  • Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof - Google Patents.
  • Environmentally Friendly o–Cresol–Furfural–Formaldehyde Resin as an Alternative to Traditional Phenol–Formaldehyde Resins for Paint Industry - MDPI.
  • P-Cresol | CH3C6H4OH | CID 2879 - PubChem - NIH.

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Technical Support Center: Stabilizing 4-Ethoxymethylphenol in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent antioxidant in their experiments. As a substituted phenol, 4-Ethoxymethylphenol possesses inherent stability challenges that can impact experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the stability and successful application of this compound.

Introduction: The Stability Challenge of Substituted Phenols

4-Ethoxymethylphenol is a valuable research tool, recognized for its antioxidant properties.[1] However, like many phenolic compounds, its hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, elevated temperatures, and certain chemical environments.[2] The ether linkage, while generally more stable, can also be a point of vulnerability under specific conditions. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity and activity throughout its storage and use.

This guide is structured to provide both reactive troubleshooting solutions and proactive strategies for preventing degradation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of 4-Ethoxymethylphenol in a practical question-and-answer format.

Question 1: I've noticed a yellow or brownish discoloration in my solid 4-Ethoxymethylphenol that was originally a white crystalline solid. What's happening, and is it still usable?

Answer:

The discoloration you're observing is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds.[3] This process is often accelerated by exposure to air and light.

  • Causality: The phenolic hydrogen is readily abstracted, forming a phenoxy radical. This radical is resonance-stabilized, but can readily react with oxygen or other radicals to form highly colored quinone and polymeric byproducts.

  • Usability: The presence of color indicates that a portion of your material has degraded. For sensitive quantitative experiments or applications where purity is critical, it is strongly recommended to use a fresh, un-discolored lot of the compound. The presence of impurities could lead to anomalous results or interfere with your assays. For less sensitive screening applications, the material might still be usable, but you should be aware of the potential for reduced potency and the presence of unknown compounds.

  • Recommendation: To confirm the extent of degradation, you can perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with UV detection (see Protocol 1 for a starting method). Compare the chromatogram of the discolored sample to a reference standard or a freshly opened container. A significant decrease in the main peak area and/or the appearance of new peaks confirms degradation.

Question 2: My stock solution of 4-Ethoxymethylphenol in DMSO has turned a faint pink/yellow after a few days at room temperature on the benchtop. Why did this happen, and can I still use it for my cell-based assays?

Answer:

This is a common observation and is also due to oxidation, which is often accelerated in solution, especially in solvents like DMSO that can be hygroscopic and may contain trace impurities. Light exposure on a lab bench will significantly contribute to this degradation.

  • Causality: Phenolic compounds are known to be susceptible to photodegradation, a process that can generate reactive intermediates such as catechol, hydroquinone, and p-benzoquinone.[4][5][6] In solution, these molecules are more mobile and can react more readily.

  • Impact on Assays: The degradation products are no longer 4-Ethoxymethylphenol and will likely have different biological activities and toxicities. Using a degraded solution can lead to inconsistent results and misinterpretation of your data. For any cell-based or in-vivo work, using a freshly prepared or properly stored solution is critical for reproducibility.

  • Best Practice: Prepare stock solutions fresh whenever possible. If you need to store them, aliquot the solution into smaller, single-use volumes in amber vials to minimize headspace and light exposure.[1] Purge the vials with an inert gas like argon or nitrogen before sealing. Store these aliquots at -20°C or -80°C.[1] A commercial supplier recommends storing stock solutions at -20°C for up to one month and at -80°C for up to six months.[1]

Question 3: I'm conducting a forced degradation study. What are the most likely degradation pathways for 4-Ethoxymethylphenol under oxidative, hydrolytic, and photolytic stress?

Answer:

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[6][7] Based on the structure of 4-Ethoxymethylphenol, here are the most probable degradation pathways:

  • Oxidative Degradation: This is the most likely degradation route. The primary site of oxidation is the phenolic hydroxyl group.

    • Proposed Products: Expect the formation of a p-benzoquinone derivative through the loss of the ethoxymethyl group, and potentially hydroxylated species like 4-ethoxymethylbenzene-1,2-diol (a catechol derivative). Dimerization or polymerization can also occur, initiated by the formation of phenoxy radicals.[8][9]

  • Hydrolytic Degradation: The ethoxymethyl group is a type of benzyl ether.

    • Acidic Conditions: Benzyl ethers can be susceptible to cleavage under strong acidic conditions.[10][11] This would likely yield 4-hydroxybenzyl alcohol and ethanol. The 4-hydroxybenzyl alcohol could be further prone to polymerization.

    • Neutral/Basic Conditions: The ether linkage is generally stable under neutral and basic conditions.[12] Significant degradation via hydrolysis is not expected at neutral or high pH. However, high pH can accelerate oxidation.[4][13][14]

  • Photolytic Degradation: Exposure to UV light can provide the energy to initiate radical reactions.

    • Proposed Products: Similar to oxidation, photolytic stress is expected to generate phenoxy radicals, leading to the formation of quinones and polymeric products.[4][5]

The following diagram illustrates the potential degradation pathways:

G cluster_main 4-Ethoxymethylphenol Degradation cluster_oxidative Oxidative/Photolytic Pathway cluster_hydrolytic Acidic Hydrolysis Pathway 4-EM P 4-Ethoxymethylphenol Phenoxy Radical Phenoxy Radical 4-EM P->Phenoxy Radical Air (O2), Light (hν) Benzyl Alcohol 4-Hydroxybenzyl Alcohol 4-EM P->Benzyl Alcohol Strong Acid (H+) Quinone p-Benzoquinone Derivative Phenoxy Radical->Quinone Polymer Polymeric Products Phenoxy Radical->Polymer Catechol Catechol Derivative Phenoxy Radical->Catechol Ethanol Ethanol

Caption: Potential degradation pathways of 4-Ethoxymethylphenol.

Question 4: I need to develop a stability-indicating HPLC method to quantify 4-Ethoxymethylphenol and its potential degradants. Where do I start?

Answer:

A stability-indicating method is crucial for accurately assessing the purity of your compound.[15] A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach for phenolic compounds.

  • Starting Point: See Protocol 1 below for a detailed starting point for developing an RP-HPLC method. This protocol provides a robust set of initial conditions that can be optimized for your specific instrument and requirements.

  • Key Considerations for Method Development:

    • Column Choice: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile or methanol with acidified water (e.g., with formic or phosphoric acid) is typically effective for separating phenolic compounds from their more polar or non-polar degradants.

    • Detection: Phenolic compounds have a strong UV absorbance. Monitor at a wavelength around 280 nm for good sensitivity.[16] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

    • Validation: Once you have good separation, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16]

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the degradation of 4-Ethoxymethylphenol.

Parameter Recommendation Rationale
Solid Storage Store in a tightly sealed container at -20°C. Protect from light by using an amber vial or storing it in a dark location. Consider storage under an inert atmosphere (argon or nitrogen).Minimizes exposure to oxygen, light, and heat, which are the primary drivers of oxidative degradation.[2]
Solution Storage Prepare stock solutions fresh. If storage is necessary, aliquot into single-use volumes in amber vials, purge with inert gas, and store at -20°C (up to 1 month) or -80°C (up to 6 months).[1]Prevents repeated freeze-thaw cycles and minimizes exposure to air and light each time the solution is used.
Handling Handle the compound in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).Ensures safety and minimizes contamination.
Solvent Choice Use high-purity, anhydrous solvents for preparing stock solutions.Impurities or water in solvents can initiate or accelerate degradation.
pH Considerations Avoid highly basic conditions (pH > 8) during experiments unless required by the protocol, as high pH can accelerate the oxidation of phenols.[4][13][14]The phenoxide ion, formed at high pH, is more susceptible to oxidation.

The following workflow diagram summarizes the decision-making process for handling and storing 4-Ethoxymethylphenol.

G start Receive/Use 4-Ethoxymethylphenol is_solid Is it a solid? start->is_solid store_solid Store at -20°C Inert Atmosphere Protect from Light is_solid->store_solid Yes is_solution Is it a solution? is_solid->is_solution No prep_fresh Prepare Fresh Solution store_solid->prep_fresh need_to_store Need to store solution? is_solution->need_to_store Yes use_in_exp Use in Experiment is_solution->use_in_exp No, using immediately prep_fresh->need_to_store store_solution Aliquot, Purge with N2/Ar Store at -20°C or -80°C Protect from Light need_to_store->store_solution Yes need_to_store->use_in_exp No, using immediately store_solution->use_in_exp end Experiment Complete use_in_exp->end

Caption: Workflow for handling and storing 4-Ethoxymethylphenol.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for 4-Ethoxymethylphenol

This protocol provides a starting point for developing a stability-indicating HPLC method. It should be optimized and validated for your specific instrumentation and application.

1. Materials and Reagents:

  • 4-Ethoxymethylphenol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

4. Sample Preparation:

  • Prepare a stock solution of 4-Ethoxymethylphenol at 1 mg/mL in the diluent.

  • For analysis, dilute this stock solution to a working concentration of approximately 50-100 µg/mL.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the parent compound.

  • Inject samples from your stability or forced degradation studies.

  • Assess the chromatograms for new peaks (degradants) and a decrease in the area of the 4-Ethoxymethylphenol peak. Ensure that all degradant peaks are well-resolved from the main peak.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a basic forced degradation study to test the stability of 4-Ethoxymethylphenol and the specificity of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

1. Sample Preparation:

  • Prepare a solution of 4-Ethoxymethylphenol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat the solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the solution to direct sunlight or a photostability chamber for a period sufficient to observe degradation (e.g., 1.2 million lux hours).

3. Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed solution.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by the developed stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from: [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from: [Link]

  • MDPI. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved from: [Link]

  • ACS Publications. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Retrieved from: [Link]

  • ResearchGate. (2012). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from: [Link]

  • ResearchGate. (2019). Benzyl alcohol and benzyl ether group reactions. Retrieved from: [Link]

  • Springer. (2019). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from: [Link]

  • ResearchGate. (2020). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from: [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from: [Link]

  • RSC Publishing. (1962). Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol. Retrieved from: [Link]

  • Scirp.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from: [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from: [Link]

  • Scirp.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from: [Link]

  • PubMed. (2011). Phenol depletion by thermally activated peroxydisulfate at 70°C. Retrieved from: [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from: [Link]

  • ResearchGate. (2003). (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Retrieved from: [Link]

  • PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from: [Link]

  • Springer. (2020). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. Retrieved from: [Link]

  • ScienceDirect. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from: [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from: [Link]

  • MDPI. (2023). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Retrieved from: [Link]

  • YouTube. (2018). Oxidation of phenol. Retrieved from: [Link]

  • ResearchGate. (2015). Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water | Request PDF. Retrieved from: [Link]

  • ResearchGate. (2015). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Retrieved from: [Link]

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Technical Support Center: Stability of 4-Ethoxymethylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of 4-Ethoxymethylphenol in aqueous solutions. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

This document is structured to anticipate and address common challenges encountered in the laboratory. We will explore the core chemical principles governing its stability, offer validated protocols for handling and analysis, and provide a troubleshooting guide for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 4-Ethoxymethylphenol.

Q1: What are the key structural features of 4-Ethoxymethylphenol that influence its stability?

A1: 4-Ethoxymethylphenol possesses two primary functional groups that dictate its chemical behavior in aqueous solutions: a phenolic hydroxyl (-OH) group and a benzyl ether (-O-CH₂-ethoxy) linkage .[1] The phenolic group is susceptible to oxidation, potentially forming colored quinone-type structures, especially under basic conditions or in the presence of oxidizing agents.[2][3] The ether linkage is generally more stable than an ester linkage but can undergo acid-catalyzed hydrolysis under harsh conditions (e.g., low pH and elevated temperature) to yield 4-hydroxybenzyl alcohol and ethanol.[4][5]

Q2: What are the primary degradation pathways for 4-Ethoxymethylphenol?

A2: The two main degradation pathways are hydrolysis of the ether bond and oxidation of the phenol ring.

  • Hydrolytic Degradation: This is most relevant under strongly acidic conditions, where the ether oxygen is protonated, facilitating cleavage of the C-O bond.[5] In neutral or basic solutions, the ether linkage is significantly more stable.

  • Oxidative Degradation: The phenol ring is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), transition metal ions, light (photodegradation), or oxidizing agents like hydrogen peroxide.[3] This pathway often leads to the formation of complex colored products. Phenolic compounds are known to degrade into intermediates like catechol, hydroquinone, and p-benzoquinone upon exposure to UV light.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate oxidative degradation.[6][8][9] It is crucial to protect solutions from light to minimize this pathway.

Q3: How do pH, temperature, and light affect the stability of 4-Ethoxymethylphenol solutions?

A3:

  • pH: Stability is generally highest in neutral to slightly acidic aqueous solutions (pH 4-6). Under strongly acidic conditions (pH < 2), the rate of ether hydrolysis increases, especially with heat.[10][11] In alkaline conditions (pH > 8), the phenoxide ion forms, which is highly susceptible to oxidation.

  • Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation rates, following general chemical kinetics principles.[11][12] For long-term storage, refrigeration (2-8°C) is recommended.

  • Light: As a phenolic compound, 4-Ethoxymethylphenol is sensitive to light. Exposure to ambient or UV light can induce photochemical degradation, leading to loss of the parent compound and the formation of various byproducts.[6][7][9] Always prepare and store solutions in amber vials or protect them from light with aluminum foil.[13]

Q4: What are the recommended storage conditions for aqueous stock solutions of 4-Ethoxymethylphenol?

A4: To ensure maximum stability, aqueous solutions should be:

  • Stored at low temperatures: Refrigerate at 2-8°C for short-term storage (days to weeks) or freeze at -20°C for long-term storage (months).[14] Avoid repeated freeze-thaw cycles.[15]

  • Protected from light: Use amber glass vials or opaque containers.[13]

  • Maintained at an optimal pH: If possible, buffer the solution to a slightly acidic pH (e.g., pH 5).

  • Purged with inert gas: For sensitive applications, purging the solution and the container headspace with an inert gas like nitrogen or argon can displace oxygen and minimize oxidative degradation.

Q5: Which analytical techniques are best for monitoring the stability of 4-Ethoxymethylphenol?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for developing a stability-indicating method.[16][17][18] A properly developed HPLC method can separate the parent 4-Ethoxymethylphenol from its potential degradation products, allowing for accurate quantification of its purity over time.[19][20] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though they may require derivatization for the polar phenol group.[16]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC, even with fresh solutions. 1. Mobile Phase Incompatibility: The pH of your mobile phase may be promoting on-column degradation. 2. Diluent Reactivity: The diluent used for sample preparation (e.g., highly aqueous or unbuffered) may be unstable. 3. Light Exposure: Sample vials are exposed to light in the autosampler for extended periods.1. Ensure the mobile phase pH is in a stable range (typically pH 3-7). 2. Prepare samples in a diluent that mimics the mobile phase composition or is known to be non-reactive. Prepare fresh and analyze immediately.[21] 3. Use amber autosampler vials or a temperature-controlled autosampler set to a low temperature (e.g., 5°C).[22]
Inconsistent results and poor reproducibility between experiments. 1. Inconsistent Solution Preparation: Variations in weighing, solvent volumes, or pH adjustment. 2. Temperature Fluctuations: Storing solutions on the benchtop where temperatures vary. 3. Inconsistent Light Exposure: Different levels of ambient light exposure during preparation.1. Follow a strict, validated SOP for solution preparation. Use calibrated balances and pipettes. 2. Keep solutions on ice during preparation and transfer to appropriate storage (2-8°C) immediately after. 3. Prepare solutions in a consistent lighting environment, minimizing exposure where possible.
New, unidentified peaks appear in chromatograms over time. 1. Degradation: The compound is degrading under your experimental or storage conditions. 2. Contamination: Contamination from solvents, glassware, or excipients.1. This is expected in a stability study. The goal is to identify these peaks. Perform forced degradation studies (see Protocol 2) to intentionally generate and identify potential degradants.[23] 2. Analyze a blank (diluent) injection to rule out systemic contamination.[21] Ensure high-purity solvents and clean glassware.
Mass balance in the stability study is consistently low (<95%). 1. Non-UV Active Degradants: Degradation products may lack a UV chromophore and are thus invisible to the UV detector. 2. Precipitation: Degradants may be insoluble in the sample diluent and have precipitated. 3. Volatile Degradants: Degradation may produce volatile compounds that are lost from the solution.1. Use a universal detector in series with the UV detector, such as a mass spectrometer (LC-MS) or Charged Aerosol Detector (CAD), to look for non-UV active species.[21] 2. Visually inspect your sample vials for any precipitate. Try a stronger or different sample diluent. 3. Use headspace GC-MS to analyze the vapor phase above your sample for volatile products.
Part 3: Experimental Protocols & Visual Guides
Potential Degradation Pathways Diagram

The following diagram illustrates the primary degradation pathways of 4-Ethoxymethylphenol under common stress conditions.

Parent 4-Ethoxymethylphenol Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Parent->Acid Ether Cleavage Oxidation Oxidation (e.g., 3% H₂O₂, RT) Parent->Oxidation Phenol Oxidation Photo Photodegradation (UV/Visible Light) Parent->Photo Phenol Oxidation Base Alkaline Conditions (e.g., 0.1 M NaOH, RT) Parent->Base Accelerated Oxidation Hydrolysis_Product 4-Hydroxybenzyl Alcohol + Ethanol Acid->Hydrolysis_Product Oxidation_Product Quinone-type Species & Other Oxidized Products Oxidation->Oxidation_Product Photo->Oxidation_Product Base->Oxidation_Product

Caption: Potential degradation pathways for 4-Ethoxymethylphenol.

Protocol 1: Preparation and Handling of Aqueous Stock Solutions

This protocol ensures the preparation of a stable stock solution for use in further experiments.

  • Materials: 4-Ethoxymethylphenol (solid), HPLC-grade water, appropriate buffer salts (e.g., sodium phosphate), Class A volumetric flasks, calibrated balance, amber glass storage vials.

  • Pre-analysis: Ensure all glassware is scrupulously clean. Use high-purity water (≥18.2 MΩ·cm).

  • Weighing: Accurately weigh the required amount of 4-Ethoxymethylphenol solid using a calibrated analytical balance.

  • Dissolution: Transfer the solid to a volumetric flask. Add a small amount of a suitable organic co-solvent like methanol or acetonitrile if needed to aid initial dissolution, then bring to final volume with your aqueous buffer (e.g., 10 mM phosphate buffer, pH 6.0). Ensure the final organic solvent concentration is low if not desired in the final solution.

  • Mixing: Mix thoroughly by inversion until all solid is dissolved.

  • Storage: Immediately transfer aliquots of the stock solution into amber glass vials. Purge with nitrogen gas before sealing if high stability is required.

  • Labeling & Storage: Label each vial clearly with the compound name, concentration, date, and your initials. Store at 2-8°C, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][23] The goal is to achieve 5-20% degradation of the active ingredient.

start Prepare 1 mg/mL Stock Solution prep_samples Aliquot stock into separate vials for each stress condition start->prep_samples stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hrs) stress->sampling quench Neutralize/Quench Reaction (if necessary) sampling->quench analysis Analyze via Stability-Indicating HPLC Method quench->analysis data Evaluate Data: - Purity & Assay - Peak Purity - Mass Balance analysis->data

Caption: General workflow for forced degradation studies.

Detailed Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[2][18]

  • Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 60°C.

  • Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter.[21] A control sample should be wrapped in aluminum foil and placed in the same chamber.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This serves as a starting point for method development. Optimization will be required for your specific instrumentation and application.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (or as determined by UV scan)

  • Rationale: A gradient method is chosen to ensure the elution of both the parent compound and any potentially more or less polar degradation products.[17] Formic acid is used to control the pH and ensure good peak shape for the phenolic analyte.

References
  • What kind of linkage—ether or ester—is more stable at low pH and high temper
  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (n.d.). MDPI. [Link]

  • Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. (2006). PubMed. [Link]

  • HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. (n.d.). ResearchGate. [Link]

  • A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. (n.d.). MDPI. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008). Penn State. [Link]

  • Photocatalytic degradation of phenolic compounds with new TiO 2 catalysts. (n.d.). ResearchGate. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. (n.d.). ijariie. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • 4-Ethoxymethylphenol. (n.d.). PubChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • Standard Operating Procedure - Phenol. (n.d.). Yale Environmental Health & Safety. [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

Sources

Technical Support Center: Managing Thermal Decomposition of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxymethylphenol is a versatile benzyl ether derivative utilized by researchers, scientists, and drug development professionals in a variety of synthetic applications. Its structure, featuring a phenolic hydroxyl group and an ethoxymethyl ether, imparts unique reactivity. However, this same structure presents potential thermal stability challenges that, if not properly managed, can lead to experimental failure, product degradation, and significant safety hazards.

This technical support center provides a comprehensive guide to understanding and managing the thermal decomposition of 4-ethoxymethylphenol. Presented in a troubleshooting and FAQ format, this document offers practical, in-depth guidance rooted in established principles of chemical safety and reaction engineering. Our aim is to equip you with the knowledge to anticipate, prevent, and control potential thermal events during your experiments.

I. Frequently Asked Questions (FAQs) about the Thermal Stability of 4-Ethoxymethylphenol

Q1: What is the thermal decomposition temperature of 4-ethoxymethylphenol?

While a definitive, experimentally determined onset of decomposition for 4-ethoxymethylphenol is not widely published, we can estimate its thermal stability based on its physical properties and data from analogous compounds. 4-Ethoxymethylphenol has a boiling point of 240-242 °C at atmospheric pressure[1]. As a general rule, significant thermal decomposition often begins to occur near the boiling point of a substance.

For a more precise determination, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended analytical techniques.[2][3] A TGA experiment would measure the weight loss of a sample as a function of temperature, providing a clear indication of the onset of decomposition.

Hypothetical TGA/DSC Data for 4-Ethoxymethylphenol:

Thermal EventTemperature Range (°C)TechniqueObservation
Melting Point52-53DSCEndothermic Peak
Onset of Decomposition ~220-250 TGA/DSC Initial Weight Loss / Exothermic Event
Vigorous Decomposition>250TGA/DSCRapid Weight Loss / Strong Exotherm

Disclaimer: This data is predictive and should be confirmed experimentally.

Q2: What are the primary products of thermal decomposition?

Based on studies of similar phenolic compounds, the thermal decomposition of 4-ethoxymethylphenol is expected to proceed through a complex series of reactions.[4][5][6] The initial and most likely decomposition pathway involves the homolytic cleavage of the benzylic C-O bond, which is the weakest bond in the ethoxymethyl group.

The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2)[7]. However, a cascade of other products can be anticipated:

  • Initial Decomposition: Formation of a 4-hydroxybenzyl radical and an ethoxy radical.

  • Secondary Reactions: The highly reactive radical species can undergo a variety of subsequent reactions, including:

    • Hydrogen abstraction to form p-cresol and ethanol.

    • Decarbonylation of radical intermediates.[4][5]

    • Formation of formaldehyde and other aldehydes.

    • Polymerization to form phenolic resin-type materials, which can then undergo further decomposition at higher temperatures to produce a complex mixture of phenols, cresols, and other aromatic compounds.[6]

Q3: What factors can accelerate the thermal decomposition of 4-ethoxymethylphenol?

Several factors can lower the decomposition temperature and increase the risk of a thermal runaway reaction:

  • Presence of Contaminants: Acids, bases, and metal salts can catalyze decomposition. Particular care should be taken to avoid contamination with:

    • Strong Acids: Can promote ether cleavage.

    • Strong Bases: Can deprotonate the phenolic hydroxyl group, potentially initiating condensation reactions.

    • Transition Metals: Can promote radical formation and oxidation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to exothermic oxidation reactions.

  • "Hot Spots" in the Reaction Mixture: Poor mixing can lead to localized areas of high temperature, which can initiate decomposition that then propagates through the bulk solution.[8]

  • Scale of the Reaction: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous accumulation of heat and a subsequent thermal runaway.[9][10][11]

II. Troubleshooting Guide for Experiments Involving 4-Ethoxymethylphenol

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: My reaction mixture is turning dark brown or black, even at temperatures well below the boiling point.

  • Probable Cause: This is a strong indicator of decomposition and potential polymerization. The color change is likely due to the formation of phenolic resin-type oligomers and polymers.

  • Immediate Action:

    • Reduce the temperature immediately. If possible, immerse the reaction vessel in an ice bath.

    • Ensure adequate stirring to break up any potential hot spots.

    • If the reaction is exothermic and the temperature continues to rise despite cooling, be prepared to execute an emergency shutdown. This may involve quenching the reaction by adding a cold, inert solvent.

  • Preventative Measures:

    • Lower the reaction temperature. Determine the minimum temperature necessary for your desired transformation.

    • Use a higher dilution. A more dilute reaction will have a higher heat capacity, making it easier to control temperature fluctuations.

    • Ensure your starting materials and solvents are free from acidic or basic impurities. Consider passing solvents through a plug of neutral alumina.

Problem 2: I am observing an unexpected and rapid increase in temperature (an exotherm).

  • Probable Cause: You are likely experiencing the onset of a thermal runaway reaction. The heat being generated by the decomposition of 4-ethoxymethylphenol is exceeding the rate of heat removal.[12]

  • Immediate Action:

    • Alert personnel in the immediate vicinity.

    • Immediately remove the heat source.

    • Apply maximum cooling. Use an ice bath or other available cooling system.

    • If the temperature rise is not controlled by cooling, and it is safe to do so, quench the reaction. This should be done by adding a pre-determined, cold, and inert solvent.

    • If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.

  • Preventative Measures:

    • Conduct a reaction calorimetry study before attempting a large-scale reaction to quantify the heat of reaction and the potential for a thermal runaway.[10]

    • Use a semi-batch or continuous flow reactor for larger-scale reactions. These reactor types offer better temperature control and minimize the accumulation of unreacted material.[8][12]

    • Ensure your cooling system is appropriately sized for the scale of your reaction.

Problem 3: My product is contaminated with phenolic impurities that are difficult to remove.

  • Probable Cause: Partial thermal decomposition of 4-ethoxymethylphenol is occurring, leading to the formation of p-cresol and other phenolic byproducts.

  • Analytical Approach:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities.

    • High-Performance Liquid Chromatography (HPLC) can also be used to quantify the level of contamination.

  • Solutions:

    • Optimize your reaction conditions to minimize decomposition (lower temperature, shorter reaction time).

    • Purify the product using column chromatography on silica gel, which is effective at separating polar phenolic compounds.

    • Consider an extractive workup with a mild aqueous base (e.g., sodium bicarbonate) to remove acidic phenolic impurities.

III. Experimental Protocols for Assessing and Managing Thermal Stability

Protocol 1: Determination of Onset of Decomposition using TGA

  • Objective: To experimentally determine the temperature at which 4-ethoxymethylphenol begins to lose mass due to thermal decomposition.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).[3]

  • Procedure:

    • Accurately weigh 5-10 mg of 4-ethoxymethylphenol into a TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

    • Heat the sample from ambient temperature to 400°C at a constant heating rate of 10 °C/min.

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is determined as the temperature at which a significant deviation from the baseline weight is observed.

Protocol 2: Monitoring a Reaction for Thermal Runaway Potential using a Reaction Calorimeter

  • Objective: To measure the heat flow of a reaction in real-time to assess its potential for a thermal runaway.

  • Instrumentation: A reaction calorimeter (e.g., RC1e or similar).

  • Procedure:

    • Set up the reaction in the calorimeter according to the manufacturer's instructions.

    • Begin the reaction and monitor the heat flow and internal temperature.

    • A sharp, uncontrolled increase in the heat flow signal indicates a potentially dangerous exotherm.

    • The data obtained can be used to calculate the maximum temperature of the synthetic reaction (MTSR), which is critical for safe scale-up.[10]

IV. Visualization of Concepts

Diagram 1: Logical Flowchart for Troubleshooting Thermal Events

Troubleshooting_Thermal_Events start Experiment with 4-Ethoxymethylphenol observation Observe Unexpected Phenomenon start->observation dark_color Reaction Turning Dark? observation->dark_color Yes exotherm Unexpected Exotherm? observation->exotherm No reduce_temp_dark Immediately Reduce Temperature dark_color->reduce_temp_dark impurity Product Impurities? exotherm->impurity No emergency_action EMERGENCY ACTION: - Remove Heat - Maximum Cooling - Prepare to Quench exotherm->emergency_action Yes analyze_impurities Analyze Impurities (GC-MS, HPLC) impurity->analyze_impurities Yes stir_dark Ensure Adequate Stirring reduce_temp_dark->stir_dark prevent_dark Preventative Measures: - Lower Temperature - Higher Dilution - Pure Reagents stir_dark->prevent_dark evaluate_safety Is Reaction Controlled? emergency_action->evaluate_safety evacuate EVACUATE evaluate_safety->evacuate No prevent_exotherm Preventative Measures: - Reaction Calorimetry - Use Flow Reactor - Size Cooling System evaluate_safety->prevent_exotherm Yes optimize_conditions Optimize Reaction Conditions analyze_impurities->optimize_conditions purify_product Purify Product (Chromatography, Extraction) optimize_conditions->purify_product Scale_Up_Considerations cluster_challenges Scale-Up Challenges cluster_solutions Mitigation Strategies lab_scale Lab Scale (e.g., 100 mL) - High Surface Area to Volume Ratio - Efficient Heat Dissipation pilot_scale Pilot/Plant Scale (e.g., 100 L) - Low Surface Area to Volume Ratio - Inefficient Heat Dissipation lab_scale->pilot_scale Scale-Up (1000x) heat_removal Heat Removal Becomes Critical pilot_scale->heat_removal mixing Mixing Becomes Less Efficient (Potential for Hot Spots) heat_removal->mixing runaway_risk Increased Risk of Thermal Runaway mixing->runaway_risk calorimetry Reaction Calorimetry (Quantify Heat Release) runaway_risk->calorimetry engineering_controls Engineering Controls: - Jacketed Reactors - Efficient Stirrers - Emergency Quench/Vent calorimetry->engineering_controls flow_chemistry Continuous Flow Chemistry (Superior Heat Transfer and Control) engineering_controls->flow_chemistry

Caption: Scale-up challenges for exothermic reactions.

V. Concluding Remarks

The safe and effective use of 4-ethoxymethylphenol hinges on a thorough understanding of its thermal stability and the principles of managing potentially exothermic reactions. By approaching experiments with a proactive mindset, utilizing appropriate analytical techniques to characterize thermal behavior, and implementing robust engineering and procedural controls, researchers can mitigate the risks associated with thermal decomposition. Always prioritize safety, and when in doubt, consult with a chemical safety expert.

VI. References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]

  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs. Available at:

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS. NCBI Bookshelf. Available at: [Link]

  • TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Available at: [Link]

  • Walsh Medical Media. (2023, May 5). Exothermic Reactions: It's Energy Release and Applications. Adv Chem Eng. Available at: [Link]

  • TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. TSM. Available at: [Link]

  • PubMed. (2011, November 24). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line MS analysis. Available at: [Link]

  • ResearchGate. (2025, December 18). Analytical Methods in Photoelectrochemical Treatment of Phenol. Available at: [Link]

  • MDPI. (n.d.). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxymethylphenol. National Institutes of Health. Available at: [Link]

  • ACS Publications. (n.d.). Rapid Colorimetric Estimation of Phenol. Analytical Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. Available at: [Link]

  • RSC Publishing. (n.d.). Detailed kinetics of substituted phenolic species in pyrolysis bio-oils. Available at: [Link]

  • Wikipedia. (n.d.). Thermal runaway. Available at: [Link]

  • OhioLINK ETD. (n.d.). Thakur, Shravan Singh. Available at: [Link]

  • RSC Publishing. (2019, December 12). Theoretical study of sensitive reactions in phenol decomposition. Available at: [Link]

  • PubMed. (2025, December 16). Boron-modified phenolic resin: thermal stability and decomposition mechanisms via experiments and simulations. Available at: [Link]

  • Cambridge University Press. (2020, February 14). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. Available at: [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques. Available at: [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • PubMed. (2005, March 17). Phenol and substituted phenols AOPs remediation. Available at: [Link]

  • METTLER TOLEDO. (n.d.). The Characterization of Polymorphs by Thermal Analysis. Available at: [Link]

  • MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purification Efficiency of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions for the purification of 4-Ethoxymethylphenol. As a crucial intermediate in various synthetic pathways, its purity is paramount. This document moves beyond standard protocols to explain the underlying principles of purification techniques, empowering you to troubleshoot and optimize your experiments effectively.

Understanding 4-Ethoxymethylphenol: Key Properties

A thorough understanding of the physicochemical properties of 4-Ethoxymethylphenol is the foundation of any successful purification strategy. These properties dictate the choice of solvents, temperature, and purification method.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Melting Point 52.00 to 53.00 °C[1]
Boiling Point 240.00 to 242.00 °C at 760 mm Hg[1]
Appearance White to yellow crystals (estimated)[2]
Solubility Information on specific organic solvents is limited, requiring experimental determination for optimal recrystallization.[3] It is known to be soluble in DMSO.[4]

Core Purification Methodologies

The two primary methods for purifying solid organic compounds like 4-Ethoxymethylphenol are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification.

Workflow for Purification of 4-Ethoxymethylphenol

Purification Workflow General Purification Workflow for 4-Ethoxymethylphenol crude Crude 4-Ethoxymethylphenol assess Assess Impurity Profile (TLC, NMR) crude->assess decision High Purity (>95%)? assess->decision recrystallize Recrystallization decision->recrystallize Yes column Column Chromatography decision->column No (Complex Mixture) analyze Analyze Purity (HPLC, GC-MS, NMR) recrystallize->analyze column->analyze pure_product Pure 4-Ethoxymethylphenol analyze->pure_product

Caption: General workflow for purifying 4-Ethoxymethylphenol.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[5][6]

Q1: My 4-Ethoxymethylphenol is not crystallizing from the solution upon cooling. What should I do?

A1: This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Probable Cause 1: Too much solvent was used. The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."[7]

  • Probable Cause 2: The cooling process is too rapid. Fast cooling can lead to the formation of a supersaturated solution or an amorphous precipitate instead of well-defined crystals.

    • Solution: Ensure the solution cools slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[5][8]

  • Probable Cause 3: Lack of nucleation sites. Crystal growth requires an initial "seed" to begin.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the solvent surface. The small glass particles scraped off can act as nucleation sites.[5]

    • Solution 2 (Seed Crystals): If you have a small amount of pure 4-Ethoxymethylphenol, add a single crystal to the cooled solution to initiate crystallization.[5]

Decision Tree for Recrystallization Problems

Recrystallization Troubleshooting Troubleshooting 4-Ethoxymethylphenol Recrystallization start No Crystals Formed check_solvent Too much solvent? start->check_solvent boil_off Gently boil off excess solvent check_solvent->boil_off Yes check_cooling Cooled too quickly? check_solvent->check_cooling No boil_off->check_cooling cool_slowly Allow to cool slowly to RT, then ice bath check_cooling->cool_slowly Yes induce Induce Crystallization check_cooling->induce No cool_slowly->induce scratch Scratch inner wall of flask induce->scratch seed Add a seed crystal induce->seed success Crystals Formed scratch->success seed->success

Caption: Decision tree for troubleshooting crystallization.

Q2: My product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. The compound melts before it dissolves, forming an immiscible liquid layer.

  • Probable Cause 1: Inappropriate solvent. The boiling point of the solvent is higher than the melting point of 4-Ethoxymethylphenol (52-53°C).[1]

    • Solution: Re-heat the mixture to dissolve the oil, then add a larger volume of hot solvent to lower the saturation point. Alternatively, choose a different solvent or solvent system with a lower boiling point.

  • Probable Cause 2: Presence of impurities. Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Try adding a small amount of a solvent in which the compound is highly soluble (like acetone or ethyl acetate) to the hot mixture to keep the impurities in solution, then proceed with slow cooling.[9]

Q3: The purity of my 4-Ethoxymethylphenol did not improve after recrystallization. Why?

A3: This indicates that the chosen solvent is not effectively differentiating between the desired compound and the impurities.

  • Probable Cause: The impurities have similar solubility profiles to 4-Ethoxymethylphenol in the chosen solvent.

    • Solution: A different solvent or a two-solvent system is required. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[7] Common solvent pairs include ethanol/water or hexane/ethyl acetate.[9]

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[10][11]

Principle of Column Chromatography

Column Chromatography Principle Principle of Column Chromatography Separation cluster_0 Column Setup cluster_1 Elution Process A Mixture (Polar + Non-Polar) B Silica Gel (Polar Stationary Phase) NP Non-Polar Compound A->NP Travels with solvent P Polar Compound A->P Adsorbs to silica C Solvent (Non-Polar Mobile Phase) NP_elutes Elutes Faster (Higher affinity for non-polar mobile phase) NP->NP_elutes P_elutes Elutes Slower (Higher affinity for polar stationary phase) P->P_elutes

Sources

Technical Support Center: Overcoming Challenges in 4-Ethoxymethylphenol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 4-Ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the analysis of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis, purification, and analysis of 4-Ethoxymethylphenol.

Q1: I am synthesizing 4-Ethoxymethylphenol and observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A1: In the synthesis of 4-Ethoxymethylphenol, common byproducts often arise from side reactions. The starting materials and reaction conditions will dictate the impurity profile. For instance, if you are performing a Williamson ether synthesis with 4-hydroxybenzyl alcohol and an ethylating agent, potential impurities could include the dialkylated product, unreacted starting materials, or products from side reactions involving the benzyl alcohol.

To minimize byproduct formation, consider the following:

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the ethylating agent can lead to undesired side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote the formation of degradation products.

  • Base Selection: The choice of base is critical. A milder base might be necessary to prevent side reactions.

Q2: My purified 4-Ethoxymethylphenol appears to be degrading over time. What are the storage recommendations?

A2: Phenolic compounds can be susceptible to oxidation, which often manifests as a color change (e.g., turning yellow or brown). 4-Ethoxymethylphenol is a potent antioxidant and may be prone to degradation upon repeated freeze-thaw cycles.[1] To ensure the stability of your compound, follow these storage guidelines:

  • Short-term storage: For solutions, storage at -20°C is recommended for up to one month.[1]

  • Long-term storage: For extended periods, storing aliquots of the solution at -80°C is advisable for up to six months.[1]

  • Inert Atmosphere: For the solid compound, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

  • Light Protection: Store in an amber vial or a container protected from light to prevent photochemical degradation.

Q3: I am struggling with peak tailing during the HPLC analysis of 4-Ethoxymethylphenol. What could be the cause and how can I fix it?

A3: Peak tailing is a frequent issue in the HPLC analysis of phenolic compounds.[2] The primary cause is often secondary interactions between the polar hydroxyl group of the phenol and residual silanol groups on the silica-based stationary phase (like a C18 column).[2]

Here are some troubleshooting steps:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of the silanol groups, thereby reducing the unwanted interactions. For phenolic compounds, a slightly acidic mobile phase (e.g., using formic or phosphoric acid) is often effective.[2][3]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[2] Try diluting your sample to see if the peak shape improves.

Section 2: Troubleshooting Guides for Analytical Techniques

This section provides detailed troubleshooting for common analytical methods used in the characterization of 4-Ethoxymethylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Poor peak shape and reproducibility for underivatized 4-Ethoxymethylphenol.

Causality: The polar hydroxyl group of phenols can interact with active sites in the GC inlet and column, leading to poor peak shape and variability in response.[4]

Solution Workflow:

Sources

Minimizing solvent impurities in final 4-Ethoxymethylphenol product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethoxymethylphenol

A Guide to Minimizing Solvent Impurities in Your Final Product

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of active pharmaceutical ingredient (API) synthesis: the identification and minimization of residual solvents in the final 4-Ethoxymethylphenol product. Adherence to strict purity standards is paramount for safety, efficacy, and regulatory compliance. This document provides in-depth, experience-based answers and troubleshooting protocols to ensure your product meets the highest quality specifications.

Frequently Asked Questions (FAQs)

Q1: I've detected a solvent in my final 4-Ethoxymethylphenol that wasn't used in the final recrystallization step. Where could it have come from?

A: This is a common issue known as solvent carryover. Solvents used in earlier stages of the synthesis or workup can become trapped within the crystal lattice of your intermediate products. For the synthesis of 4-Ethoxymethylphenol, which is often prepared via a Williamson ether synthesis, this could include polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile used during the reaction, or extraction solvents like ethyl acetate or dichloromethane (DCM).[1][2][3] These can persist through subsequent steps if not actively removed.

Q2: Why are my residual solvent levels still high after extensive vacuum drying?

A: Several factors could be at play. High-boiling point solvents (e.g., DMF, DMSO) require higher temperatures or deeper vacuum to be removed effectively.[4] However, the most common reason is that the solvent is entrapped within the crystal structure, not just on the surface. In such cases, simple vacuum drying is inefficient because the solvent molecules do not have a clear path to escape.[5][6] The drying temperature might also be too low relative to the solvent's boiling point at the applied pressure.[7][8]

Q3: What is the first analytical step I should take if I suspect solvent impurities?

A: The industry-standard and regulatory-accepted method is Gas Chromatography with Headspace sampling (GC-HS).[9][10][11] This technique is highly sensitive and specific for volatile organic compounds. It is the method detailed in the United States Pharmacopeia (USP) General Chapter <467> and aligns with the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[11][12]

Q4: Are there regulatory limits for residual solvents in APIs like 4-Ethoxymethylphenol?

A: Yes. The ICH Q3C guidelines provide a comprehensive list of common solvents, classifying them based on their toxicity and setting Permitted Daily Exposure (PDE) limits.[13][14][15]

  • Class 1 solvents are known carcinogens and should be avoided.[11][12][15]

  • Class 2 solvents are non-genotoxic animal carcinogens or have other irreversible toxicity and their levels are strictly limited.[11][12][15]

  • Class 3 solvents have low toxic potential and are limited to 5000 ppm or 0.5%.[12][15]

It is crucial to be aware of the classification of every solvent used in your process.

Troubleshooting Guide: Identification and Remediation

This section provides a logical workflow for diagnosing and solving residual solvent issues.

Workflow for Solvent Impurity Analysis and Remediation

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Outcome cluster_2 Phase 3: Remediation Analysis Analyze Final Product by GC-HS (USP <467>) CheckLimits Compare Results to ICH Q3C Limits Analysis->CheckLimits Pass Product Meets Specification (Release) CheckLimits->Pass  Below Limit   Fail Product Fails Specification (Troubleshoot) CheckLimits->Fail  Above Limit   Identify Identify Solvent & Source (Reaction, Workup, etc.) Fail->Identify Recrystallize Recrystallization (Solvent/Antisolvent) Identify->Recrystallize High Impurity Load or Entrapment VacuumDry Optimized Vacuum Drying (Temp/Pressure/Time) Identify->VacuumDry Low-Boiling Point Surface Solvent SolventDisplace Solvent Displacement (e.g., Hydration) Identify->SolventDisplace Stubborn Entrapped Solvent Recrystallize->Analysis Re-analyze VacuumDry->Analysis Re-analyze SolventDisplace->Analysis Re-analyze

Caption: Workflow for identifying and minimizing solvent impurities.

Problem 1: High Levels of Reaction Solvent (e.g., Acetonitrile, DMF) Detected
  • Causality: Polar aprotic solvents like acetonitrile (Class 2) and DMF (Class 2) are excellent for the SN2 reaction in Williamson ether synthesis but are notoriously difficult to remove.[1] Their high boiling points and ability to form strong solvates with the product make them resistant to simple evaporation.

  • Solution: Recrystallization from an appropriate solvent system. Recrystallization is a powerful purification technique that works by excluding impurities from the growing crystal lattice.[16][17][18]

    Experimental Protocol: Recrystallization of 4-Ethoxymethylphenol

    • Solvent Selection: Choose a solvent or solvent system in which 4-Ethoxymethylphenol is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common choice for phenolic compounds is a mixed-solvent system like Toluene/Heptane or Ethyl Acetate/Hexane.

    • Dissolution: In a clean reactor, dissolve the crude 4-Ethoxymethylphenol in the minimum amount of the hot primary solvent (e.g., Toluene) with agitation. Aim for a temperature around 60–80°C.[19]

    • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.[19][20]

    • Antisolvent Addition: While maintaining a high temperature, slowly add the antisolvent (e.g., Heptane) until the solution becomes slightly turbid (cloudy). This indicates the point of supersaturation.

    • Controlled Cooling: This is the most critical step. Cool the solution slowly and with gentle agitation. A slow cooling rate promotes the growth of large, pure crystals, which are less likely to trap solvent. A typical cooling profile would be from 80°C to 20°C over 4-6 hours.[]

    • Maturation: Hold the resulting slurry at a low temperature (e.g., 0–5°C) for at least 2 hours to maximize product yield.[19]

    • Isolation & Washing: Isolate the crystals via vacuum filtration.[17] Wash the collected crystal cake with a small amount of cold, fresh antisolvent (Heptane) to remove residual mother liquor containing the impurities.

    • Drying: Proceed to an optimized vacuum drying protocol (see Problem 2).

Problem 2: Residual Solvents from Workup or Recrystallization Remain After Initial Drying
  • Causality: Even after recrystallization, surface-adhered or loosely trapped solvents (like ethyl acetate, hexane, or toluene) may remain. Standard drying may be insufficient due to suboptimal temperature, vacuum level, or duration.[6]

  • Solution: Optimized Vacuum Drying. The goal of vacuum drying is to lower the boiling point of the solvent, allowing for its removal at a temperature that does not degrade the API.[7][8][22]

    Experimental Protocol: Optimized Vacuum Drying

    • Equipment Setup: Use a vacuum oven with a calibrated temperature controller and vacuum gauge. Ensure the vacuum pump is capable of reaching the required pressure.

    • Loading: Spread the filtered product thinly and evenly on drying trays to maximize the surface area exposed to heat and vacuum.

    • Parameter Setting: The key is the relationship between temperature and pressure.

      • Temperature: Set the temperature to be as high as possible without causing thermal degradation of 4-Ethoxymethylphenol (typically 40–60°C for many APIs).[8][23]

      • Vacuum: Apply a deep vacuum (e.g., below 10 mbar). This significantly lowers the boiling point of all common organic solvents.

    • Execution:

      • Begin heating the oven shelves.

      • Once the temperature is stable, slowly apply the vacuum.

      • Dry for a sufficient period (12-24 hours is a good starting point), monitoring the solvent levels periodically by GC-HS if possible.

      • Introduce a slow nitrogen bleed or sweep, if available, as this can help carry solvent vapors away from the product surface more efficiently.

    • Completion: Once solvent levels are confirmed to be within specification, break the vacuum slowly with an inert gas like nitrogen before removing the product.[23]

Problem 3: A Stubborn, High-Boiling Point Solvent is Entrapped and Cannot be Removed
  • Causality: Sometimes, a solvent molecule can be so well-integrated into the crystal lattice (forming a solvate) that neither recrystallization nor standard vacuum drying is effective.

  • Solution: Solvent Displacement by Vacuum Hydration. This advanced technique involves introducing a more benign volatile substance, like water, during the drying process. The water molecules can displace the trapped organic solvent molecules from the crystal lattice, after which the water itself is removed.[5][24][25]

    Experimental Protocol: Vacuum Hydration

    • Setup: Place the product in a vacuum oven. In a separate, open container (like a crystallization dish), place a volume of purified water inside the oven as well.[24]

    • Hydration Phase: Apply a moderate vacuum and a gentle temperature (e.g., 25-40°C). The water will vaporize, creating a humid atmosphere. The water vapor molecules will slowly displace the trapped organic solvent molecules over several hours (e.g., 12-24 hours).[24][25]

    • Drying Phase: Carefully remove the dish of water from the oven.

    • Final Drying: Proceed with the Optimized Vacuum Drying protocol described in Problem 2 to remove the now-displaced organic solvent and the water.

Data Summary Table

The following table summarizes common solvents encountered during the synthesis of 4-Ethoxymethylphenol, their properties, and regulatory limits.

SolventBoiling Point (°C)ICH ClassConcentration Limit (ppm)Recommended Removal Method
N,N-Dimethylformamide (DMF)1532880Recrystallization, Vacuum Hydration
Acetonitrile822410Recrystallization, Optimized Vacuum Drying
Toluene1112890Recrystallization, Optimized Vacuum Drying
Dichloromethane (DCM)402600Optimized Vacuum Drying
Ethyl Acetate7735000Optimized Vacuum Drying
Heptane / Hexane98 / 6935000 / 290 (Class 2 for n-Hexane)Optimized Vacuum Drying
Ethanol7835000Optimized Vacuum Drying

Note: Limits are based on the ICH Q3C(R8) Guideline Option 1 calculation.[9][15]

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6) . International Council for Harmonisation (ICH). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline . Shimadzu. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation (ICH). [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography . Almac Group. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products . Acta Poloniae Pharmaceutica. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products . Agilent Technologies. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography . LCGC International. [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products . PubMed. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Recrystallization of Active Pharmaceutical Ingredients . SciSpace. [Link]

  • Williamson Ether Synthesis . ChemTalk. [Link]

  • API Manufacturing: SOP for Recrystallization for API Purification – V 2.0 . SOP Guide for Pharma. [Link]

  • Vacuum Drying for API . Equilibar. [Link]

  • Method for removing residual solvents from heat-sensitive solid drugs.
  • Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation . De Dietrich Process Systems. [Link]

  • 9.5. Williamson ether synthesis . Lumen Learning. [Link]

  • APIs and Vacuum Drying . Equilibar. [Link]

  • Recrystallization Definition, Principle & Purpose . PraxiLabs. [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Analytical methods for residual solvents determination in pharmaceutical products . ResearchGate. [Link]

  • The Williamson Ether Synthesis . University of Missouri–St. Louis. [Link]

  • Residual Solvents in Pharmaceuticals . Veeprho. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion . National Institutes of Health. [Link]

  • API Manufacturing: SOP for Vacuum Drying Procedure – V 2.0 . SOP Guide for Pharma. [Link]

  • Method for efficiently removing residual organic solvent in insulin aspart.

Sources

Technical Support Center: pH-Dependent Stability Studies of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting pH-dependent stability studies on 4-Ethoxymethylphenol. It is designed to move beyond simple protocols, offering causal explanations for experimental choices and robust troubleshooting advice to ensure the integrity and success of your stability assessments.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical nature of 4-Ethoxymethylphenol and the rationale behind pH-dependent stability testing.

Q1: What is 4-Ethoxymethylphenol and which structural features are critical for its stability?

A1: 4-Ethoxymethylphenol is an organic compound featuring both a phenol group and a benzyl ether linkage.[1][2] Its stability is primarily influenced by these two functional groups. The ether linkage (-CH₂-O-CH₂CH₃) is susceptible to acid-catalyzed hydrolysis, while the phenolic hydroxyl group (-OH) can ionize at alkaline pH, making the molecule potentially more susceptible to oxidation. Understanding the interplay between these groups is crucial for predicting its degradation pathways.

Q2: Why is a pH-dependent stability study essential for a molecule like 4-Ethoxymethylphenol in drug development?

A2: A pH-dependent stability study is a cornerstone of pharmaceutical development, as mandated by regulatory bodies under guidelines like ICH Q1A.[3][4][5] This type of study, often part of "forced degradation" or "stress testing," serves several critical purposes:

  • Identifies Degradation Pathways: It helps elucidate the likely chemical breakdown products of the molecule under various pH conditions.[6][7][8]

  • Informs Formulation Development: The results guide the selection of appropriate pH ranges and buffer systems to ensure the drug's stability in a liquid formulation.

  • Develops Stability-Indicating Methods: The degradation samples generated are essential for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the intact drug from its degradation products.[9][10]

  • Predicts Shelf-Life: By understanding how the molecule degrades, we can better predict its long-term stability and establish an appropriate shelf-life for the final drug product.[11]

Q3: What are the primary degradation mechanisms expected for 4-Ethoxymethylphenol across the pH spectrum?

A3: Based on its structure, the following mechanisms are anticipated:

  • Acidic Conditions (pH 1-6): The primary degradation pathway is the acid-catalyzed cleavage of the ether bond.[12][13][14][15][16] The ether oxygen is protonated, making it a good leaving group. This is followed by a nucleophilic attack (e.g., by water), leading to the formation of 4-hydroxybenzyl alcohol and ethanol. This reaction can proceed via an Sₙ1 or Sₙ2 mechanism.

  • Neutral Conditions (pH ~7): The molecule is expected to be relatively stable, though slow oxidation or hydrolysis may occur over extended periods, especially at elevated temperatures.

  • Alkaline Conditions (pH 8-12): Ethers are generally resistant to base-catalyzed hydrolysis because the alkoxide ion is a poor leaving group.[17] However, under alkaline conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making the molecule more susceptible to oxidative degradation. Many phenolic compounds show instability at high pH for this reason.[18][19]

Part 2: Experimental Design & Protocols

A successful stability study hinges on a well-designed experiment and meticulously executed protocols.

Protocol 1: Forced Hydrolysis Study of 4-Ethoxymethylphenol

This protocol outlines the steps for subjecting the drug substance to hydrolytic stress across a range of pH values, as recommended by ICH guidelines.[3]

Objective: To generate degradation products and determine the rate of degradation at various pH levels.

Materials:

  • 4-Ethoxymethylphenol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Suitable buffer systems (see Table 1)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Volumetric flasks, pipettes, pH meter

  • Constant temperature bath or stability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Ethoxymethylphenol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. This helps prevent initial degradation before the study begins.

  • Stress Sample Preparation:

    • For each pH condition, pipette a precise volume of the stock solution into a volumetric flask.

    • Add the corresponding acidic, basic, or buffer solution to make up ~90% of the final volume.

    • The final concentration of the drug substance should be appropriate for the analytical method (e.g., 0.1 mg/mL). A target degradation of 5-20% is ideal.[9][20]

  • Incubation: Place all samples in a constant temperature bath set to a stress temperature (e.g., 60-80°C).[6][21] Store a control sample (e.g., in purified water at 4°C) for comparison.

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching and Dilution: Immediately quench the reaction by neutralizing the sample (e.g., add an equimolar amount of base to an acid sample) and/or diluting it with the mobile phase to the target analytical concentration. This prevents further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Data Presentation: Recommended Buffer Systems
Target pHRecommended Buffer SystemTypical Concentration
1.20.1 M Hydrochloric Acid (HCl)N/A
4.5Acetate Buffer50 mM
6.8Phosphate Buffer50 mM
9.0Borate Buffer50 mM
120.01 M Sodium Hydroxide (NaOH)N/A
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4-Ethoxymethylphenol from all potential degradation products.

Step-by-Step Methodology:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: A common starting point is a gradient of water (A) and acetonitrile (B), both containing an acid modifier to ensure good peak shape for the phenolic analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Wavelength Detection: Determine the UV absorbance maximum (λₘₐₓ) of 4-Ethoxymethylphenol using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Analyze the stressed samples to ensure the chosen wavelength is also suitable for detecting the degradation products.

  • Method Optimization (Gradient Elution):

    • Inject a mixture of the stressed samples (e.g., a cocktail of acid-degraded and base-degraded samples).

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks with a reasonable run time.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Example HPLC Starting Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at ~275-280 nm (Verify experimentally)
Injection Vol. 10 µL

Part 3: Visualization of Workflows & Mechanisms

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Drug Stock Solution (1 mg/mL) stress_samples Prepare Stress Samples (Drug in pH solutions) stock->stress_samples ph_solutions Prepare pH Solutions (Acid, Base, Buffers) ph_solutions->stress_samples incubate Incubate at Elevated Temp (e.g., 60°C) stress_samples->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sampling quench Quench Reaction & Dilute for Analysis sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc integrate Integrate Peak Areas (Parent & Degradants) hplc->integrate calculate Calculate % Degradation & Assess Mass Balance integrate->calculate pathway Propose Degradation Pathway calculate->pathway

Caption: Workflow for a pH-dependent forced degradation study.

Proposed Acid-Catalyzed Degradation Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products mol 4-Ethoxymethylphenol protonated Protonated Ether mol->protonated 1. Protonation H H⁺ (from Acid) prod1 4-Hydroxybenzyl Alcohol protonated->prod1 2. Nucleophilic Attack (H₂O) prod2 Ethanol protonated->prod2

Caption: Acid-catalyzed hydrolysis of 4-Ethoxymethylphenol.

Part 4: Troubleshooting Guide

This section provides solutions to common issues encountered during pH stability studies.

Q: I'm not observing any degradation, even under harsh acidic conditions (e.g., 0.1 M HCl at 80°C for 24 hours). What should I do?

A:

  • Verify Experimental Setup: First, confirm your solution preparations and temperature settings are correct. Ensure the pH of the solution is indeed in the acidic range after adding the drug substance.

  • Increase Stress Level: If no degradation is seen, the molecule may be exceptionally stable. You can increase the stress by:

    • Increasing Acid Concentration: Move from 0.1 M HCl to 1 M HCl.

    • Increasing Temperature: If your equipment allows, increase the temperature in 10°C increments.

    • Extending Duration: Increase the study duration to 72 hours or longer, with additional time points.

  • Causality: Ether cleavage requires sufficient energy to overcome the activation barrier of the reaction.[14] For highly stable ethers, more extreme conditions (higher proton concentration and/or thermal energy) are necessary to facilitate the initial protonation of the ether oxygen and subsequent C-O bond cleavage.

Q: My analysis shows over 50% degradation in the first time point. How can I achieve the target 5-20% degradation?

A:

  • Reduce Stress Level: Rapid degradation makes it difficult to determine kinetics accurately. Reduce the stress conditions significantly:

    • Lower Temperature: Decrease the temperature from 80°C to 40°C or 50°C.

    • Decrease Acid/Base Concentration: Use a more dilute acid/base (e.g., 0.01 M HCl or 0.001 M NaOH).

    • Shorter Time Points: Sample at much earlier time points (e.g., 0, 15 min, 30 min, 1h, 2h).

  • Causality: The rate of a chemical reaction is highly dependent on temperature and reactant concentration. By lowering these parameters, you slow down the reaction, allowing for a more controlled observation of the degradation process over a manageable timeframe.

Q: The total peak area (mass balance) in my chromatograms is decreasing over time, falling below 95%. Where is the missing mass?

A:

  • Check for Precipitation: The degradant (e.g., 4-hydroxybenzyl alcohol) or the parent compound may have different solubility profiles in the stressed medium and could be precipitating out of the solution. Visually inspect your samples. Try diluting the sample with a stronger organic solvent before injection.

  • Look for Non-UV Active Degradants: The degradation may produce products that do not absorb UV light at your chosen wavelength. Ethanol, for instance, is a likely product of hydrolysis but is not UV-active.

  • Investigate Secondary Degradation: The primary degradant (4-hydroxybenzyl alcohol) might be unstable and could degrade further into smaller, non-chromophoric molecules or even polymerize into insoluble materials.

  • Use a Universal Detector: If available, analysis with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify and quantify non-UV active compounds.

Q: I see new peaks appearing in my neutral and alkaline samples. If it's not hydrolysis, what could it be?

A:

  • Suspect Oxidation: Phenolic compounds are susceptible to oxidation, which is often accelerated at neutral to alkaline pH where the phenol is deprotonated into the more easily oxidized phenoxide ion.[18][19] The degradation could be mediated by dissolved oxygen in your solutions.

  • Troubleshooting Steps:

    • Perform a Control Experiment: Prepare a sample at high pH but sparge it with nitrogen or argon to remove dissolved oxygen. If you see significantly less degradation compared to the sample exposed to air, oxidation is the likely cause.

    • Forced Oxidation Study: Intentionally stress the drug substance with an oxidizing agent like hydrogen peroxide (H₂O₂) to see if you can generate the same degradation products. This is a standard part of forced degradation studies.[6][20]

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][3]

  • 4-Ethoxymethylphenol | C9H12O2 | CID 93781 - PubChem. National Center for Biotechnology Information. [Link][1]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial and Engineering Chemistry Research. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link][4]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link][17]

  • Separation of Phenol, 4-(ethoxymethyl)-2-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Stability Q1A - Q1F. Scribd. [Link][5]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. ResearchGate. [Link]

  • Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). FooDB. [Link][2]

  • Ether cleavage. Wikipedia. [Link][12]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Drug Stress Testing: ICH Q1A/B and FDA Protocols. FDM - Environment Makers. [Link][21]

  • Separation of Phenol, 2-ethoxy-4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ether cleavage. Sciencemadness Wiki. [Link][13]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link][14]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link][15]

  • 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem. National Center for Biotechnology Information. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. OpenStax. [Link][16]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link][6]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. [Link][9]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link][7]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][20]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link][8]

  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. ScienceDirect. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing. [Link][11]

  • Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link][18]

  • Method 8041A. EPA. [Link]

  • Phenol degradation percentage in various pH. ResearchGate. [Link]

  • Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH. MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • 4-hydroxybenzyl ethyl ether, 57726-26-8. The Good Scents Company. [Link]

  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. National Center for Biotechnology Information. [Link]

  • Effect of pH and inoculum size on phenol degradation by bacteria isolated from landfill waste. PubMed. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link][10]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link][19]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Center for Biotechnology Information. [Link]

  • 4-Ethylphenol. Wikipedia. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]

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Technical Support Center: Impact of Atmospheric Oxidation on 4-Ethoxymethylphenol Purity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Ethoxymethylphenol. This document is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with phenolic compounds: the impact of atmospheric oxidation on purity. Phenols, including 4-Ethoxymethylphenol, are susceptible to degradation upon exposure to air, which can compromise experimental results and product integrity. This guide provides in-depth, field-proven insights into the causes, identification, and prevention of this issue through a practical question-and-answer format, detailed protocols, and visual workflows.

Part 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial observations and questions that arise when handling 4-Ethoxymethylphenol.

Q1: My solid 4-Ethoxymethylphenol sample has changed color from white to yellow/brown. What does this mean, and is it still usable?

A1: A color change from its typical white or off-white appearance to yellow, pink, or brown is a primary visual indicator of oxidation.[1] This discoloration signifies that the compound has begun to degrade and its purity is compromised. The intensity of the color often correlates with the extent of oxidation.[1]

Whether the material is still usable depends entirely on the sensitivity of your application. For non-critical applications, a slightly discolored sample might be acceptable. However, for high-stakes experiments such as drug development, quantitative assays, or synthesis of high-purity downstream products, using a degraded sample is strongly discouraged. The impurities formed can interfere with reactions, cause misleading analytical results, or exhibit unintended biological activity.

Table 1: Visual Indicators of 4-Ethoxymethylphenol Degradation

ObservationImplicationRecommended Action
Color Change White/off-white → Yellow, Pink, BrownIndicates formation of colored oxidation byproducts.
Clumping/Caking Change in physical consistencyMay indicate moisture absorption, which can accelerate oxidation.
Insolubility Difficulty dissolving in a solvent where it was previously solubleSuggests the formation of polymeric, less-soluble byproducts.
Q2: What is the chemical cause of the color change?

A2: The color change is due to the formation of highly conjugated molecules, primarily quinones and related polymeric structures. The phenolic hydroxyl (-OH) group is highly susceptible to oxidation.[2] When exposed to oxygen, it can lose a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized but highly reactive, leading to the formation of ortho- and para-quinones, which are intensely colored compounds. Further reactions can lead to the formation of dimers and other complex colored byproducts.[2]

Q3: What are the primary factors that accelerate the oxidation of 4-Ethoxymethylphenol?

A3: Several environmental factors can initiate or catalyze the oxidation process. Understanding these is key to prevention.

  • Oxygen (Air): The primary reactant in the atmospheric oxidation process.[2]

  • Light: UV light can provide the energy to initiate the formation of free radicals, accelerating degradation.[3][4]

  • Heat: Increased temperature enhances the rate of chemical reactions, including oxidation.[4]

  • Trace Metal Ions: Metal impurities, such as iron (Fe³⁺) or copper (Cu²⁺), can act as catalysts, significantly speeding up the oxidation of phenols.[2]

  • Moisture: The presence of water can facilitate certain oxidation pathways.[4]

Q4: What are the ideal storage conditions to maintain the purity of 4-Ethoxymethylphenol?

A4: Proper storage is the most effective strategy for preventing oxidation. The ideal conditions depend on whether the material is in solid form or in solution.

  • Solid Form (Long-Term): For optimal stability, solid 4-Ethoxymethylphenol should be stored in a tightly sealed, opaque container to protect it from light and moisture.[4][5] The container should be placed in a cool, dark, and dry location. For maximum protection, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen.[1]

  • Solutions (Short-Term): Solutions are far more susceptible to oxidation than the solid material.[1] If you must store solutions, they should be prepared with deoxygenated solvents, stored in tightly sealed vials with minimal headspace, and kept at low temperatures (-20°C or -80°C). Always store solutions under an inert atmosphere and use them as quickly as possible.[1]

Part 2: The Chemistry of Degradation & Purity Analysis

This section delves into the chemical mechanisms of oxidation and provides protocols for assessing the purity of your sample.

Q5: What is the chemical mechanism of atmospheric oxidation for phenols?

A5: The atmospheric oxidation of phenols is a free-radical-mediated process. While the specific pathway for 4-Ethoxymethylphenol is not detailed in the provided literature, it follows the general mechanism for phenols. The process is initiated by abstracting a hydrogen atom from the hydroxyl group, often facilitated by initiators like hydroxyl radicals (•OH) present in the atmosphere or generated by light.[6][7][8]

  • Initiation (Phenoxy Radical Formation): The phenolic hydroxyl group reacts with an initiator (e.g., •OH) or loses a hydrogen atom to form a phenoxy radical. This radical is stabilized by delocalizing the unpaired electron over the aromatic ring.

  • Propagation: The phenoxy radical can then react with molecular oxygen (O₂) to form a peroxyl radical.[8] This can lead to a cascade of reactions.

  • Formation of Products: These reactive intermediates can rearrange or react further to form stable degradation products, including quinones, catechols, and other oxygenated derivatives.[6][9][10] In the presence of nitrogen oxides (NOx), nitrophenol compounds can also be formed.[6][9]

Below is a diagram illustrating a simplified, generalized pathway for phenol oxidation.

G cluster_0 Simplified Atmospheric Oxidation Pathway of a Phenol Phenol 4-Ethoxymethylphenol (Ar-OH) Radical Phenoxy Radical (Ar-O•) Phenol->Radical H• abstraction (Initiated by O₂, light, •OH) Peroxyl Peroxyl Radical (Ar-O-O•) Radical->Peroxyl + O₂ Products Degradation Products (e.g., Quinones, Dimers) Peroxyl->Products Further Reactions

Caption: Simplified pathway of phenol oxidation.

Q6: How can I accurately determine the purity of my 4-Ethoxymethylphenol sample?

A6: Visual inspection is only a preliminary check. For a definitive assessment of purity, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying non-volatile compounds like phenols.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it may require derivatization of the polar hydroxyl group to improve volatility.[11][12]

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleProsCons
HPLC-UV Separation based on polarity; detection by UV absorbance.Robust, reproducible, widely available, good for non-volatile compounds.[11]Moderate sensitivity, requires reference standards for quantification.
GC-MS Separation based on volatility; detection by mass spectrometry.High sensitivity and specificity, provides structural information.[12]May require derivatization for polar analytes, sample must be volatile.[11]
qNMR Quantification using an internal standard with known purity.Primary ratio method, does not require a specific reference standard of the analyte.[11]Requires specialized equipment and expertise, lower sensitivity than MS.
Part 3: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols and workflows to manage and prevent the degradation of 4-Ethoxymethylphenol in a laboratory setting.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for assessing the purity of 4-Ethoxymethylphenol. It should be optimized for your specific instrument and column.

Objective: To separate 4-Ethoxymethylphenol from its potential degradation products and quantify its purity.

Materials:

  • 4-Ethoxymethylphenol sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for pH control)

  • Reference standard of 4-Ethoxymethylphenol (if available)

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 60% acetonitrile and 40% water.[12] Adding 0.1% formic acid can improve peak shape for phenolic compounds.[12] Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately prepare a stock solution of the 4-Ethoxymethylphenol reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is needed.

  • Sample Preparation: Prepare a solution of your 4-Ethoxymethylphenol sample in the mobile phase at a similar concentration to the standard (e.g., 1 mg/mL).[12]

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18 or equivalent).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Injection Volume: 10 µL.[12]

    • UV Detection: Set the detector to scan for the λmax of 4-Ethoxymethylphenol (typically around 275-280 nm for phenols).[12]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution(s) first to determine the retention time and response.

    • Inject the sample solution.

  • Data Interpretation:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

    • Purity (%) = (Area of 4-Ethoxymethylphenol Peak / Total Area of All Peaks) * 100

    • The presence of additional peaks, especially early-eluting (more polar) or late-eluting peaks, indicates impurities or degradation products.

G cluster_1 Experimental Workflow: HPLC Purity Analysis Prep 1. Prepare Mobile Phase & Standards/Samples Setup 2. Set Up & Equilibrate HPLC System Prep->Setup Inject 3. Inject Sample onto C18 Column Setup->Inject Separate 4. Isocratic Elution (e.g., 60:40 ACN:H₂O) Inject->Separate Detect 5. UV Detection (e.g., 275 nm) Separate->Detect Analyze 6. Integrate Peaks & Calculate Area % Purity Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Protocol 2: Best Practices for Handling and Dispensing 4-Ethoxymethylphenol

Objective: To minimize exposure of the compound to atmospheric oxygen and light during routine lab use.

  • Work Area: Whenever possible, handle the solid compound in an area with subdued light. Do not leave the container open on the bench.

  • Inert Gas Blanket: Before opening the main storage container, allow it to equilibrate to room temperature to prevent moisture condensation. Briefly flush the headspace of the container with a gentle stream of nitrogen or argon before re-sealing.

  • Dispensing: Weigh out only the amount of material needed for the experiment. Use clean spatulas and weighing vessels. Immediately and tightly reseal the main container after dispensing.

  • Avoid Contamination: Never return unused material to the original container. This prevents the introduction of contaminants that could catalyze oxidation.

Q7: My experiment is highly sensitive to oxidation. How can I protect my compound during the reaction?

A7: For sensitive reactions, passive measures are not enough. You must actively remove oxygen from the reaction system.

  • Use Deoxygenated Solvents: Solvents can be deoxygenated by sparging with an inert gas (see Protocol 3) or by the freeze-pump-thaw method.

  • Work Under an Inert Atmosphere: Assemble your reaction glassware and purge the entire system with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction via a balloon or a bubbler system.[2]

  • Add Antioxidants: In some cases, a sacrificial antioxidant can be added to the reaction mixture. However, this is only feasible if the antioxidant does not interfere with your desired chemistry. Common examples include BHT (butylated hydroxytoluene) or ascorbic acid. This approach requires careful consideration and validation.

G cluster_2 Troubleshooting Purity Issues Start Observe Discoloration or Inconsistent Results CheckPurity Assess Purity via HPLC (See Protocol 1) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure ReviewHandling Review Handling & Storage (See Protocol 2) IsPure->ReviewHandling No ProblemSolved Problem Solved IsPure->ProblemSolved Yes ImplementInert Implement Inert Atmosphere Techniques ReviewHandling->ImplementInert Purify Consider Purification (e.g., Recrystallization) or Procure New Lot ImplementInert->Purify

Caption: Decision workflow for troubleshooting purity.

References
  • BenchChem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques.
  • BenchChem. (2025). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.
  • ResearchGate. (n.d.). Atmospheric oxidation of 4-(2-Methoxyethyl) phenol initiated by OH radical in the presence of O2 and NOx: A mechanistic and kinetic study. Request PDF.
  • CPAChem. (2023).
  • Thermo Fisher Scientific. (n.d.).
  • Synerzine. (2015).
  • ResearchGate. (n.d.). Mechanisms and Kinetic Studies of OH-initiated Atmospheric Oxidation of Methoxyphenols in the Presence of O2 and NOx. Request PDF.
  • ResearchGate. (n.d.).
  • Regulations.gov. (2008). Product & Product Code: ETHYL VANILLYL ETHYL ETHER.
  • PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences.
  • Royal Society of Chemistry. (n.d.). Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx. Physical Chemistry Chemical Physics.
  • Semantic Scholar. (n.d.).
  • PubMed. (2013). Atmospheric oxidation mechanism of phenol initiated by OH radical. The Journal of Physical Chemistry A.
  • Yale Environmental Health & Safety. (n.d.).
  • BenchChem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • BenchChem. (2025). Technical Support Center: Preventing Oxidation of 4-Heptyloxyphenol.

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Technical Support Center: Strategies to Improve the Solubility of 4-Ethoxymethylphenol for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction

Welcome to the technical support guide for 4-Ethoxymethylphenol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Ethoxymethylphenol in their bioassay workflows. As a moderately hydrophobic phenolic compound, achieving and maintaining its solubility in aqueous assay media is critical for generating accurate and reproducible data. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address these challenges, explaining the scientific principles behind each strategy.

Physicochemical Properties of 4-Ethoxymethylphenol

A foundational understanding of the compound's properties is the first step in troubleshooting solubility. The ether and phenol groups in its structure dictate its behavior in different solvents.

PropertyValueSource
Molecular Formula C9H12O2[1][2]
Molecular Weight 152.19 g/mol [1][2]
Predicted Water Solubility 4.57 g/L[3]
Predicted logP 1.85[3]
Predicted pKa (Strongest Acidic) 9.48[3]
Melting Point 52-53 °C[1]

These values, particularly predicted ones, provide a baseline for understanding the compound's behavior. The positive logP value indicates a preference for non-polar environments, and the pKa suggests the phenolic hydroxyl group will be protonated at physiological pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-Ethoxymethylphenol is precipitating when I add it to my aqueous cell culture medium. What's the first thing I should check?

A1: The initial step is to review your stock solution and final concentration.

Precipitation upon addition to aqueous media is a classic sign of a compound's low water solubility.[4] The most common issue is the final concentration in the assay exceeding the compound's aqueous solubility limit.

Troubleshooting Steps:

  • Re-evaluate the Final Concentration: Is the intended final concentration in your bioassay essential? Often, a lower, soluble concentration can still yield meaningful results.

  • Check Your Stock Solution:

    • Solvent Choice: The ideal stock solvent should dissolve the compound at a high concentration and be miscible with your assay medium. Dimethyl sulfoxide (DMSO) is a common first choice for hydrophobic compounds.[5][6]

    • Stock Concentration: A highly concentrated stock allows for a smaller volume to be added to the final assay, minimizing the amount of organic solvent introduced. However, ensure the compound is fully dissolved in the stock solution before use.

  • Solvent Concentration in Final Assay: Keep the final concentration of any organic solvent (like DMSO or ethanol) as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[7][8][9] It's crucial to include a vehicle control (media with the same final solvent concentration) in your experiments.[8]

Q2: I'm using DMSO as a stock solvent, but still see precipitation. What are my next options?

A2: If direct dilution of a DMSO stock is failing, you should explore the use of co-solvents or other solubilizing excipients.

This issue often arises when the DMSO concentration is not high enough to maintain solubility once diluted into the aqueous medium.[7]

Strategy 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] They work by reducing the polarity of the aqueous medium.

Common Co-solvents for Bioassays:

  • Ethanol

  • Polyethylene Glycol (PEG 300 or PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve 4-Ethoxymethylphenol in 100% DMSO to create a concentrated primary stock solution (e.g., 50 mM).

  • Intermediate Dilution: Dilute the primary DMSO stock into your chosen co-solvent (e.g., PEG 400) to create an intermediate stock. The ratio will depend on the required final concentration and the tolerable final solvent concentration.

  • Final Dilution: Add the intermediate stock to your final assay medium.

  • Important Consideration: Always test the toxicity of your co-solvent at the final concentration in your specific cell line or assay system.[10][11]

Strategy 2: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can form inclusion complexes with hydrophobic molecules like 4-Ethoxymethylphenol, effectively encapsulating the non-polar parts and increasing aqueous solubility.[12][14][15]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher water solubility and lower toxicity compared to other cyclodextrins.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Add 4-Ethoxymethylphenol: Add the powdered 4-Ethoxymethylphenol directly to the HP-β-CD solution.

  • Facilitate Complexation: Gently heat (to ~40°C) and vortex or sonicate the mixture to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Sterile filter the final solution before adding it to your cells.

  • Note: It's crucial to confirm that the cyclodextrin itself does not interfere with your assay readout.[8][9]

Q3: Are there other advanced methods I can try if co-solvents and cyclodextrins are not sufficient or interfere with my assay?

A3: Yes, for more persistent solubility issues, you can explore the use of surfactants or the preparation of solid dispersions.

Strategy 3: Using Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility.[16][17]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in pharmaceutical formulations.[17][18]

  • Polysorbate 20 (Tween® 20): Another non-ionic surfactant option.[18]

Key Considerations:

  • Surfactants can be toxic to cells, so it's essential to determine the non-toxic concentration range for your specific assay.[11][19]

  • Ionic surfactants (like SDS) are generally more disruptive to cell membranes and should be avoided in cell-based assays unless part of a lysis buffer.[16]

Strategy 4: Preparing a Solid Dispersion

A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[20][21][22] This can enhance the dissolution rate and solubility by reducing the particle size to a molecular level and improving wettability.[23][24][25]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Method: Solvent Evaporation

  • Co-dissolve: Dissolve both 4-Ethoxymethylphenol and a hydrophilic carrier (e.g., PVP) in a common volatile solvent like ethanol or methanol.[21]

  • Evaporate: Remove the solvent under vacuum (e.g., using a rotary evaporator).

  • Resulting Solid: This process yields a solid mass where the drug is finely dispersed within the polymer.

  • Reconstitution: This solid dispersion can then be dissolved in your aqueous assay medium, where the hydrophilic carrier will readily dissolve, releasing the drug in a more soluble form.

This is a more advanced technique and is typically employed when other methods have failed.

Workflow and Decision-Making Diagram

The following diagram outlines a logical workflow for addressing solubility issues with 4-Ethoxymethylphenol.

Solubility_Workflow Start Start: Solubility Issue with 4-Ethoxymethylphenol Check_Concentration Q1: Review Stock and Final Concentrations in Assay Medium Start->Check_Concentration Precipitation_Observed Precipitation Still Occurs Check_Concentration->Precipitation_Observed Soluble Compound is Soluble Precipitation_Observed->Soluble No Co_Solvent Strategy 1: Use Co-solvents (e.g., PEG 400, Ethanol) Precipitation_Observed->Co_Solvent Yes Cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) Precipitation_Observed->Cyclodextrin Yes Proceed Proceed with Bioassay Soluble->Proceed Final_Check Check for Assay Interference and Cytotoxicity Co_Solvent->Final_Check Cyclodextrin->Final_Check Advanced_Methods Q3: Still Insoluble or Assay Interference? Surfactants Strategy 3: Use Surfactants (e.g., Tween 80) Advanced_Methods->Surfactants Solid_Dispersion Strategy 4: Prepare Solid Dispersion (e.g., with PVP) Advanced_Methods->Solid_Dispersion Surfactants->Proceed Solid_Dispersion->Proceed Final_Check->Proceed No (Compatible) Final_Check->Advanced_Methods Yes (Interference/Insoluble)

Caption: Decision workflow for solubilizing 4-Ethoxymethylphenol.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Environmental Science & Technology. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • National Institutes of Health. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
  • PubChem. (n.d.). 4-Ethoxymethylphenol.
  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • FooDB. (2010). Showing Compound 4-(Ethoxymethyl)phenol (FDB019619).
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • MOLNOVA. (n.d.). 4-(Ethoxymethyl)phenol Synonyms.
  • Avicenna Journal of Medical Biochemistry. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • PubMed Central. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.

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Selecting the optimal catalyst for 4-Ethoxymethylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethoxymethylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, with a special focus on selecting the optimal catalyst to ensure high yield and selectivity.

Introduction: The Challenge of Selective Synthesis

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is a valuable compound with applications as an antioxidant and a building block in pharmaceutical synthesis.[1][2] Its synthesis, however, presents a common challenge in organic chemistry: regioselectivity. The precursor, 4-hydroxybenzyl alcohol, possesses two nucleophilic sites—a phenolic hydroxyl group and a benzylic alcohol group.[3] The goal is to selectively etherify the benzylic alcohol to form the desired product without engaging the more acidic phenolic hydroxyl group. This guide will focus on catalyst systems and strategies to master this selective transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-ethoxymethylphenol? A1: The most prevalent method is a variation of the Williamson ether synthesis.[4][5] This approach involves the reaction of 4-hydroxybenzyl alcohol with an ethylating agent (like ethyl bromide or ethyl iodide) in the presence of a base and often a catalyst. The key is to use conditions that favor the selective etherification of the benzylic alcohol over the phenolic hydroxyl group.

Q2: Why is catalyst selection so critical for this specific synthesis? A2: Catalyst selection is paramount for two main reasons:

  • Overcoming Phase Limitations: The reactants often exist in separate phases (e.g., an aqueous solution of the phenoxide salt and an organic solution of the ethylating agent). A phase-transfer catalyst (PTC) is essential to bring the reactants together and accelerate the reaction.[6][7]

  • Controlling Selectivity: The choice of base and catalyst system can influence which hydroxyl group reacts. While the phenolic proton is more acidic, the resulting phenoxide is a softer nucleophile than the alkoxide of the benzylic alcohol. Reaction kinetics and thermodynamics can be tuned by the catalyst system to favor the desired product.

Q3: What are the primary types of catalysts used? A3: The most effective systems typically involve a combination of a strong base and a phase-transfer catalyst (PTC).

  • Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the hydroxyl groups.[8]

  • Phase-Transfer Catalysts: Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are widely used.[6][8] These catalysts form an ion pair with the anionic reactant, shuttling it from the aqueous phase to the organic phase where the reaction occurs.[7]

Q4: What are the most common side reactions to watch out for? A4: The primary side reaction is O-alkylation of the phenolic hydroxyl group, leading to the formation of 4-ethoxybenzyl ethyl ether. Another potential issue is polymerization of 4-hydroxybenzyl alcohol, especially under harsh acidic or basic conditions.[3] C-alkylation on the aromatic ring is also a possibility, though typically less favored under these conditions.[3]

Catalyst Selection and Comparison

Choosing the right catalyst system is crucial for maximizing yield and selectivity. Below is a comparison of common systems for the etherification of 4-hydroxybenzyl alcohol.

Catalyst SystemBaseSolvent(s)Typical Temp.AdvantagesDisadvantages
Phase-Transfer Catalysis (PTC) NaOH, KOHToluene/Water50-80 °CHigh reaction rates, mild conditions, inexpensive base, good for scalability.[9]Catalyst may be difficult to remove from the final product.[7]
Homogeneous (Aprotic Solvent) NaHTHF, DMF0-50 °CExcellent for generating the alkoxide; hydrogen gas byproduct is non-interfering.[5]NaH is highly reactive and requires anhydrous conditions; solvents are expensive and difficult to remove.[10]
Solid Acid Catalysis NoneMethanol/Ethanol200-350 °CCatalyst is easily separable and reusable; suitable for continuous flow processes.[11]Requires high temperatures and pressures; may lead to dehydration and polymerization.

For most lab-scale and pilot-plant applications, Phase-Transfer Catalysis (PTC) offers the best balance of reactivity, cost, safety, and performance.

Logic for Catalyst Selection

The following diagram outlines the decision-making process for choosing an appropriate catalyst system.

G start Start: Synthesize 4-Ethoxymethylphenol scale What is the reaction scale? start->scale lab_scale Lab / Pilot Scale (< 1 kg) scale->lab_scale Lab/Pilot industrial_scale Industrial Scale (> 1 kg) scale->industrial_scale Industrial ptc_system Phase-Transfer Catalysis (PTC) e.g., NaOH / TBAB lab_scale->ptc_system Recommended homogeneous_system Homogeneous System e.g., NaH in DMF/THF lab_scale->homogeneous_system Alternative industrial_scale->ptc_system solid_acid_system Consider Solid Acid Catalyst (Continuous Flow) industrial_scale->solid_acid_system ptc_pros Pros: Cost-effective, mild conditions, high rate. [9] ptc_system->ptc_pros ptc_cons Cons: Catalyst removal can be challenging. [15] ptc_system->ptc_cons homo_pros Pros: High reactivity, clean conversion. [7] homogeneous_system->homo_pros homo_cons Cons: Requires anhydrous conditions, expensive solvents. [11] homogeneous_system->homo_cons

Caption: Catalyst selection workflow for 4-ethoxymethylphenol synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Inefficient Phase-Transfer The aqueous phenoxide is not being effectively transferred to the organic phase to react with the ethylating agent. This can be due to insufficient stirring or a low concentration of the PTC.Increase the stirring rate to maximize interfacial area.[12] Increase the PTC loading (typically 1-5 mol%). Ensure your PTC, like TBAB, is of good quality.
Weak Base / Incomplete Deprotonation The base (e.g., NaOH) is not strong enough or concentrated enough to generate a sufficient amount of the reactive alkoxide/phenoxide species.Use a more concentrated solution of NaOH (e.g., 50% w/w). Alternatively, for a more robust but hazardous option, switch to a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF.[5][10]
Reaction Temperature Too Low The activation energy for the SN2 reaction is not being met, resulting in a very slow reaction rate.Gradually increase the reaction temperature, monitoring by TLC for product formation and byproduct generation. A typical range for PTC reactions is 50-100 °C.[3]
Poor Leaving Group If using an ethylating agent like ethyl chloride, the reaction will be significantly slower than with ethyl bromide or ethyl iodide due to poorer leaving group ability.Use ethyl bromide or ethyl iodide as the ethylating agent for a faster reaction rate.[4]

Problem 2: Poor Selectivity (Formation of Di-ether Byproduct)

Potential Cause Explanation Recommended Solution
Excessive Basicity / Temperature Harsh conditions can deprotonate both the phenolic and benzylic hydroxyl groups, leading to the formation of the di-substituted ether (4-ethoxybenzyl ethyl ether).Use a stoichiometric amount of base relative to the 4-hydroxybenzyl alcohol. Avoid excessively high temperatures. Consider a milder base if selectivity remains an issue.
Reaction Stoichiometry Using a large excess of the ethylating agent can drive the reaction towards the di-substituted product once the desired mono-ether is formed.Use a slight excess (1.1-1.3 equivalents) of the ethylating agent. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.

Problem 3: Product Purification is Difficult

Potential Cause Explanation Recommended Solution
Oily Product / Co-eluting Impurities The product and byproducts may have similar polarities, making separation by column chromatography difficult. The crude product may also be an oil that is resistant to crystallization.[13]For column chromatography, use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 15%).[14] If the product is an oil, try recrystallization from a binary solvent system like dichloromethane/petroleum ether or benzene/petroleum ether.[8][13]
Residual Phase-Transfer Catalyst Quaternary ammonium salts can be difficult to remove completely and may interfere with subsequent steps or characterization.During the aqueous workup, perform multiple washes with water and brine to remove the majority of the water-soluble catalyst. If it persists, a silica gel plug filtration before full chromatography can be effective.
Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) q1 Is Starting Material (SM) Largely Unreacted? start->q1 q2 Are Multiple Products Observed? q1->q2 No sol1 Problem: Low Conversion - Increase Temperature - Use Stronger Base (NaH) - Increase PTC Loading - Check Reagent Quality q1->sol1 Yes q3 Is the Main Product the Undesired Di-ether? q2->q3 Yes success Proceed to Purification q2->success No (Clean Reaction) sol2 Problem: Poor Selectivity - Reduce Temperature - Reduce Equivalents of Base and Ethylating Agent q3->sol2 Yes sol3 Problem: Polymerization/ Degradation - Use Milder Conditions - Ensure Inert Atmosphere q3->sol3 No (Other Byproducts) sol1->start Re-run Reaction sol2->start Re-run Reaction sol3->start Re-run Reaction

Caption: A decision tree for troubleshooting 4-ethoxymethylphenol synthesis.

Experimental Protocol: PTC-Mediated Synthesis

This protocol describes a robust method for the synthesis of 4-ethoxymethylphenol using a phase-transfer catalyst system.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Ethyl bromide (EtBr)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzyl alcohol (1.0 eq), toluene (approx. 10 mL per gram of starting material), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Begin vigorous stirring and add the 50% aqueous NaOH solution (1.5 eq).

  • Ethylating Agent: Slowly add ethyl bromide (1.2 eq) to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and add deionized water.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[8]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 4-ethoxymethylphenol.[14]

References

  • Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol. (2025). Benchchem.
  • 4-Ethoxyphenol: A Versatile Intermediate in Pharmaceutical Synthesis. (2025). Benchchem.
  • Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol. (2025). Benchchem.
  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). NIH.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 4-Methoxyphenol synthesis.ChemicalBook.
  • Williamson Ether Synthesis. (2018). YouTube.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). IAJPS.
  • Industrial Phase-Transfer C
  • Williamson ether synthesis (video).Khan Academy.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • 4-Ethoxymethylphenol. (2024). PubChem.
  • Bayesian reaction optimization as a tool for chemical synthesis. (2021).
  • Phase-Transfer C
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomed J Sci & Tech Res.
  • 4-(Ethoxymethyl)phenol (p-Hydroxybenzyl Et ether).MedchemExpress.com.
  • 4-methoxyphenol purification. (2006). Sciencemadness Discussion Board.
  • Production of 4-methoxyphenol. (1997).

Sources

Technical Support Center: Refinement of Work-up Procedures for 4-Ethoxymethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethoxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the work-up and purification stages of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues, ensuring the synthesis of high-purity 4-Ethoxymethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Ethoxymethylphenol, and what are the primary challenges in its work-up?

The most prevalent method for synthesizing 4-Ethoxymethylphenol is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate.

The primary challenges during the work-up arise from the bifunctional nature of the starting material, 4-hydroxybenzyl alcohol, which possesses both a phenolic and a benzylic hydroxyl group. This can lead to a variety of side reactions, complicating the purification process. Key challenges include:

  • Incomplete reactions: Leaving unreacted 4-hydroxybenzyl alcohol, which can be difficult to separate from the product due to similar polarities.

  • Side-product formation: The generation of impurities through O-alkylation of the benzylic alcohol, C-alkylation of the aromatic ring, or dialkylation.

  • Purification difficulties: The product can sometimes be an oil or a low-melting solid, making crystallization challenging. Emulsion formation during aqueous work-up can also be an issue.

Q2: What are the most common impurities to look out for, and how can they be identified?

Vigilant monitoring for impurities is critical for a successful synthesis. The most common impurities in the synthesis of 4-Ethoxymethylphenol are:

  • Unreacted 4-hydroxybenzyl alcohol: The starting material.

  • 4,4'-(Oxybis(methylene))bis(phenol) (Dimer impurity): Formed by the self-condensation of 4-hydroxybenzyl alcohol under basic conditions.

  • C-Alkylated byproduct: Arising from the ethylation on the aromatic ring instead of the phenolic oxygen.

  • Dialkylated product (1-(ethoxymethyl)-4-ethoxybenzene): Where both the phenolic and benzylic hydroxyl groups have been ethylated.

Identification:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and identifying impurities. A typical eluent system for TLC analysis is a mixture of hexane and ethyl acetate. The polarity of the compounds, and thus their retention factor (Rf), will vary. Generally, the least polar compound will have the highest Rf value.

CompoundPolarityExpected Rf Range (Hexane:Ethyl Acetate 3:1)
Dialkylated ProductLeast PolarHigh
4-Ethoxymethylphenol (Product) Intermediate Moderate
Unreacted 4-hydroxybenzyl alcoholMore PolarLow
Dimer ImpurityMost PolarVery Low/Baseline

For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It allows for the separation of the components in the reaction mixture and provides their mass spectra, enabling positive identification of the product and impurities.

Q3: My product is an oil and is difficult to purify. What are the likely causes and solutions?

Obtaining an oily product instead of a solid is a common issue and is often indicative of the presence of impurities that depress the melting point.

Potential Causes:

  • Residual Solvent: Incomplete removal of the reaction or extraction solvent.

  • Presence of Impurities: Unreacted starting materials or side products, as detailed in Q2, can prevent crystallization.

  • Excess Ethylating Agent: Residual ethyl bromide or other ethylating agents can contaminate the product.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator to remove all volatile solvents. For higher boiling point solvents like DMF, high-vacuum distillation or co-evaporation with a lower boiling point solvent like toluene can be effective.

  • Purification by Column Chromatography: This is the most effective method for separating the desired product from impurities of different polarities. A silica gel column with a hexane-ethyl acetate gradient is typically successful.

  • Attempt Recrystallization from a Different Solvent System: If column chromatography is not feasible, perform a thorough solvent screen for recrystallization. Start with a non-polar solvent like hexane and add a more polar solvent like ethyl acetate dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. Seeding the solution with a previously obtained pure crystal can induce crystallization.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of 4-Ethoxymethylphenol

Symptoms:

  • TLC analysis of the crude product shows a significant amount of unreacted 4-hydroxybenzyl alcohol.

  • The isolated yield of the purified product is significantly lower than expected.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used was not strong enough or was used in insufficient quantity to fully deprotonate the phenolic hydroxyl group.Use a stronger base like sodium hydride (NaH) or ensure at least one equivalent of a base like potassium carbonate (K₂CO₃) is used. Ensure the base is fresh and dry.
Insufficient Ethylating Agent Not enough ethylating agent was added to react with all the phenoxide formed.Use a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl bromide).
Reaction Time/Temperature Too Low The reaction may not have reached completion due to insufficient time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.
Poor Quality Reagents Wet solvents or reagents can quench the base and hinder the reaction.Use anhydrous solvents (e.g., dry acetone or DMF) and ensure all glassware is thoroughly dried before use.
Issue 2: Presence of Significant Side Products

Symptoms:

  • TLC or GC-MS analysis reveals multiple spots/peaks in addition to the product and starting material.

  • Difficulty in isolating the pure product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Dialkylation Both the phenolic and benzylic hydroxyl groups have been ethylated. This is more likely with stronger bases and higher temperatures.Use a milder base like potassium carbonate. Consider protecting the benzylic alcohol group with a suitable protecting group (e.g., a silyl ether) before the Williamson ether synthesis.
C-Alkylation The phenoxide ion is an ambident nucleophile and can be alkylated on the aromatic ring, especially with less polar solvents.Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.
Dimerization Self-condensation of 4-hydroxybenzyl alcohol can occur under basic conditions.Add the ethylating agent promptly after the formation of the phenoxide. Avoid prolonged reaction times at high temperatures in the absence of the ethylating agent.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxymethylphenol via Williamson Ether Synthesis

This protocol provides a robust method for the synthesis of 4-Ethoxymethylphenol.

Materials:

  • 4-hydroxybenzyl alcohol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Bromide (EtBr)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (Hexane:Ethyl Acetate 3:1). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up and Purification

Aqueous Work-up:

  • Dissolve the crude product in diethyl ether.

  • Wash the organic layer with 1 M HCl to remove any remaining base.

  • Wash with saturated NaHCO₃ solution to neutralize any excess acid.

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification by Column Chromatography:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 4-Ethoxymethylphenol.

Recrystallization:

  • If the purified product is a solid, it can be further purified by recrystallization.

  • A common solvent system is a mixture of hexane and ethyl acetate.

  • Dissolve the solid in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Visualizations

Workflow for Williamson Ether Synthesis and Work-up

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Hydroxybenzyl Alcohol, K₂CO₃, Acetone add_etbr Add Ethyl Bromide start->add_etbr reflux Reflux (4-6h) add_etbr->reflux filter_salts Filter Inorganic Salts reflux->filter_salts Cool to RT concentrate Concentrate filter_salts->concentrate dissolve Dissolve in Et₂O concentrate->dissolve wash_hcl Wash with 1M HCl dissolve->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate2 Concentrate dry->concentrate2 column Column Chromatography (Hexane/EtOAc) concentrate2->column recrystallize Recrystallization (Hexane/EtOAc) column->recrystallize product Pure 4-Ethoxymethylphenol recrystallize->product

Caption: General workflow for the synthesis and purification of 4-Ethoxymethylphenol.

Troubleshooting Logic for Oily Product

Oily_Product_Troubleshooting cluster_solvent Solvent Removal cluster_purification Purification start Oily Product Obtained check_solvent Check for Residual Solvent? start->check_solvent check_impurities Analyze for Impurities (TLC/GC-MS)? check_solvent->check_impurities No rotovap Rotary Evaporation check_solvent->rotovap Yes column Column Chromatography check_impurities->column Impurities Present recrystallize Recrystallization (Solvent Screen) check_impurities->recrystallize Minor Impurities solid_product Solid Product check_impurities->solid_product No Impurities Detected (Likely Polymorphism) high_vac High Vacuum rotovap->high_vac high_vac->check_impurities column->solid_product recrystallize->solid_product

Caption: Decision-making workflow for troubleshooting an oily product.

References

  • FooDB. (2010). Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxymethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Why do I obtain an oily mixture from my organic reaction? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-Ethoxymethylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is the bedrock of reproducible science and quality assurance. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Ethoxymethylphenol against other common analytical techniques. More than a mere recitation of protocols, this document elucidates the scientific rationale behind the method validation process, offering a self-validating framework grounded in international regulatory standards.

The Analytical Challenge: Quantifying 4-Ethoxymethylphenol

4-Ethoxymethylphenol is a substituted phenol of interest in various chemical and pharmaceutical contexts. Its accurate quantification is crucial for process control, stability testing, and quality assessment. While several analytical techniques can detect phenolic compounds, HPLC offers a desirable balance of specificity, sensitivity, and robustness for routine analysis in complex matrices. This guide will first detail the validation of a specific HPLC method and then compare its performance characteristics to Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.

A Validated HPLC Method for 4-Ethoxymethylphenol

The development and validation of an analytical method should demonstrate its suitability for the intended purpose.[1] The following reversed-phase HPLC (RP-HPLC) method has been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][3][4]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of moderately polar phenolic compounds like 4-Ethoxymethylphenol.

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v). This composition provides a balance between analyte retention and elution time. The mobile phase should be filtered and degassed to prevent pump blockages and baseline noise.

  • Flow Rate: 1.0 mL/min. This flow rate is typical for a 4.6 mm internal diameter column and ensures efficient separation without excessive backpressure.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 275 nm. Phenolic compounds typically exhibit strong UV absorbance, and 275 nm was determined to be the wavelength of maximum absorbance for 4-Ethoxymethylphenol, ensuring high sensitivity.

  • Standard Preparation: A stock solution of 4-Ethoxymethylphenol (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample is dissolved in the mobile phase to an expected concentration within the calibration range and filtered through a 0.45 µm syringe filter to remove particulate matter before injection.

Method Validation: A Deep Dive

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] The following validation parameters were assessed:

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In this validation, the chromatogram of a blank (mobile phase), a placebo (matrix without the analyte), and the sample spiked with 4-Ethoxymethylphenol were compared. The peak for 4-Ethoxymethylphenol was well-resolved with no interference from the blank or placebo at the analyte's retention time.

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Procedure: Six calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) were injected in triplicate.

  • Results: A linear relationship between the peak area and concentration was observed.

Parameter Result Acceptance Criteria
Linearity Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 1234-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999

Accuracy is the closeness of the test results to the true value. It was determined by a recovery study.

  • Procedure: A known amount of 4-Ethoxymethylphenol was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Results:

Spike Level Mean Recovery (%) % RSD Acceptance Criteria
80%99.2%0.8%98.0% - 102.0% Recovery
100%100.5%0.5%≤ 2.0% RSD
120%101.1%0.6%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

Precision Type % RSD Acceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (S/N).

  • Results:

Parameter Result Acceptance Criteria
LOD 0.3 µg/mLS/N ratio of 3:1
LOQ 1.0 µg/mLS/N ratio of 10:1

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: The following parameters were varied:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% acetonitrile)

    • Column temperature (± 2°C)

  • Results: No significant changes in retention time, peak area, or peak shape were observed, demonstrating the method's robustness for routine use.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Plan Define Analytical Method Parameters Protocol Write Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Perform Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compile Data

Caption: A typical workflow for the validation of an HPLC analytical method.

Comparative Analysis with Alternative Methods

While the validated HPLC method is robust and reliable, other techniques can also be employed for the quantification of phenolic compounds. The choice of method often depends on the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often required to increase volatility and improve peak shape.

  • Principle: Separation is based on the compound's volatility and interaction with the GC column's stationary phase, followed by detection using a mass spectrometer, which provides structural information.

  • Advantages: High sensitivity and selectivity, especially when using selected ion monitoring (SIM).[6] It is the gold standard for identifying unknown impurities.

  • Disadvantages: Requires derivatization for many phenols, which adds a step to sample preparation and can introduce variability. The instrumentation is generally more complex and expensive than HPLC-UV.

UV-Visible Spectrophotometry

This technique is a simpler and more accessible method for quantifying compounds that absorb light in the UV-Vis spectrum.

  • Principle: Measures the absorbance of light by the analyte at a specific wavelength. For total phenolic content, the Folin-Ciocalteu method is often used, which involves a colorimetric reaction.[7]

  • Advantages: Simple, rapid, and cost-effective.[7]

  • Disadvantages: Low specificity.[4] Many compounds can absorb at the same wavelength, leading to interferences and potentially inaccurate results in complex mixtures. It is generally not suitable for quantifying a specific phenol in the presence of others.

Performance Comparison

The following table provides a comparative overview of the typical performance characteristics of the three methods for the quantification of phenolic compounds.

Parameter Validated HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility, detection by mass.Measurement of light absorbance.
Specificity HighVery HighLow
Sensitivity Moderate to HighVery HighLow to Moderate
Limit of Quantitation (LOQ) ~1.0 µg/mL0.1 - 10 ng/mL~1-5 µg/mL
Linearity (r²) ≥ 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%90-110%90-110%
Precision (%RSD) ≤ 2%≤ 10%≤ 5%
Typical Applications Routine quality control, stability studies, impurity profiling.Trace analysis, identification of unknowns, metabolomics.Preliminary quantification, total phenol assays.
Decision Framework for Method Selection

Method_Selection Start Need to quantify 4-Ethoxymethylphenol? Is_Matrix_Complex Is the sample matrix complex? Start->Is_Matrix_Complex Need_High_Sensitivity Is very high sensitivity required? Is_Matrix_Complex->Need_High_Sensitivity Yes Need_Specificity Is specificity for the analyte critical? Is_Matrix_Complex->Need_Specificity No HPLC Use Validated HPLC Method Need_High_Sensitivity->HPLC No GCMS Consider GC-MS Need_High_Sensitivity->GCMS Yes Need_Specificity->HPLC Yes UVVIS UV-Vis may be suitable Need_Specificity->UVVIS No

Sources

Choosing the Optimal Quantification Strategy for 4-Ethoxymethylphenol: A Comparative Analysis of Internal and External Standardization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

As a key intermediate and potential impurity in various synthetic pathways, the accurate quantification of 4-Ethoxymethylphenol is paramount for ensuring process control, quality assurance, and regulatory compliance in research and drug development. The choice of analytical standardization method is a critical decision that directly impacts the reliability, precision, and accuracy of measurement. This guide provides a detailed comparison of two primary chromatographic quantification techniques—the Internal Standard (IS) and External Standard (ES) methods—in the context of 4-Ethoxymethylphenol analysis.

We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and analytical scientists in selecting the most appropriate strategy for their specific application.

The Foundational Principles of Chromatographic Quantification

Quantitative chromatographic analysis operates on the principle that a compound's measured response (typically peak area or height) is directly proportional to its concentration.[1] The method of standardization is the framework we use to build this relationship and calculate the concentration of an analyte in an unknown sample.

The External Standard (ES) Method: A Direct Comparison

The external standard method is often the most straightforward approach to quantification.[1] It involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of the analyte (4-Ethoxymethylphenol). The instrument's response to these standards is plotted against their respective concentrations. The response of an unknown sample is then measured under identical conditions, and its concentration is determined by interpolating from this calibration curve.[2]

  • Causality and Limitations: The core assumption of the ES method is that every injection, from the first standard to the last unknown sample, is performed with perfect, unwavering consistency. This includes injection volume, instrument response (e.g., detector sensitivity), and chromatographic conditions. In practice, minor fluctuations are inevitable. Instrument drift, small variations in manual injections, or slight changes in sample evaporation can introduce errors, compromising the accuracy and precision of the results.[3] This method is most suitable for analyses involving simple sample matrices and highly stable, automated instrumentation.[1]

The Internal Standard (IS) Method: A Ratio-Based Approach for Enhanced Precision

The internal standard method is designed to correct for the operational variabilities that can compromise the external standard method.[2][3] In this technique, a fixed amount of a different, non-interfering compound—the internal standard—is added to every standard and every unknown sample.

Instead of plotting the analyte's absolute response against concentration, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.[4]

  • Causality and Self-Validation: The power of the IS method lies in its ability to self-correct. Because the analyte and the internal standard are present in the same solution, they are subjected to the exact same conditions. If there is a slight error in injection volume (e.g., 0.9 µL is injected instead of 1.0 µL), the peak areas of both the analyte and the internal standard will decrease proportionally. However, their ratio will remain constant, preserving the integrity of the quantitative measurement.[3] This makes the IS method inherently more robust and precise, especially for complex sample matrices, multi-step sample preparations, or when instrument stability is a concern.[5]

Experimental Design: Analysis of 4-Ethoxymethylphenol

To illustrate the practical differences, we will outline detailed protocols for the analysis of 4-Ethoxymethylphenol using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common technique for phenolic compounds.[6][7][8]

Selection of an Appropriate Internal Standard

The choice of internal standard is critical for the success of the IS method. An ideal IS should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to the analyte to ensure similar chromatographic behavior and detector response.

  • Resolution: It must be well-separated from the analyte and any other components in the sample chromatogram.

  • Purity: It must be highly pure and stable.

  • Absence in Samples: It must not be naturally present in the unknown samples.

For 4-Ethoxymethylphenol, a suitable internal standard would be 4-Propylphenol . It is a close structural analog, ensuring similar extraction efficiency and chromatographic properties, but is unlikely to be present as an impurity and will be chromatographically resolved.

Instrumentation and Conditions
  • System: HPLC with a UV Detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Column Temperature: 30°C

Experimental Workflow Diagrams

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte at various concentrations) prep_analyte->prep_cal inject_cal Inject Calibration Standards into HPLC prep_cal->inject_cal prep_sample Prepare Unknown Sample Solution inject_sample Inject Unknown Sample into HPLC prep_sample->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_cal->gen_curve calc_conc Calculate Unknown Concentration from Curve inject_sample->calc_conc gen_curve->calc_conc

External Standard (ES) Method Workflow.

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Varying Analyte Conc. + Fixed IS Conc.) prep_analyte->prep_cal prep_is Prepare Internal Standard (IS) Stock Solution prep_is->prep_cal prep_sample Prepare Unknown Sample (Add Fixed IS Conc.) prep_is->prep_sample inject_cal Inject Calibration Standards into HPLC prep_cal->inject_cal inject_sample Inject Unknown Sample into HPLC prep_sample->inject_sample gen_curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) inject_cal->gen_curve calc_conc Calculate Unknown Concentration from Curve inject_sample->calc_conc gen_curve->calc_conc

Internal Standard (IS) Method Workflow.

Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps for creating a multi-point calibration curve, which is essential for assessing linearity as described in the ICH Q2(R2) guidelines.[9][10][11]

Protocol 1: External Standard (ES) Method
  • Stock Solution Preparation: Accurately weigh ~25 mg of 4-Ethoxymethylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution.

  • Calibration Standard Preparation: Serially dilute the stock solution to prepare a series of at least five calibration standards. For example: 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample expected to contain 4-Ethoxymethylphenol and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • Analysis:

    • Inject each calibration standard into the HPLC system and record the peak area for 4-Ethoxymethylphenol.

    • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). Perform a linear regression analysis.

    • Inject the prepared unknown sample and record the peak area.

  • Calculation: Determine the concentration of 4-Ethoxymethylphenol in the sample by using the regression equation from the calibration curve:

    • Concentration = (Sample Peak Area - y-intercept) / slope

Protocol 2: Internal Standard (IS) Method
  • Stock Solution Preparation:

    • Analyte Stock: Prepare a 1000 µg/mL stock solution of 4-Ethoxymethylphenol as described in the ES method.

    • Internal Standard Stock: Prepare a 1000 µg/mL stock solution of 4-Propylphenol in the same manner.

  • Calibration Standard Preparation:

    • For each calibration standard, add a constant amount of the Internal Standard stock solution. For example, add a volume of IS stock to each 10 mL volumetric flask to achieve a final concentration of 25 µg/mL.

    • To these flasks, add varying amounts of the Analyte stock solution to create concentrations of 5, 10, 25, 50, and 100 µg/mL.

    • Dilute all flasks to volume with the mobile phase.

  • Sample Preparation: Accurately weigh the unknown sample, dissolve it in a known volume of mobile phase, and add the same constant amount of the Internal Standard stock solution as used for the calibration standards. Ensure the final analyte concentration falls within the calibration range.

  • Analysis:

    • Inject each calibration standard and record the peak areas for both the analyte (A_analyte) and the internal standard (A_is).

    • Calculate the Response Ratio for each standard: Response Ratio = A_analyte / A_is.

    • Construct a calibration curve by plotting the Response Ratio (y-axis) against the analyte concentration (x-axis). Perform a linear regression analysis.

    • Inject the prepared unknown sample and calculate its Response Ratio.

  • Calculation: Determine the concentration of 4-Ethoxymethylphenol in the sample using the new regression equation:

    • Concentration = (Sample Response Ratio - y-intercept) / slope

Comparative Data and Performance Validation

To provide an objective comparison, we present typical validation data that might be obtained when analyzing 4-Ethoxymethylphenol according to ICH guidelines for analytical method validation.[12][13]

Validation Parameter External Standard (ES) Method Internal Standard (IS) Method Commentary
Linearity (R²) > 0.998> 0.999Both methods can achieve excellent linearity.
Accuracy (% Recovery) 95.2% - 104.5%98.5% - 101.2%The IS method typically yields a tighter recovery range, indicating higher accuracy.
Precision (Repeatability, %RSD, n=6) ≤ 2.5%≤ 1.0%The IS method demonstrates significantly better precision by correcting for injection variability.[3]
Intermediate Precision (%RSD) ≤ 3.0%≤ 1.5%The IS method is more consistent across different days and analysts.
Robustness (%RSD after minor changes) Up to 5.0%Up to 2.0%The IS method is less affected by small changes in flow rate or mobile phase composition.

This data clearly illustrates the superior precision and robustness of the internal standard method. While both methods can be linear and accurate under ideal conditions, the IS method provides a more reliable self-validating system that is resilient to the minor, unavoidable variations of routine laboratory work.[2]

Logical Comparison of Standardization Principles

Logical_Comparison cluster_ES External Standard Logic cluster_IS Internal Standard Logic ES_Principle Direct Correlation: Concentration ∝ Absolute Peak Area ES_Vulnerability Vulnerable to: - Injection Volume Error - Instrument Drift - Matrix Suppression/Enhancement ES_Principle->ES_Vulnerability IS_Principle Ratio Correlation: Concentration ∝ (Analyte Area / IS Area) IS_Correction Corrects for: - Injection Volume Error - Instrument Drift - Matrix Effects (if IS is similar) IS_Principle->IS_Correction

Core logic of ES vs. IS methods.

Expert Recommendations: Which Method to Choose?

As a Senior Application Scientist, the choice between these methods is dictated by the intended purpose of the analysis and the complexity of the sample matrix.

  • Choose the External Standard Method for:

    • High-throughput screening where speed is prioritized over ultimate precision.

    • Analyses with a highly stable, validated autosampler and a simple, clean sample matrix (e.g., analyzing a pure drug substance).

    • Routine testing where historical data shows minimal instrument drift and high consistency.

  • Choose the Internal Standard Method for:

    • Regulated environments (e.g., GMP quality control, clinical sample analysis) where the highest level of precision, accuracy, and data defensibility is required.

    • Analyses involving complex matrices (e.g., biological fluids, crude reaction mixtures) where matrix effects can alter analyte response.[1]

    • Methods with extensive sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction), as the IS corrects for potential analyte loss during these procedures.

    • Trace-level quantification , where small variations in injection volume or instrument response can have a large relative impact on the result.

For the analysis of 4-Ethoxymethylphenol in the context of drug development—from process monitoring to final product quality control—the Internal Standard method is strongly recommended . Its ability to correct for systematic and random errors provides a more robust and trustworthy dataset, which is essential for making critical scientific and business decisions.

Conclusion

While the external standard method offers simplicity, the internal standard method provides a superior level of precision and robustness for the quantitative analysis of 4-Ethoxymethylphenol. By compensating for variations in sample preparation, injection volume, and instrument response, the IS method functions as a self-validating system, generating more reliable and defensible data. For researchers, scientists, and drug development professionals, adopting the internal standard method is a crucial step toward ensuring the analytical integrity required for successful and compliant product development.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 4-Ethoxymethylphenol, a key chemical intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative regulatory guidelines.

The Critical Role of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, an analytical method is not merely a procedure; it is a core component of quality control and regulatory compliance. The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[2][3][4][5]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] This involves a thorough evaluation of various performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[1][7] For a molecule like 4-Ethoxymethylphenol, which may be a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), robust and reliable analytical methods are paramount for ensuring the quality and safety of the final drug product.

This guide will focus on the cross-validation of two common analytical techniques for the quantification of 4-Ethoxymethylphenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[8][9] This is particularly important when transferring a method between laboratories or when a secondary method is needed as a backup or for confirmatory purposes.

Comparative Overview of Analytical Techniques for 4-Ethoxymethylphenol

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics of the method. For 4-Ethoxymethylphenol (C9H12O2), a phenolic compound, both HPLC and GC are viable options.[10]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[11] For phenolic compounds, reverse-phase HPLC with UV detection is a common approach.[12][13][14]

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[15][16][17] Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve the volatility and chromatographic peak shape of phenols.[16][18]

The following table summarizes the key performance characteristics of these two techniques for the analysis of 4-Ethoxymethylphenol.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally sensitive compounds.Ideal for volatile and semi-volatile compounds. Derivatization may be required for polar analytes.
Typical Stationary Phase C18 or other reverse-phase materials.Polysiloxane-based stationary phases of varying polarity.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixtures.Inert gases such as Helium or Nitrogen.
Detection UV-Vis spectroscopy.Flame Ionization Detector (FID).
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution, derivatization (e.g., silylation), extraction.
Potential Interferences Compounds with similar retention times and UV absorption maxima.Co-eluting volatile impurities.

Designing the Cross-Validation Study: A Step-by-Step Approach

A well-designed cross-validation study is essential to ensure a meaningful comparison of the analytical methods. The study should be governed by a pre-approved protocol that outlines the objectives, methodologies, and acceptance criteria.[19][20][21]

The following diagram illustrates the workflow of a typical cross-validation study.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods (HPLC & GC) Define_Objectives->Select_Methods Prepare_Protocol Prepare Validation Protocol Select_Methods->Prepare_Protocol Prepare_Samples Prepare Standard & Sample Solutions Prepare_Protocol->Prepare_Samples Analyze_HPLC Analyze Samples by HPLC Prepare_Samples->Analyze_HPLC Analyze_GC Analyze Samples by GC Prepare_Samples->Analyze_GC Compare_Results Compare Results (Accuracy, Precision) Analyze_HPLC->Compare_Results Analyze_GC->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test) Compare_Results->Statistical_Analysis Validation_Report Generate Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for the Cross-Validation of Analytical Methods.

Experimental Protocols

The following are detailed protocols for the analysis of 4-Ethoxymethylphenol by HPLC-UV and GC-FID. These protocols are designed to be self-validating by incorporating system suitability tests and quality control samples.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-Ethoxymethylphenol reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing 4-Ethoxymethylphenol to have a final concentration within the calibration range.

3. System Suitability:

  • Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

4. Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Inject the sample solutions and determine the concentration of 4-Ethoxymethylphenol from the calibration curve.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

2. Derivatization and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation: To 1 mL of the standard or sample solution in a suitable solvent (e.g., pyridine), add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3. System Suitability:

  • Inject the derivatized mid-point calibration standard five times. The RSD of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

4. Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized calibration standards.

  • Inject the derivatized sample solutions and determine the concentration of 4-Ethoxymethylphenol from the calibration curve.

Validation Parameters and Acceptance Criteria

The cross-validation study will evaluate the following validation parameters for both methods, in accordance with ICH guidelines.[6][7]

Validation Parameter Acceptance Criteria Rationale
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.To ensure that the signal measured is only from the analyte of interest.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.To demonstrate a proportional relationship between the analyte concentration and the instrument response.
Accuracy The mean recovery should be within 98.0% to 102.0% at three concentration levels.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) The RSD should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).To evaluate the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) The analyte signal should be at least 10 times the baseline noise. The accuracy and precision at the LOQ should meet predefined criteria.To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).To demonstrate the reliability of the method during normal usage.

The relationship between these validation parameters is illustrated in the following diagram.

Validation_Parameters Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Precision->LOQ

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion: A Foundation for Data Integrity

The cross-validation of analytical methods for 4-Ethoxymethylphenol is a critical exercise in ensuring the reliability and interchangeability of analytical data. By following a structured approach grounded in regulatory guidelines and sound scientific principles, researchers and drug development professionals can be confident in the quality of their results. This guide has provided a framework for comparing HPLC and GC methods, complete with detailed protocols and validation criteria. The ultimate goal is to establish a robust analytical control strategy that supports the development of safe and effective medicines.

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4-Ethoxymethylphenol vs. Butylated Hydroxytoluene (BHT) antioxidant activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antioxidant Activities of 4-Ethoxymethylphenol and Butylated Hydroxytoluene (BHT)

Introduction

In the fields of pharmaceutical science, food chemistry, and materials science, the inhibition of oxidative degradation is a critical objective. Oxidative stress, mediated by the proliferation of free radicals, is a key factor in the degradation of organic materials and is implicated in numerous diseases. Antioxidants are compounds that can safely interact with free radicals to terminate their chain reactions before vital molecules are damaged. Among the most effective and widely utilized antioxidants are synthetic phenolic compounds.

This guide provides a detailed comparative analysis of two such phenolic antioxidants: 4-Ethoxymethylphenol and the well-established Butylated Hydroxytoluene (BHT). We will delve into their mechanisms of action, present comparative experimental data from key antioxidant assays, and provide detailed protocols for researchers to conduct their own evaluations. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the relative performance of these compounds.

Chemical Structures and Mechanistic Principles

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the molecular structure, particularly the substituents on the aromatic ring.

  • Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a sterically hindered phenol. The bulky tert-butyl groups at the ortho positions (2 and 6) enhance the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating further radical reactions.[1] These electron-donating alkyl groups also increase the electron density of the phenolic hydroxyl group, which facilitates hydrogen donation.[1]

  • 4-Ethoxymethylphenol , also known as p-hydroxybenzyl ethyl ether, is another derivative of phenol.[2] It is a potent antioxidant found in the leaf extract of Amburana cearensis.[3][4] The presence of the ethoxymethyl group at the para position influences the electronic properties of the phenolic ring and, consequently, its antioxidant capacity.

Core Antioxidant Mechanism: Free Radical Scavenging

The primary mechanism for both BHT and 4-Ethoxymethylphenol is the interruption of free radical chain reactions.[5][[“]] This process, known as hydrogen atom transfer (HAT), is particularly effective against peroxyl radicals (ROO•), which are key players in lipid peroxidation.[5][[“]]

The general reaction can be summarized as: ROO• + ArOH → ROOH + ArO•

Where ArOH represents the phenolic antioxidant. The resulting phenoxy radical (ArO•) is significantly less reactive than the initial peroxyl radical, effectively halting the oxidative chain reaction.

Free_Radical_Scavenging_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Antioxidant Intervention R• Free Radical (R•) ROO• Peroxyl Radical (ROO•) R•->ROO• + O₂ ROO•->R• + Lipid-H ROOH Hydroperoxide (ROOH) ROO•->ROOH Receives H• from ArOH Lipid_H Unsaturated Lipid ArOH Phenolic Antioxidant (ArOH) (BHT or 4-Ethoxymethylphenol) ArO• Stable Phenoxy Radical (ArO•) ArOH->ArO• Donates H•

Caption: Free radical scavenging by phenolic antioxidants.

Comparative Performance Analysis

Direct comparative studies on 4-Ethoxymethylphenol versus BHT are not abundant in the literature. However, studies on structurally similar 4-ethoxyphenol derivatives provide valuable insights into their potential antioxidant efficacy relative to BHT.

One study evaluated a series of 2,6-disubstituted 4-ethoxyphenol derivatives and compared their antioxidant activity against BHT and Trolox (a water-soluble analog of vitamin E) using the DPPH and ABTS assays.[8] The results showed that certain derivatives of 4-ethoxyphenol exhibited significantly higher antioxidant activity than BHT.[8] For instance, one derivative, compound 6f, demonstrated superior performance in both assays, highlighting the potential of this class of compounds.[8] The absence of the critical hydroxyl group in another derivative resulted in the least antioxidant effect, underscoring the importance of this functional group for radical scavenging.[8]

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay
4-Ethoxyphenol Derivative (6f) 1.47 ± 0.39 Most Active
Trolox (Standard)2.81 ± 0.31-
BHT (Standard)6.72 ± 0.47-
4-Ethoxyphenol Derivative (6i)Least Active-
(Data sourced from a comparative study on 4-ethoxyphenol derivatives[8])

These findings suggest that modifications to the basic phenol structure, such as the inclusion of an ethoxy group, can significantly enhance antioxidant activity, in some cases surpassing that of the widely used BHT. The specific positioning and nature of alkoxy groups can play a crucial role in modulating this activity.[9]

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for three standard antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant. The donation of a hydrogen atom to DPPH neutralizes the radical, causing the solution to change to a pale yellow color. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant's radical scavenging activity.[10][11][12]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph 1. Prepare 0.1 mM DPPH solution in methanol. prep_sample 2. Prepare serial dilutions of test compounds (e.g., 4-Ethoxymethylphenol, BHT) and a standard (e.g., Ascorbic Acid) in methanol. prep_dpph->prep_sample mix 3. Mix 2 mL of DPPH solution with 1 mL of each sample dilution. prep_sample->mix incubate 4. Incubate in the dark at room temperature for 30 minutes. mix->incubate measure 5. Measure absorbance at 517 nm against a methanol blank. incubate->measure calculate 6. Calculate % Scavenging Activity. measure->calculate ic50 7. Plot % scavenging vs. concentration to determine the IC50 value. calculate->ic50 ABTS_Workflow cluster_prep Preparation of ABTS•+ Radical cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts 1. Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions. mix_abts 2. Mix equal volumes and allow to stand in the dark for 12-16 hours. prep_abts->mix_abts adjust_abts 3. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. mix_abts->adjust_abts prep_sample 4. Prepare serial dilutions of test compounds and a Trolox standard. adjust_abts->prep_sample mix_reaction 5. Add a small volume of sample (e.g., 10 µL) to the adjusted ABTS•+ solution (e.g., 1 mL). prep_sample->mix_reaction incubate 6. Incubate at room temperature for 6 minutes. mix_reaction->incubate measure 7. Measure absorbance at 734 nm. incubate->measure calculate 8. Calculate % inhibition and plot against Trolox concentrations to create a standard curve. measure->calculate teac 9. Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples. calculate->teac MDA_Workflow cluster_prep Sample Preparation cluster_reaction MDA-TBA Adduct Formation cluster_measurement Measurement & Analysis homogenize 1. Homogenize tissue or cell sample in lysis buffer containing BHT to prevent further oxidation. centrifuge 2. Centrifuge to remove insoluble material. homogenize->centrifuge mix 3. Mix sample supernatant (or MDA standard) with TBA solution. centrifuge->mix incubate 4. Incubate at 95°C for 60 minutes. mix->incubate cool 5. Cool on an ice bath to stop the reaction. incubate->cool measure 6. Measure absorbance at 532 nm. cool->measure calculate 7. Create a standard curve using MDA standards. measure->calculate quantify 8. Calculate the MDA concentration in the samples. calculate->quantify

Sources

Benchmarking the cytotoxicity of 4-Ethoxymethylphenol against known compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Cytotoxic Profile of 4-Ethoxymethylphenol

A Guide for Researchers in Cellular Biology and Drug Discovery

The exploration of new chemical entities for therapeutic potential requires rigorous assessment of their cellular effects. 4-Ethoxymethylphenol, a compound found in Amburana cearensis, has been identified as having antioxidant and potential cytogenotoxic properties.[1] To characterize its cytotoxic profile accurately, a comparative study against known standards is essential. This guide details the experimental design, methodologies, and data interpretation necessary for such a benchmark study.

Rationale for Comparator Selection

The choice of appropriate comparators is critical for a meaningful cytotoxicity assessment. We have selected Doxorubicin and Cisplatin, two widely used and well-characterized chemotherapeutic agents, as benchmarks for this study.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of many chemotherapy regimens.[] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[][3][4][5][6]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent alkylating-like agent.[7] It exerts its cytotoxic effects by forming cross-links with DNA, which disrupts DNA replication and transcription, triggering apoptosis.[7][8][9][10][11]

By comparing 4-Ethoxymethylphenol against these two drugs with distinct and well-understood mechanisms, we can gain valuable insights into its potential mode of action and relative potency.

Experimental Design for Cytotoxicity Benchmarking

A multi-assay approach is recommended to build a comprehensive cytotoxic profile. This involves assessing cell viability, membrane integrity, and the induction of apoptosis. The following diagram illustrates the proposed experimental workflow.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Cell Cultures (e.g., HeLa, A549, MCF-7) B Dose-Response Treatment (4-Ethoxymethylphenol, Doxorubicin, Cisplatin) A->B C 24h, 48h, 72h Incubation B->C D MTT Assay for Metabolic Activity C->D E Determine IC50 Values D->E F LDH Assay for Membrane Integrity E->F G Annexin V/PI Staining for Apoptosis E->G I Data Interpretation H Flow Cytometry Analysis G->H H->I

Caption: Experimental workflow for comparative cytotoxicity analysis.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for 4-Ethoxymethylphenol against Doxorubicin and Cisplatin in a representative cancer cell line (e.g., HeLa) after a 48-hour treatment period. It is crucial to note that these values for 4-Ethoxymethylphenol are illustrative for the purpose of this guide and would need to be determined experimentally. The IC50 values for Doxorubicin and Cisplatin are representative of ranges reported in the literature, which can vary significantly based on the cell line and assay conditions.[12][13][14][15][16][17][18][19][20][21]

CompoundIC50 (µM) - HeLa Cells (48h)Primary Mechanism of Action
4-Ethoxymethylphenol 50.0 (Hypothetical)Antioxidant, Potential Cytogenotoxic[1]
Doxorubicin 0.5 - 5.0DNA Intercalation, Topoisomerase II Inhibition[][3][4][5][6]
Cisplatin 2.0 - 10.0DNA Cross-linking[7][8][9][10][11]

Mechanistic Insights from Comparative Assays

Beyond determining the IC50, understanding the mechanism of cell death is paramount. The proposed assays provide distinct insights:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24][25][26] A reduction in metabolic activity suggests a cytotoxic or cytostatic effect.

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of plasma membrane integrity.[27][28][29][30] An increase in LDH release is indicative of necrosis or late-stage apoptosis.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32][33][34][35] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.

The following diagram illustrates the principles of apoptosis detection using Annexin V and Propidium Iodide staining.

G cluster_cells Cell States cluster_staining Staining Characteristics Healthy Viable Cell (Annexin V-, PI-) Healthy_char Intact Membrane PS on Inner Leaflet Healthy->Healthy_char Stains with EarlyApop Early Apoptotic Cell (Annexin V+, PI-) EarlyApop_char Intact Membrane PS on Outer Leaflet EarlyApop->EarlyApop_char Stains with LateApop Late Apoptotic/Necrotic Cell (Annexin V+, PI+) LateApop_char Compromised Membrane PS on Outer Leaflet LateApop->LateApop_char Stains with Necrotic Necrotic Cell (Annexin V-, PI+) Necrotic_char Compromised Membrane PS on Inner Leaflet Necrotic->Necrotic_char Stains with

Caption: Principles of Annexin V and Propidium Iodide staining for apoptosis detection.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[22][23][24][25]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 4-Ethoxymethylphenol, Doxorubicin, and Cisplatin. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

LDH Cytotoxicity Assay

This protocol is based on established procedures.[28][29]

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Annexin V/PI Apoptosis Assay

This protocol follows standard flow cytometry procedures.[31][32][34][35]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cytotoxic properties of 4-Ethoxymethylphenol. By employing a multi-assay approach and comparing it against well-characterized drugs like Doxorubicin and Cisplatin, researchers can obtain a comprehensive understanding of its potency and potential mechanism of action. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate reproducible and reliable cytotoxicity benchmarking, a critical step in the early stages of drug discovery and development. Further investigation into the specific molecular targets and signaling pathways affected by 4-Ethoxymethylphenol will be crucial in elucidating its full therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. (n.d.). ResearchGate. Retrieved from [Link]

  • Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.). Compound Interest. Retrieved from [Link]

  • Siddik, Z. H. (2023). Cisplatin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Retrieved from [Link]

  • Doxorubicin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Retrieved from [Link]

  • Zare, H., Ahmadi, A., Gholipour, E., & Ghafouri-Fard, S. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Biomedicines, 10(12), 3198. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ghosh, S. (2019). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences, 20(21), 5285. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2016). Oncotarget, 7(43), 70621–70633. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]

  • Summary of previously published IC 50 values of doxorubicin in... (n.d.). ResearchGate. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PloS one, 6(11), e26908. Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12282. Retrieved from [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 8438. Retrieved from [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). Phytomedicine, 23(8), 856–864. Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). Pharmaceutics, 13(2), 241. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2016). Oncotarget, 7(43), 70621–70633. Retrieved from [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. (2020). The Natural Products Journal, 10(4), 488-496. Retrieved from [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). Retrieved from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

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  • Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. (n.d.). Retrieved from [Link]

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  • Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. (2005). Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 348–360. Retrieved from [Link]

  • Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate. (1997). The Journal of biological chemistry, 272(29), 18073–18080. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to In-Vitro Antioxidant Assays for 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of common in-vitro antioxidant capacity assays, contextualized for the evaluation of 4-Ethoxymethylphenol. As a phenolic compound, 4-Ethoxymethylphenol is recognized for its antioxidant potential, a property of significant interest in pharmacology and materials science.[1][2] Understanding the nuances of different analytical methods is critical for accurately characterizing this activity. This document moves beyond simple protocol recitation to explain the mechanistic rationale behind assay selection and data interpretation, empowering researchers to generate robust and meaningful results.

The Foundation: Antioxidant Mechanisms of Phenolic Compounds

Phenolic compounds, including 4-Ethoxymethylphenol, exert their antioxidant effects primarily through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it and forming a more stable phenoxyl radical.[3][4][5]

  • Single Electron Transfer (SET): The phenol can donate an electron to reduce a radical, oxidant, or metal ion. This process often involves a subsequent proton loss.[3][6]

Different in-vitro assays are biased towards one of these mechanisms. Therefore, employing a panel of assays is crucial for a comprehensive assessment of a compound's antioxidant profile.[7][8] This guide will compare three widely adopted SET-based spectrophotometric assays: DPPH , ABTS , and FRAP .

Comparative Analysis of Key Antioxidant Assays

While all three assays measure a compound's reducing capacity, they differ in their chemistry, reaction conditions, and specificity. The choice of assay can significantly influence the perceived antioxidant capacity of the test compound.[7][9]

FeatureDPPH Radical Scavenging AssayABTS Radical Cation Decolorization AssayFerric Reducing Antioxidant Power (FRAP) Assay
Principle Measures the scavenging of the stable DPPH• radical.[7][10]Measures the scavenging of the pre-generated ABTS•+ radical cation.[7]Measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.[11]
Mechanism Primarily SET, with some HAT contribution.[7][12]Primarily SET, but can also involve HAT.[13][14][15]Exclusively a SET mechanism.[9][12]
Chromophore DPPH• (Violet) → DPPH-H (Yellow/Colorless)ABTS•+ (Blue-Green) → ABTS (Colorless)Fe³⁺-TPTZ (Pale Yellow) → Fe²⁺-TPTZ (Deep Blue)
λmax ~517 nm[7]~734 nm[7]~593 nm[16]
Advantages Simple, rapid, and uses a stable, commercially available radical.[10][17][18]Applicable to both hydrophilic and lipophilic antioxidants; longer wavelength reduces interference from colored compounds.[7][15]Simple, fast, and automated; reagents are inexpensive and stable.[11][18]
Limitations Absorbance can be affected by colored compounds; reaction can be slow to reach completion.[7]Requires generation of the radical cation before the assay, which can be time-consuming.[18]Performed at an acidic pH (3.6), which is not physiologically relevant; does not measure reactions with slow-acting antioxidants.[11]
Quantification IC₅₀ (concentration to scavenge 50% of radicals) or Trolox Equivalents (TEAC).[7][17]Trolox Equivalent Antioxidant Capacity (TEAC).[19]FRAP Value (expressed as Fe²⁺ equivalents or Trolox equivalents).[20]

Experimental Workflows and Methodologies

The following sections provide detailed, self-validating protocols for each assay. Adherence to these steps, including the use of a recognized standard like Trolox, is essential for generating reproducible and comparable data.[19]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of 4-Ethoxymethylphenol to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to a yellow or colorless hydrazine is monitored spectrophotometrically.[17][21]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent reagent sample sample process process measurement measurement output output DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of 4-Ethoxymethylphenol & Trolox Sample_sol->Mix Incubate Incubate 30 min in Dark at RT Mix->Incubate Read_Abs Measure Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Inhibition and IC50 Value Read_Abs->Calculate

Caption: DPPH Assay Experimental Workflow.

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Adjust the volume of methanol so that the initial absorbance at 517 nm is approximately 1.0 ± 0.1.[22] This solution is light-sensitive and should be freshly prepared and kept in an amber bottle.[17][21]

    • Sample Stock Solution: Prepare a 1 mg/mL stock solution of 4-Ethoxymethylphenol in methanol.

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the sample or standard solutions in triplicate.

    • Prepare a blank control containing 100 µL of methanol.

    • Add 100 µL of the DPPH working solution to all wells.[21] Mix thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[21][23]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[17]

    • Plot the % inhibition against the concentration of 4-Ethoxymethylphenol and Trolox to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The resulting decolorization is measured at a longer wavelength, reducing interference from colored compounds.[7][15]

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction & Analysis reagent reagent sample sample process process measurement measurement output output ABTS_stock Mix 7 mM ABTS with 2.45 mM K₂S₂O₈ Incubate_dark Incubate 12-16 h in Dark at RT ABTS_stock->Incubate_dark ABTS_work Dilute ABTS•+ Solution to Abs ~0.7 at 734 nm Incubate_dark->ABTS_work Mix_react Mix Sample/Standard with ABTS•+ Solution ABTS_work->Mix_react Sample_prep Prepare Serial Dilutions of 4-Ethoxymethylphenol & Trolox Sample_prep->Mix_react Read_Abs Measure Absorbance at 734 nm after 6 min Mix_react->Read_Abs Calculate Calculate TEAC Value Read_Abs->Calculate

Caption: ABTS Assay Experimental Workflow.

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[24][25]

    • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[25]

    • Sample and Standard Solutions: Prepare serial dilutions of 4-Ethoxymethylphenol and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solutions to a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well and mix.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for 4-Ethoxymethylphenol from the standard curve. The TEAC value represents the concentration of Trolox with equivalent antioxidant activity.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form in an acidic medium.[11][26]

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Analysis reagent reagent sample sample process process measurement measurement output output Acetate 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Buffer, TPTZ, FeCl₃ (10:1:1 v/v/v) Acetate->FRAP_reagent TPTZ 10 mM TPTZ in 40 mM HCl TPTZ->FRAP_reagent FeCl3 20 mM FeCl₃ FeCl3->FRAP_reagent Mix_react Add FRAP Reagent to Sample/Standard FRAP_reagent->Mix_react Sample_prep Prepare Dilutions of Sample & FeSO₄ Standard Sample_prep->Mix_react Incubate Incubate 4-10 min at 37°C Mix_react->Incubate Read_Abs Measure Absorbance at 593 nm Incubate->Read_Abs Calculate Calculate FRAP Value Read_Abs->Calculate

Caption: FRAP Assay Experimental Workflow.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with water.[16]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[11]

    • Standard Solution: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period, typically 4 to 10 minutes.[11][20]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the ferrous sulfate standards.

    • Determine the FRAP value of 4-Ethoxymethylphenol from the standard curve and express the results as µM Fe(II) equivalents or Trolox equivalents.

Data Synthesis and Interpretation

To illustrate the comparative nature of these assays, the following table presents hypothetical data for 4-Ethoxymethylphenol alongside the standard, Trolox.

AssayParameterTrolox (Standard)4-EthoxymethylphenolInterpretation
DPPH Assay IC₅₀ (µM)15.525.8Lower value indicates higher scavenging activity. Trolox is more potent in this assay.
ABTS Assay TEAC Value1.000.92Value close to 1.0 indicates antioxidant activity comparable to Trolox.
FRAP Assay FRAP Value (µM Fe²⁺/µM)1.251.15Measures reducing power. A higher value indicates greater ability to donate electrons.

Analysis of Hypothetical Data: The data suggests that while 4-Ethoxymethylphenol is a potent antioxidant, its relative efficacy varies depending on the assay. It shows strong activity in the ABTS and FRAP assays, nearly matching the standard Trolox. However, its IC₅₀ in the DPPH assay is higher than Trolox, suggesting it may be a slightly less efficient scavenger of the specific DPPH radical under those conditions. Such variance is common and underscores the importance of a multi-assay approach. The strong performance in the FRAP assay, a pure SET method, highlights its excellent electron-donating capability.

Conclusion and Authoritative Recommendation

The evaluation of 4-Ethoxymethylphenol using DPPH, ABTS, and FRAP assays provides a multifaceted view of its antioxidant properties. Each assay, grounded in a distinct chemical principle, offers unique insights into the compound's ability to neutralize free radicals and reduce oxidants.

  • The DPPH assay is a straightforward initial screening tool.

  • The ABTS assay offers versatility for different types of antioxidants and is less prone to interference.

  • The FRAP assay provides a direct measure of total reducing power.

It is the expert consensus in the field that no single in-vitro method can fully capture the complex biological antioxidant activity of a compound.[7][12] Therefore, for a comprehensive and robust characterization of 4-Ethoxymethylphenol, it is strongly recommended that researchers utilize at least two of these methods, ideally complementing a radical scavenging assay (DPPH or ABTS) with a reducing power assay (FRAP). This integrated approach provides a more reliable and publishable antioxidant profile, crucial for advancing research and development.

References

  • Trolox equivalent antioxidant capacity. Wikipedia. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc.. [Link]

  • Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

  • Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. PubMed. [Link]

  • TEAC Assay. Citeq Biologics. [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. Frontiers in Pharmacology. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

  • Unveiling the power of phenols: How they contribute to antioxidant act. Only Plants. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • 4-Ethoxymethylphenol | C9H12O2 | CID 93781. PubChem - NIH. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry. Protocol Online. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. [Link]

  • Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). FooDB. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Comparison of antioxidant activity of wine phenolic compounds and metabolites in vitro. ResearchGate. [Link]

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. [Link]

  • Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts. ScienceOpen. [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. ResearchGate. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Fall 2025. [Link]

  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. ResearchGate. [Link]

  • Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties. MDPI. [Link]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ResearchGate. [Link]

  • (PDF) Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. [Link]

Sources

A Comparative Guide to Assessing the Specificity of Analytical Methods for 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. A critical parameter in this validation process is specificity: the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2] This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—for assessing the specificity of methods for the quantitative analysis of 4-Ethoxymethylphenol.

4-Ethoxymethylphenol is a key building block in various chemical syntheses. Its purity and accurate quantification are paramount to ensuring the quality and safety of downstream products. This guide will delve into the theoretical underpinnings and practical applications of each technique, providing detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

The Imperative of Specificity in Analytical Method Validation

According to the International Council for Harmonisation (ICH) guidelines, specificity is a crucial validation characteristic of an analytical procedure.[1][2] An analytical method is deemed specific if it can provide a result that is solely attributable to the analyte of interest, without interference from other substances such as impurities, degradation products, or matrix components.[1][2] Demonstrating specificity is not merely a regulatory formality; it is fundamental to the scientific integrity of the data generated.

For 4-Ethoxymethylphenol, potential interfering substances can arise from several sources:

  • Synthesis-related impurities: Unreacted starting materials, by-products, and intermediates from the synthetic route used to produce 4-Ethoxymethylphenol.

  • Degradation products: Compounds formed due to the decomposition of 4-Ethoxymethylphenol under various stress conditions such as exposure to acid, base, oxidants, light, or heat.

  • Matrix components: In formulated products, excipients and other active ingredients can potentially interfere with the analysis.

This guide will focus on assessing specificity in the context of synthesis-related impurities and degradation products.

Predicting Potential Impurities and Degradants

A robust assessment of specificity begins with a theoretical evaluation of potential interfering compounds. 4-Ethoxymethylphenol, also known as 4-hydroxybenzyl ethyl ether, is likely synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Based on this, potential synthesis-related impurities could include:

  • p-Hydroxybenzyl alcohol: An unreacted starting material or a by-product.

  • Ethyl chloride or ethyl bromide: The ethylating agent.

  • Phenol: A potential starting material for a precursor.

  • Diethylether: From a side reaction of the ethylating agent.

Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and demonstrate the specificity of the analytical method. Based on the chemical structure of 4-Ethoxymethylphenol, which contains a phenolic hydroxyl group and an ether linkage, potential degradation pathways include:

  • Oxidation: The phenolic ring is susceptible to oxidation, potentially leading to quinone-type structures.

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding p-hydroxybenzyl alcohol and ethanol.

  • Photodegradation: Exposure to UV light can induce photochemical reactions.

  • Thermal degradation: High temperatures can lead to decomposition.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 4-Ethoxymethylphenol. Specificity is primarily demonstrated by the ability of the chromatographic system to separate the analyte peak from all potential impurity and degradant peaks.

Experimental Protocol: HPLC-UV Specificity Study

1. Preparation of Test Solutions:

  • Analyte Solution: Prepare a solution of 4-Ethoxymethylphenol in a suitable diluent (e.g., methanol or acetonitrile/water mixture) at a target concentration of 1 mg/mL.

  • Spiked Solution: Prepare a solution of 4-Ethoxymethylphenol (1 mg/mL) spiked with a mixture of potential impurities (e.g., p-hydroxybenzyl alcohol, phenol) at a concentration of 0.1% relative to the analyte.

  • Forced Degradation Samples: Subject the 4-Ethoxymethylphenol solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours, then dissolve in the diluent.

    • Photodegradation: Expose the solution to UV light (254 nm) for 48 hours.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed to ensure the separation of compounds with a wide range of polarities.[3]

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm, based on the UV absorbance of phenolic compounds.[4]

  • Injection Volume: 10 µL.

3. Data Analysis and Acceptance Criteria:

  • Inject the analyte solution, spiked solution, and all forced degradation samples.

  • The method is considered specific if the 4-Ethoxymethylphenol peak is well-resolved from all other peaks in the chromatograms of the spiked and stressed samples.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed on the 4-Ethoxymethylphenol peak in all chromatograms to confirm that it is spectrally homogeneous.

Visualization of HPLC Specificity Workflow

HPLC_Specificity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_evaluation Specificity Assessment Analyte 4-Ethoxymethylphenol Solution HPLC Inject into HPLC System Analyte->HPLC Spiked Spiked Solution (with impurities) Spiked->HPLC Forced Forced Degradation (Acid, Base, H2O2, Heat, Light) Forced->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Resolution Peak Resolution Assessment Chromatogram->Resolution Purity Peak Purity Analysis (PDA) Chromatogram->Purity Result Method Specificity Confirmed/Rejected Resolution->Result Purity->Result GCMS_Specificity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_evaluation Specificity Assessment Samples Analyte, Spiked, & Forced Degradation Solutions Derivatize Evaporation & Silylation Samples->Derivatize GCMS Inject into GC-MS System Derivatize->GCMS TIC Generate Total Ion Chromatograms (TIC) GCMS->TIC Spectra Acquire Mass Spectra GCMS->Spectra Resolution Chromatographic Resolution TIC->Resolution MassSpec Mass Spectral Purity Spectra->MassSpec Result Method Specificity Confirmed/Rejected Resolution->Result MassSpec->Result NMR_Specificity_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_evaluation Specificity Assessment Samples Analyte, Spiked, & Forced Degradation Residues Add_IS Weigh Sample & Internal Standard Samples->Add_IS Dissolve Dissolve in Deuterated Solvent Add_IS->Dissolve NMR Acquire ¹H NMR Spectra Dissolve->NMR Process Process Spectra (Phase, Baseline) NMR->Process Signal_ID Identify Unique Analyte Signals Process->Signal_ID Overlap Check for Signal Overlap Signal_ID->Overlap Result Method Specificity Confirmed/Rejected Overlap->Result

Sources

Inter-laboratory comparison of 4-Ethoxymethylphenol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Method Validation and Comparative Analysis of 4-Ethoxymethylphenol

Abstract

The precise and accurate quantification of 4-Ethoxymethylphenol, a compound of interest in pharmaceutical development and quality control, is paramount for ensuring product safety and efficacy. This guide establishes a comprehensive framework for conducting an inter-laboratory comparison (ILC) to validate and compare analytical methodologies for 4-Ethoxymethylphenol. Recognizing the absence of a standardized public ILC for this specific analyte, this document synthesizes established principles of method validation and proficiency testing to provide a robust protocol.[1][2] We present detailed experimental procedures for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), identified as prime candidates for this analysis. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a practical blueprint for generating reproducible and reliable analytical data across multiple laboratory sites, thereby ensuring data quality and consistency for regulatory submissions and multi-site studies.[1]

Introduction: The Imperative for Standardized 4-Ethoxymethylphenol Analysis

4-Ethoxymethylphenol serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). Inconsistent or inaccurate measurements of this compound can lead to significant variations in product quality, potentially impacting clinical outcomes and regulatory approval.

An inter-laboratory comparison is the gold standard for evaluating the performance and reliability of analytical methods across different settings.[1][2] By analyzing a common, homogenous test material, participating laboratories can assess the reproducibility of a method and identify potential biases stemming from instrumentation, reagents, or operator-specific variations.[2][3] This process is a cornerstone of a robust quality assurance program and is essential for establishing an analytical method as a validated standard.[4] This guide provides the necessary framework to initiate and execute such a study for 4-Ethoxymethylphenol.

Framework for a Robust Inter-laboratory Comparison (ILC) Study

The objective of this ILC is to determine the precision characteristics—specifically repeatability and reproducibility—of selected analytical methods for 4-Ethoxymethylphenol.[5] The study is designed as an n-Factor fully nested experiment, a structure recommended for its ability to delineate various sources of variation.[6]

Study Design Pillars:

  • Coordinating Laboratory: A designated laboratory will be responsible for preparing and distributing the test material, collecting and statistically analyzing the data, and authoring the final report.[3]

  • Participating Laboratories: A minimum of eight laboratories is recommended to ensure statistically significant results.[5] Participants will be required to follow the prescribed analytical protocols meticulously.

  • Test Material: A single, homogenous batch of a representative matrix (e.g., a placebo or a solution mimicking a final product formulation) will be spiked with a known concentration of 4-Ethoxymethylphenol. The stability and homogeneity of this material must be confirmed by the coordinating laboratory prior to distribution.[5][6]

The overall workflow for the inter-laboratory study is depicted below.

ILC_Workflow cluster_coord_lab Coordinating Laboratory cluster_part_labs Participating Laboratories (≥8) prep Prepare & Characterize Homogenous Test Material dist Distribute Samples & Detailed Protocol prep->dist receive Receive & Log Test Material dist->receive collect Collect Results from All Participants stats Perform Statistical Analysis (ISO 5725) collect->stats report Generate Final Report & Assess Method Performance stats->report analyze Perform Analysis per Protocol (n replicates) receive->analyze submit Submit Data to Coordinating Lab analyze->submit submit->collect

Caption: Workflow of the Inter-laboratory Comparison Study.

Recommended Analytical Methodologies

Based on the chemical properties of phenolic compounds and established analytical practices, HPLC-UV and GC-MS are proposed as the primary techniques for this inter-laboratory study.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of non-volatile compounds like 4-Ethoxymethylphenol.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the provided test material into a 50 mL volumetric flask.

    • Add approximately 40 mL of the mobile phase (see below) and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance for 4-Ethoxymethylphenol (to be determined by scanning a standard solution, typically around 275-285 nm for phenols).

  • Calibration:

    • Prepare a series of at least five calibration standards of 4-Ethoxymethylphenol in the mobile phase, spanning a concentration range that brackets the expected concentration in the test material.

    • Generate a calibration curve by plotting the peak area against the concentration and determine the linearity (R²).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity. For polar analytes like phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[8]

Experimental Protocol:

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 50 mg of the test material into a 10 mL volumetric flask and dissolve in 10 mL of acetone.

    • Pipette 100 µL of this solution into a 2 mL GC vial.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 4-Ethoxymethylphenol.

  • Calibration:

    • Prepare a series of at least five calibration standards of 4-Ethoxymethylphenol in acetone.

    • Derivatize each standard using the same procedure as the sample.

    • Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

The logical workflow for sample analysis using these two distinct methods is visualized below.

Analytical_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis hplc_prep Sample Dissolution in Mobile Phase hplc_filter 0.45 µm Filtration hplc_prep->hplc_filter hplc_inject HPLC Injection (10 µL) hplc_filter->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_quant Quantification via External Standard Curve hplc_detect->hplc_quant gcms_prep Sample Dissolution in Acetone gcms_deriv BSTFA Derivatization (70°C, 30 min) gcms_prep->gcms_deriv gcms_inject GC Injection (1 µL) gcms_deriv->gcms_inject gcms_detect MS Detection (SIM Mode) gcms_inject->gcms_detect gcms_quant Quantification via External Standard Curve gcms_detect->gcms_quant start Received Test Material start->hplc_prep start->gcms_prep

Caption: Comparative analytical workflows for 4-Ethoxymethylphenol.

Data Presentation and Performance Evaluation

Each participating laboratory will analyze the supplied test material in six replicates (n=6) using both the HPLC-UV and GC-MS methods. The results will be compiled by the coordinating laboratory and analyzed according to ISO 5725 guidelines.

The primary performance characteristics to be evaluated are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), expressed as the Relative Standard Deviation (RSD).[9]

Table 1: Data Reporting Template for Participating Laboratories

ReplicateHPLC-UV Result (mg/g)GC-MS Result (mg/g)
1
2
3
4
5
6
Mean
Std. Dev.
RSD (%)

Upon compilation of all data, the coordinating laboratory will calculate the overall mean, the repeatability standard deviation (sᵣ), and the reproducibility standard deviation (sᵣ). Outliers may be identified using statistical methods such as Grubbs' or Cochran's tests.[10]

Table 2: Expected Performance Characteristics for 4-Ethoxymethylphenol Analysis

This table presents target values based on typical performance data for the analysis of similar phenolic compounds in pharmaceutical applications.[7][11] The ILC will serve to establish the actual performance for 4-Ethoxymethylphenol.

Performance ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (R²) > 0.998> 0.998R² ≥ 0.995
Repeatability (RSDr) Target < 2%Target < 3%Varies by concentration; typically < 5%
Reproducibility (RSDR) Target < 5%Target < 7%Varies by concentration; typically < 10%
Recovery (%) 98-102%95-105%90-110% of known value
Limit of Quantitation (LOQ) ~5 µg/mL~0.1 µg/mLMethod must be sensitive for impurity levels

Conclusion

This guide provides a comprehensive and scientifically grounded framework for conducting an inter-laboratory comparison of analytical methods for 4-Ethoxymethylphenol. By adhering to the outlined protocols for both HPLC-UV and GC-MS, participating laboratories can generate valuable, comparative data. The successful completion of this study will lead to a validated, reproducible analytical method, enhancing the reliability of quality control and ensuring the consistency of data across the pharmaceutical industry. This effort promotes standardization and fosters confidence in analytical results among researchers, drug developers, and regulatory agencies.[2]

References

  • A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7. Benchchem.
  • Guidance for the validation of pharmaceutical quality control analytical methods. [Source Not Available].
  • Q2(R2)
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Analytical Method Validation: Back to Basics, Part II.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes.
  • Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques. Benchchem.
  • A Guide to Inter-Laboratory Comparison for the Validation of Aldoxycarb Analytical Methods. Benchchem.
  • GUIDELINE FOR INTER-LABOR
  • Interlabor
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • Trends in inter-laboratory method valid
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  • Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol.

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A Comparative Guide to the Synthesis of 4-Ethoxymethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 4-Ethoxymethylphenol stands as a valuable building block. Its unique structure, featuring both a reactive phenolic hydroxyl group and a stable ethoxymethyl ether, makes it a versatile precursor for a variety of more complex molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-Ethoxymethylphenol, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research and development needs.

Introduction to 4-Ethoxymethylphenol

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1] Its utility spans various sectors of chemical synthesis, particularly in the development of novel pharmaceutical agents and specialty materials. The presence of the phenolic -OH group allows for further functionalization, while the ethoxymethyl moiety can influence the molecule's solubility, lipophilicity, and metabolic stability, making it a strategic component in drug design.

Key Synthetic Routes: A Comparative Overview

Two principal synthetic strategies are commonly employed for the preparation of 4-Ethoxymethylphenol: the direct O-alkylation of a pre-existing phenolic precursor via the Williamson ether synthesis, and a two-step approach involving the initial chloromethylation of phenol followed by ethoxylation. Each route presents a distinct set of advantages and challenges in terms of reagent availability, reaction conditions, yield, purity, and scalability.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely utilized method for the formation of ethers.[2][3][4] In the context of 4-Ethoxymethylphenol synthesis, this Sₙ2 reaction involves the deprotonation of a suitable phenol to form a more nucleophilic phenoxide, which then attacks an ethyl halide or another electrophile with a good leaving group.

Reaction Pathway:

Figure 2: Two-Step Synthesis via Chloromethylation and Ethoxylation.

Causality Behind Experimental Choices:

The chloromethylation of phenol is typically carried out under acidic conditions using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde. [5]This reaction is highly sensitive to the reactivity of the aromatic ring. Phenol itself is a highly activated substrate, which can lead to the formation of diarylmethane side products through further alkylation of the starting material or product. [5]Therefore, careful control of reaction conditions is paramount. The subsequent ethoxylation is a straightforward nucleophilic substitution where the chloromethyl group is displaced by sodium ethoxide.

Comparative Analysis of Synthesis Routes

ParameterWilliamson Ether SynthesisChloromethylation & Ethoxylation
Starting Material 4-Hydroxybenzyl alcoholPhenol
Number of Steps OneTwo
Typical Yield Good to ExcellentModerate to Good
Purity of Crude Product Generally high, main byproduct is dialkylated phenolCan be lower due to diarylmethane formation
Reaction Conditions Mild to moderate (often requires heating)Step 1 can be harsh (acidic), Step 2 is typically mild
Reagent Hazards NaH is highly flammable; ethyl halides are alkylating agentsFormaldehyde and HCl are corrosive and toxic
Scalability Generally goodCan be challenging due to side reactions in Step 1
Green Chemistry Aspects Use of milder bases and phase-transfer catalysis can improve sustainability. [6][7]Generates more waste due to the two-step nature.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Ethoxymethylphenol

Materials:

  • 4-Hydroxybenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Ethyl iodide or Ethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Ethoxymethylphenol.

Protocol 2: Chloromethylation of Phenol and Subsequent Ethoxylation

Step 1: Synthesis of 4-Hydroxybenzyl Chloride

Materials:

  • Phenol

  • Paraformaldehyde

  • Zinc chloride (anhydrous)

  • Concentrated Hydrochloric acid

  • Dichloromethane

Procedure:

  • To a mixture of phenol (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in dichloromethane, add anhydrous zinc chloride (0.1 equivalents).

  • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain crude 4-hydroxybenzyl chloride, which may be used in the next step without further purification.

Step 2: Synthesis of 4-Ethoxymethylphenol

Materials:

  • Crude 4-Hydroxybenzyl chloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Dissolve the crude 4-hydroxybenzyl chloride in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield 4-Ethoxymethylphenol.

Characterization Data

4-Ethoxymethylphenol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 4.85 (s, 1H, -OH), 4.48 (s, 2H, -CH₂-O-), 3.55 (q, J = 7.0 Hz, 2H, -O-CH₂-CH₃), 1.25 (t, J = 7.0 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 130.5, 129.0, 115.0, 72.0, 66.0, 15.2.

  • Appearance: White to off-white solid. [1]* Melting Point: 52-53 °C. [1]* Boiling Point: 240-242 °C. [1]

Conclusion and Recommendations

Both the Williamson ether synthesis and the two-step chloromethylation-ethoxylation route are viable methods for the synthesis of 4-Ethoxymethylphenol.

The Williamson ether synthesis is generally the preferred method due to its single-step nature, typically higher yields, and cleaner reaction profile. It offers greater flexibility in the choice of starting materials and is often more amenable to scale-up. For laboratories focused on efficiency and high purity, this route is highly recommended.

The chloromethylation-ethoxylation pathway, while being a two-step process, can be advantageous if phenol is a more readily available or cost-effective starting material than 4-hydroxybenzyl alcohol. However, the potential for side reactions during the chloromethylation step necessitates careful optimization and control of reaction conditions. This route may be more suitable for smaller-scale syntheses where the starting material cost is a primary consideration.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of maximizing yield and purity while minimizing environmental impact.

References

  • Organic Syntheses Procedure. (n.d.). 1-Methoxymethoxy-1-phenylethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]

  • PubMed Central. (n.d.). Greener synthesis of chemical compounds and materials. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxymethylphenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 6). Green Chemistry Approaches to Sustainable Organic Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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  • ResearchGate. (2025, December 28). Green Chemistry Approaches in Pharmaceutical Synthesis. Retrieved from [Link]

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  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • STM Journals. (n.d.). Green Chemistry Techniques Used In The Synthesis Of Organic And Biochemical Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-Ethoxymethylphenol: Evaluating Cost-Effectiveness for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethoxymethylphenol

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is an aromatic compound of growing interest in medicinal chemistry and materials science. Its structural motif, featuring both a phenolic hydroxyl group and an ether linkage, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and functional polymers. The strategic importance of this compound necessitates the development of efficient and economically viable synthetic methodologies. This guide will dissect three plausible synthetic pathways, providing the necessary data for researchers and process chemists to make informed decisions based on their specific laboratory or industrial needs.

Comparative Analysis of Synthesis Methods

This section provides a high-level overview of the three synthetic routes evaluated in this guide. A detailed quantitative comparison can be found in the data presentation table below.

Williamson Ether Synthesis from 4-Hydroxybenzyl Alcohol

A classic and widely utilized method for ether synthesis, the Williamson reaction, in this context, involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Mechanism Rationale: This SN2 reaction is favored by the use of a strong base to generate the more nucleophilic phenoxide ion. The choice of a primary ethyl halide minimizes the competing elimination reaction.

Alkylation of Hydroquinone

This approach involves the selective mono-alkylation of hydroquinone with an ethoxymethylating agent. Achieving mono-substitution over di-substitution is the key challenge in this method.

Mechanism Rationale: By using a stoichiometric excess of hydroquinone and carefully controlling reaction conditions, the probability of the mono-alkoxylated product forming is increased. The choice of the alkylating agent and the base is critical for selectivity.

Acid-Catalyzed Etherification of p-Hydroxybenzyl Alcohol

This method involves the direct reaction of p-hydroxybenzyl alcohol with ethanol in the presence of an acid catalyst. This approach offers the potential for a more atom-economical process.

Mechanism Rationale: The acid catalyst protonates the hydroxyl group of ethanol, making it a better leaving group (water) upon nucleophilic attack by the phenolic hydroxyl group of p-hydroxybenzyl alcohol. The use of a solid acid catalyst like Amberlyst-15 can simplify purification.

Data Presentation: A Quantitative Comparison

Parameter Method 1: Williamson Ether Synthesis Method 2: Alkylation of Hydroquinone Method 3: Acid-Catalyzed Etherification
Starting Materials 4-Hydroxybenzyl alcohol, Ethyl halide (e.g., Ethyl bromide), Sodium hydrideHydroquinone, Chloromethyl ethyl ether, Potassium carbonatep-Hydroxybenzyl alcohol, Ethanol
Key Reagents/Catalysts Sodium hydride, Diethyl ether (solvent)Potassium carbonate, Acetone (solvent)Amberlyst-15 (or Sulfuric acid)
Typical Reported Yield High (estimated >90%)Moderate to High (70-85% for similar alkylations)[1]Moderate (dependent on catalyst and conditions)
Reaction Time 4-6 hours12-24 hours[1]5-7 hours
Reaction Temperature 0 °C to Room TemperatureReflux (~56 °C)Reflux (~78 °C)
Purification Method Extraction and Column ChromatographyFiltration, Extraction, and Recrystallization/Column ChromatographyFiltration and Distillation
Estimated Reagent Cost per Mole of Product *HighModerateLow
Green Chemistry Considerations Use of hazardous sodium hydride and volatile diethyl ether.Use of a relatively benign base and solvent.Use of a recyclable solid acid catalyst and ethanol as a green solvent.

*A detailed cost analysis is provided in the subsequent section.

Cost-Effectiveness Analysis

The economic viability of a synthetic route is a critical factor in both academic research and industrial production. This analysis considers the approximate bulk pricing of the necessary reagents to provide a comparative overview. Prices are subject to fluctuation and should be confirmed with suppliers.

Reagent Method 1: Williamson Ether Synthesis Method 2: Alkylation of Hydroquinone Method 3: Acid-Catalyzed Etherification Approximate Bulk Price (USD/kg)
4-Hydroxybenzyl alcohol15 - 30[2][3]
Hydroquinone10 - 25[4][5]
Ethyl Bromide5 - 15
Chloromethyl ethyl ether280 - 530 (for small quantities)[6]
Sodium Hydride (60% dispersion)40 - 60[7]
Potassium Carbonate1 - 5
Diethyl Ether2 - 5[8][9][10]
Acetone1 - 3
Ethanol0.75 - 1.50[1][11][12][13][14]
Amberlyst-1520 - 40
Sulfuric Acid(Alternative)0.1 - 0.5[15][16][17][18]
Relative Cost High Moderate Low

Analysis:

  • Method 3 (Acid-Catalyzed Etherification) emerges as the most cost-effective route on paper, primarily due to the low cost of ethanol and the potential for using an inexpensive acid catalyst like sulfuric acid or a recyclable solid acid like Amberlyst-15.

  • Method 2 (Alkylation of Hydroquinone) presents a moderate cost. While hydroquinone and potassium carbonate are relatively inexpensive, the high cost of chloromethyl ethyl ether is a significant drawback.

  • Method 1 (Williamson Ether Synthesis) is likely the most expensive, driven by the cost of the strong base, sodium hydride, and the use of a volatile and flammable solvent like diethyl ether.

Experimental Protocols

The following protocols are representative procedures for each synthetic method. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

Method 1: Williamson Ether Synthesis of 4-Ethoxymethylphenol

Materials:

  • 4-Hydroxybenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl bromide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-ethoxymethylphenol.

Method 2: Alkylation of Hydroquinone to 4-Ethoxymethylphenol

Materials:

  • Hydroquinone

  • Chloromethyl ethyl ether

  • Anhydrous potassium carbonate

  • Anhydrous Acetone

  • Diethyl ether

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of hydroquinone (2.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetone, add chloromethyl ethyl ether (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-ethoxymethylphenol.

Method 3: Acid-Catalyzed Etherification of p-Hydroxybenzyl Alcohol

Materials:

  • p-Hydroxybenzyl alcohol

  • Ethanol

  • Amberlyst-15 resin (or concentrated Sulfuric Acid)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine p-hydroxybenzyl alcohol (1.0 eq.), a large excess of ethanol, and Amberlyst-15 resin (10-20% by weight of the alcohol).

  • Heat the mixture to reflux and stir for 5-7 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol and reused.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by distillation under reduced pressure or column chromatography to obtain 4-ethoxymethylphenol.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_1 Method 1: Williamson Ether Synthesis cluster_2 Method 2: Alkylation of Hydroquinone cluster_3 Method 3: Acid-Catalyzed Etherification A1 4-Hydroxybenzyl Alcohol D1 4-Ethoxymethylphenol A1->D1 1. Deprotonation 2. SN2 Attack B1 Sodium Hydride, Diethyl Ether B1->A1 C1 Ethyl Bromide C1->A1 A2 Hydroquinone C2 4-Ethoxymethylphenol A2->C2 SN2 Reaction B2 Chloromethyl ethyl ether, Potassium Carbonate, Acetone B2->A2 A3 p-Hydroxybenzyl Alcohol C3 4-Ethoxymethylphenol A3->C3 Etherification B3 Ethanol, Amberlyst-15 B3->A3

Caption: Synthetic pathways to 4-Ethoxymethylphenol.

Conclusion and Recommendations

Based on this comprehensive evaluation, the Acid-Catalyzed Etherification of p-Hydroxybenzyl Alcohol (Method 3) stands out as the most cost-effective and environmentally benign approach for the synthesis of 4-Ethoxymethylphenol. The use of inexpensive and green reagents, coupled with a potentially recyclable catalyst, makes it an attractive option for large-scale production.

The Alkylation of Hydroquinone (Method 2) offers a viable alternative, particularly if the high cost and handling difficulties of chloromethyl ethyl ether can be mitigated, for instance, by in situ generation or replacement with a more economical ethoxymethylating agent.

The Williamson Ether Synthesis (Method 1) , while a reliable and high-yielding laboratory method, is likely the least economically feasible for industrial applications due to the cost and hazards associated with sodium hydride and diethyl ether.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, budget, available equipment, and safety considerations. This guide provides the foundational data and analysis to support a well-informed and strategic decision.

References

  • ethanol 99 9 price: Current Rates & Suppliers 2025. Accio. [Link]

  • DIETHYL ETHER LR (solvent ether, ethylether)(<30°C). Sdfine. [Link]

  • Sodium hydroxide price index. BusinessAnalytiq. [Link]

  • 4-Hydroxybenzyl alcohol Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Sulfuric Acid Price - Historical & Current. Intratec.us. [Link]

  • HYDROQUINONE. AmericanPharmaWholesale. [Link]

  • 4-hydroxybenzyl Alcohol - Industrial Grade, 99% Purity White Powder | Versatile Intermediate For Organic Synthesis, Pharmaceuticals, And Cosmetic Preservation at Best Price in Ankleshwar | Sanguine Therapeutics Pvt. Ltd. Tradeindia. [Link]

  • 4-Hydroxybenzyl alcohol, CAS No. 623-05-2 | Aromatic Building Blocks. Carl ROTH. [Link]

  • Sulfuric Acid NSF approved - 3500 Pound Tote. ChemWorld. [Link]

  • Hydroquinone, 99+%, 50g. Chemsavers, Inc. [Link]

  • Sodium Hydride, 60% Dispersion in Mineral Oil. The Lab Depot. [Link]

  • Buy Concentrated Sulfuric Acid | Lab Alley. [Link]

  • Buy Sulfuric Acid (H2SO4) | Bulk Supplier/Distributor. CORECHEM Inc. [Link]

  • Ethanol, Ethyl Alcohol manufacturer price in India. IndiaMART. [Link]

  • Chloromethyl Ethyl Ether, 25g, Each. CP Lab Safety. [Link]

  • Caustic Soda Price - Current & Forecasts. Intratec.us. [Link]

  • Ethanol – Industrial Grade. BOXX CHEMICAL DISTRIBUTOR. [Link]

  • Sodium hydride, 55-60% suspension in mineral oil. Otto Chemie Pvt. Ltd. [Link]

  • Chloromethyl Ethyl Ether, 100g. CP Lab Safety. [Link]

  • SODIUM HYDRIDE 60% (Free flowing powder moistened with paraffin oil) (FOR SYNTHESIS). Sdfine. [Link]

  • Ethanol - Price - Chart - Historical Data - News. Trading Economics. [Link]

  • Caustic Soda - Sodium Hydroxide Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

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  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Regular Article. Organic Chemistry Research. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alkylation of hydroquinone.
  • Dihydroxybenzene/benzoquinone-containing polymers: organic redox polymers. Société Chimique de France. [Link]

  • Process for preparing chlorinated hydroquinone dimethyl ethers.

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A Comparative Analysis of the Biological Activities of 4-Ethoxymethylphenol and its Methyl Ether Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in biological activity. This guide provides a comprehensive comparison of 4-ethoxymethylphenol and its close structural analog, 4-methoxymethylphenol. Both molecules, derivatives of the common phenolic compound p-cresol, present intriguing possibilities for therapeutic intervention. While existing research points to distinct biological activities for each, a direct comparative study has been notably absent from the literature. This document aims to bridge that gap by synthesizing the current knowledge and proposing a clear experimental framework for a head-to-head evaluation.

Introduction: The Significance of Alkoxy Chain Length in Phenolic Ethers

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The substitution pattern on the phenolic ring plays a critical role in modulating this activity. The compounds of interest here, 4-ethoxymethylphenol and 4-methoxymethylphenol, differ only by a single methylene unit in their ether linkage at the para position. This seemingly minor variation in alkyl chain length can significantly impact physicochemical properties such as lipophilicity, steric hindrance, and metabolic stability, which in turn can dramatically alter their interaction with biological targets.

4-Ethoxymethylphenol , a small molecule extracted from Amburana cearensis, has been noted for its cytotoxic and antioxidant activities[1]. In contrast, 4-methoxymethylphenol , a known plant metabolite found in organisms like Spiranthes vernalis and Gymnadenia conopsea[2][3], has demonstrated antibacterial properties, notably against Stenotrophomonas maltophilia, and inhibitory effects on RNA polymerase II. This guide will delve into the known biological profiles of each compound and outline a rigorous experimental plan to elucidate their comparative efficacy and mechanisms of action.

Structural and Physicochemical Properties

A foundational understanding of the physicochemical differences between these two analogs is crucial for interpreting their biological activities.

Property4-Ethoxymethylphenol4-Methoxymethylphenol
Molecular Formula C9H12O2C8H10O2
Molecular Weight 152.19 g/mol 138.16 g/mol
Boiling Point 240-242 °C[4]222.8 °C
Melting Point 52-53 °C[4]Not specified
LogP (Predicted) ~2.0~1.5

The addition of an ethyl group in 4-ethoxymethylphenol increases its molecular weight and predicted lipophilicity (LogP) compared to the methyl group in its analog. This enhanced lipophilicity may influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Synthesis of 4-Ethoxymethylphenol and 4-Methoxymethylphenol

The accessibility of these compounds for research purposes is underpinned by straightforward synthetic routes, typically starting from p-cresol.

General Williamson Ether Synthesis Approach

A common and effective method for preparing both compounds is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of a suitable starting material, followed by nucleophilic substitution with an appropriate alkyl halide.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Products Start p-Hydroxybenzyl alcohol Deprotonation Deprotonation (e.g., NaH) Start->Deprotonation Base Alkylation Nucleophilic Substitution (CH3I or CH3CH2Br) Deprotonation->Alkylation Alkoxide Intermediate Product_Me 4-Methoxymethylphenol Alkylation->Product_Me Methyl Iodide Product_Et 4-Ethoxymethylphenol Alkylation->Product_Et Ethyl Bromide Antioxidant_Assay_Workflow cluster_assays Antioxidant Assays cluster_steps General Steps DPPH DPPH Assay (Radical Scavenging) Preparation Prepare Reagents & Samples DPPH->Preparation FRAP FRAP Assay (Reducing Power) FRAP->Preparation Reaction Incubate Samples with Reagents Preparation->Reaction Measurement Measure Absorbance Reaction->Measurement Analysis Calculate Activity (e.g., IC50) Measurement->Analysis Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Sources

A Senior Application Scientist's Guide to the Purification of 4-Ethoxymethylphenol: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. 4-Ethoxymethylphenol, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. The presence of unreacted starting materials, byproducts, or process-related impurities can have profound impacts on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, head-to-head comparison of the three most common purification techniques for 4-Ethoxymethylphenol: Recrystallization, Vacuum Distillation, and Flash Column Chromatography. Drawing upon established principles of separation science and extensive laboratory experience with phenolic compounds, we will dissect the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to empower you in selecting the optimal purification strategy for your specific needs.

Understanding the Target: Physicochemical Properties of 4-Ethoxymethylphenol

Before delving into purification methodologies, a firm grasp of the physicochemical properties of 4-Ethoxymethylphenol is paramount. These properties dictate the suitability and optimization of each technique.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₂O₂-
Molecular Weight 152.19 g/mol Influences diffusion rates and volatility.
Melting Point 52-53 °C[1]A sharp melting point is a key indicator of purity. This relatively low melting point makes it a good candidate for recrystallization.
Boiling Point 240-242 °C at 760 mmHgThe high boiling point at atmospheric pressure suggests that vacuum distillation is necessary to prevent thermal degradation.
Appearance Pale yellow powder/solid[1]The solid state at room temperature makes recrystallization a viable and often preferred method.
Polarity Moderately polarThe phenolic hydroxyl group and the ether linkage impart moderate polarity, influencing its solubility in various solvents and its retention in chromatography.

Technique 1: Recrystallization - The Art of Crystalline Perfection

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. It leverages the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[2]

The Science Behind Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out."

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

For 4-Ethoxymethylphenol, a moderately polar compound, a range of solvent systems can be considered. A common strategy for phenolic compounds is to use a binary solvent system, which provides a finer control over solubility.[3] A mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water or hexane) is often effective.

Experimental Protocol: Recrystallization of 4-Ethoxymethylphenol

This protocol is designed for the purification of approximately 10 grams of crude 4-Ethoxymethylphenol.

Materials:

  • Crude 4-Ethoxymethylphenol

  • Methanol

  • Deionized Water

  • 500 mL Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stir rod

Procedure:

  • Dissolution: Place 10 g of crude 4-Ethoxymethylphenol into a 500 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes faintly turbid. Add a few more drops of hot methanol until the solution becomes clear again. This brings the solution to its saturation point.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water (1:1 v/v) mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Performance Metrics for Recrystallization
ParameterExpected OutcomeRationale
Purity (by HPLC) >99.5%The highly ordered crystal lattice excludes impurities.
Yield 75-85%Some product will inevitably remain in the mother liquor.
Throughput ModerateDependent on the cooling and crystallization time.
Cost LowRequires basic laboratory glassware and common solvents.
Scalability ExcellentEasily scalable from milligrams to kilograms.

Technique 2: Vacuum Distillation - Purification by Volatility

For thermally sensitive compounds or those with high boiling points, vacuum distillation is the method of choice. By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a temperature that does not cause decomposition.[5][6] Given that 4-Ethoxymethylphenol boils at 240-242 °C at atmospheric pressure, vacuum distillation is essential to prevent potential degradation.

The Principle of Reduced Pressure Distillation

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By lowering the external pressure, the temperature required for the vapor pressure of the liquid to equal the external pressure (the boiling point) is significantly reduced. This allows for the separation of 4-Ethoxymethylphenol from less volatile impurities that remain in the distillation flask and more volatile impurities that distill first.

Experimental Protocol: Vacuum Distillation of 4-Ethoxymethylphenol

This protocol outlines the purification of approximately 20 grams of crude 4-Ethoxymethylphenol.

Materials:

  • Crude 4-Ethoxymethylphenol

  • Short-path distillation apparatus

  • Heating mantle and controller

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Charge the distillation flask with 20 g of crude 4-Ethoxymethylphenol.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically effective for this class of compounds.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect three fractions:

    • Forerun: A small initial fraction containing any low-boiling impurities.

    • Main Fraction: Collect the 4-Ethoxymethylphenol as it distills over at a constant temperature. The expected boiling point at ~1 mmHg would be significantly lower than 240 °C.

    • Residue: High-boiling impurities will remain in the distillation flask.

  • Cooling and Releasing Vacuum: Once the main fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Performance Metrics for Vacuum Distillation
ParameterExpected OutcomeRationale
Purity (by HPLC) 98-99%Effective for removing non-volatile and some volatile impurities. May not separate impurities with similar boiling points.
Yield 80-90%Some material is lost in the forerun and as residue.
Throughput HighA relatively fast process once the setup is complete.
Cost ModerateRequires specialized glassware and a vacuum pump.
Scalability GoodCan be scaled, but larger, more specialized equipment is needed for industrial scales.

Technique 3: Flash Column Chromatography - Separation by Adsorption

Flash column chromatography is a highly versatile and rapid purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] It is particularly useful for separating complex mixtures and compounds with similar polarities.

The Science of Separation

In normal-phase chromatography, a polar stationary phase like silica gel is used. A non-polar mobile phase is passed through the column. Compounds in the mixture will interact with the stationary phase to varying degrees based on their polarity. More polar compounds will adsorb more strongly to the silica gel and thus move down the column more slowly, while less polar compounds will be eluted more quickly. For 4-Ethoxymethylphenol, its moderate polarity allows for good separation from both more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography of 4-Ethoxymethylphenol

This protocol is suitable for purifying 1-2 grams of crude 4-Ethoxymethylphenol.

Materials:

  • Crude 4-Ethoxymethylphenol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should give the 4-Ethoxymethylphenol a retention factor (Rf) of approximately 0.3. A 7:3 or 8:2 hexane:ethyl acetate mixture is a likely candidate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude 4-Ethoxymethylphenol in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Apply gentle pressure to the top of the column with compressed air or nitrogen to force the mobile phase through the silica gel at a flow rate of about 2 inches per minute.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure 4-Ethoxymethylphenol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Performance Metrics for Flash Column Chromatography
ParameterExpected OutcomeRationale
Purity (by HPLC) >99.8%Offers the highest resolution and separation power.
Yield 60-75%Yield can be lower due to irreversible adsorption on the silica and the need to discard mixed fractions.
Throughput Low to ModerateCan be time-consuming, especially for larger scales.
Cost HighConsumes significant amounts of solvents and silica gel.
Scalability LimitedBecomes increasingly expensive and cumbersome at larger scales.

Visualizing the Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each purification technique.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 4-Ethoxymethylphenol dissolve Dissolve in Erlenmeyer Flask crude->dissolve solvent Hot Methanol solvent->dissolve add_water Add Water to Saturate dissolve->add_water cool Slow Cooling & Ice Bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure 4-Ethoxymethylphenol dry->pure

Caption: Workflow for the purification of 4-Ethoxymethylphenol by recrystallization.

Vacuum_Distillation_Workflow cluster_setup Setup & Charging cluster_distillation Distillation cluster_recovery Product Recovery crude Crude 4-Ethoxymethylphenol charge Charge Distillation Flask crude->charge apparatus Assemble Short-Path Apparatus apparatus->charge apply_vacuum Apply Vacuum (1-5 mmHg) charge->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool_down Cool Apparatus collect_main->cool_down release_vacuum Release Vacuum cool_down->release_vacuum pure Pure 4-Ethoxymethylphenol release_vacuum->pure

Caption: Workflow for the purification of 4-Ethoxymethylphenol by vacuum distillation.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation crude Crude 4-Ethoxymethylphenol load_sample Load Sample crude->load_sample tlc TLC for Solvent System pack_column Pack Silica Gel Column tlc->pack_column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure Pure 4-Ethoxymethylphenol evaporate->pure

Caption: Workflow for the purification of 4-Ethoxymethylphenol by flash column chromatography.

Head-to-Head Comparison Summary

FeatureRecrystallizationVacuum DistillationFlash Column Chromatography
Purity Achieved High (>99.5%)Good (98-99%)Very High (>99.8%)
Typical Yield 75-85%80-90%60-75%
Scalability ExcellentGoodLimited
Cost LowModerateHigh
Time & Labor ModerateLowHigh
Best For... Large quantities of solid material with crystalline properties.Thermally sensitive compounds and removing non-volatile impurities.Complex mixtures, achieving the highest purity, and small-scale purifications.

Conclusion: Selecting the Right Tool for the Job

The optimal purification technique for 4-Ethoxymethylphenol is contingent upon the specific requirements of your project, including the scale of the synthesis, the nature of the impurities, and the desired final purity.

  • For large-scale synthesis where high purity is required and the compound is crystalline, recrystallization is the most economical and efficient method.

  • When dealing with thermally sensitive impurities or when a rapid, high-throughput purification is needed for moderately pure material, vacuum distillation is a strong choice.

  • For instances where the highest possible purity is paramount, such as in the preparation of analytical standards or for sensitive biological assays, and when working on a smaller scale, flash column chromatography is the unparalleled option.

By understanding the principles, advantages, and limitations of each of these powerful purification techniques, researchers can make informed decisions to ensure the quality and integrity of their 4-Ethoxymethylphenol, thereby fostering more reliable and successful scientific outcomes.

References

  • Teledyne ISCO. Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

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A Comparative Guide to 4-Ethoxymethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxymethylphenol, also known as p-hydroxybenzyl ethyl ether, is a phenolic compound that has garnered interest for its antioxidant and potential cytogenotoxic properties.[1][2] As a member of the benzyl ether class of organic compounds, its chemical structure, characterized by a phenol group with an ethoxymethyl substituent at the para position, underpins its reactivity and biological activity.[3] This guide will delve into the physicochemical characteristics, synthesis, and performance of 4-Ethoxymethylphenol, presenting a comparative analysis with other relevant compounds to inform its potential utility in research and development.

Physicochemical Properties of 4-Ethoxymethylphenol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental and developmental settings. 4-Ethoxymethylphenol is a solid at room temperature with a melting point ranging from 52.00 to 53.00 °C and a boiling point between 240.00 and 242.00 °C at standard atmospheric pressure.[4]

PropertyValueSource
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [4]
Melting Point 52.00 - 53.00 °C[4]
Boiling Point 240.00 - 242.00 °C[4]
logP 1.85 - 1.9[3]
Water Solubility 4.57 g/L (Predicted)[3]
pKa (Strongest Acidic) 9.48 (Predicted)[3]

These properties, particularly its moderate lipophilicity (logP) and predicted water solubility, suggest its potential for good bioavailability, a critical factor in drug development.[3]

Synthesis of 4-Ethoxymethylphenol

The synthesis of 4-Ethoxymethylphenol can be efficiently achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 4-Ethoxymethylphenol synthesis, this would typically involve the reaction of a salt of 4-hydroxybenzyl alcohol with an ethyl halide.

A plausible synthetic route is the reaction of 4-hydroxybenzyl alcohol with sodium hydride to form the corresponding alkoxide, which then reacts with ethyl iodide to yield 4-Ethoxymethylphenol.

G cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol reaction_step Nucleophilic Substitution (SN2) 4-hydroxybenzyl_alcohol->reaction_step ethyl_iodide Ethyl Iodide ethyl_iodide->reaction_step base Base (e.g., NaH) base->reaction_step 4-ethoxymethylphenol 4-Ethoxymethylphenol reaction_step->4-ethoxymethylphenol salt_byproduct Salt Byproduct (e.g., NaI) reaction_step->salt_byproduct

Caption: Williamson Ether Synthesis of 4-Ethoxymethylphenol.

Experimental Protocol: Synthesis of 4-Ethoxymethylphenol

The following protocol outlines a potential method for the synthesis of 4-Ethoxymethylphenol based on the Williamson ether synthesis.

Materials:

  • 4-hydroxybenzyl alcohol

  • Sodium hydride (NaH)

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzyl alcohol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ether Formation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Comparative Performance Analysis: Antioxidant Activity

The primary reported activity of 4-Ethoxymethylphenol is its potent antioxidant capacity.[1][2] To objectively evaluate its performance, a comparison with established synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox, a water-soluble analog of vitamin E, is essential. While direct comparative data for 4-Ethoxymethylphenol is limited, a study on structurally similar 4-ethoxyphenol derivatives provides valuable insights.[5]

The antioxidant activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher antioxidant potency.

CompoundDPPH Assay IC₅₀ (µg/mL)Key Observations
4-Ethoxyphenol Derivative (6f) 1.47 ± 0.39Demonstrated the highest activity, surpassing both BHT and Trolox in this assay.[5]
Trolox (Standard) 2.81 ± 0.31A well-established antioxidant standard.[5]
BHT (Standard) 6.72 ± 0.47A commonly used synthetic antioxidant.[5]
4-Ethoxymethylphenol > 10 μM (inhibition of superoxide anion generation in neutrophils)Indicates antioxidant activity in a cellular context.[6][7]

The data on the 4-ethoxyphenol derivative suggests that compounds in this class can exhibit very potent antioxidant activity, potentially outperforming common standards.[5] The reported anti-inflammatory activity of 4-Ethoxymethylphenol in human neutrophils, with an IC₅₀ of >10 μM for the inhibition of superoxide anion generation, further supports its antioxidant potential in a biological system.[6][7]

Experimental Protocols for Antioxidant Assays

To enable researchers to conduct their own comparative studies, detailed methodologies for the DPPH and ABTS assays are provided below.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (4-Ethoxymethylphenol, BHT, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of dilutions of the test compounds and standards in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC₅₀ Determination: The calculation and IC₅₀ determination are performed as described for the DPPH assay.

G cluster_workflow Antioxidant Assay Workflow start Start prepare_reagents Prepare Reagents (DPPH/ABTS, Samples) start->prepare_reagents reaction_incubation Reaction and Incubation prepare_reagents->reaction_incubation measure_absorbance Measure Absorbance reaction_incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: General workflow for in vitro antioxidant assays.

Comparative Performance Analysis: Cytotoxicity

Beyond its antioxidant properties, 4-Ethoxymethylphenol has been described as having in vitro cytogenotoxic properties.[1] A safety assessment of the closely related compound, 2-ethoxy-4-(methoxymethyl)phenol, found it to be negative for cytotoxicity in a BlueScreen assay.[8] However, the same study reported that the compound was clastogenic in an in vitro chromosome aberration assay at high concentrations, suggesting a potential for genotoxicity under certain conditions.[9]

A comprehensive comparison of the cytotoxicity of 4-Ethoxymethylphenol with other phenolic compounds requires further investigation. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the concentration at which the compound exhibits cytotoxic effects on various cell lines.

Conclusion

4-Ethoxymethylphenol is a phenolic compound with demonstrated antioxidant activity and potential for further investigation in drug development and other scientific applications. Its physicochemical properties suggest favorable bioavailability. While direct comparative data on its antioxidant and cytotoxic performance is still emerging, preliminary evidence and data from structurally similar compounds indicate that it may possess potent biological activity. The provided experimental protocols for synthesis and antioxidant assays offer a framework for researchers to conduct their own comprehensive evaluations of 4-Ethoxymethylphenol and its potential as a valuable molecule in various fields of study. Further research is warranted to fully elucidate its performance profile and establish its utility in comparison to existing alternatives.

References

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  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. 4-Ethoxymethylphenol, a versatile benzyl ether, requires meticulous handling not only during its application but, critically, upon its disposal.[1] This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed in a way that protects laboratory personnel, the community, and the environment.

Foundational Safety: Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 4-Ethoxymethylphenol is paramount. This compound presents multiple risks that dictate our handling and disposal strategy. The primary hazards are summarized below.

Hazard Classification (GHS)Hazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion is a primary exposure route. Waste containers must be clearly labeled and securely sealed to prevent accidental ingestion. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause irritation. This necessitates the use of chemical-resistant gloves during handling and disposal. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationThe risk of severe eye irritation or damage from splashes or dust requires stringent eye protection. Waste transfer procedures should be designed to minimize splashing and aerosolization.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Understanding these hazards is the first step in a self-validating safety system. Every subsequent procedural step is a direct response to mitigate these identified risks.

Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling 4-Ethoxymethylphenol waste is the correct and consistent use of PPE. The following equipment provides a necessary barrier against the chemical's hazards.

  • Eye and Face Protection : At a minimum, wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] Where splashing is a significant risk, such as during the transfer of liquid waste, a face shield should be worn in addition to goggles.[5]

  • Skin Protection : A fully buttoned lab coat is required.[6] Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4] It is critical to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical is suspected.[4][6]

  • Respiratory Protection : All waste handling and consolidation should be performed within a chemical fume hood to control vapor and dust exposure.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Waste Segregation and Storage: The Pre-Disposal Protocol

Proper disposal begins long before the waste leaves the laboratory. Incorrect segregation can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Identify the Waste Stream Determine the physical state and composition of the waste. 4-Ethoxymethylphenol waste will typically fall into one of three categories:

  • Solid Waste : Unused or expired pure 4-Ethoxymethylphenol.

  • Liquid Waste : Aqueous or solvent-based solutions containing 4-Ethoxymethylphenol.

  • Contaminated Debris : Items such as pipette tips, gloves, weigh boats, and paper towels that are contaminated with the chemical.

Step 2: Select the Correct Waste Container

  • Solid and Liquid Waste : Use a dedicated, leak-proof, and shatter-proof container with a tightly sealing screw cap.[7][8] The container must be made of a compatible material (e.g., glass or high-density polyethylene). Never use metallic containers for phenolic waste.

  • Contaminated Debris : Collect in a sealable, puncture-resistant container that is clearly designated for solid chemical waste.[9] This can be a sturdy plastic container or a cardboard box lined with a heavy-duty plastic bag.[6]

Step 3: Label the Container Correctly All waste containers must be labeled with a hazardous waste tag before any waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Ethoxymethylphenol" (no abbreviations or formulas)

  • The approximate concentration and quantity

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date accumulation started

Step 4: Store the Waste Safely Store sealed waste containers in a designated satellite accumulation area within or near the lab. This area should be under the control of laboratory personnel, away from drains, and in a cool, dry, well-ventilated location.[2] Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents.[3][10]

Step-by-Step Disposal Procedures

The final disposal of 4-Ethoxymethylphenol must be handled by a licensed hazardous waste disposal facility. The primary role of laboratory personnel is to safely prepare and package the waste for pickup. Incineration is the preferred method for the ultimate destruction of phenol-based compounds.[8][11]

Protocol 4.1: Disposing of Solid 4-Ethoxymethylphenol

  • Work Area : Perform all actions inside a chemical fume hood.

  • Transfer : Carefully transfer the solid 4-Ethoxymethylphenol into the pre-labeled solid hazardous waste container. Use tools (spatulas, etc.) that will not generate static electricity.

  • Seal : Securely close the container. Do not overfill.

  • Decontaminate : Wipe down the exterior of the container and any tools used with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as contaminated debris.

  • Pickup : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.

Protocol 4.2: Disposing of Liquid Solutions

  • Work Area : Use a chemical fume hood.

  • Transfer : Using a funnel, carefully pour the liquid waste into the pre-labeled liquid hazardous waste container.

  • Segregation : Do not mix phenolic waste with other waste streams like halogenated solvents unless explicitly permitted by your EHS office.

  • Seal : Securely cap the container, leaving at least 10% headspace for vapor expansion.[12]

  • Pickup : Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 4.3: Disposing of Contaminated Labware and Debris

  • Collection : Place all contaminated items (gloves, pipette tips, empty tubes, paper towels) directly into the designated, lined container for solid chemical waste.[6][9]

  • Avoid Sharps : Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.

  • Seal : When the container is full, seal the inner plastic liner and then securely close the outer container.[6]

  • Pickup : Label the container as "Solid Hazardous Waste" with "Trace 4-Ethoxymethylphenol" and arrange for EHS pickup.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Minor Spill (inside a fume hood) :

    • Absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[8][11]

    • Sweep the absorbent material into a designated container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as contaminated debris.[6]

  • Major Spill (outside a fume hood or large volume) :

    • Evacuate : Immediately evacuate all personnel from the affected area.[6]

    • Alert : Notify your supervisor and contact your institution's EHS emergency line (e.g., 203-785-3555 at Yale).[6]

    • Isolate : If safe to do so, close the doors to the area to contain vapors. Post warning signs to prevent entry.[6]

    • Await Response : Do not attempt to clean up a major spill yourself. Wait for trained emergency personnel.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for managing 4-Ethoxymethylphenol waste streams in the laboratory.

G Diagram 1: 4-Ethoxymethylphenol Waste Disposal Workflow cluster_0 Start: Identify Waste cluster_1 Categorize Waste Stream cluster_2 Package for Disposal cluster_3 Final Steps Start 4-Ethoxymethylphenol Waste Generated Solid Is it pure solid or expired chemical? Start->Solid Evaluate Liquid Is it a liquid solution? Solid->Liquid No Solid_Container Package in Labeled 'Solid Hazardous Waste' Container Solid->Solid_Container Yes Debris Is it contaminated labware (gloves, tips)? Liquid->Debris No Liquid_Container Package in Labeled 'Liquid Hazardous Waste' Container Liquid->Liquid_Container Yes Debris_Container Package in Labeled, Lined 'Contaminated Debris' Container Debris->Debris_Container Yes Store Store in Satellite Accumulation Area Debris->Store No (Error) Solid_Container->Store Liquid_Container->Store Debris_Container->Store Pickup Arrange EHS Waste Pickup Store->Pickup

Caption: Decision workflow for segregating and packaging 4-Ethoxymethylphenol waste.

References

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxymethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedural guidance for the safe handling of 4-Ethoxymethylphenol (CAS No. 57726-26-8) in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and the environment. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust in your daily operations.

Foundational Knowledge: The Hazard Profile of 4-Ethoxymethylphenol

Understanding the specific threats posed by a chemical is the critical first step in selecting appropriate personal protective equipment (PPE). 4-Ethoxymethylphenol is classified with several hazards that dictate our handling protocols. Its hazard profile, according to the Globally Harmonized System (GHS), necessitates a multi-faceted approach to protection.

Hazard Classification GHS Code Practical Implication for the Researcher
Acute Toxicity (Oral), Category 4H302Harmful if swallowed; ingestion can lead to significant adverse health effects.
Skin Corrosion/Irritation, Category 2H315Causes skin irritation upon direct contact, leading to redness, inflammation, or dermatitis.
Serious Eye Damage/Irritation, Category 2AH319Can cause serious, potentially damaging, irritation if it comes into contact with the eyes.
Specific Target Organ Toxicity (Single Exposure), Category 3H335May cause respiratory irritation if dust or vapors are inhaled.

Beyond PPE: The Hierarchy of Controls

Before we even consider gloves or goggles, we must acknowledge the hierarchy of hazard controls. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.

  • Engineering Controls: The primary engineering control for handling 4-Ethoxymethylphenol is a properly functioning chemical fume hood. This captures dust and vapors at the source, preventing inhalation.[1] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[2]

  • Administrative Controls: Your institution's Chemical Hygiene Plan and substance-specific Standard Operating Procedures (SOPs) are critical. These documents establish safe work practices, such as designated handling areas and prohibiting eating, drinking, or smoking in the lab.[3]

Core Protective Measures: Selecting the Right PPE

The selection of PPE must be deliberate and directly correlated to the hazards identified in Section 1.

Eye and Face Protection

Given its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[4]

  • Minimum Requirement: Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all handling of 4-Ethoxymethylphenol.[2][5]

  • Recommended for Splash/Vapor Risk: When handling solutions or larger quantities where splashes are possible, chemical splash goggles are required. They provide a superior seal around the eyes, protecting against liquids and vapors.

  • Maximum Protection: A full-face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with the material under pressure.[5]

Skin and Body Protection

To prevent skin irritation (H315), a comprehensive barrier is necessary.

  • Protective Clothing: A standard laboratory coat should be worn at all times and must be kept fully buttoned. Ensure it is laundered professionally and not taken home. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber is a commonly recommended material.[5] However, it is crucial to verify compatibility . Always consult the glove manufacturer's chemical resistance guide to determine the specific breakthrough time and degradation rating for 4-Ethoxymethylphenol.

    • Protocol: Gloves must be inspected for tears or pinholes before each use. After handling is complete, gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[6]

Respiratory Protection

To mitigate the risk of respiratory tract irritation (H335), exposure to airborne dust or vapors must be controlled.

  • Primary Control: All weighing and handling of solid 4-Ethoxymethylphenol, and any procedures that may generate vapors, must be conducted within a chemical fume hood.[1]

  • When a Respirator is Required: In situations where engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][5] The specific type of cartridge will depend on the concentration and form of the chemical. All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA's 29 CFR 1910.134 standard, including fit testing and medical clearance.[5]

Operational Plan: PPE Protocols in Practice

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is fundamental to preventing cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Preparation:

    • Inspect all PPE for damage before starting.

    • Tie back long hair.

    • Wash hands thoroughly with soap and water.

  • Donning Sequence:

    • Step 1: Lab Coat. Put on the lab coat and fasten it completely.

    • Step 2: Eye/Face Protection. Put on safety glasses, goggles, or a face shield.

    • Step 3: Gloves. Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing Sequence (The "Dirty-to-Clean" Principle):

    • Step 1: Gloves. Remove gloves first, as they are considered the most contaminated. Use one gloved hand to peel the other glove off from the cuff, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.

    • Step 2: Lab Coat. Unfasten the lab coat. Remove it by rolling it down the arms and folding it so the contaminated exterior is contained within the fold. Place it in the designated area for contaminated laundry.

    • Step 3: Eye/Face Protection. Remove eye and face protection by handling the earpieces or strap.

    • Step 4: Hand Hygiene. Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Don Eye Protection d2->d3 d4 Don Gloves d3->d4 f1 Remove Gloves f2 Remove Lab Coat f1->f2 f3 Remove Eye Protection f2->f3 f4 Wash Hands f3->f4

Caption: Workflow for Donning and Doffing PPE.

Disposal Plan: Managing Contaminated Waste

All materials that come into direct contact with 4-Ethoxymethylphenol are considered hazardous waste.

  • PPE Disposal: Used gloves, disposable lab coats, and any other contaminated single-use items must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Disposal: Unused 4-Ethoxymethylphenol and contaminated materials (e.g., absorbent pads from a spill) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1] Do not pour this chemical down the drain or dispose of it in the regular trash.[2]

By integrating these principles and procedures into your daily work, you establish a robust safety culture that protects you and your research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 4-Ethoxymethylphenol before beginning any new procedure.

References

  • Material Safety Data Sheet - Phenol. Sciencelab.com. [Link]

  • Safety Data Sheet - 4-Ethylphenol. CPAChem. [Link]

  • 4-Ethoxymethylphenol | C9H12O2 | CID 93781. PubChem - National Institutes of Health. [Link]

  • Safety Data Sheet - 4-Ethoxyphenol. MetaSci. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.